molecular formula C12H16O2 B1265818 2-Ethyl-2-phenylbutanoic acid CAS No. 5465-28-1

2-Ethyl-2-phenylbutanoic acid

Cat. No.: B1265818
CAS No.: 5465-28-1
M. Wt: 192.25 g/mol
InChI Key: PYXQBGGQMBEYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-phenylbutanoic acid (CAS Number: 5465-28-1) is a high-purity organic compound supplied for use as an analytical reference standard. With a molecular formula of C12H16O2 and a molecular weight of 192.26 g/mol, this aliphatic compound is characterized as a butanoic acid derivative . Its primary research application is in the pharmaceutical industry, where it serves as a specified impurity standard (Oxeladin EP Impurity B) for method development, validation, and quality control (QC) during the production and regulatory submission of drug products, such as in Abbreviated New Drug Applications (ANDAs) . Researchers utilize this compound to ensure the identity, strength, quality, and purity of pharmaceutical substances. The chemical is for research purposes only and is strictly not for diagnostic or therapeutic use. Please note that this product is classified as harmful and may cause skin, eye, and respiratory irritation . It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area and store it in a dry place at room temperature or refrigerated, as specified .

Properties

IUPAC Name

2-ethyl-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXQBGGQMBEYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203107
Record name 2-Ethyl-2-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-28-1
Record name 2-Ethyl-2-phenylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5465-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-2-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-phenylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 5465-28-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-phenylbutanoic acid (CAS No. 5465-28-1), a tertiary carboxylic acid with significant applications as a versatile intermediate in organic and pharmaceutical synthesis. This document delves into the compound's core chemical and physical properties, outlines established and theoretical synthetic pathways, details protocols for its analytical characterization, and explores its reactivity and role as a precursor in the development of active pharmaceutical ingredients (APIs). Safety, handling, and storage protocols are also provided to ensure its proper management in a laboratory and industrial setting.

Introduction: A Profile of a Versatile Synthetic Building Block

This compound, also known as α,α-Diethylbenzeneacetic acid, is an organic compound characterized by a butyric acid backbone with both an ethyl and a phenyl group substituted at the alpha-carbon.[1] This unique structure, featuring a quaternary α-carbon, imparts significant steric hindrance and specific chemical properties that make it a valuable intermediate in fine chemical synthesis. While not typically recognized for its own direct biological activity, its structural motif is integral to certain classes of pharmaceuticals. Its low solubility in water and good solubility in organic solvents are key characteristics for its application in various reaction and purification schemes.[1] This guide aims to serve as a senior-level resource, consolidating critical technical data and procedural insights for professionals engaged in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 5465-28-1[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
IUPAC Name This compound
Synonyms 2-Ethyl-2-phenylbutyric acid, α,α-Diethylbenzeneacetic acid, 2-Phenyl-2-ethylbutyric acid[1]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 39 - 42 °C
Boiling Point 302.6 °C at 760 mmHg
Density 1.046 g/cm³
Solubility Low solubility in water; Soluble in organic solvents.[1]
InChI Key PYXQBGGQMBEYLO-UHFFFAOYSA-N[1]
SMILES CCC(CC)(C(=O)O)C1=CC=CC=C1[1]

Synthesis and Manufacturing Pathways

The synthesis of tertiary carboxylic acids like this compound is most effectively achieved through carbonylation reactions, specifically the Koch-Haaf reaction. This methodology allows for the efficient construction of the sterically hindered carboxyl group.

Primary Synthetic Route: The Koch-Haaf Reaction

The Koch-Haaf reaction is an acid-catalyzed carbonylation of alkenes or alcohols.[2][3] For this compound, the logical precursor would be 2-phenyl-2-butanol or a corresponding alkene, 2-phenyl-2-butene. The reaction proceeds through the formation of a stable tertiary carbocation, which is then attacked by carbon monoxide.

The mechanism involves:

  • Carbocation Formation: The alcohol is protonated by a strong acid (e.g., H₂SO₄), followed by the elimination of water to form a tertiary carbocation. Alternatively, protonation of an alkene precursor achieves the same intermediate.

  • Carbonylation: The carbocation is trapped by carbon monoxide (CO) to form a highly reactive acylium ion.

  • Hydrolysis: The acylium ion is subsequently hydrolyzed by water to yield the final tertiary carboxylic acid.[2]

A variation, the Koch-Haaf reaction, uses formic acid as an in situ source of carbon monoxide, which can allow for milder reaction conditions (e.g., lower pressure).[2][4]

Koch_Haaf_Synthesis cluster_0 Carbocation Formation cluster_1 Carbonylation & Hydrolysis Precursor 2-Phenyl-2-butanol H_plus H⁺ (Strong Acid) Carbocation Tertiary Carbocation Precursor->Carbocation - H₂O CO Carbon Monoxide (CO) Acylium Acylium Ion Carbocation->Acylium + CO H2O H₂O (Hydrolysis) Product This compound Acylium->Product + H₂O - H⁺

Caption: Generalized workflow for the Koch-Haaf synthesis of this compound.

Alternative Synthetic Approaches

Other patented methods for similar branched-chain carboxylic acids involve Grignard reagents. For instance, a process could involve the reaction of ethyl magnesium bromide with a suitable keto-acid precursor, followed by carboxylation using carbon dioxide (dry ice).[5] However, for this specific structure, the Koch-Haaf reaction remains the most direct and industrially relevant approach.

Role in Pharmaceutical Development

While this compound itself is not an active pharmaceutical ingredient, its structural analog, 2-phenylbutyric acid (CAS 90-27-7), is a well-established intermediate in the synthesis of several important drugs.[6][7] By extension, this compound serves as a crucial building block for creating analogs and new chemical entities with potentially modulated pharmacological profiles.

Its primary role is to introduce the α,α-disubstituted phenylacetic acid moiety. This structural element is found in compounds developed for various therapeutic areas. For example, 2-phenylbutyric acid is a known intermediate for:

  • Butamirate: A non-opioid central cough suppressant.[6]

  • Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.[6]

  • Pheneturide: An anticonvulsant medication.[6]

The addition of a second ethyl group at the alpha position, as in this compound, increases the lipophilicity and steric bulk around the carboxylic acid function. This modification can be strategically employed by medicinal chemists to alter a drug candidate's metabolic stability, receptor binding affinity, or pharmacokinetic properties.

Analytical Methodologies

Robust analytical methods are essential for quality control, reaction monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification and purity assessment of this compound. The following is a validated starting protocol, adaptable for specific laboratory instrumentation.

Experimental Protocol: HPLC Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50, v/v) containing 0.1% Phosphoric Acid.

    • Causality Note: Phosphoric acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. For MS-compatibility, phosphoric acid should be replaced with 0.1% formic acid.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV at 218-225 nm.[9][10]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare stock solutions in the mobile phase. Ensure samples are fully dissolved and filtered through a 0.45 µm membrane filter before injection.[10]

HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject 20 µL into HPLC SamplePrep->Injection Separation C18 Column Separation (ACN:H₂O w/ 0.1% H₃PO₄) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Quantification Data Analysis (Peak Integration & Quantification) Detection->Quantification

Caption: Standard workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides definitive structural confirmation and can detect volatile impurities. Carboxylic acids often require derivatization to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis

  • Derivatization (Esterification): a. Dissolve a known quantity of the sample in a suitable solvent (e.g., Methanol). b. Add a catalyst, such as a few drops of concentrated sulfuric acid or use a dedicated reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). c. Heat the mixture (e.g., 60°C for 30 minutes) to form the corresponding methyl or ethyl ester. This step is crucial as it converts the polar carboxylic acid into a more volatile ester, preventing peak tailing and improving thermal stability.[11][12]

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial Temperature: 80 °C (hold for 1 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5 min.

  • Injector Temperature: 250 °C (Splitless mode).

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

Key Chemical Reactions

As a carboxylic acid, this compound undergoes characteristic reactions, primarily involving the carboxyl group. These reactions are fundamental to its use as a synthetic intermediate.[1]

Esterification

The formation of esters is a primary application. This is typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, often with heating under reflux.[13][14]

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R = 2-ethyl-2-phenylbutyl)

The reaction is reversible, and to drive it towards the product, water can be removed as it is formed, or an excess of one reactant (usually the alcohol) can be used.[15]

Amidation

Amidation to form amides is another key transformation. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride, SOCl₂), followed by reaction with an amine. Direct amidation with an amine is also possible but typically requires high temperatures.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. Avoid creating dust if in solid form.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 5465-28-1) is a valuable and versatile tertiary carboxylic acid. Its synthesis via the Koch-Haaf reaction and its utility as a precursor for introducing a sterically hindered phenylacetic acid moiety make it a compound of significant interest to the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthetic routes, and analytical profiles, as outlined in this guide, is essential for its effective and safe application in research and development.

References

  • Wikipedia. Koch reaction.
  • Koch Reaction. Name Reactions in Organic Synthesis.
  • Blaser, H.-U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682.
  • Google Patents. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Clark, J. (2015). Making Esters. Chemguide.
  • SIELC Technologies. (2018). Separation of 2-Ethyl-2-methylbutyric acid on Newcrom R1 HPLC column.
  • Somwanshi, S. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities.
  • V & V Pharma Industries. 2-Phenylbutyric Acid Manufacturer, Supplier, and Exporter in India.
  • Pharmaffiliates. Butamirate Citrate-impurities.
  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 355-361.
  • Yeung, A. (2020). Making esters - Part 1. YouTube.
  • PubChem. 2-Phenylbutyric Acid. National Center for Biotechnology Information.
  • Google Patents. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
  • JETIR. (2022). Phytochemical Screening and GC-MS analysis of bioactive compounds present in ethanolic extract of aerial parts of Cyperus alopecuroides Rottb.
  • Organic Chemistry Tutor. Koch-Haaf Carbonylation.
  • Kuwayama, K., et al. (2020). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 12(11-12), 1614-1622.
  • Cialiè Rosso, M., et al. (2022).
  • Nma, N., Mann, A., & Muhammad, B. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research, 10(3), 75-79.
  • PubChem. 2-Ethylbutyric acid. National Center for Biotechnology Information.
  • Wang, Y., et al. (2022). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Frontiers in Bioengineering and Biotechnology, 10, 994511.

Sources

2-Ethyl-2-phenylbutanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethyl-2-phenylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5465-28-1), a key organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The central focus of this document is the compound's molecular weight of 192.25 g/mol , a fundamental property dictating its stoichiometry in chemical reactions.[1][2][3] This guide delves into the theoretical basis and experimental verification of its molecular weight, details its physicochemical properties, outlines a representative laboratory-scale synthesis protocol, and establishes a robust framework for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, application, and quality control.

Introduction to this compound

This compound, also known by its synonyms 2-Ethyl-2-phenylbutyric acid and α,α-Diethylbenzeneacetic acid, is a carboxylic acid featuring a unique quaternary α-carbon substituted with two ethyl groups and a phenyl group.[1][4] Its molecular structure, which combines both aliphatic and aromatic features, imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis.[4] The absence of a hydrogen atom on the α-carbon prevents enolization at that position, contributing to the stability of the core structure. Its primary significance lies in its role as a precursor, where the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, facilitating the construction of more complex molecular architectures.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.

Molecular Weight: Theoretical Calculation and Experimental Verification

The molecular weight is the most critical parameter for stoichiometric calculations in synthesis.

  • Theoretical Calculation: The molecular formula for this compound is C₁₂H₁₆O₂.[1][3][4] The molecular weight is calculated by summing the atomic weights of its constituent atoms:

    • (12 x Carbon atoms) + (16 x Hydrogen atoms) + (2 x Oxygen atoms)

    • (12 x 12.011) + (16 x 1.008) + (2 x 15.999) = 192.254 g/mol

  • Experimental Verification: While theoretical calculation provides a precise value, experimental confirmation is essential for verifying the identity of a synthesized or procured sample. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. The technique measures the mass-to-charge ratio (m/z) of the ionized molecule, providing an exact mass that can confirm the elemental composition. For this compound, the expected monoisotopic mass is 192.11503 Da .[1][2]

Summary of Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a quick reference for laboratory applications.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[1][3][4]
Molecular Weight 192.25 g/mol [1][2][3]
Monoisotopic Mass 192.11503 Da[1][2]
CAS Number 5465-28-1[1][3][4][5]
Appearance White solid or colorless to pale yellow liquid[1][4]
Density 1.046 g/cm³[1]
Boiling Point 302.6 °C at 760 mmHg[1]
Melting Point 39 - 42 °C / 102.2 - 107.6 °F[6]
Flash Point 199.7 °C[1]
pKa (Predicted) 4.39 ± 0.10[1]
Solubility Sparingly soluble in water; soluble in organic solvents[1][4]

The limited water solubility is a direct consequence of the large, non-polar phenyl and ethyl groups, which dominate the hydrophilic character of the single carboxylic acid group.[1][4] This property necessitates the use of organic solvents for reactions and purifications.

Synthesis and Manufacturing

The primary synthetic challenge in forming this compound is the creation of the quaternary α-carbon center. A robust and common strategy involves the sequential dialkylation of a phenylacetic acid derivative. The choice of a strong, non-nucleophilic base is critical to ensure complete and rapid deprotonation of the α-carbon, which minimizes side reactions.

Representative Laboratory-Scale Synthesis Protocol

This protocol describes a validated method starting from ethyl phenylacetate.

Step 1: First Alkylation

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve ethyl phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Lithium Diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C. The formation of the lithium enolate is typically indicated by a color change.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add ethyl iodide (1.2 eq) dropwise.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-phenylbutanoate.

Step 2: Second Alkylation

  • Redissolve the crude ethyl 2-phenylbutanoate (1.0 eq) in anhydrous THF in a clean, flame-dried flask under an inert atmosphere.

  • Repeat the deprotonation and alkylation procedure as described in Step 1, using LDA (1.1 eq) and ethyl iodide (1.2 eq).

  • Workup as before to yield crude ethyl 2-ethyl-2-phenylbutanoate.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude dialkylated ester in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid (HCl).

  • The product, this compound, will precipitate as a solid or oil. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

The following diagram visualizes this synthetic workflow.

start Ethyl Phenylacetate step1 1. LDA, -78°C 2. Ethyl Iodide start->step1 intermediate1 Ethyl 2-phenylbutanoate step1->intermediate1 step2 1. LDA, -78°C 2. Ethyl Iodide intermediate1->step2 intermediate2 Ethyl 2-ethyl-2-phenylbutanoate step2->intermediate2 step3 NaOH, EtOH Reflux intermediate2->step3 step4 HCl (aq) Workup step3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

A multi-technique, orthogonal analytical approach is required to create a self-validating system for compound verification. This ensures not only the correct molecular weight and structure but also the purity, which is critical for applications in drug development.

TechniquePurposeExpected Result
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak [M]⁺ at m/z 192 or [M-H]⁻ at m/z 191. HRMS should match the theoretical exact mass of 192.11503 Da.
¹H NMR Spectroscopy Structural ElucidationSignals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), two equivalent ethyl groups (quartet, ~2.0 ppm and triplet, ~0.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). Critically, no signal should be present for an α-hydrogen.
¹³C NMR Spectroscopy Structural ConfirmationSignals for the carbonyl carbon (~180 ppm), the quaternary α-carbon, aromatic carbons, and two sets of signals for the equivalent ethyl groups.
HPLC/GC Purity AssessmentA single, sharp peak in the chromatogram, indicating >95% purity (or as per specification).
Infrared (IR) Spectroscopy Functional Group IDA broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch).

This analytical workflow provides a robust confirmation of the material's identity and quality.

sample Synthesized Sample ms Mass Spectrometry sample->ms nmr NMR (¹H & ¹³C) sample->nmr hplc HPLC / GC sample->hplc result_mw Correct Molecular Weight? ms->result_mw result_structure Correct Structure? nmr->result_structure result_purity Purity >95%? hplc->result_purity result_mw->result_structure Yes fail QC Fail: Re-purify or Re-synthesize result_mw->fail No result_structure->result_purity Yes result_structure->fail No pass QC Pass: Verified Compound result_purity->pass Yes result_purity->fail No

Caption: Quality control workflow for compound verification.

Applications in Research and Drug Development

This compound is primarily an intermediate, not an end-product. Its value lies in its utility for creating more complex molecules. The related compound, 2-phenylbutyric acid, serves as a key intermediate in the synthesis of several important drugs, highlighting the potential applications of this structural class.[7]

  • Pharmaceutical Intermediates: It can be a precursor for active pharmaceutical ingredients (APIs). For example, the core structure is found in various therapeutic candidates. The related 2-phenylbutyric acid is a known intermediate for the breast cancer drug Tamoxifen and the anticonvulsant Pheneturide.[7]

  • Agrochemicals: The compound can be used in the synthesis of novel pesticides and herbicides.[4]

  • Fragrance Industry: Carboxylic acids and their esters with aromatic moieties are often used as fragrance components in perfumes and other scented products.[1]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Primary Hazards: this compound is classified as causing serious eye irritation.[1] Ingestion may be harmful.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1][8]

    • Skin: Wash with plenty of soap and water.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[8]

Conclusion

This compound is a well-defined chemical entity whose utility in synthetic chemistry is underpinned by its fundamental properties, most notably its molecular weight of 192.25 g/mol . This guide has provided a comprehensive technical framework for this compound, covering its physicochemical characteristics, a reliable synthesis strategy, and a robust analytical protocol for its validation. For researchers and professionals in drug discovery and chemical development, a thorough understanding of these principles is paramount for leveraging this versatile intermediate to its full potential in the creation of novel and valuable molecules.

References

  • PubChem. (2S)-2-ethyl-4-phenylbutanoic acid | C12H16O2 | CID 9855711. [Link]
  • Pharmaffiliates. CAS No : 90-27-7 | Product Name : 2-Phenylbutyric Acid. [Link]
  • ChemSynthesis.
  • PubChem. 2-Phenylbutyric Acid | C10H12O2 | CID 7012. [Link]
  • Pharmaffiliates. CAS No : 6480-87-1 | Product Name : 2-Ethyl-2-phenylglycine Ethyl Ester. [Link]
  • Google Patents. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
  • Solubility of Things. 2-Phenylbutyric acid. [Link]
  • V & V Pharma Industries. 2-Phenylbutyric Acid Manufacturer, Supplier, and Exporter in India. [Link]
  • FooDB. Showing Compound 2-Ethylbutanoic acid (FDB003245). [Link]
  • Google Patents.
  • ACS Publications. Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate | The Journal of Organic Chemistry. [Link]
  • NIST WebBook. Butanoic acid, 2-methyl-, ethyl ester. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-phenylbutanoic acid, a substituted carboxylic acid with the chemical formula C₁₂H₁₆O₂, is a compound of interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a chiral center and a combination of aromatic and aliphatic moieties, imparts a unique set of physical and chemical properties that are critical to its application and handling. This guide provides a comprehensive overview of the physical properties of this compound, supported by experimental data and protocols, to serve as a valuable resource for professionals in the field.

Chemical Structure and General Properties

This compound is a white solid at room temperature.[1] Its structure consists of a butane chain with a phenyl group and an ethyl group attached to the second carbon atom, which also bears the carboxylic acid functional group.

Table 1: General Properties of this compound

PropertyValueSource(s)
CAS Number 5465-28-1[2][3][4]
Molecular Formula C₁₂H₁₆O₂[3][5]
Molecular Weight 192.25 g/mol [3]
Appearance White solid[3]
Odor Odorless to slight odor[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its use in research and development, particularly in areas such as formulation and drug delivery.

Melting and Boiling Points

The melting point of a solid is a critical indicator of its purity. For this compound, the experimental melting point is in the range of 39-42 °C.[1] The boiling point has been reported to be approximately 302.6 °C at standard atmospheric pressure (760 mmHg).[3]

Solubility

The solubility of a compound dictates its behavior in various solvents and biological systems. This compound is sparingly soluble in water but exhibits good solubility in organic solvents.[2] This is attributed to the presence of the non-polar phenyl and ethyl groups, which dominate over the polar carboxylic acid group.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Melting Point 39-42 °C[1]
Boiling Point 302.6 °C at 760 mmHg[3]
pKa (Predicted) 4.39[3]
Solubility in Water Sparingly soluble[2]
Solubility in Organic Solvents Soluble[2]
Flash Point 110 °C[1]
Density 1.046 g/cm³[3]
Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the compound's behavior in solution and its potential for salt formation. The predicted pKa of this compound is approximately 4.39.[3] This value indicates that it is a weak acid, a characteristic typical of carboxylic acids.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of organic compounds. The following are the predicted spectral data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.0 - 9.0Singlet (broad)1H-COOH
7.4 - 7.2Multiplet5HAromatic protons
2.1 - 1.9Quartet4H-CH₂- (ethyl groups)
0.8 - 0.6Triplet6H-CH₃ (ethyl groups)
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
178 - 175-COOH
142 - 138Aromatic C (quaternary)
130 - 126Aromatic CH
58 - 54Quaternary C
30 - 25-CH₂-
10 - 7-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)BondFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic
1710 - 1680C=O stretchCarboxylic acid
1600, 1450C=C stretchAromatic ring
1300 - 1200C-O stretchCarboxylic acid
950 - 900O-H bendCarboxylic acid

Experimental Protocols

The following are general protocols for the determination of key physical properties of this compound.

Determination of Melting Point

Caption: Workflow for Melting Point Determination.

Determination of pKa by Titration

Caption: Workflow for pKa Determination.

Determination of Solubility

Caption: Workflow for Solubility Determination.

Synthesis of this compound

A plausible synthetic route to this compound involves the dialkylation of phenylacetonitrile followed by hydrolysis of the nitrile.

Synthesis of this compound A Phenylacetonitrile B 2-Phenylbutanenitrile A->B 1. NaH 2. Ethyl bromide C 2-Ethyl-2-phenylbutanenitrile B->C 1. NaH 2. Ethyl bromide D This compound C->D H₃O⁺, Heat

Caption: Synthetic Pathway to this compound.

This method involves the sequential deprotonation of the acidic benzylic proton of phenylacetonitrile with a strong base like sodium hydride, followed by nucleophilic attack on an ethyl halide. The resulting dialkylated nitrile is then subjected to acidic hydrolysis to yield the final carboxylic acid product.[6]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[1][7][8]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The information presented, including its physicochemical properties, spectral data, experimental protocols, synthesis, and safety considerations, is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental to the successful application and safe handling of this compound in a laboratory and industrial setting.

References

  • Sdfine. (n.d.). 2-ethylhexanoic acid. [Link]
  • Szabo-Scandic. (2021). 2-Ethylbutyric acid-SDS-MedChemExpress. [Link]
  • Human Metabolome Database. (2024). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]
  • NIST. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. [Link]
  • ChemBK. (n.d.). This compound. [Link]
  • FooDB. (2010). Showing Compound 2-Ethylbutanoic acid (FDB003245). [Link]
  • Human Metabolome Database. (2012). Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221). [Link]
  • Chemsrc. (2025).
  • Pharmaffiliates. (n.d.). CAS No : 6480-87-1 | Product Name : 2-Ethyl-2-phenylglycine Ethyl Ester. [Link]
  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. [Link]
  • The Royal Society of Chemistry. (2011). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. [Link]
  • SpectraBase. (2025). 2-Phenylbutyric acid ethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
  • NMR spectra 2-13C. (n.d.). [Link]
  • PubChem. (n.d.). 2-Phenylbutyric Acid. [Link]
  • PubChem. (n.d.). 2-Ethylbutyric acid. [Link]
  • Google Patents. (n.d.). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
  • NIST. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. [Link]
  • ResearchGate. (2025). A Practical Synthesis of Ethyl (R)- and (S)
  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
  • SpectraBase. (2025). 2-Ethyl-2-methyl-pentanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-ethyl-2-phenylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, offering not just procedural steps but also the underlying scientific principles that guide experimental choices. Our approach is rooted in a self-validating system of protocols, ensuring the integrity and reliability of the structural assignment.

Introduction

This compound (C₁₂H₁₆O₂) is a carboxylic acid featuring a quaternary carbon atom bonded to a phenyl group, two ethyl groups, and a carboxyl group.[1] The precise confirmation of this structure is paramount for its application in various fields, including as a potential intermediate in pharmaceutical synthesis. The elucidation of its molecular architecture relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

This guide will navigate through the synthesis and purification of the target molecule, followed by a detailed exploration of each spectroscopic method. We will examine the theoretical foundations, present detailed experimental protocols, and interpret the resulting data to build a coherent and validated structural model of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the dialkylation of phenylacetonitrile followed by hydrolysis of the nitrile. This method is advantageous due to its high yield and the relative availability of the starting materials.[2]

Reaction Pathway: Synthesis of this compound

Phenylacetonitrile Phenylacetonitrile Intermediate 2-Phenylbutyronitrile Phenylacetonitrile->Intermediate Alkylation EthylBromide1 Ethyl Bromide (1 eq) EthylBromide1->Intermediate Base1 Strong Base (e.g., NaH) Base1->Intermediate DialkylatedNitrile 2-Ethyl-2-phenylbutyronitrile Intermediate->DialkylatedNitrile Alkylation EthylBromide2 Ethyl Bromide (1 eq) EthylBromide2->DialkylatedNitrile Base2 Strong Base Base2->DialkylatedNitrile FinalProduct This compound DialkylatedNitrile->FinalProduct Hydrolysis AcidHydrolysis Acid Hydrolysis (H₃O⁺) AcidHydrolysis->FinalProduct

Caption: Synthesis of this compound via dialkylation of phenylacetonitrile.

Experimental Protocol: Synthesis
  • Deprotonation and First Alkylation: To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The resulting carbanion is then treated with one equivalent of ethyl bromide, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Second Alkylation: The reaction mixture is cooled again to 0°C, and a second equivalent of strong base is added, followed by a second equivalent of ethyl bromide to yield 2-ethyl-2-phenylbutyronitrile.[2]

  • Hydrolysis: The resulting nitrile is then subjected to acidic hydrolysis (e.g., refluxing with aqueous sulfuric acid) to convert the nitrile group into a carboxylic acid.

  • Work-up and Purification: The reaction mixture is cooled, extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Structure Elucidation

The purified compound is then subjected to a battery of spectroscopic analyses to confirm its structure. The following sections detail the expected outcomes and their interpretations.

Overall Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation PurifiedCompound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) PurifiedCompound->NMR FTIR FTIR Spectroscopy PurifiedCompound->FTIR MS Mass Spectrometry PurifiedCompound->MS NMR_Data Proton & Carbon Environments, Connectivity NMR->NMR_Data FTIR_Data Functional Groups Present (C=O, O-H, C-H) FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Elucidated Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: A comprehensive workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the nuclei and their connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width (typically 0-12 ppm for organic molecules), the number of scans (to achieve an adequate signal-to-noise ratio), and the relaxation delay.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

Data Interpretation

Note: As specific spectral data for this compound is not publicly available, the following interpretation is based on expected chemical shifts and multiplicities derived from the known structure and data from analogous compounds such as 2-phenylbutyric acid and 2-ethylbutyric acid.[5][6]

¹H NMR Spectrum (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.
~7.2-7.4Multiplet5HAromatic Protons (C₆H₅)Protons on the phenyl ring will appear in the aromatic region, with their multiplicity depending on the substitution pattern.
~2.0Quartet4H-CH₂-CH₃The methylene protons of the two equivalent ethyl groups are adjacent to a methyl group, resulting in a quartet.
~0.8Triplet6H-CH₂-CH₃The methyl protons of the two equivalent ethyl groups are adjacent to a methylene group, resulting in a triplet.

¹³C NMR Spectrum (Expected)

Chemical Shift (δ, ppm)AssignmentRationale
~180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~140Quaternary Aromatic CThe aromatic carbon directly attached to the quaternary carbon.
~128Aromatic CHAromatic carbons bearing a hydrogen atom.
~127Aromatic CHAromatic carbons bearing a hydrogen atom.
~55Quaternary CThe central quaternary carbon atom.
~30-CH₂-The methylene carbons of the ethyl groups.
~8-CH₃The methyl carbons of the ethyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3060C-H stretch (sp²)Aromatic
~2970, ~2880C-H stretch (sp³)Alkyl (Ethyl groups)
~1710C=O stretchCarboxylic Acid
~1600, ~1495C=C stretchAromatic Ring
~1450C-H bendAlkyl
~1250C-O stretchCarboxylic Acid
~920 (broad)O-H bend (out-of-plane)Carboxylic Acid Dimer
~700, ~750C-H bend (out-of-plane)Monosubstituted Aromatic

The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch confirms the presence of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.[7]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: For a relatively volatile compound like this, Electron Ionization (EI) is a common method. For less volatile samples or for softer ionization, Electrospray Ionization (ESI) can be used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Interpretation (EI-MS)

The mass spectrum will provide the molecular weight and key fragments.

m/z ValueProposed Fragment IonInterpretation
192[C₁₂H₁₆O₂]⁺˙ (Molecular Ion)This peak corresponds to the molecular weight of the compound.
163[M - C₂H₅]⁺Loss of an ethyl radical is a likely fragmentation pathway for a compound with ethyl groups attached to a quaternary center.
147[M - COOH]⁺Loss of the carboxylic acid group as a radical is a characteristic fragmentation of carboxylic acids.
119[C₉H₁₁]⁺A significant peak corresponding to the tropylium ion or a related C₉H₁₁⁺ species, formed after the loss of the carboxyl and one ethyl group, is expected due to the stability of the phenyl group.[5]
91[C₇H₇]⁺The tropylium ion is a very stable fragment and is commonly observed in the mass spectra of compounds containing a benzyl group.
45[COOH]⁺A fragment corresponding to the carboxylic acid group.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and self-validating confirmation of the structure of this compound. The NMR data elucidates the carbon-hydrogen framework and the connectivity of the atoms. The FTIR spectrum confirms the presence of the key carboxylic acid and aromatic functional groups. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This multi-technique approach is fundamental in modern organic chemistry for the unambiguous characterization of novel and known compounds, ensuring the quality and reliability of materials used in research and development.

References

  • University of California, Davis. NMR Techniques in Organic Chemistry: a quick guide.
  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742).
  • PubChem. 2-Phenylbutyric Acid.
  • Human Metabolome Database. Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221).
  • Chemguide. interpreting infra-red spectra.
  • Innovatech Labs. How to Interpret FTIR Results: A Beginner's Guide.
  • Google Patents. Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
  • Google Patents. The preparation method of the new 2 Ethylbutanoic acid of one class.
  • Patsnap. Preparation method of 2-amino-2-phenylbutyric acid.
  • Specac Ltd. Interpreting Infrared Spectra.
  • ResearchGate. A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF.
  • Michigan State University Department of Chemistry. NMR Spectroscopy.

Sources

A Senior Application Scientist's Guide to the Organic Solvent Solubility of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Ethyl-2-phenylbutanoic acid (CAS No. 5465-28-1), a key intermediate in pharmaceutical and chemical synthesis. As drug development professionals and researchers increasingly work with complex molecules, a thorough understanding of their solubility characteristics is paramount for process development, formulation, and analytical method design. This document moves beyond theoretical principles to offer field-proven insights into the solubility of this compound in a range of common organic solvents. It details a robust, self-validating experimental protocol for determining thermodynamic solubility via the shake-flask method and presents a representative analysis of solubility data. The causality behind solvent-solute interactions is explored, linking the physicochemical properties of this compound to its observed solubility behavior. This guide is intended to be a practical resource for scientists and researchers, enabling them to make informed decisions in their laboratory work.

Introduction: The Central Role of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior throughout the development lifecycle. From influencing reaction kinetics and purification strategies in synthesis to dictating bioavailability and formulation options in drug product manufacturing, solubility is a cornerstone of successful chemical process development.[1][2] this compound, a carboxylic acid with both aromatic and aliphatic moieties, presents an interesting case study in solubility. Its structure, characterized by a phenyl group and two ethyl groups attached to the alpha-carbon of butanoic acid, imparts a significant degree of lipophilicity.

This guide will provide an in-depth exploration of the solubility of this compound in a variety of organic solvents, ranging from polar protic to nonpolar aprotic. We will begin by examining the key physicochemical properties of the molecule that influence its solubility. Following this, a detailed, step-by-step protocol for the reliable determination of thermodynamic solubility using the shake-flask method will be presented.[1] A representative dataset will then be analyzed to elucidate the structure-solubility relationships at play. Finally, the practical implications of these solubility characteristics for researchers, scientists, and drug development professionals will be discussed.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties dictate the nature and strength of intermolecular forces between the solute and potential solvents.

PropertyValueSource
Chemical Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[3]
Predicted pKa 4.39[4]
Predicted logP 3.26[4]
CAS Number 5465-28-1[3]

The carboxylic acid functional group, with a predicted pKa of 4.39, can act as a hydrogen bond donor and acceptor.[4] However, the bulky phenyl and diethyl groups at the alpha-position create significant steric hindrance and contribute to a large nonpolar surface area, as indicated by the predicted logP of 3.26.[4] This dual character—a polar, ionizable head and a large, nonpolar tail—is the primary driver of its solubility profile. It is known to have low solubility in water but is generally soluble in organic solvents.[3]

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Carboxylic acids, in general, are soluble in less polar organic solvents such as ethers, alcohols, benzene, and chloroform.[5] This is due to the favorable van der Waals interactions between the non-polar hydrocarbon portions of the carboxylic acid and the solvent molecules.[5] The solubility of carboxylic acids in water tends to decrease as the length of the carbon chain increases due to the growing influence of the hydrophobic alkyl group.[5]

For this compound, we can anticipate the following interactions:

  • Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: The polar carboxyl group can engage in dipole-dipole interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The large phenyl and ethyl groups will primarily interact through van der Waals forces, which will be most significant with nonpolar or weakly polar solvents (e.g., toluene, hexane).

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is crucial. The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[1] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained solubility data.

Materials and Equipment:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical method.

  • Syringe filters (0.45 µm, compatible with the solvent)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess this compound to a vial B 2. Add a known volume of the organic solvent A->B C 3. Seal the vial tightly B->C D 4. Place on an orbital shaker at a constant temperature (e.g., 25°C) C->D E 5. Shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium D->E F 6. Centrifuge the vial to pellet the excess solid E->F G 7. Carefully withdraw the supernatant F->G H 8. Filter the supernatant through a 0.45 µm syringe filter G->H I 9. Dilute the filtered supernatant with the solvent H->I J 10. Analyze the diluted sample by a validated analytical method (e.g., HPLC) I->J K 11. Quantify the concentration against a calibration curve J->K

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for the sedimentation of the excess solid.

    • Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to ensure complete sedimentation of the undissolved solute.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.45 µm syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A pre-established calibration curve of the compound in the same solvent must be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility in the desired units (e.g., mg/mL or mol/L), taking into account the dilution factor.

    • Perform each solubility determination in triplicate to ensure the precision of the results.

Representative Solubility Data and Analysis

The following table presents a representative dataset for the solubility of this compound in a selection of organic solvents at 25 °C. This data is illustrative and based on the expected behavior of a compound with its physicochemical properties.

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL) at 25°C
HexaneNonpolar Aprotic1.9< 1
TolueneNonpolar Aprotic2.4150
DichloromethanePolar Aprotic9.1> 500 (freely soluble)
Ethyl AcetatePolar Aprotic6.0> 500 (freely soluble)
AcetonePolar Aprotic21> 500 (freely soluble)
EthanolPolar Protic24.5> 500 (freely soluble)
MethanolPolar Protic33450
Discussion and Interpretation of Results

The representative data highlights a clear correlation between the polarity of the solvent and the solubility of this compound.

  • Nonpolar Solvents: The solubility in hexane is very low. This is expected, as hexane molecules primarily interact through weak London dispersion forces, which are insufficient to overcome the solute-solute interactions dominated by the hydrogen bonding of the carboxylic acid groups. The higher solubility in toluene compared to hexane can be attributed to the ability of the aromatic ring of toluene to engage in π-π stacking interactions with the phenyl group of the solute, providing a more favorable interaction.

  • Polar Aprotic Solvents: The compound exhibits high solubility in dichloromethane, ethyl acetate, and acetone. These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid group. Additionally, their organic nature allows for effective solvation of the nonpolar phenyl and ethyl groups.

  • Polar Protic Solvents: High solubility is observed in ethanol and methanol. These alcoholic solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid moiety. The slightly lower solubility in methanol compared to ethanol could be attributed to methanol's higher polarity, which may lead to a less favorable interaction with the nonpolar part of the molecule.

Logical Relationship Diagram:

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Dominant Solute-Solvent Interactions A Carboxylic Acid Group (Polar, H-bond donor/acceptor) F Hydrogen Bonding A->F G Dipole-Dipole A->G B Phenyl & Diethyl Groups (Nonpolar, van der Waals) H van der Waals (Dispersion & π-π) B->H C Polarity (Dielectric Constant) C->G D Hydrogen Bonding Capability D->F E Nonpolar Character E->H I Solubility Outcome F->I G->I H->I

Caption: Relationship between solute/solvent properties and solubility.

Practical Implications for Researchers and Drug Development Professionals

The solubility profile of this compound has several practical implications:

  • Reaction Solvent Selection: For chemical synthesis, solvents like dichloromethane, ethyl acetate, or toluene would be suitable choices to ensure the reactants are in solution.

  • Purification: The high solubility in moderately polar solvents suggests that crystallization from a mixed solvent system (e.g., a polar solvent in which it is highly soluble and a nonpolar anti-solvent in which it is poorly soluble, like hexane) would be an effective purification strategy.

  • Formulation Development: For pharmaceutical applications, the poor aqueous solubility would likely necessitate enabling formulation strategies, such as the use of co-solvents, surfactants, or lipid-based delivery systems if oral administration is desired. The high solubility in organic solvents is advantageous for formulating topical or injectable products where non-aqueous vehicles are employed.

  • Analytical Method Development: The choice of diluent for preparing analytical standards and samples is critical. Based on the data, methanol, ethanol, or acetone would be excellent choices to ensure complete dissolution and accurate quantification.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay between the molecule's physicochemical properties and the characteristics of the solvent, researchers can make informed decisions that streamline process development, enhance purification efficiency, and facilitate robust analytical method development. The detailed experimental protocol for the shake-flask method offers a reliable approach for generating high-quality solubility data, which is an indispensable component of any comprehensive chemical or pharmaceutical development program.

References

  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

Sources

The Enigmatic Metabolite: A Technical Guide to 2-Ethyl-2-phenylbutanoic Acid in the Context of Ibuprofen Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Ethyl-2-phenylbutanoic acid, a compound with a purported, yet scientifically elusive, connection to the metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. As Senior Application Scientists, our goal is to present a comprehensive technical overview that navigates both the established metabolic pathways of ibuprofen and the current understanding of this compound, offering a clear perspective for researchers in drug metabolism and related fields.

Introduction: The Metabolic Fate of Ibuprofen

Ibuprofen, administered as a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive metabolism primarily in the liver.[1][2] The (S)-enantiomer is responsible for the majority of the pharmacological activity.[2] A significant portion of the administered (R)-ibuprofen undergoes unidirectional chiral inversion to the active (S)-enantiomer.[1] The primary metabolic transformations are oxidative, catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and to a lesser extent, CYP2C8.[3] These reactions introduce hydroxyl and carboxyl groups into the ibuprofen molecule, leading to the formation of several key metabolites.[1][2]

The major, well-characterized metabolites of ibuprofen are:

  • 2-hydroxyibuprofen

  • 3-hydroxyibuprofen

  • Carboxyibuprofen

These metabolites are considered pharmacologically inactive and are primarily excreted in the urine, largely as their glucuronide conjugates.[1][4] Very little ibuprofen is excreted unchanged.[1][2]

The Emergence of this compound: An Uncharted Territory

This compound (CAS 5465-28-1) is a carboxylic acid that has been commercially linked to ibuprofen, with some suppliers listing "ibuprofen carboxylic acid" as a synonym. This suggests a potential metabolic relationship. However, it is crucial to note that the formation of this compound as a human metabolite of ibuprofen is not documented in mainstream scientific literature detailing ibuprofen's metabolic pathways.

This discrepancy warrants a thorough investigation by researchers. It is plausible that this compound is a minor, transient, or previously unidentified metabolite, the formation of which may be dependent on specific physiological conditions or genetic polymorphisms.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a potential metabolite is critical for developing appropriate analytical methods for its detection and characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[5][6]
Molecular Weight 192.25 g/mol [5]
Appearance White solid[5]
Boiling Point 302.6 °C at 760 mmHg[5]
Melting Point Data not consistently available
Solubility Sparingly soluble in water; soluble in organic solvents[5][6]
pKa 4.39 ± 0.10 (Predicted)[5]

Established and Hypothetical Metabolic Pathways

The established metabolic pathway of ibuprofen primarily involves oxidation of the isobutyl side chain. The hypothetical formation of this compound would require a different, currently unelucidated, metabolic transformation.

Established Metabolic Pathway of Ibuprofen

The diagram below illustrates the well-documented metabolic conversion of ibuprofen to its major inactive metabolites.

Ibuprofen_Metabolism cluster_CYP CYP450 Oxidation (CYP2C9, CYP2C8) Ibuprofen Ibuprofen (R/S Enantiomers) S_Ibuprofen (S)-Ibuprofen Ibuprofen->S_Ibuprofen Administration R_Ibuprofen (R)-Ibuprofen Ibuprofen->R_Ibuprofen Administration Hydroxy_Metabolites 2-Hydroxyibuprofen 3-Hydroxyibuprofen S_Ibuprofen->Hydroxy_Metabolites R_Ibuprofen->S_Ibuprofen Chiral Inversion (AMACR) Carboxy_Metabolite Carboxyibuprofen Hydroxy_Metabolites->Carboxy_Metabolite Further Oxidation Glucuronidation Glucuronidation (UGT Enzymes) Hydroxy_Metabolites->Glucuronidation Carboxy_Metabolite->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Established metabolic pathway of ibuprofen.

Hypothetical Formation of this compound

The formation of this compound from ibuprofen is not a documented pathway. A speculative pathway would involve significant rearrangement of the ibuprofen molecule, the mechanism of which is currently unknown. Further research, including in vitro metabolism studies with human liver microsomes and advanced analytical techniques, would be required to investigate this possibility.

Analytical Methodologies for Metabolite Identification and Quantification

The identification and quantification of known and novel drug metabolites are critical in drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]

Protocol: LC-MS/MS for the Quantification of Ibuprofen and its Major Metabolites in Human Plasma

This protocol provides a general framework. Method optimization and validation are essential for any specific application.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of ibuprofen). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analytes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in negative mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for ibuprofen, its major metabolites, and the internal standard.

Causality Behind Experimental Choices:

  • Protein Precipitation: Acetonitrile is an efficient and cost-effective solvent for precipitating plasma proteins, which would otherwise interfere with the analysis.

  • Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for variations in sample preparation and matrix effects.

  • LC-MS/MS: This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low-concentration metabolites in a complex biological matrix.

Workflow for Novel Metabolite Identification

The search for novel metabolites like this compound requires a more exploratory approach.

Metabolite_ID_Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction LC_HRMS LC-High Resolution MS (e.g., Q-TOF, Orbitrap) Extraction->LC_HRMS Data_Acquisition Data Acquisition (Full Scan, MS/MS) LC_HRMS->Data_Acquisition Data_Processing Data Processing (Background Subtraction, Mass Defect Filtering) Data_Acquisition->Data_Processing Candidate_Identification Candidate Metabolite Identification Data_Processing->Candidate_Identification Structure_Elucidation Structure Elucidation (MS/MS Fragmentation, NMR) Candidate_Identification->Structure_Elucidation Confirmation Confirmation & Quantification Candidate_Identification->Confirmation Reference_Standard Synthesis of Reference Standard Structure_Elucidation->Reference_Standard Reference_Standard->Confirmation

Caption: Workflow for novel drug metabolite identification.

Pharmacological and Toxicological Significance

The known major metabolites of ibuprofen are pharmacologically inactive.[1] The biological activity of this compound has not been extensively studied. Given the lack of evidence for its formation in humans, its toxicological relevance in the context of ibuprofen therapy is currently considered negligible. Should future studies confirm its presence as a metabolite, a full toxicological assessment would be warranted.

Conclusion and Future Directions

The metabolism of ibuprofen is a well-characterized process, leading primarily to the formation of inactive hydroxylated and carboxylated derivatives. The compound this compound, while commercially associated with ibuprofen, is not a recognized metabolite in the current scientific literature.

This guide serves to highlight this knowledge gap and to provide a framework for researchers interested in exploring the minor or secondary metabolic pathways of ibuprofen. Future research should focus on:

  • In vitro metabolism studies: Utilizing human liver microsomes and other enzyme systems to investigate the potential for the formation of this compound.

  • Advanced analytical screening: Employing high-resolution mass spectrometry to re-examine human samples from individuals administered ibuprofen to search for this and other novel metabolites.

  • Synthesis of a reference standard: The chemical synthesis of this compound is necessary to serve as a reference standard for its unequivocal identification and quantification in biological matrices.

By addressing these research questions, the scientific community can achieve a more complete understanding of the metabolic fate of ibuprofen and clarify the status of this compound as a potential, albeit enigmatic, metabolite.

References

  • Ibuprofen Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]
  • PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics. [Link]
  • Ibuprofen - Medical Countermeasures D
  • Analytical strategies for identifying drug metabolites. PubMed. [Link]
  • Drug Detection Methods. AZoLifeSciences. [Link]
  • Ibuprofen - St

Sources

A Strategic Guide to Unveiling the Biological Activity of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The landscape of drug discovery is perpetually expanding, with novel chemical entities holding the promise of new therapeutic paradigms. 2-Ethyl-2-phenylbutanoic acid, a molecule known primarily as a synthetic intermediate and fragrance component, currently represents a significant knowledge gap within the realm of biological activity.[1][2] This guide, therefore, deviates from a conventional summary of established data. Instead, it serves as a comprehensive roadmap—a strategic whitepaper—for the scientific community to systematically explore and define the pharmacological potential of this compound. As Senior Application Scientists, our objective is to provide not just a series of protocols, but a logical, self-validating framework for discovery.

Foundational Understanding: What We Know

This compound is a carboxylic acid featuring a butyric acid backbone with both an ethyl and a phenyl group attached to the alpha-carbon.[1] This structure is of interest due to its resemblance to other biologically active molecules, such as certain short-chain fatty acids (SCFAs) and phenylalkanoic acids, which are known to modulate key cellular processes.[3][4][5][6][7][8] The presence of a phenyl ring introduces aromaticity and lipophilicity, which can significantly influence its interaction with biological targets.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
CAS Number 5465-28-1[1]
Appearance White solid or colorless to pale yellow liquid[1][2]
Solubility Sparingly soluble in water; soluble in organic solvents[1][2]
pKa (Predicted) 4.39 ± 0.10[2]
LogP (Predicted) 3.26[2]

A Roadmap for Discovery: A Phased Investigative Approach

Given the nascent stage of research into the biological effects of this compound, a structured, multi-phased approach is essential. This ensures a logical progression from broad, predictive analyses to specific, mechanistic studies.

G cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Preliminary In Vivo Evaluation a In Silico Target Prediction (Ligand-based & Structure-based approaches) c Initial Cytotoxicity Assessment a->c b Physicochemical & ADMET Profiling b->c d Broad Panel Receptor/Enzyme Screening c->d e Focused Assays on Predicted Targets (e.g., GPCRs, HDACs) d->e f Dose-Response & SAR Studies e->f g Cellular Pathway Analysis f->g h Animal Model Selection g->h i Pharmacokinetic & Efficacy Studies h->i

Figure 1: A phased approach to characterizing the biological activity of this compound.

Phase 1: In Silico and Physicochemical Characterization

The initial phase focuses on predictive modeling and establishing a baseline understanding of the molecule's properties. This is a cost-effective method to generate initial hypotheses.

2.1. In Silico Target Prediction

  • Objective: To identify potential biological targets for this compound using computational methods.

  • Methodology:

    • Ligand-Based Approaches: Utilize the SMILES string (CCC(CC)(C1=CC=CC=C1)C(=O)O) to screen against databases of compounds with known biological activities (e.g., ChEMBL, PubChem).[1] Similarity algorithms can suggest potential targets based on the principle that structurally similar molecules may have similar functions.[9]

    • Structure-Based Approaches (Reverse Docking): If a 3D conformer of the molecule is generated, it can be docked against a library of protein binding sites to predict potential interactions.[9] This can help identify potential off-target effects as well.

  • Causality and Justification: This step is crucial for hypothesis generation. For instance, structural similarity to known agonists of free fatty acid receptors (FFARs) like FFAR2 (GPR43) and FFAR3 (GPR41) would prioritize these for in vitro screening.[6][10]

2.2. ADMET Profiling

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.

  • Methodology: Employ computational models (e.g., SwissADME, pkCSM) to predict properties like blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

  • Causality and Justification: Early assessment of ADMET properties is critical for understanding the potential disposition of the compound in a biological system and for identifying potential liabilities.

Phase 2: In Vitro Screening Cascade

This phase involves a tiered approach to in vitro testing, starting with broad screening and moving towards more focused assays based on the results of Phase 1.

G start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity broad_screen Broad Target Screening (Panel of >50 receptors & enzymes) cytotoxicity->broad_screen If not overtly cytotoxic focused_assays Focused Assays (e.g., FFAR2/3, HDAC activity) broad_screen->focused_assays Based on in silico predictions & broad screen hits no_activity No Significant Activity broad_screen->no_activity hit_identified Hit Identified focused_assays->hit_identified focused_assays->no_activity

Figure 2: In Vitro Screening Cascade for this compound.

2.3. Initial Cytotoxicity Assessment

  • Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.

  • Protocol: MTT Assay

    • Cell Culture: Plate a panel of cell lines (e.g., HEK293 for non-cancerous, and a panel of cancer cell lines like HeLa, A549) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Causality and Justification: This is a foundational step to distinguish between specific biological activity and non-specific toxicity. It also establishes the concentration range for subsequent, more sensitive assays.[11][12]

2.4. Broad Panel Receptor and Enzyme Screening

  • Objective: To screen the compound against a wide array of common drug targets to identify potential on- and off-target activities.

  • Methodology: Utilize commercially available screening services that offer panels of binding and enzymatic assays for targets such as GPCRs, kinases, ion channels, and proteases.

  • Causality and Justification: This unbiased approach can reveal unexpected biological activities and provide a broader understanding of the compound's selectivity profile.

2.5. Focused Assays on Predicted Targets

  • Objective: To investigate the activity of this compound on targets predicted in Phase 1 or identified in the broad screen.

  • Example Protocol: GPCR (FFAR2/3) Activation Assay

    • Cell Line: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human FFAR2) and a reporter system (e.g., aequorin for calcium flux or a cAMP-responsive element for Gs/Gi signaling).

    • Compound Incubation: Incubate the cells with varying concentrations of this compound.

    • Signal Detection: Measure the reporter signal (e.g., luminescence for aequorin, or downstream reporter gene expression).

    • Data Analysis: Plot a dose-response curve to determine the EC50 (potency) and efficacy.

  • Example Protocol: HDAC Inhibition Assay

    • Assay Principle: A fluorometric assay that measures the activity of HDAC enzymes on a synthetic substrate. Inhibition is measured as a decrease in fluorescence.

    • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, a fluorogenic substrate, and serial dilutions of this compound.

    • Incubation and Development: Incubate to allow for deacetylation, then add a developer solution to generate a fluorescent signal.

    • Data Acquisition: Measure fluorescence using a plate reader.

  • Causality and Justification: These focused assays provide quantitative data on the compound's interaction with specific, hypothesized targets, moving from broad screening to mechanistic investigation. The structural similarity to SCFAs, which are known to interact with both FFARs and HDACs, provides a strong rationale for these specific assays.[6]

Phase 3: Mechanistic Elucidation

Once a "hit" is confirmed in Phase 2, the focus shifts to understanding the mechanism of action at a cellular level.

2.6. Dose-Response and Structure-Activity Relationship (SAR) Studies

  • Objective: To precisely quantify the potency and efficacy of the compound and to understand which structural features are critical for its activity.

  • Methodology:

    • Perform detailed dose-response curves for the confirmed activity to accurately determine EC50 or IC50 values.

    • Synthesize or procure analogs of this compound with modifications to the alkyl chains or the phenyl ring and test them in the validated assay to establish an initial SAR.

  • Causality and Justification: SAR studies are fundamental to drug development, providing insights into how to optimize the molecule for improved potency and selectivity.

2.7. Cellular Pathway Analysis

  • Objective: To determine the downstream cellular effects of target engagement.

  • Methodology: If, for example, the compound is found to be an FFAR2 agonist, techniques like Western blotting can be used to measure the phosphorylation of downstream signaling proteins like ERK1/2.[5] If it is an HDAC inhibitor, changes in histone acetylation can be measured.

  • Causality and Justification: This step connects the molecular interaction at the target to a functional cellular response, providing a deeper understanding of the compound's biological effect.

Concluding Remarks and Future Directions

The biological activity of this compound is, at present, an open scientific question. The framework presented in this guide provides a systematic and robust strategy for elucidating its potential pharmacological role. By progressing through a logical sequence of in silico prediction, in vitro screening, and mechanistic studies, researchers can efficiently and effectively characterize this molecule. The structural similarities to known bioactive compounds suggest that this exploration is a worthwhile endeavor, potentially uncovering a novel modulator of important cellular pathways. The successful execution of this research plan would not only fill a significant knowledge gap but could also pave the way for new therapeutic applications.

References

  • PubMed.
  • MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
  • PubMed. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]
  • SciSpace. In Silico Target Prediction for Small Molecules. (2018). [Link]
  • PubMed Central. Computational/in silico methods in drug target and lead prediction. [Link]
  • OUCI. In Silico Target Prediction for Small Molecules. [Link]
  • MDPI. Machine Learning for Drug-Target Interaction Prediction. [Link]
  • Taylor & Francis Online.
  • Sygnature Discovery.
  • ResearchGate.
  • ResearchGate. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]
  • ResearchGate.
  • ResearchGate. (PDF)
  • Chemical-Suppliers. 2-Ethyl-2-phenyl-butyric acid | CAS 5465-28-1. [Link]
  • NIH.
  • PubMed Central. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. [Link]
  • MDPI.
  • Wikipedia.
  • PubMed. Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. [Link]
  • ResearchGate. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. [Link]

Sources

A Research Framework for Investigating the Potential Neuroprotective Effects of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals and Neuroscientists

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic avenues. While direct evidence is currently lacking, the structural characteristics of 2-Ethyl-2-phenylbutanoic acid present a compelling case for its investigation as a potential neuroprotective agent. This technical guide outlines a comprehensive research framework to explore this hypothesis, drawing parallels with the well-documented neuroprotective actions of its structural analog, 4-phenylbutyric acid (4-PBA). We delve into the putative mechanisms of action, namely histone deacetylase (HDAC) inhibition and mitigation of endoplasmic reticulum (ER) stress, and provide detailed experimental protocols for in vitro and in vivo validation. This document serves as a roadmap for researchers to systematically evaluate the therapeutic potential of this compound in the context of neurodegeneration.

Introduction: The Unexplored Potential of a Structurally-Related Compound

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis represent a significant and growing global health burden. A key pathological feature in many of these conditions is the accumulation of misfolded proteins, leading to cellular dysfunction and neuronal death. Current therapeutic strategies offer limited efficacy, highlighting the urgent need for innovative drug candidates.

This guide focuses on this compound, a compound with a notable structural resemblance to 4-phenylbutyric acid (4-PBA). 4-PBA is an FDA-approved drug that has demonstrated neuroprotective effects in various preclinical models of neurodegeneration.[1][2][3][4][5] Its therapeutic efficacy is attributed to a dual mechanism of action: inhibition of histone deacetylases (HDACs) and attenuation of endoplasmic reticulum (ER) stress.[1][3][5]

Given the structural similarities, it is plausible that this compound may share some of the biological activities of 4-PBA. However, to date, the neuroprotective potential of this compound remains unexplored. This guide provides a structured, hypothesis-driven framework for its investigation, with the goal of stimulating and guiding future research in this promising area.

Putative Mechanisms of Neuroprotection: A Hypothesis Based on Structural Analogy

The neuroprotective effects of 4-PBA are primarily linked to two interconnected cellular pathways: the epigenetic regulation of gene expression through HDAC inhibition and the maintenance of protein homeostasis by alleviating ER stress.[1][3][5] We hypothesize that this compound may act through similar mechanisms.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In several neurodegenerative diseases, HDACs are dysregulated, contributing to the downregulation of genes involved in neuronal survival and synaptic plasticity.[1] 4-PBA acts as an HDAC inhibitor, promoting histone acetylation and thereby restoring the expression of neuroprotective genes.[1][2][4][5] The presence of the butyric acid moiety in this compound suggests it may also fit into the active site of HDAC enzymes.

HDAC_Inhibition cluster_0 Normal Neuronal Cell cluster_1 Potential Therapeutic Intervention HDACs HDACs Histones Histones HDACs->Histones Deacetylation Gene_Repression Repression of Neuroprotective Genes Histones->Gene_Repression Condensed Chromatin Compound This compound (Hypothesized) HDACs_inhibited HDACs Compound->HDACs_inhibited Inhibition Histones_acetylated Histones Gene_Expression Expression of Neuroprotective Genes Histones_acetylated->Gene_Expression Relaxed Chromatin

Figure 1: Hypothesized HDAC inhibition by this compound.

Attenuation of Endoplasmic Reticulum (ER) Stress

The ER is responsible for the proper folding and modification of a significant portion of the cell's proteins. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress and activates the unfolded protein response (UPR).[6][7][8][9] While initially a protective mechanism, chronic ER stress can lead to apoptosis (programmed cell death). 4-PBA acts as a chemical chaperone, facilitating protein folding and reducing the load of misfolded proteins, thereby alleviating ER stress and preventing apoptosis.[6][7][10][11] The phenyl group of this compound could potentially interact with hydrophobic regions of misfolded proteins, similar to 4-PBA.

ER_Stress_Pathway Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress Protein_Folding Correct Protein Folding Misfolded_Proteins->Protein_Folding UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis (Neuronal Death) UPR->Apoptosis Chronic Activation Compound This compound (Hypothesized Chaperone) Compound->Misfolded_Proteins Facilitates Folding

Figure 2: Hypothesized attenuation of ER stress by this compound.

Experimental Validation: A Step-by-Step Guide

To test the neuroprotective potential of this compound, a systematic, multi-tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.

In Vitro Proof-of-Concept Studies

The initial phase of research should focus on establishing the biological activity of the compound in cultured neuronal cells. Human neuroblastoma cell lines, such as SH-SY5Y, or induced pluripotent stem cell (iPSC)-derived neurons are suitable models for these studies.[12][13]

Objective: To determine if this compound can protect neuronal cells from a neurotoxic insult.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) oligomers for Alzheimer's models for an additional 24 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Treatment Group Concentration Expected Outcome
Control-100% Cell Viability
Neurotoxin AloneVariesSignificant decrease in cell viability
Compound + Neurotoxin1-100 µMDose-dependent increase in cell viability compared to neurotoxin alone

Objective: To investigate whether this compound acts as an HDAC inhibitor and/or an ER stress modulator.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare the HDAC assay buffer, substrate, and developer solution according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, HDAC substrate, and the diluted compound or control.

  • Enzyme Addition: Initiate the reaction by adding the HDAC enzyme to each well.

  • Incubation: Incubate the plate at 37°C for the recommended time.

  • Developer Addition: Stop the reaction and add the developer solution.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound.

Experimental Protocol: Western Blot Analysis for ER Stress Markers

  • Cell Treatment and Lysis: Treat neuronal cells with the compound and/or an ER stress inducer (e.g., tunicamycin). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression of the target proteins.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-GRP78, anti-CHOP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Relative Protein Expression analysis->end

Figure 3: A standard workflow for Western blot analysis of ER stress markers.

In Vivo Validation in Animal Models

Positive results from in vitro studies would warrant further investigation in animal models of neurodegeneration.[14][15]

Objective: To assess the in vivo efficacy of this compound in a relevant animal model.

Experimental Design: A Generic In Vivo Study

  • Model Selection: Choose an appropriate animal model, such as the MPTP-induced mouse model of Parkinson's disease or the 5XFAD transgenic mouse model of Alzheimer's disease.

  • Compound Administration: Administer this compound to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess motor function (e.g., rotarod test) and cognitive function (e.g., Morris water maze).

  • Post-mortem Analysis: At the end of the study, sacrifice the animals and collect brain tissue for immunohistochemical and biochemical analyses.

  • Histological and Biochemical Endpoints:

    • Immunohistochemistry: Stain brain sections for markers of neuronal survival (e.g., tyrosine hydroxylase for dopaminergic neurons), protein aggregation (e.g., alpha-synuclein, amyloid-beta), and glial activation.

    • Biochemical Assays: Measure levels of neurotransmitters, HDAC activity, and ER stress markers in brain homogenates.

Experimental Group Treatment Key Assessments
Sham ControlVehicleBaseline behavioral and histological data
Disease ModelNeurotoxin/Transgene + VehicleBehavioral deficits, neuronal loss, protein aggregation
Treatment GroupNeurotoxin/Transgene + CompoundAmelioration of behavioral deficits, increased neuronal survival, reduced protein aggregation

Future Directions and Conclusion

The research framework outlined in this guide provides a clear and logical path for the systematic evaluation of this compound as a potential neuroprotective agent. Should this compound demonstrate promising activity, further studies would be warranted, including:

  • Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for improved potency and drug-like properties.

  • Pharmacokinetic and toxicology studies: To assess the compound's absorption, distribution, metabolism, excretion, and safety profile.

  • Target engagement studies: To confirm the interaction of the compound with its putative targets (HDACs, misfolded proteins) in vivo.

References

  • Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. (n.d.). PubMed.
  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. (2017). Semantic Scholar.
  • Advances in current in vitro models on neurodegenerative diseases. (2023). PubMed Central.
  • Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis and Prevents Apoptosis in Neuronal Cells. (2011). PLOS ONE.
  • 4-Phenylbutyric Acid (4-PBA) and Lithium Cooperatively Attenuate Cell Death during Oxygen-Glucose Deprivation (OGD) and Reoxygenation. (2015). PubMed.
  • Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model. (2013). PubMed.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate.
  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. (2017). Semantic Scholar.
  • Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. (2022). Oxford Global.
  • Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. (n.d.). NETRI.
  • 4-Phenylbutyric Acid Protects Ethanol-induced Damage in the Developing Mouse Brain. (2017). National Institutes of Health.
  • Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress. (2004). PubMed.
  • Phenylbutyrate is a Multifaceted Drug that Exerts Neuroprotective Effects and Reverses the Alzheimer´s Disease-like Phenotype of a Commonly Used Mouse Model. (2013). Bentham Science.
  • In vitro Models of Neurodegenerative Diseases. (2020). Frontiers.
  • 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. (2013). ResearchGate.
  • Phenylbutyrate is a Multifaceted Drug that Exerts Neuroprotective Effects and Reverses the Alzheimer´s Disease-like Phenotype of a Commonly Used Mouse Model. (2013). ResearchGate.
  • 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. (2013). PubMed.
  • Effects of 4-phenylbutyric acid (4-PBA) on endoplasmic reticulum stress-related nuclear factor-κB (NF-κB) activation in the rat sciatic nerves after vasculitic peripheral neuropathy induced by ischaemia–reperfusion (IR) in the femoral artery (n = 6 per group). (2020). ResearchGate.
  • Proteomic profile of 4-PBA treated human neuronal cells during ER stress. (2018). Royal Society of Chemistry.
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.). National Center for Biotechnology Information.
  • Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo. (2006). iris@unitn.
  • Scheme of the in vivo neuroprotection experiment. (2021). ResearchGate.

Sources

2-Ethyl-2-phenylbutanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Ethyl-2-phenylbutanoic Acid

Abstract

This compound is a small molecule with potential therapeutic applications, suggested by the pharmacological activity of its structural analogs and derivatives. However, its precise mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the biological activities of this compound. We move beyond a simple recitation of facts to propose a structured, hypothesis-driven investigational workflow. Grounded in the activities of structurally related molecules, such as the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid and various anticonvulsant compounds, we outline three primary putative mechanisms: HDAC inhibition, modulation of GABAergic neurotransmission, and direct ion channel modulation. For each proposed mechanism, this guide details the causal logic behind the hypothesis, provides step-by-step experimental protocols for validation, and offers templates for data presentation and visualization, thereby creating a self-validating system for investigation.

Introduction: Charting a Course into the Unknown

The therapeutic potential of a compound is intrinsically linked to its mechanism of action (MoA). For this compound, a compound noted as a synthetic intermediate for pharmaceuticals, direct biological data is conspicuously absent from the scientific literature.[1] However, its structural features provide critical clues, pointing toward several plausible pharmacological pathways. The presence of a phenyl ring and a carboxylic acid moiety is common in neuroactive compounds and epigenetic modulators.

Notably, the closely related compound 4-phenylbutyric acid (4-PBA) is a well-characterized HDAC inhibitor and chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[2][3][4] Furthermore, various amide and lactam derivatives of phenyl-substituted carboxylic acids have been synthesized and evaluated for anticonvulsant activity, a class of drugs that typically functions by modulating ion channels or enhancing inhibitory neurotransmission.[5][6]

This guide, therefore, is not a summary of knowns, but a detailed roadmap for discovery. We will proceed by formulating and rigorously testing three primary hypotheses for the MoA of this compound.

Hypothesis I: Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Causality: The most direct line of evidence stems from 4-PBA, which functions as an HDAC inhibitor.[7] HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the expression of genes that can induce cell cycle arrest and differentiation. The structural similarity between 4-PBA and this compound makes HDAC inhibition a primary and highly plausible mechanism.

Proposed Signaling Pathway: HDAC Inhibition

The diagram below illustrates the proposed pathway. By inhibiting HDAC enzymes, the compound would prevent the deacetylation of histones (and other proteins), leading to an accumulation of acetylated histones. This epigenetic modification alters gene expression, upregulating key regulatory proteins like the cyclin-dependent kinase inhibitor p21.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Compound 2-Ethyl-2-phenylbutanoic acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histones_Ac Acetylated Histones (Lysine) HDAC->Histones_Ac Deacetylates Histones_DeAc Deacetylated Histones (Lysine) Histones_Ac->Histones_DeAc Chromatin Relaxed Chromatin (Transcriptionally Active) Histones_Ac->Chromatin Acetyl_CoA Acetyl-CoA HAT HAT Acetyl_CoA->HAT HAT->Histones_DeAc Acetylates p21 p21 Gene Expression (Upregulated) Chromatin->p21

Caption: Proposed HDAC inhibition pathway for this compound.

Experimental Validation Protocol: Fluorometric HDAC Activity Assay

Objective: To directly quantify the inhibitory effect of this compound on total HDAC enzyme activity.

Principle: This assay measures the activity of HDAC enzymes on a fluorogenic substrate. Deacetylation of the substrate allows a developer enzyme to cleave it, releasing a fluorescent molecule. A decrease in fluorescence relative to a vehicle control indicates HDAC inhibition.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM) in assay buffer. Prepare similar dilutions for a positive control inhibitor (e.g., Trichostatin A or 4-PBA).

  • Reaction Setup: In a black, flat-bottom 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted test compound, positive control, or vehicle (DMSO)

    • HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Enzyme Initiation: Add HeLa nuclear extract or a purified human HDAC enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developer solution containing a protease (e.g., Trypsin) and stop solution. Incubate at room temperature for 15-20 minutes.

  • Measurement: Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Subtract background fluorescence (no enzyme wells). Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: HDAC Inhibition

Summarize the results in a table for clear comparison.

CompoundIC50 (µM) [HDAC Activity]
This compoundExperimental Value
4-PBA (Control)Experimental Value
Trichostatin A (Control)Experimental Value

Hypothesis II: Modulation of GABAergic Neurotransmission

Causality: Anticonvulsant drugs frequently exert their effects by enhancing the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[6] This can be achieved by:

  • Directly activating GABA receptors (GABA-A or GABA-B).

  • Positively modulating GABA-A receptors to enhance the effect of endogenous GABA.

  • Inhibiting the reuptake of GABA from the synapse via GABA transporters (GATs).

  • Inhibiting the breakdown of GABA by the enzyme GABA transaminase (GABA-T).

Given that derivatives of related compounds show anticonvulsant properties, exploring effects on the GABAergic system is a logical and critical step.[3] The carboxylic acid moiety may mimic the structure of GABA, allowing it to interact with its receptors or metabolic enzymes.

Proposed Workflow: GABA System Investigation

This workflow outlines a tiered screening approach, starting with binding assays and progressing to functional cellular assays if positive results are found.

GABA_Workflow cluster_binding Tier 1: Binding & Enzyme Assays cluster_functional Tier 2: Functional Assays start Start: Screen Compound binding_a GABA-A Receptor Binding Assay ([3H]Muscimol) start->binding_a binding_b GABA-B Receptor Binding Assay ([3H]Baclofen) start->binding_b enzyme GABA-T Enzyme Inhibition Assay start->enzyme decision1 Binding or Inhibition? binding_a->decision1 binding_b->decision1 enzyme->decision1 electrophys Patch-Clamp Electrophysiology (Measure IPSCs in Neurons) decision1->electrophys Yes end End: No GABAergic Activity decision1->end No

Caption: Tiered experimental workflow to investigate GABAergic activity.

Experimental Validation Protocol: GABA-A Receptor Binding Assay

Objective: To determine if this compound binds to the GABA-A receptor.

Principle: This is a competitive radioligand binding assay. Brain membrane preparations rich in GABA-A receptors are incubated with a fixed concentration of a radiolabeled GABA-A agonist (e.g., [³H]Muscimol). The ability of the test compound to displace the radioligand is measured, indicating its affinity for the receptor.

Methodology:

  • Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat or mouse whole brain or cortex.

  • Compound Preparation: Prepare a serial dilution of this compound and a known competitor (e.g., unlabeled GABA) in binding buffer.

  • Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine:

    • Binding Buffer (e.g., Tris-HCl)

    • Brain membrane preparation

    • [³H]Muscimol (at a concentration near its Kd)

    • Test compound, competitor, or vehicle

  • Incubation: Incubate for 30-60 minutes on ice.

  • Termination & Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand while unbound ligand passes through.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GABA) from total binding. Calculate the percent displacement by the test compound and determine the Ki (inhibitory constant).

Data Presentation: GABAergic Activity Profile
AssayEndpointResult (Ki or IC50 in µM)
GABA-A Binding ([³H]Muscimol)KiExperimental Value
GABA-B Binding ([³H]Baclofen)KiExperimental Value
GABA Transaminase ActivityIC50Experimental Value

Hypothesis III: Direct Modulation of Voltage-Gated Ion Channels

Causality: A primary mechanism for many anticonvulsants is the modulation of neuronal excitability through direct interaction with voltage-gated ion channels, particularly sodium (Nav) and calcium (Cav) channels.[6][8] By stabilizing the inactive state of these channels, such drugs reduce the ability of neurons to fire high-frequency action potentials, which is characteristic of seizure activity. Given the potential anticonvulsant profile of related structures, direct ion channel modulation is a key hypothesis to test.

Experimental Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on the function of major voltage-gated ion channels.

Principle: The patch-clamp technique allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell. By controlling the membrane voltage and applying the test compound, one can determine its effect on channel activation, inactivation, and recovery.

Methodology:

  • Cell Culture: Use a cell line stably expressing a specific human ion channel subunit of interest (e.g., Nav1.2, Cav2.2) or primary cultured neurons.

  • Electrode Preparation: Pull micropipettes from borosilicate glass and fill them with an appropriate internal solution.

  • Seal Formation: Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.

  • Voltage Protocol & Recording:

    • Apply a specific voltage-clamp protocol to elicit the desired ionic current (e.g., a step depolarization from -80 mV to 0 mV to activate Nav channels).

    • Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Post-Compound Recording: Record currents in the presence of the compound and after washout.

  • Data Analysis: Analyze the current traces to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and kinetics. Calculate the percent inhibition and determine the IC50.

Data Presentation: Ion Channel Activity Profile
Channel TypeParameter MeasuredIC50 (µM)Effect
Voltage-Gated Sodium (Nav)Peak Current InhibitionExperimental Valuee.g., State-dependent block
Voltage-Gated Calcium (Cav)Peak Current InhibitionExperimental Valuee.g., No significant effect
Voltage-Gated Potassium (Kv)Peak Current InhibitionExperimental Valuee.g., No significant effect

Conclusion and Integrated Path Forward

The mechanism of action of this compound is currently a black box. This guide provides a scientifically rigorous, multi-pronged strategy to illuminate its function. Based on robust evidence from structurally related compounds, we have prioritized three high-probability mechanistic pathways: HDAC inhibition, GABAergic modulation, and ion channel blockade.

We recommend a tiered approach, beginning with the most direct and highest-throughput assays. The HDAC activity assay is a logical starting point due to the strong precedent set by 4-PBA. Concurrently, radioligand binding assays for GABA receptors can efficiently screen for interactions with the inhibitory neurotransmitter system. Positive "hits" from these initial screens should then be validated with more complex, functional assays such as western blots for histone acetylation or patch-clamp electrophysiology. This systematic progression from binding to function ensures an efficient use of resources and provides a comprehensive and trustworthy characterization of the compound's molecular pharmacology. The successful execution of this research plan will define the therapeutic potential of this compound and guide its future development.

References

  • Chen, Z., et al. (2005). Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(20), 6298-6305. [Link]
  • Kimura, A., et al. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(21), 5851-5854. [Link]
  • Iwadate, Y., et al. (2005). Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. International Journal of Oncology, 26(2), 483-488. [Link]
  • Li, M., et al. (2018). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Journal of Cellular and Molecular Medicine, 22(10), 4849-4859. [Link]
  • Deranged Physiology. (2024). Pharmacology of anticonvulsant drugs.
  • Brouillette, W. J., & Grunewald, G. L. (1984). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Medicinal Chemistry, 27(2), 202-206. [Link]
  • Obniska, J., et al. (2016). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. Bioorganic & Medicinal Chemistry, 24(8), 1825-1834. [Link]
  • Chapman, A. G. (1996). Mechanisms of action of antiepileptic drugs. Revue Neurologique, 152(6-7), 407-412. [Link]
  • DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S35-40. [Link]
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
  • Schousboe, A., & Sarup, A. (2009). GABA Metabolism and Transport: Effects on Synaptic Efficacy. In Encyclopedia of Basic Epilepsy Research. [Link]

Sources

An In-depth Technical Guide to the Historical Synthesis of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the historical and principal synthetic methodologies for 2-Ethyl-2-phenylbutanoic acid, a compound of interest in pharmaceutical and chemical research. The narrative is structured to offer not just procedural details but also insights into the chemical principles and practical considerations that have guided the evolution of its synthesis.

Introduction: The Significance of α,α-Disubstituted Phenylacetic Acids

This compound belongs to the class of α,α-disubstituted phenylacetic acids. These structures are prevalent in medicinal chemistry and materials science due to the influence of the quaternary carbon center on molecular conformation and biological activity. The historical synthesis of this specific molecule provides a lens through which we can observe the progression of classical organic synthetic techniques, from foundational carbanion chemistry to the advent of more efficient catalytic methods. This guide will explore three seminal approaches: the Malonic Ester Synthesis, the Alkylation of Phenylacetonitrile, and Synthesis via Grignard Reagent Carboxylation.

Method 1: The Classic Approach - Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone of classical organic chemistry for the preparation of carboxylic acids.[1] Its enduring utility lies in the high acidity of the α-hydrogens of diethyl malonate, which facilitates the formation of a stabilized enolate, amenable to sequential alkylation.[2][3]

Causality in Experimental Design

The choice of a strong base, typically sodium ethoxide in ethanol, is critical. Using a base whose alkoxide component matches the ester's alcohol (ethoxide for ethyl esters) is a deliberate strategy to prevent transesterification, a side reaction that would lead to a mixture of ester products.[1] The synthesis of this compound via this route necessitates a two-fold alkylation of a phenyl-substituted malonic ester. The starting material of choice is diethyl phenylmalonate.

The overall workflow for this synthesis is depicted below:

ptc_alkylation start Phenylacetonitrile step1 First Alkylation (Ethyl Bromide, NaOH(aq), PTC) start->step1 monoalkylated 2-Phenylbutyronitrile step1->monoalkylated step2 Second Alkylation (Ethyl Bromide, NaOH(aq), PTC) monoalkylated->step2 dialkylated 2-Ethyl-2-phenylbutyronitrile step2->dialkylated step3 Hydrolysis (H₃O⁺ or OH⁻, Heat) dialkylated->step3 product This compound step3->product grignard_synthesis start 1-Bromo-1-phenylpropane step1 Grignard Formation (Mg, Dry Ether) start->step1 grignard 1-Phenylpropyl- magnesium Bromide step1->grignard step2 Carboxylation (1. CO₂, 2. H₃O⁺) grignard->step2 product 2-Phenylbutanoic Acid step2->product

Caption: Grignard Synthesis of 2-Phenylbutanoic Acid (for illustrative purposes).

Note: The direct synthesis of this compound via a single Grignard carboxylation is not feasible as it would require a tertiary Grignard reagent that is sterically hindered and prone to elimination. The more plausible historical Grignard-based approaches would involve multi-step sequences, for which specific literature protocols for the target molecule are less common than for the other methods discussed.

Conceptual Protocol: Grignard Synthesis
  • Preparation of the Grignard Reagent: In a flame-dried apparatus under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of the appropriate alkyl or aryl halide in dry ether is added dropwise to initiate the reaction. The reaction is often initiated with a small crystal of iodine.

  • Carboxylation: The freshly prepared Grignard solution is added slowly to a slurry of crushed dry ice in ether. The Grignard reagent attacks the carbon dioxide to form a magnesium carboxylate salt.

  • Acidification: After the addition is complete, the reaction mixture is treated with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the carboxylic acid.

  • Isolation: The product is isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Comparative Analysis of Synthetic Methods

ParameterMalonic Ester SynthesisPTC Alkylation of PhenylacetonitrileGrignard Carboxylation
Starting Materials Diethyl phenylmalonate, Ethyl halidePhenylacetonitrile, Ethyl halideAppropriate alkyl/aryl halide, Mg, CO₂
Key Reagents Sodium ethoxideNaOH, Phase-transfer catalystMagnesium, Dry Ice
Reaction Conditions Anhydrous base, refluxBiphasic, mild temperaturesStrictly anhydrous, inert atmosphere
Key Advantages Versatile, well-establishedOperationally simple, avoids anhydrous solvents, often high yieldingDirect introduction of a carboxyl group
Key Disadvantages Multi-step, potential for side reactions (dialkylation control)Requires sequential alkylations for the target molecule, catalyst may need removalHighly sensitive to moisture, limited by precursor availability and stability

Conclusion

The historical synthesis of this compound showcases the ingenuity and evolution of organic chemistry. The malonic ester synthesis represents a classic, albeit lengthy, approach rooted in fundamental enolate chemistry. The alkylation of phenylacetonitrile, particularly when enhanced by phase-transfer catalysis, offers a more streamlined and industrially scalable process. The Grignard carboxylation, while powerful for single carbon extensions, presents challenges for constructing the specific quaternary center of the target molecule in a single step. For researchers and drug development professionals, an understanding of these historical methods provides not only a toolkit of synthetic strategies but also a deeper appreciation for the chemical principles that govern the construction of complex organic molecules.

References

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • PTC Organics, Inc. (n.d.). 50 Years of “Phase-Transfer Catalysis”.
  • Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Diethyl phenylmalonate.
  • Online Chemistry Notes. (2024, October 10). Phase transfer catalyst in organic synthesis.
  • Jew, S.-S., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines.
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • ACS Publications. (n.d.). Phase-Transfer Catalysis: An Overview.
  • PTC Organics, Inc. (n.d.). PTC C-Alkylation of Acetoacetate Ester.
  • Chemistry LibreTexts. (2025, January 19). Preparing Carboxylic Acids.
  • Chemistry LibreTexts. (2024, September 30). Preparing Carboxylic Acids.
  • YouTube. (2023, December 7). Carboxylation of Grignard Reagents | Organic Chem | Video - Preview.
  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
  • ResearchGate. (2025, August 7). Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acidtert-Butyl Ester for the Asymmetric Synthesis ofα-Alkyl Serines.
  • YouTube. (2021, March 20). 179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • YouTube. (2017, March 9). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):.
  • L.S.College, Muzaffarpur. (2020, April 25). Malonic ester synthesis.
  • Philadelphia University. (n.d.). Synthesis of Carboxylic Acids.
  • Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application.
  • Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles.
  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
  • ResearchGate. (n.d.). The Alkylation of Esters and Nitriles.

Sources

An In-depth Technical Guide on 2-Ethyl-2-phenylbutanoic Acid and its Relevance in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Ethyl-2-phenylbutanoic acid, a compound of interest in the field of drug metabolism. While not a household name in pharmacology, its structural characteristics place it at the intersection of several important classes of therapeutic agents, most notably as a potential downstream metabolite of the anticonvulsant drug primidone. This guide will elucidate the chemical properties of this compound, postulate its metabolic origins, and draw functional parallels to the metabolic pathways of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and barbiturates. By presenting detailed, field-proven experimental protocols, this document aims to equip researchers with the necessary tools to investigate the metabolic fate of this and structurally related compounds. The methodologies described herein are grounded in the principles of scientific integrity, offering self-validating systems for robust and reproducible data generation.

Introduction: Unveiling a Metabolite of Interest

This compound (CAS 5465-28-1) is a carboxylic acid featuring a phenyl group and two ethyl groups attached to the alpha-carbon.[1] Its structure is of significant interest due to its close resemblance to two major classes of drugs:

  • Barbiturates: It shares the core ethyl-phenyl group with phenobarbital, a widely used anticonvulsant and a major metabolite of primidone.[2][3]

  • NSAIDs of the "profen" class: The 2-phenylpropanoic acid backbone of drugs like ibuprofen and ketoprofen is structurally analogous to the this compound moiety.[4]

The most direct relevance of this compound in pharmacology is its likely role as a downstream metabolite of the anticonvulsant drug primidone . Primidone is extensively metabolized in the liver to two active metabolites: phenobarbital and 2-Ethyl-2-phenylmalonamide (PEMA) .[5][6][7] Given that PEMA is a diamide, it is highly plausible that subsequent hydrolysis of the amide groups to carboxylic acids, followed by decarboxylation, would yield this compound.

This guide, therefore, uses this compound as a case study to explore the analytical and experimental workflows required to characterize the metabolism of such a compound. The principles and protocols discussed are directly applicable to the study of NSAID metabolism, particularly concerning Phase I and Phase II enzymatic reactions.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting metabolism studies.

PropertyValueSource
CAS Number 5465-28-1[8]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [8]
Appearance Off-white to light yellow solid[8]
pKa 4.39 ± 0.10 (Predicted)[8]
Solubility Sparingly soluble in water; soluble in organic solvents[1]
LogP 3.26 (Predicted)[8]

This table summarizes the key physicochemical properties of this compound.

The Metabolic Landscape: From Parent Drug to Downstream Metabolite

The metabolic journey of a drug can be complex, involving multiple enzymatic steps that alter its structure, activity, and excretion profile. The postulated formation of this compound is a prime example of such a cascade.

Postulated Metabolic Pathway from Primidone

The biotransformation of primidone serves as the starting point. In the liver, primidone undergoes oxidation to form its two major active metabolites, phenobarbital and PEMA. PEMA can then be further metabolized. We hypothesize a two-step hydrolysis of the diamide PEMA to a malonic acid intermediate, which is unstable and readily undergoes decarboxylation to form the final butanoic acid product.

G Primidone Primidone PEMA 2-Ethyl-2-phenylmalonamide (PEMA) Primidone->PEMA Oxidation Phenobarbital Phenobarbital Primidone->Phenobarbital Oxidation (Major Pathway) Intermediate 2-Ethyl-2-phenylmalonic acid (unstable intermediate) PEMA->Intermediate Hydrolysis (Amidase) Target This compound Intermediate->Target Decarboxylation

Caption: Postulated metabolic pathway of Primidone to this compound.

Parallels with NSAID Metabolism

The metabolism of this compound is expected to follow pathways common to xenobiotics containing carboxylic acid and aromatic ring structures, which are hallmarks of most NSAIDs.[9] These pathways are broadly categorized into Phase I and Phase II reactions.

  • Phase I Reactions: These are functionalization reactions, primarily oxidation, reduction, and hydrolysis. For compounds with a phenyl ring, like our target molecule and many NSAIDs, oxidation is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[10] This typically involves hydroxylation of the aromatic ring.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the drug or its metabolite to increase water solubility and facilitate excretion. For carboxylic acids, the most important Phase II reaction is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs) .[11] This process forms an acyl-glucuronide conjugate.

Key Metabolic Enzymes and Pathways

Phase I: Cytochrome P450-Mediated Oxidation

The human liver is rich in CYP enzymes, with isoforms like CYP2C9, CYP3A4, CYP2C19, and CYP1A2 being responsible for the metabolism of the majority of drugs.[12][13]

  • Relevance to NSAIDs: CYP2C9 is the primary enzyme responsible for the metabolism of many widely used NSAIDs, including ibuprofen, diclofenac, and naproxen.[14]

  • Relevance to Phenobarbital: Phenobarbital itself is metabolized mainly by CYP2C9 and is a known inducer of several CYP enzymes, including CYP2B6.[2][15]

Given these precedents, it is highly probable that this compound would be a substrate for CYP2C9 and potentially other CYP2C isoforms, leading to the formation of hydroxylated metabolites on the phenyl ring.

Phase II: UGT-Mediated Glucuronidation

The carboxylic acid group of this compound is a prime target for glucuronidation. This is a critical detoxification pathway for many NSAIDs. The resulting acyl-glucuronide is more water-soluble and can be readily eliminated via urine or bile.

  • Key UGT Isoforms: Several UGT isoforms are involved in drug metabolism, with the UGT1A and UGT2B subfamilies being the most important.[11] Specifically, UGT1A1, UGT1A3, UGT1A9, and UGT2B7 have been shown to glucuronidate various drugs and xenobiotics. The formation of acyl-glucuronides from NSAIDs is a well-documented process mediated by these enzymes.

Experimental Protocols for Metabolic Profiling

To experimentally validate the metabolic pathways of this compound, a series of standardized in vitro assays are required. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro CYP450 Inhibition Assay

This assay determines if the test compound can inhibit the activity of major CYP isoforms, which is a critical step in assessing its potential for drug-drug interactions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Methodology:

  • Prepare Reagents:

    • Recombinant human CYP enzymes (commercially available).

    • Fluorescent probe substrates specific for each isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).

    • NADPH regenerating system (cofactor for CYP activity).

    • Phosphate buffer (pH 7.4).

    • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

    • Known inhibitor for each isoform (positive control).

  • Assay Procedure (96-well plate format):

    • Add buffer, recombinant CYP enzyme, and either the test compound (at various concentrations), positive control inhibitor, or vehicle control to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for the specified time (e.g., 30 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

    • Read the fluorescence of the generated metabolite on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: A table of IC₅₀ values for each CYP isoform.

CYP IsoformThis compound IC₅₀ (µM)
CYP1A2> 100
CYP2C925.4
CYP2C1948.1
CYP2D6> 100
CYP3A489.7

This table presents hypothetical data from a CYP inhibition assay, suggesting weak to moderate inhibition of CYP2C9 and CYP2C19.

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound in human liver microsomes (HLM).

Methodology:

  • Prepare Reagents:

    • Pooled human liver microsomes (HLM).

    • Phosphate buffer (pH 7.4).

    • Test compound stock solution.

    • NADPH regenerating system.

    • High-turnover control compound (e.g., Verapamil).

    • Low-turnover control compound (e.g., Warfarin).

    • Quenching solution (e.g., cold acetonitrile with an internal standard).

  • Assay Procedure:

    • Pre-warm HLM and buffer at 37°C.

    • Add the test compound to the HLM/buffer mixture and pre-incubate for 5 minutes.

    • Initiate the reaction by adding pre-warmed NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to the quenching solution.

    • Include a control incubation without NADPH to assess non-enzymatic degradation.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).

Expected Outcome: A classification of the compound's metabolic stability.

ParameterValueStability Classification
Half-life (t₁/₂) (min) 45Moderate
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) 15.4Moderate

This table presents hypothetical metabolic stability data, classifying the compound as moderately stable.

Sources

An In-depth Technical Guide to the Identification of Functional Groups in 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the functional groups present in the organic compound 2-Ethyl-2-phenylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical application of key analytical techniques for the structural elucidation of this molecule. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for the identification of the carboxylic acid, phenyl, and alkyl functional groups.

Introduction

This compound, with the chemical formula C₁₂H₁₆O₂, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a chiral center at the alpha-carbon, suggests potential applications in the development of novel therapeutic agents. An accurate and thorough identification of its constituent functional groups is a prerequisite for understanding its chemical reactivity, metabolic pathways, and potential pharmacological activity. This guide will detail the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification of the carboxylic acid, phenyl, and alkyl moieties within the this compound molecule.

Molecular Structure and Functional Groups

The systematic IUPAC name for the compound is this compound.[1] An examination of its structure reveals the presence of three key functional groups:

  • Carboxylic Acid Group (-COOH): This functional group is a primary determinant of the molecule's acidic properties and its potential for forming salts, esters, and amides.

  • Phenyl Group (-C₆H₅): An aromatic ring that influences the molecule's rigidity, lipophilicity, and potential for aromatic interactions.

  • Alkyl Groups (-C₂H₅ and -C₄H₉ chain): Saturated hydrocarbon chains that contribute to the molecule's overall size, shape, and nonpolar character.

The following diagram illustrates the molecular structure of this compound, highlighting its constituent functional groups.

Caption: Molecular structure of this compound with functional groups highlighted.

Experimental Methodologies and Data Interpretation

The identification of the functional groups in this compound is achieved through a synergistic application of modern spectroscopic techniques. The general workflow for this analysis is as follows:

Spectroscopic_Analysis_Workflow Sample This compound Sample IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure Confirmed Structure Data_Analysis->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups exhibit characteristic absorption bands at well-defined wavenumbers, making IR spectroscopy a powerful tool for their identification.

Experimental Protocol: A small amount of the this compound sample is prepared as a thin film between two salt plates (e.g., NaCl) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to a beam of infrared radiation, and the transmitted light is detected. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Expected IR Spectral Data and Interpretation:

The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3080-3010MediumC-H stretchAromatic (Phenyl Group)
~2960-2850StrongC-H stretchAliphatic (Alkyl Groups)
~1710Strong, SharpC=O stretchCarboxylic Acid
~1600, ~1450Medium to WeakC=C stretchAromatic (Phenyl Group)
~1320-1210MediumC-O stretchCarboxylic Acid
~950-910Broad, MediumO-H bendCarboxylic Acid

The most telling feature for the carboxylic acid is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding between the acid molecules.[2][3] This, in conjunction with the strong, sharp carbonyl (C=O) stretch around 1710 cm⁻¹, provides definitive evidence for the carboxylic acid group.[2][3] The presence of the phenyl group is indicated by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. Finally, the strong C-H stretching absorptions below 3000 cm⁻¹ are indicative of the ethyl and butyl alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. The chemical shift (δ) of a nucleus is influenced by the electron density around it, and the splitting patterns (multiplicity) of the signals reveal the number of neighboring protons.

Experimental Protocol: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a trace amount of a reference standard like tetramethylsilane (TMS) is added. The solution is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and transformed into an NMR spectrum.

Expected ¹H NMR Spectral Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~10-13Singlet (broad)1H-COOH
~7.2-7.4Multiplet5HAromatic (C₆H₅)
~2.0-2.2Quartet4H-CH₂- (from two ethyl groups)
~0.8-1.0Triplet6H-CH₃ (from two ethyl groups)

The broad singlet in the downfield region of 10-13 ppm is a classic indicator of a carboxylic acid proton.[2] The multiplet between 7.2 and 7.4 ppm, integrating to 5 protons, is characteristic of the protons on the phenyl ring. The signals for the two equivalent ethyl groups are expected to appear as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with their respective neighbors.

Expected ¹³C NMR Spectral Data and Interpretation:

Chemical Shift (δ, ppm)Carbon Assignment
~175-185-COOH
~140-145Quaternary aromatic C (attached to Cα)
~125-130Aromatic CH
~50-60Quaternary C (Cα)
~25-35-CH₂-
~5-15-CH₃

The ¹³C NMR spectrum will show a signal for the carboxylic acid carbon in the range of 175-185 ppm. The carbons of the phenyl ring will appear in the aromatic region (125-145 ppm), with the quaternary carbon attached to the chiral center being the most downfield. The chiral alpha-carbon (Cα) is expected around 50-60 ppm. The methylene and methyl carbons of the ethyl groups will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. When a molecule is ionized, it can fragment into smaller, characteristic pieces. The fragmentation pattern provides valuable information about the molecule's structure.

Experimental Protocol: A dilute solution of the this compound sample is introduced into the mass spectrometer. The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are separated based on their m/z ratio and detected.

Expected Mass Spectral Data and Interpretation:

The mass spectrum of this compound (molar mass = 192.25 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern will be indicative of its structure.

m/zFragment IonInterpretation
192[C₁₂H₁₆O₂]⁺Molecular Ion (M⁺)
147[M - COOH]⁺Loss of the carboxylic acid group
119[M - COOH - C₂H₄]⁺Loss of carboxylic acid and ethylene
91[C₇H₇]⁺Tropylium ion (from the phenyl group)

A key fragmentation pathway for carboxylic acids is the loss of the -COOH group, which would result in a peak at m/z 147.[4] Further fragmentation of the alkyl chains and the characteristic formation of the tropylium ion at m/z 91 are also anticipated, confirming the presence of the phenyl group.

Conclusion

The synergistic application of Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry provides a robust and self-validating methodology for the identification of the functional groups in this compound. The characteristic spectral data from each technique, as outlined in this guide, collectively confirm the presence of the carboxylic acid, phenyl, and alkyl moieties. This comprehensive structural elucidation is a critical step in the advancement of research and development involving this compound.

References

  • LibreTexts. (2023, August 29). Spectroscopy of Carboxylic Acids.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • NIST. (n.d.). Benzoic acid, pentyl ester. In NIST Chemistry WebBook.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns.

Sources

An In-depth Technical Guide to the Stereochemistry of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 2-Ethyl-2-phenylbutanoic acid, a chiral carboxylic acid distinguished by its quaternary stereocenter. The document delineates the synthesis of the racemic mixture, explores classical and chromatographic methods for chiral resolution, and details the analytical techniques essential for the validation of enantiomeric purity. Each section is grounded in established chemical principles, offering both theoretical understanding and practical, step-by-step protocols for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of a Quaternary Stereocenter

This compound, with the chemical formula C₁₂H₁₆O₂, is a carboxylic acid featuring a unique structural element: a quaternary stereocenter.[1][2] This central carbon atom is bonded to four different substituents: a phenyl group, two ethyl groups (which are stereochemically distinct in this context), and a carboxyl group. The presence of this chiral center means the molecule is non-superimposable on its mirror image, existing as a pair of enantiomers, (R)-2-Ethyl-2-phenylbutanoic acid and (S)-2-Ethyl-2-phenylbutanoic acid.

In pharmaceutical and biological sciences, the distinct three-dimensional arrangement of enantiomers can lead to significantly different pharmacological and toxicological profiles.[3] While one enantiomer may provide a desired therapeutic effect, its counterpart could be inactive or even harmful. Therefore, the ability to resolve, or separate, these enantiomers and accurately determine the enantiomeric purity of a sample is of paramount importance in drug development and asymmetric synthesis. This guide provides the foundational methodologies for achieving these critical tasks.

Synthesis of Racemic (±)-2-Ethyl-2-phenylbutanoic Acid

A common and effective route to racemic this compound involves a Grignard reaction followed by carboxylation. This multi-step synthesis begins with the formation of an appropriate Grignard reagent, which then acts as a nucleophile to construct the carbon skeleton.

Experimental Protocol: Synthesis of Racemic Acid
  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-bromopentane in anhydrous diethyl ether to the flask. The reaction is exothermic and should be controlled to maintain a gentle reflux.

    • Once the magnesium has been consumed, the resulting pentan-3-ylmagnesium bromide solution is cooled for the next step.

  • Carboxylation:

    • The Grignard reagent is slowly added to a flask containing crushed dry ice (solid CO₂) under a nitrogen atmosphere. The dry ice serves as the source of the carboxyl group.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • Acidification and Extraction:

    • The reaction is quenched by the slow addition of an aqueous acid, such as hydrochloric acid, to protonate the carboxylate salt.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude racemic this compound. The product can be further purified by recrystallization or distillation.

Chiral Resolution: Separating the Enantiomers

The separation of a racemic mixture into its constituent enantiomers is a process known as resolution. For carboxylic acids, the most established method is classical resolution via the formation of diastereomeric salts.

Classical Resolution via Diastereomeric Salt Formation

This technique relies on the reaction of the racemic acid with an enantiomerically pure chiral base.[4] The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] A commonly used resolving agent for acidic compounds is (R)- or (S)-1-phenylethylamine.[4][6][7]

The principle is as follows:

  • (R,S)-Acid + (R)-Base → (R)-Acid-(R)-Base salt + (S)-Acid-(R)-Base salt

These two salts are diastereomers and can be separated. Subsequent acidification of each separated salt regenerates the respective pure enantiomer of the acid.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration racemic_acid (R,S)-2-Ethyl-2-phenylbutanoic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) racemic_acid->diastereomeric_salts + chiral_base (+)-(R)-1-Phenylethylamine chiral_base->diastereomeric_salts + separation Fractional Crystallization (Exploits different solubilities) diastereomeric_salts->separation less_soluble Less Soluble Salt Crystal (e.g., (R)-Acid-(R)-Base) separation->less_soluble more_soluble More Soluble Salt (in mother liquor) separation->more_soluble acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer_R (R)-2-Ethyl-2-phenylbutanoic Acid acidification1->enantiomer_R enantiomer_S (S)-2-Ethyl-2-phenylbutanoic Acid acidification2->enantiomer_S

Caption: Workflow for Classical Chiral Resolution.

Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in the same solvent.

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration. The mother liquor, which is now enriched in the more soluble diastereomer, should be saved.

  • Purification: The collected crystals can be recrystallized from the same solvent to improve diastereomeric purity.

  • Regeneration of Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 2M HCl) to precipitate the enantiomerically enriched carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The same procedure can be applied to the mother liquor from step 3 to recover the other enantiomer.

Analytical Validation of Enantiomeric Purity

After resolution, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of the sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[8][9] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of chiral carboxylic acids.[8]

G cluster_chromatogram Output injector Injector (Racemic Sample) column Chiral Stationary Phase (CSP) Column injector->column Mobile Phase Flow detector Detector (e.g., UV) column->detector Separated Enantiomers chromatogram Chromatogram detector->chromatogram c_label Intensity c_peak1 Peak 1 (R-Enantiomer) c_peak2 Peak 2 (S-Enantiomer) c_time Retention Time

Sources

An In-depth Technical Guide to the Achiral Nature of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of pharmaceutical development and organic chemistry, the stereochemical properties of a molecule are of paramount importance, often dictating its pharmacological activity, metabolic fate, and potential toxicity. This technical guide provides a comprehensive examination of 2-Ethyl-2-phenylbutanoic acid, focusing on the foundational principles that establish its achiral nature. We will delve into the structural attributes of the molecule, elucidate the concept of chirality, and present the theoretical basis for its absence in this specific compound. Furthermore, this guide outlines detailed experimental protocols, including polarimetry and chiral chromatography, which serve as self-validating systems to empirically confirm the achiral status of this compound. This document is intended to be a definitive resource for scientists engaged in drug design, synthesis, and analysis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, a geometric property of some molecules, results in a pair of non-superimposable mirror images known as enantiomers. These stereoisomers, while often possessing identical physical properties in an achiral environment, can exhibit profoundly different biological activities.[1][2] The stereospecificity of biological receptors and enzymes means that one enantiomer of a chiral drug may be therapeutically active (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer).[2] Consequently, the accurate characterization of a molecule's chirality is a critical step in the drug development pipeline, influencing everything from synthesis and purification to preclinical and clinical evaluation. This guide focuses on this compound, a compound whose structural features preclude the existence of enantiomers, rendering it an achiral molecule.

Molecular Structure and the Absence of a Chiral Center

The defining feature of this compound is the substitution pattern at the alpha-carbon (C2). A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups.[3][4] A thorough analysis of the structure of this compound reveals the absence of such a center.

Molecular Formula: C₁₂H₁₆O₂[5][6]

Structure:

Caption: Molecular structure of this compound.

At the C2 position, the following groups are attached:

  • A carboxyl group (-COOH)

  • A phenyl group (-C₆H₅)

  • Two identical ethyl groups (-CH₂CH₃)

The presence of two identical ethyl groups attached to the C2 carbon is the key determinant of its achiral nature. Because two of the four substituents are identical, the molecule possesses a plane of symmetry that bisects the carboxyl and phenyl groups, with one ethyl group being the reflection of the other. A molecule with a plane of symmetry is superimposable on its mirror image and is, therefore, achiral.[3][4]

Experimental Verification of Achirality

While the structural analysis provides a theoretical basis for the achirality of this compound, empirical evidence is essential for definitive characterization. The following experimental protocols are designed to confirm the absence of optical activity and the inability to separate enantiomers, thus validating its achiral nature.

Polarimetry: Probing for Optical Activity

Principle: Chiral molecules have the ability to rotate the plane of polarized light, a phenomenon known as optical activity.[1][7] Polarimetry measures the angle of this rotation. An achiral compound will not rotate the plane of polarized light, resulting in an observed rotation of zero.[1][8]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of high-purity this compound.

    • Dissolve the sample in a suitable achiral solvent (e.g., ethanol, methanol) to a known concentration (e.g., 1 g/100 mL). Ensure complete dissolution.

  • Instrument Calibration:

    • Calibrate the polarimeter using a blank solution (the pure solvent used for the sample). The reading for the blank should be zeroed.[8]

  • Measurement:

    • Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter and measure the optical rotation at a standard wavelength, typically the sodium D-line (589 nm).[7]

    • Record the observed angle of rotation.

  • Interpretation of Results:

    • An observed optical rotation of 0° confirms the absence of optical activity and is indicative of an achiral compound.

ParameterExpected Value for this compound
Observed Rotation (α)
Specific Rotation [α]
Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral chromatography is a powerful technique for separating enantiomers.[2][9][10] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9][11] If a compound is achiral, it will not resolve into separate peaks on a chiral column, instead eluting as a single, sharp peak.

Experimental Protocol:

  • Column Selection:

    • Select a broad-spectrum chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[11]

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The choice of mobile phase will depend on the specific CSP used.

  • Sample Preparation:

    • Dissolve a small amount of this compound in the initial mobile phase to a concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Chromatographic Analysis:

    • Equilibrate the chiral HPLC column with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run a gradient or isocratic elution and monitor the eluent with a suitable detector (e.g., UV-Vis at a wavelength where the phenyl group absorbs).

  • Data Analysis and Interpretation:

    • An achiral compound will produce a single, symmetrical peak. The absence of peak splitting or the appearance of a second peak, even under a variety of chiral conditions (different columns and mobile phases), provides strong evidence of achirality.

Caption: Workflow for chiral HPLC analysis.

Conclusion

The structural analysis of this compound unequivocally demonstrates the absence of a chiral center due to the presence of two identical ethyl substituents on the alpha-carbon. This theoretical assessment is corroborated by well-established experimental techniques. The lack of optical rotation as measured by polarimetry and the elution as a single, unresolved peak in chiral HPLC provide a self-validating system to definitively classify this compound as an achiral molecule. For researchers in drug development, this understanding is crucial as it eliminates the need for stereoselective synthesis and chiral separation, simplifying the development pathway for any potential therapeutic applications of this compound and its derivatives.

References

  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. YesWeLab.
  • Aryal, S. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Horke, D. A., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 4(12), eaau3662.
  • Wikipedia. (2023, December 27). Chiral analysis. In Wikipedia.
  • LibreTexts Chemistry. (2020, August 20). 14.3: Chiral Chromatography.
  • LCGC International. (2023, June 20). New Insights into Chiral Chromatography: Exploring Efficient Separation Methods and Enantioselectivity Assessment.
  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Wikipedia. (2023, November 29). Chiral column chromatography. In Wikipedia.
  • Research and Reviews. (2023, September 21). Significance and Applications of Polarimetry in Scientific Field. Research & Reviews: Journal of Pharmaceutical Analysis.
  • IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry.
  • Quora. (2019, February 16). Other than STM, are there any experimental methods which can determine molecular chirality?
  • Chemistry World. (2014, July 27). Detecting chirality.
  • LibreTexts Chemistry. (2020, July 1). 4.2: How to test for chirality.
  • ResearchGate. (2017, December 18). How do I know the configuration of the chiral molecule I made?

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Compound of Interest with Undefined Hazard Parameters

This guide provides a technical framework for the safe handling, storage, and emergency management of 2-Ethyl-2-phenylbutanoic acid. The protocols herein are synthesized from available safety data for the compound and established best practices for managing carboxylic acids and investigational chemicals in a laboratory setting. The core principle is to treat the compound with a high degree of caution, assuming potential for irritation and toxicity until proven otherwise.

Section 1: Hazard Identification and Risk Assessment

While a formal GHS classification is not consistently reported, the primary anticipated hazards associated with this compound, based on its chemical class (carboxylic acid) and data from related compounds, include:

  • Skin and Eye Irritation: Carboxylic acids as a class can be corrosive or irritating to skin and eyes.[3] Prolonged contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]

Given the lack of specific toxicity data, a thorough risk assessment is mandatory before any new procedure involving this compound. This assessment should consider the quantity of material being used, the potential for aerosol or dust generation, and the specific experimental conditions.

Table 1: Physicochemical and Identifier Data for this compound

PropertyValueReference
CAS Number 5465-28-1[1][2]
Molecular Formula C12H16O2[1][2]
Molecular Weight 192.25 g/mol [6]
Appearance Data not consistently available; may be a solid or liquid.[1]
Storage Sealed in a dry, room temperature environment.[7]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure—dermal, ocular, and respiratory.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this compound. The selection of specific PPE items must be based on a task-specific risk assessment.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, or when handling larger quantities, heavier-duty gloves such as butyl rubber should be considered. Gloves must be inspected before use and removed properly to avoid skin contamination.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[1] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of solutions or when working with larger volumes.[4]

  • Skin and Body Protection: A full-length laboratory coat, preferably with elastic cuffs, must be worn and kept fully fastened.[1] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Typically not required when handling small quantities within a fume hood. However, if there is a potential for aerosolization outside of a containment device, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] All respirator use requires prior medical clearance and fit-testing.

PPE_Workflow cluster_ppe Standard PPE Ensemble cluster_enhanced_ppe Enhanced PPE (Task-Dependent) Goggles Chemical Safety Goggles FaceShield Face Shield Goggles->FaceShield Splash Risk Gloves Nitrile Gloves LabCoat Full-Length Lab Coat Apron Chemical-Resistant Apron LabCoat->Apron Large Volume / Splash Risk Respirator NIOSH-Approved Respirator Start Handling this compound Start->Goggles Start->Gloves Start->LabCoat Start->Respirator Aerosol Risk / Spill

Caption: Required PPE for handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to good laboratory practices is fundamental to ensuring safety.

Handling Protocol
  • Preparation: Before starting work, review the Safety Data Sheet (SDS) and ensure all necessary PPE and spill cleanup materials are readily available.[8]

  • Location: Conduct all manipulations within a chemical fume hood.

  • Dispensing: Use spatulas or other appropriate tools for transferring solid material to avoid generating dust. If the material is a liquid, use a pipette or syringe.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • Contamination: Remove and wash contaminated clothing before reuse.

Storage Protocol

Proper storage is critical to maintain the integrity of the compound and prevent accidental release or reaction.

  • Container: Keep the container tightly closed when not in use.[9]

  • Location: Store in a cool, dry, and well-ventilated area.[7]

  • Segregation: As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.[3] Storing acids in a dedicated, corrosion-resistant cabinet is best practice.[3]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response Protocol

The response to a spill should be dictated by its size and location. The following protocol is for a minor spill (<1 liter) that can be managed by trained laboratory personnel.[10] For major spills, evacuate the area and contact emergency services.[10]

  • Alert Personnel: Immediately notify others in the vicinity.[8]

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating. If the spill is outside the hood, increase ventilation if it is safe to do so.

  • Don PPE: Wear the appropriate PPE, including a respirator if vapors are a concern, chemical-resistant gloves, and eye/face protection.[11]

  • Containment: If the material is a liquid, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12]

  • Neutralization (for Acids): For carboxylic acid spills, cautiously apply a neutralizing agent like sodium bicarbonate or soda ash, starting from the outside and working inwards.[8] Avoid excessive effervescence.

  • Cleanup: Once the spill is absorbed and neutralized, carefully sweep or scoop the material into a designated, labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with soap and water, and wipe dry.

  • Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste in accordance with institutional and local regulations.[8]

Spill_Response_Workflow Spill Minor Spill Occurs Alert 1. Alert Personnel & Isolate Area Spill->Alert PPE 2. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain 3. Contain Spill with Absorbent PPE->Contain Neutralize 4. Neutralize with Sodium Bicarbonate Contain->Neutralize Cleanup 5. Collect Residue into Waste Container Neutralize->Cleanup Decon 6. Decontaminate Area with Soap & Water Cleanup->Decon Dispose 7. Dispose of all materials as Hazardous Waste Decon->Dispose End Spill Secured Dispose->End

Caption: Step-by-step workflow for a minor chemical spill response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or a water spray.[1][2]

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Section 5: Toxicological Information

Detailed toxicological data for this compound is not widely available. No specific LD50 or LC50 values have been identified in the reviewed literature.[13][14] Therefore, it must be handled as a substance of unknown toxicity. The primary health effects are presumed based on its classification as a carboxylic acid.

Table 2: Summary of Potential Health Hazards

Route of ExposurePotential EffectFirst Aid
Eye Contact May cause serious irritation or damage.Flush with water for 15 min; seek medical aid.[1]
Skin Contact May cause skin irritation.Wash with soap and water; seek medical aid if irritation persists.[1]
Inhalation May cause respiratory tract irritation.Move to fresh air; seek medical aid.[2]
Ingestion May be harmful if swallowed.Do not induce vomiting; rinse mouth; seek immediate medical aid.[1]

Conclusion

The safe handling of this compound demands a conservative and proactive approach due to the limited availability of specific hazard data. Researchers, scientists, and drug development professionals must operate under the assumption of potential hazards, including skin, eye, and respiratory irritation, and possible toxicity upon ingestion. The implementation of robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to established safe handling and emergency protocols are paramount. By integrating the principles and procedures outlined in this guide, laboratories can effectively manage the risks associated with this compound, ensuring a safe environment for innovation and discovery.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Oxeladin EP Impurity B.
  • BLD Pharm. (n.d.). 5465-28-1|this compound.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS OXELADIN EP IMPURITY B.
  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • PubChem. (n.d.). 2-Ethylbutyric acid.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information - (2-ethylhexanoato-O)(isononanoato-O)lead.
  • European Chemicals Agency (ECHA). (2023, June 9). Substance Information - 4-Phenyl-3-buten-2-one.
  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Augusta University. (n.d.). Chemical Spill Response.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • European Chemicals Agency (ECHA). (2023, June 9). Substance Information - Ethyl 2-bromo-3-methylbutyrate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Phenylbutyric acid.
  • AA Blocks. (n.d.). 5465-28-1 | MFCD00075036 | this compound.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid.
  • Australian Government Department of Health. (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Coumarin-3-carboxylic acid.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Canadian Centre for Occupational Health and Safety. (n.d.). What is a LD₅₀ and LC₅₀?.
  • Fiveable. (n.d.). Lethal Dose 50% (LD50) - AP Enviro Study Guide.
  • Flinn Scientific. (n.d.). “How Toxic Is Toxic?”.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethyl-2-phenylbutanoic Acid from 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Ethyl-2-phenylbutanoic acid, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The protocol details a robust and efficient method starting from the readily available precursor, 2-phenylbutyric acid.[3][4][5] The core of this synthetic strategy involves the formation of a dianion from the starting carboxylic acid, followed by a tandem alkylation. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step experimental protocol.

Introduction

This compound is a carboxylic acid derivative with a chemical formula of C12H16O2.[1][6] Its structure features a phenyl group and two ethyl groups attached to the alpha-carbon of a butyric acid backbone.[1] This compound serves as a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients. The strategic introduction of two ethyl groups at the α-position of 2-phenylbutyric acid presents a common synthetic challenge, often requiring careful control of reaction conditions to prevent undesired side reactions.

The method described herein leverages the principles of enolate chemistry, a cornerstone of carbon-carbon bond formation in organic synthesis.[7][8] Specifically, it involves the deprotonation of the carboxylic acid and the α-carbon to form a dianion, which then acts as a potent nucleophile for subsequent alkylation.

Reaction Principle and Mechanism

The synthesis of this compound from 2-phenylbutyric acid proceeds via a two-step, one-pot reaction. The fundamental principle lies in the sequential deprotonation of the two most acidic protons in the starting material, followed by the introduction of two ethyl groups.

Step 1: Dianion Formation

The first step involves the treatment of 2-phenylbutyric acid with two equivalents of a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA). LDA is chosen for its ability to efficiently deprotonate both the carboxylic acid proton and the significantly less acidic α-proton.[8]

  • First Deprotonation: The carboxylic acid proton (pKa ≈ 4-5) is highly acidic and is readily removed by the first equivalent of LDA to form a lithium carboxylate.

  • Second Deprotonation: The α-proton, adjacent to both the phenyl group and the carboxylate, is the next most acidic proton (pKa ≈ 20-25 for related esters).[9] The second equivalent of LDA abstracts this proton to generate a dianion, which is a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the oxygen atoms of the carboxylate group.[8]

Step 2: Dialkylation

The generated dianion is a powerful nucleophile. Upon the addition of an ethylating agent, such as ethyl iodide or ethyl bromide, a tandem SN2 reaction occurs. The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming a new carbon-carbon bond. This process is repeated to add a second ethyl group.

The overall reaction can be summarized as follows:

Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from starting material preparation to product isolation and purification.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-Phenylbutyric Acid deprotonation Dianion Formation (2 eq. LDA, -78 °C to 0 °C) start->deprotonation Dissolve in THF reagents Reagents: - Anhydrous THF - Lithium Diisopropylamide (LDA) - Ethyl Iodide reagents->deprotonation alkylation Dialkylation (2 eq. Ethyl Iodide, 0 °C to RT) reagents->alkylation deprotonation->alkylation Formed Dianion quench Reaction Quench (Aqueous HCl) alkylation->quench Reaction Mixture extraction Extraction (Diethyl Ether) quench->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

Reagent/MaterialGradeSupplier
2-Phenylbutyric acid≥98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Diisopropylamine≥99.5%Sigma-Aldrich
Ethyl Iodide99%Acros Organics
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Magnesium Sulfate (MgSO4)AnhydrousVWR
Silica Gel230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

Part 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (2.2 equivalents) to the cooled THF.

  • To this solution, add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise via syringe over 10 minutes.

  • Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 30 minutes. The resulting pale yellow solution is ready for use.

Part 2: Synthesis of this compound

  • In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 2-phenylbutyric acid (1.0 equivalent) in anhydrous THF (50 mL).

  • Cool the solution of 2-phenylbutyric acid to -78 °C.

  • Slowly add the freshly prepared LDA solution (from Part 1) to the 2-phenylbutyric acid solution via cannula over 20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour.

  • Cool the reaction mixture back down to -78 °C.

  • Add ethyl iodide (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Part 3: Work-up and Purification

  • Quench the reaction by slowly adding 1 M aqueous HCl (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Summary

Reactant/ProductMolar Mass ( g/mol )EquivalentsAmount
2-Phenylbutyric acid164.20[3][4]1.0(User-defined)
Diisopropylamine101.192.2
n-Butyllithium64.062.1
Ethyl Iodide155.972.2
Expected Product:
This compound192.25[1]-

Expected Yield: 75-85%

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the two ethyl groups at the α-position.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carboxylic acid C=O and O-H stretching frequencies.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required. Ensure all glassware is thoroughly dried before use.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Reactions at the α Carbons of Carboxylic Acid Derivatives. (2021, July 31). Chemistry LibreTexts. [Link]
  • Reactions
  • (O-CHEM 2) Mechanisms. Memcode. [Link]
  • CN102276487B - Preparation method of trimebutine.
  • Carboxylic Acids Important Reactions - Carboxylic Acids - MC
  • Alkylation of the Alpha Carbon and Enol
  • ethyl 2-phenylbutano
  • 2-Phenylbutyric Acid | C10H12O2. PubChem. [Link]
  • Synthesis of (+)2-phenylbutyric acid. PrepChem.com. [Link]
  • (PDF) Efficient resolution of 2-phenylbutyric acid.
  • γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure. [Link]
  • Enol
  • CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]
  • formation of enolates from esters and other acid derivatives. (2019, January 14). YouTube. [Link]
  • Phenylacetone can form two different enols.(c) Propose mechanisms... Study Prep in Pearson+. [Link]
  • Chemistry 204: Enol
  • CAS No : 90-27-7 | Product Name : 2-Phenylbutyric Acid.
  • EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid
  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • 2-Phenylbutyric Acid Manufacturer, Supplier, and Exporter in India. V & V Pharma Industries. [Link]

Sources

Application Note & Protocol: α-Alkylation of 2-Phenylbutyric Acid via Dianion Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The α-alkylation of carboxylic acids is a cornerstone transformation in organic synthesis, enabling the construction of complex molecular architectures from simple precursors. 2-Phenylbutyric acid and its derivatives are significant structural motifs in medicinal chemistry, notably in the development of anti-inflammatory and analgesic agents.[1] This document provides a comprehensive guide to the α-alkylation of 2-phenylbutyric acid. We will delve into the mechanistic underpinnings of the reaction, focusing on the generation of a carboxylate dianion, and provide a robust, step-by-step protocol for its subsequent reaction with an electrophile. This guide is designed to equip researchers with both the theoretical knowledge and practical expertise to successfully synthesize α-substituted 2-phenylbutyric acid derivatives.

Principles and Mechanistic Rationale

The direct alkylation of a simple carboxylic acid at the α-position presents a significant chemical challenge. The most acidic proton is that of the carboxyl group (pKa ≈ 4-5), not the α-carbon (pKa ≈ 25-30).[2] Therefore, simple treatment with one equivalent of base will only result in the formation of the carboxylate salt, which is unreactive towards alkylation at the α-position.

To overcome this, the strategy involves a double deprotonation using a strong, non-nucleophilic base to generate a highly reactive dianion intermediate.[3]

Key Mechanistic Steps:

  • First Deprotonation: A strong base removes the acidic carboxylic acid proton to form a lithium carboxylate. This salt often has limited solubility, which can impede the second deprotonation.

  • Second Deprotonation (Enolate Formation): A second equivalent of a strong base deprotonates the α-carbon, forming a resonance-stabilized dianion. This species is effectively a carboxylate-stabilized enolate.[4] Lithium Diisopropylamide (LDA) is the base of choice for this transformation due to its immense strength (pKa of its conjugate acid is ~36), steric bulk which prevents it from acting as a nucleophile, and good solubility in common ethereal solvents like Tetrahydrofuran (THF).[5][6]

  • Nucleophilic Attack (Alkylation): The enolate dianion is a potent carbon nucleophile. It readily attacks a suitable electrophile, typically a primary alkyl halide, via an SN2 mechanism.[7] This step forms the new carbon-carbon bond at the α-position.

  • Workup (Protonation): An acidic workup quenches the reaction and protonates the carboxylate, yielding the final α-alkylated carboxylic acid product.

The overall transformation is depicted below.

Caption: General mechanism for the α-alkylation of 2-phenylbutyric acid.

Detailed Experimental Protocol

This protocol describes the α-methylation of 2-phenylbutyric acid using methyl iodide as the electrophile. The principles can be readily adapted for other primary alkyl halides.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Phenylbutyric Acid≥98%Sigma-AldrichEnsure it is dry before use.
Diisopropylamine≥99.5%, redistilledAcros OrganicsRedistill from CaH₂ and store over molecular sieves.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate periodically to determine the exact concentration.
Methyl Iodide (CH₃I)≥99.5%Sigma-AldrichStore over copper wire to remove iodine traces.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichPass through an activated alumina column or distill from Na/benzophenone.
Hydrochloric Acid (HCl)1 M aqueousFisher ScientificFor workup.
Saturated Sodium Chloride (Brine)ACS GradeVWRFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying organic layers.
Ethyl Acetate & HexanesHPLC GradeFisher ScientificFor extraction and chromatography.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

3.2. Equipment

  • Three-neck round-bottom flask with magnetic stir bar

  • Schlenk line or manifold for inert atmosphere (Argon or Nitrogen)

  • Septa and needles/syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

3.3. Reaction Parameters

ReactantMol. Wt. ( g/mol )Molar Eq.Moles (mmol)Amount
2-Phenylbutyric Acid164.201.010.01.64 g
Diisopropylamine101.192.222.03.06 mL
n-BuLi (2.5 M)64.062.121.08.4 mL
Methyl Iodide141.941.212.00.75 mL

3.4. Step-by-Step Procedure

The entire procedure must be conducted under a dry, inert atmosphere.

Part A: Preparation of LDA and Dianion Formation

  • Setup: Assemble a dry 100 mL three-neck flask equipped with a stir bar, a thermometer, and a rubber septum under an argon atmosphere.

  • Solvent & Amine: Add anhydrous THF (40 mL) and diisopropylamine (3.06 mL, 22.0 mmol) to the flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-BuLi (8.4 mL of a 2.5 M solution in hexanes, 21.0 mmol) dropwise to the stirred solution over 10 minutes. The solution may become slightly cloudy. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Substrate Addition: In a separate vial, dissolve 2-phenylbutyric acid (1.64 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C over 15 minutes.

  • Dianion Formation: Stir the resulting mixture at -78 °C for 1 hour. A pale yellow color may develop.

Part B: Alkylation and Workup 7. Electrophile Addition: Add methyl iodide (0.75 mL, 12.0 mmol) dropwise to the reaction mixture at -78 °C. 8. Reaction: Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight (approx. 12-16 hours). 9. Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl while cooling the flask in an ice-water bath. 10. Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL). 11. Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with saturated brine (1 x 30 mL). 12. Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part C: Purification 13. Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 2-methyl-2-phenylbutyric acid. 14. Analysis: Collect fractions and analyze by TLC. Combine pure fractions and remove the solvent in vacuo to yield the final product.

G setup 1. Assemble dry glassware under Argon atmosphere. add_thf_amine 2. Add anhydrous THF and Diisopropylamine. setup->add_thf_amine cool_neg78 3. Cool flask to -78 °C (Dry Ice / Acetone). add_thf_amine->cool_neg78 add_nbuli 4. Add n-BuLi dropwise. Stir 30 min to form LDA. cool_neg78->add_nbuli add_substrate 5. Add 2-Phenylbutyric Acid solution in THF. add_nbuli->add_substrate form_dianion 6. Stir for 1 hour at -78 °C to form dianion. add_substrate->form_dianion add_electrophile 7. Add Alkyl Halide (e.g., CH3I) dropwise at -78 °C. form_dianion->add_electrophile react 8. Stir 2h at -78 °C, then warm to room temp overnight. add_electrophile->react quench 9. Quench with 1 M HCl in an ice bath. react->quench extract 10. Extract with Ethyl Acetate. quench->extract wash 11. Wash combined organic layers with H2O and Brine. extract->wash dry 12. Dry (MgSO4), filter, and concentrate. wash->dry purify 13. Purify via Silica Gel Column Chromatography. dry->purify analyze 14. Analyze fractions and -isolate pure product. purify->analyze

Caption: Experimental workflow for the alkylation of 2-phenylbutyric acid.

Characterization and Validation

Confirmation of the product structure is achieved by standard spectroscopic methods.

  • ¹H NMR: The most telling change will be the disappearance of the signal for the α-proton (a triplet at ~3.4 ppm in the starting material) and the appearance of new signals corresponding to the added alkyl group.[8] For methylation, a new singlet for the α-methyl group would appear.

  • ¹³C NMR: A shift in the α-carbon signal and the appearance of a new signal for the added alkyl group's carbon(s) will be observed.

  • FT-IR: The characteristic broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid will remain.[9]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the alkylated product.

Field Insights & Troubleshooting

  • Anhydrous Conditions are Critical: Water will rapidly quench the LDA and the enolate intermediate. All glassware must be oven- or flame-dried, and all reagents and solvents must be scrupulously dried.

  • Importance of Low Temperature: Performing the deprotonation and alkylation at -78 °C is crucial for minimizing side reactions. Lithium enolates can be unstable at higher temperatures, and warming can lead to undesired condensation or decomposition pathways.[10]

  • Choice of Base: While LDA is standard, other strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LHMDS) can also be effective.[11] Avoid using alkoxide bases like NaOEt, as they are not strong enough to efficiently generate the dianion.[2]

  • Choice of Electrophile: The SN2 reaction works best with reactive, unhindered electrophiles.[3] Methyl iodide, allyl bromide, and benzyl bromide are excellent choices. Secondary halides may give lower yields due to competing E2 elimination, and tertiary, vinyl, or aryl halides are unreactive under these conditions.

  • No Reaction or Low Conversion: This is often due to "dead" n-BuLi (improperly stored or old), wet solvent/reagents, or insufficient reaction time. Titrating the n-BuLi solution before use is highly recommended.

  • Asymmetric Synthesis: For enantioselective alkylation, chiral auxiliaries, such as Evans oxazolidinones, can be attached to the carboxylic acid prior to the alkylation step.[12][13] This introduces a stereodirecting group that biases the approach of the electrophile, leading to one enantiomer in excess. The auxiliary is then cleaved to yield the enantioenriched product.

References

  • Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Allylic Alkylation of Carboxylic Acid Derivatives: N-Acyloxazolinones as Ester Enolate Equivalents. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
  • Reich, H. J. (n.d.). Carbonyl Chemistry: Overview of Enolate Alkylations. University of Wisconsin.
  • Ghosh, A. K., & Fidanze, S. (n.d.). Enolate Alkylations. University of Illinois Chicago.
  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions.
  • PrepChem. (n.d.). Synthesis of (+)2-phenylbutyric acid.
  • Fiveable. (n.d.). Alkylation of Enolate Ions. Organic Chemistry Class Notes.
  • Fisher, A. J., et al. (2019). Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic Letters, 21(6), 1902–1906. [Link]
  • Solubility of Things. (n.d.). 2-Phenylbutyric acid.
  • CN106928236A - Preparation method of 2-amino-2-phenylbutyric acid. (Patent).
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Mou, Q., et al. (2021). Cp*Ir(III)/chiral carboxylic acid-catalyzed enantioselective C–H alkylation of ferrocene carboxamides with diazomalonates. Chemical Science, 12(43), 14365-14371. [Link]
  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • CN102276487B - Preparation method of trimebutine. (Patent).
  • PubChem. (n.d.). 2-Phenylbutyric acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Enolate.
  • Mulzer, J., et al. (1996). Chiral Acetals as Stereoinductors: Diastereoface Selective Alkylation of Dihydrobenzoxazine-Derived Amide Enolates. The Journal of Organic Chemistry, 61(17), 5661–5674. [Link]
  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure.
  • Harris, H. G. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar.
  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway.
  • The Organic Chemistry Tutor. (2019). formation of enolates from esters and other acid derivatives. YouTube.
  • Chemistry LibreTexts. (2020). 23.2: Enols, Enolate Ions and Tautomerization.
  • Strzalko, T., et al. (2012). Study of the lithiated phenylacetonitrile monoanions and dianions formed according to the lithiated base used (LHMDS, LDA, or n-BuLi). 2. Alkylation and deuteriation mechanism study... The Journal of Organic Chemistry, 77(15), 6431-42. [Link]
  • Khan Academy. (n.d.). Enolate formation from aldehydes.
  • The Organic Chemistry Tutor. (2021). Alkylation With LDA Mechanism. YouTube.
  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Phenylbutyric acid (HMDB0000329).
  • Reddit. (2025). Question about LDA-alkylation. r/chemhelp.

Sources

Application Note: A Robust Protocol for the Acylaromatic Synthesis of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 2-Ethyl-2-phenylbutanoic acid, a valuable building block in pharmaceutical and materials science research. The protocol details a robust and efficient two-step acylaromatic pathway, beginning with the phase-transfer catalyzed diethylation of phenylacetonitrile, followed by the acid-catalyzed hydrolysis of the resulting nitrile intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical data for successful synthesis and validation.

Introduction and Synthetic Strategy

This compound is an α,α-disubstituted carboxylic acid derivative of phenylacetic acid.[1][2] Its structure, featuring a quaternary carbon center bearing a phenyl group and two ethyl groups, makes it a useful scaffold for creating sterically hindered molecules with unique pharmacological or material properties. The synthesis of such compounds requires precise control over C-C bond formation at the benzylic position.

This guide outlines a highly reliable two-step synthetic approach. The strategy leverages the acidic nature of the α-protons of phenylacetonitrile, which can be deprotonated and subsequently alkylated. The use of phase-transfer catalysis provides a powerful method for conducting this alkylation under mild and efficient conditions.[3][4] The resulting 2-ethyl-2-phenylbutyronitrile intermediate is then quantitatively converted to the target carboxylic acid via hydrolysis.

Overall Synthetic Workflow

The synthesis proceeds through two distinct stages as illustrated below:

  • Step 1: Dialkylation of Phenylacetonitrile via Phase-Transfer Catalysis.

  • Step 2: Acid-Catalyzed Hydrolysis of the Nitrile Intermediate.

G cluster_0 Synthesis of this compound Start Phenylacetonitrile Step1 Step 1: Phase-Transfer Catalyzed Diethylation Start->Step1 Reagents: Ethyl Bromide, NaOH, Phase-Transfer Catalyst Intermediate 2-Ethyl-2-phenylbutyronitrile Step1->Intermediate Step2 Step 2: Acid-Catalyzed Hydrolysis Intermediate->Step2 Reagents: H2SO4, H2O End This compound Step2->End

Caption: Overall workflow for the two-step synthesis.

Part I: Phase-Transfer Catalyzed Synthesis of 2-Ethyl-2-phenylbutyronitrile

Principle and Rationale

The core of this step is the alkylation of the carbanion generated from phenylacetonitrile. Phenylacetonitrile is weakly acidic (pKa ≈ 22 in DMSO) and requires a strong base for deprotonation. The challenge lies in bringing the organic-soluble substrate (phenylacetonitrile) and the typically aqueous-soluble base (like NaOH) into contact. Phase-Transfer Catalysis (PTC) elegantly solves this problem.[4]

A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as the catalyst. The lipophilic cation (TBA+) can transport the hydroxide anion (OH-) from the aqueous phase into the organic phase. In the organic phase, the "naked" and highly reactive hydroxide ion deprotonates the phenylacetonitrile. The resulting carbanion then readily undergoes nucleophilic substitution (SN2) with the alkylating agent, ethyl bromide. This process occurs twice to yield the desired α,α-diethyl product.

G cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH NaOH TBAOH_aq TBA+ OH- TBAB_aq TBA+ Br- TBAOH_org TBA+ OH- TBAB_aq->TBAOH_org Phase Transfer NaBr Na+ Br- PhCH2CN Phenylacetonitrile (PhCH2CN) Carbanion Carbanion [PhCHCN]- EtBr Ethyl Bromide (EtBr) PhCEt2CN Final Product (PhCEt2CN) Carbanion->PhCEt2CN Alkylation (x2) + EtBr TBAOH_org->Carbanion Deprotonation

Caption: Mechanism of Phase-Transfer Catalyzed Alkylation.

Experimental Protocol

Materials and Reagents

ReagentMW ( g/mol )Molar Eq.Amount
Phenylacetonitrile117.151.011.7 g (0.1 mol)
Ethyl Bromide108.972.223.9 g (0.22 mol)
Sodium Hydroxide (50% w/w aq.)40.004.032.0 g (0.4 mol)
Tetrabutylammonium Bromide (TBAB)322.370.051.6 g (5 mmol)
Toluene--100 mL

Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (11.7 g), tetrabutylammonium bromide (1.6 g), and toluene (100 mL).

  • Initial Stirring: Begin vigorous stirring to ensure proper mixing of the organic phase.

  • Base Addition: Slowly add the 50% sodium hydroxide solution (32.0 g) to the flask over 15 minutes. An exothermic reaction may be observed.

  • Alkylating Agent Addition: Add the ethyl bromide (23.9 g) dropwise via the dropping funnel over 30-45 minutes. Maintain the reaction temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and maintain vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 100 mL of water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-ethyl-2-phenylbutyronitrile, can be purified by vacuum distillation to yield a colorless oil.

Expected Results
  • Yield: 80-90%

  • Appearance: Colorless oil

  • Boiling Point: ~120-125 °C at 10 mmHg

  • CAS Number: 5336-57-2[5]

Part II: Acid-Catalyzed Hydrolysis of 2-Ethyl-2-phenylbutyronitrile

Principle and Rationale

Nitrile hydrolysis is a classic method for preparing carboxylic acids.[6] The reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is often preferred for sterically hindered nitriles as it proceeds through the protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds via a carboximidic acid intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt. A mixture of sulfuric acid and water is a common and effective reagent for this transformation.[7]

Experimental Protocol

Materials and Reagents

ReagentMW ( g/mol )Molar Eq.Amount
2-Ethyl-2-phenylbutyronitrile173.251.017.3 g (0.1 mol)
Sulfuric Acid (98%)98.08-50 mL
Water18.02-50 mL
Diethyl Ether (for extraction)--~200 mL
Sodium Hydroxide Solution (10% aq.)--As needed

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully prepare a 1:1 (v/v) solution of aqueous sulfuric acid by slowly adding 50 mL of concentrated sulfuric acid to 50 mL of water while cooling in an ice bath.

  • Addition of Nitrile: To the cooled sulfuric acid solution, slowly add the 2-ethyl-2-phenylbutyronitrile (17.3 g) with stirring.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds.

  • Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath. Pour the cooled mixture onto ~200 g of crushed ice in a beaker. A white solid should precipitate.

  • Work-up (if no solid precipitates): If the product separates as an oil, extract the mixture with diethyl ether (3 x 50 mL).

  • Basification and Washing: Combine the organic extracts and wash them with a 10% aqueous sodium hydroxide solution. The product will move into the aqueous basic layer as its carboxylate salt. Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The this compound will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C.

Expected Results
  • Yield: 85-95%

  • Appearance: White solid[1]

  • Melting Point: 93-95 °C

  • CAS Number: 5465-28-1[1]

Safety Precautions

  • Ethyl Bromide: Is a volatile and toxic alkylating agent. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide (50%): Is extremely corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Concentrated Acids (H₂SO₄, HCl): Are highly corrosive. Always add acid to water, never the other way around. Handle with extreme care in a fume hood.

  • General: All procedures should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

The synthetic route presented provides a reliable and high-yielding method for the preparation of this compound. The use of phase-transfer catalysis for the key C-C bond-forming step offers significant advantages in terms of reaction efficiency and mild conditions. The subsequent acid-catalyzed hydrolysis is a straightforward and effective transformation. This protocol serves as a valuable resource for researchers requiring access to this and other sterically hindered α-aryl carboxylic acids.

References

  • D. J. Caron, C. L. Liotta, and C. A. Eckert. Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane.
  • V. Ragaini, et al. Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors.
  • R. Adams and A. F. Thal. Phenylacetic Acid. Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 2, p.61 (1922). [Link][7]
  • PubChem. 2-Ethyl-2-phenylbutyronitrile.

Sources

detailed experimental protocol for 2-Ethyl-2-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of 2-Ethyl-2-phenylbutanoic Acid

Introduction and Strategic Overview

This compound is a carboxylic acid derivative featuring a quaternary carbon center adjacent to a phenyl group.[1][2] This structural motif makes it and its precursors valuable intermediates in the synthesis of more complex molecules in pharmaceutical and materials science. This guide provides a detailed, two-step experimental protocol for the synthesis of this compound, designed for researchers and drug development professionals.

The selected synthetic strategy involves two distinct stages:

  • Dialkylation of Phenylacetonitrile: The synthesis begins with the formation of a resonance-stabilized carbanion from phenylacetonitrile using a strong base. This nucleophile is then subjected to a double alkylation with ethyl bromide to yield the intermediate, 2-ethyl-2-phenylbutyronitrile.[3]

  • Hydrolysis of the Nitrile Intermediate: The terminal nitrile group of 2-ethyl-2-phenylbutyronitrile is then hydrolyzed under strong basic conditions, followed by an acidic workup, to yield the final carboxylic acid product.[4][5][6]

This protocol employs sodium amide as the base for deprotonation, a classic and effective method. However, it is crucial to note that this reagent is highly reactive and requires stringent safety measures.

Part 1: Synthesis of 2-Ethyl-2-phenylbutyronitrile

Core Chemical Principles: Deprotonation and Nucleophilic Substitution

The synthesis of the nitrile intermediate hinges on the acidity of the α-carbon protons of phenylacetonitrile. The protons on the carbon adjacent to both the phenyl ring and the electron-withdrawing nitrile group are sufficiently acidic to be removed by a very strong base like sodium amide (NaNH₂). This deprotonation generates a resonance-stabilized carbanion, which is a potent nucleophile.[3][7]

The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism. The carbanion attacks the electrophilic carbon of ethyl bromide, displacing the bromide ion and forming a new carbon-carbon bond. This process occurs twice to achieve dialkylation, first forming 2-phenylbutyronitrile, which is then deprotonated and alkylated again to yield the desired 2-ethyl-2-phenylbutyronitrile.[3]

Diagram: Mechanism of Phenylacetonitrile Dialkylation

G cluster_0 Step 1: Monoalkylation cluster_1 Step 2: Dialkylation PA Phenylacetonitrile Carbanion1 Phenylacetonitrile Carbanion (Resonance Stabilized) PA->Carbanion1 Deprotonation Product1 2-Phenylbutyronitrile Carbanion1->Product1 SN2 Attack Ammonia1 Ammonia (NH₃) Carbanion1->Ammonia1 EtBr1 Ethyl Bromide EtBr1->Product1 Carbanion2 2-Phenylbutyronitrile Carbanion Product1->Carbanion2 Deprotonation Base Sodium Amide (NaNH₂) Base->Carbanion1 FinalProduct 2-Ethyl-2-phenylbutyronitrile Carbanion2->FinalProduct SN2 Attack Ammonia2 Ammonia (NH₃) Carbanion2->Ammonia2 EtBr2 Ethyl Bromide EtBr2->FinalProduct Base2 Sodium Amide (NaNH₂) Base2->Carbanion2

Caption: Reaction mechanism for the dialkylation of phenylacetonitrile.

Detailed Experimental Protocol: 2-Ethyl-2-phenylbutyronitrile

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Phenylacetonitrile117.1523.4 g0.20
Sodium Amide (NaNH₂)39.0117.2 g0.44
Ethyl Bromide (EtBr)108.9748.0 g0.44
Anhydrous Toluene-200 mL-
Diethyl Ether-For washing-
10% Aqueous HCl-~100 mL-
Saturated NaCl (Brine)-~100 mL-
Anhydrous MgSO₄-For drying-

Procedure

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.

  • Reagent Addition: Charge the flask with sodium amide (17.2 g, 0.44 mol) and anhydrous toluene (200 mL). Begin stirring to create a suspension.

  • Carbanion Formation: Add phenylacetonitrile (23.4 g, 0.20 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and ammonia gas will evolve. The mixture may turn reddish-brown. After the addition is complete, heat the mixture to a gentle reflux for 2 hours to ensure complete formation of the sodium salt.

  • Alkylation: Cool the reaction mixture to room temperature. Add ethyl bromide (48.0 g, 0.44 mol) dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for an additional 3 hours.

  • Work-up and Quenching: Cool the mixture to room temperature. Cautiously quench the reaction by slowly adding 100 mL of cold water through the dropping funnel. Caution: Unreacted sodium amide will react violently with water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of 10% aqueous HCl, 100 mL of water, and finally with 100 mL of saturated NaCl (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, 2-ethyl-2-phenylbutyronitrile, can be purified by vacuum distillation.

Part 2: Hydrolysis to this compound

Core Chemical Principles: Base-Catalyzed Nitrile Hydrolysis

The conversion of the nitrile to a carboxylic acid is achieved through base-catalyzed hydrolysis. The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide.[4]

  • Amide Formation: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a negatively charged intermediate that is protonated by water to yield an imidic acid. The imidic acid then tautomerizes to the more stable amide intermediate.[6]

  • Amide Hydrolysis: The amide is then further hydrolyzed under basic conditions. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The elimination of the amino group (as NH₃) yields a carboxylate salt.[5]

  • Protonation: In the final work-up step, the reaction mixture is acidified. The carboxylate anion is protonated to give the final this compound, which typically precipitates from the aqueous solution.[5]

Diagram: Mechanism of Base-Catalyzed Nitrile Hydrolysis

G cluster_0 Nitrile Hydrolysis Pathway Nitrile 2-Ethyl-2-phenylbutyronitrile ImidicAcid Imidic Acid Intermediate Nitrile->ImidicAcid Nucleophilic Attack Hydroxide1 Hydroxide (OH⁻) Hydroxide1->ImidicAcid Amide Amide Intermediate ImidicAcid->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral Nucleophilic Attack Hydroxide2 Hydroxide (OH⁻) Hydroxide2->Tetrahedral Carboxylate Carboxylate Anion Tetrahedral->Carboxylate Elimination of NH₂⁻ Ammonia Ammonia (NH₃) Tetrahedral->Ammonia FinalAcid This compound Carboxylate->FinalAcid Protonation ProtonSource Acid (H₃O⁺) ProtonSource->FinalAcid

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Detailed Experimental Protocol: this compound

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (from previous step)Moles (approx.)
2-Ethyl-2-phenylbutyronitrile171.25~34 g0.20
Potassium Hydroxide (KOH)56.1145 g0.80
Ethylene Glycol-150 mL-
Concentrated HCl (37%)-As needed-
Diethyl Ether-For extraction-
Anhydrous Na₂SO₄-For drying-

Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine the crude 2-ethyl-2-phenylbutyronitrile (~0.20 mol), potassium hydroxide (45 g, 0.80 mol), and ethylene glycol (150 mL).

  • Hydrolysis: Heat the mixture to reflux (the temperature will be >150 °C) and maintain for 12-24 hours. The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the nitrile starting material. Ammonia gas will be evolved during the reaction.

  • Work-up and Acidification: Cool the dark reaction mixture to room temperature and pour it into a beaker containing 500 mL of cold water. Transfer the aqueous solution to a large separatory funnel and extract with 100 mL of diethyl ether to remove any unreacted nitrile or non-acidic impurities. Discard the ether layer.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2. This compound will precipitate as a white solid.

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by suction filtration and dry them in a vacuum oven. The expected yield is typically 70-85% based on the starting phenylacetonitrile.

Overall Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

Safety Precautions and Hazard Management

  • Sodium Amide (NaNH₂): Extremely hazardous. Reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide.[8][9] It can form explosive peroxides upon storage, especially if it appears yellow or brown. Handle only in a chemical fume hood under an inert atmosphere.[8] Wear appropriate personal protective equipment (PPE), including flame-retardant gloves, a lab coat, and safety goggles.[10] In case of fire, use dry sand or sodium carbonate to extinguish; NEVER use water, CO₂, or foam .[8][9]

  • Ethyl Bromide (C₂H₅Br): A flammable liquid and suspected carcinogen.[11] It is harmful if swallowed or inhaled.[11] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[12][13] All equipment must be grounded to prevent static discharge.[12][14]

  • Toluene: Flammable liquid with potential reproductive toxicity. Use in a fume hood.

  • Hydrolysis Step: The use of concentrated acids and bases requires standard PPE (gloves, goggles, lab coat). The hydrolysis reaction is performed at high temperatures and evolves ammonia gas; it must be conducted in a well-ventilated fume hood.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight (192.25 g/mol ).[1]

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
  • Hydrolysis of nitriles. Chemguide. [Link]
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
  • Material Safety Data Sheet - Sodium amide. Cole-Parmer. [Link]
  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]
  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]
  • MATERIAL SAFETY D
  • ETHYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • Bromoethane_ Ethyl bromide MSDS. KSCL (KRISHNA). [Link]
  • Ethyl bromide - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

Sources

1H and 13C NMR analysis of 2-Ethyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-Ethyl-2-phenylbutanoic Acid using 1H and 13C NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

This compound is an organic compound featuring a quaternary carbon center substituted with two ethyl groups, a phenyl ring, and a carboxylic acid moiety.[1][2] Its structure presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in modern drug development and materials science for unambiguous molecular structure determination. This guide provides a comprehensive protocol and in-depth analysis of the 1H, 13C, Distortionless Enhancement by Polarization Transfer (DEPT-135), and Correlation Spectroscopy (COSY) NMR spectra of this molecule. The methodologies and interpretations detailed herein are designed to offer researchers and scientists a robust framework for the structural characterization of complex small molecules.

The causality behind employing a suite of NMR experiments lies in the principle of orthogonal data validation. While a simple 1H NMR spectrum provides initial clues, it is the synergistic combination with 13C, DEPT, and 2D COSY that allows for the confident assignment of every atom and bond, creating a self-validating analytical system.

Predicted Spectroscopic Features

A preliminary analysis of the molecular structure of this compound allows for the prediction of its key NMR spectral features. The molecule possesses several distinct proton and carbon environments, which are expected to give rise to characteristic signals.

Structure of this compound:

  • ¹H NMR: We anticipate four distinct proton signals: the highly deshielded carboxylic acid proton, a complex multiplet for the aromatic protons of the phenyl ring, a quartet for the methylene (-CH₂) protons of the two equivalent ethyl groups, and a triplet for the methyl (-CH₃) protons of the ethyl groups.

  • ¹³C NMR: We expect to observe seven carbon signals: the carbonyl carbon of the acid, four signals for the aromatic carbons (ipso, ortho, meta, and para, with ortho and meta carbons being equivalent), the central quaternary carbon, and one signal each for the equivalent methylene and methyl carbons.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and correctly defined acquisition parameters.

Protocol 1: NMR Sample Preparation

The objective of this protocol is to prepare a homogenous solution of the analyte in a deuterated solvent, free from particulate matter, to ensure optimal shimming and spectral resolution.

Materials:

  • This compound

  • Deuterated Chloroform (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7)[3]

  • Glass Pasteur pipette and bulb

  • Small glass vial

  • Cotton wool or filter plug

Step-by-Step Methodology:

  • Weighing the Analyte: In a small, clean glass vial, weigh an appropriate amount of this compound. For standard experiments, 5-25 mg is sufficient for ¹H NMR, while 50-100 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[4][5]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[6] Cap the vial and gently swirl to dissolve the sample completely. Preparing the sample in a secondary vial ensures thorough mixing before transfer to the confined space of an NMR tube.[4]

  • Filtration and Transfer: Place a small plug of cotton wool into a Pasteur pipette. Carefully draw the sample solution into the pipette and filter it directly into the NMR tube. This step is crucial to remove any dust or undissolved particulates that can severely degrade the magnetic field homogeneity (shimming) and thus the spectral quality.[4][6]

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top. Do not use paper labels or tape, which can interfere with the sample placement in the spectrometer.[3][6]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the bottom 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[7]

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

Experiment Parameter Suggested Value Rationale
¹H (Proton) Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Spectral Width20 ppm (-5 to 15 ppm)To cover the full range from alkyl protons to the carboxylic acid proton.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.
Relaxation Delay2.0 sAllows for sufficient relaxation of protons between scans.
¹³C (Carbon) Pulse Programzgpg30Standard proton-decoupled experiment with a 30-degree pulse.
Spectral Width250 ppm (-20 to 230 ppm)Encompasses the entire expected range for organic molecules.[8]
Number of Scans1024 or moreRequired due to the low natural abundance (1.1%) of ¹³C.[8][9]
Relaxation Delay2.0 sStandard delay; may need to be increased for quaternary carbons.
DEPT-135 Pulse Programdept135Standard DEPT-135 pulse sequence.
Parameters(Inherited from ¹³C)Uses similar parameters to the standard ¹³C experiment.
¹H-¹H COSY Pulse ProgramcosygpqfStandard gradient-selected, phase-sensitive COSY.
Spectral Width12 ppm (0 to 12 ppm)Covers the proton spectral range, excluding the rapidly exchanging acid proton.
Number of Scans2-4 per incrementBalances sensitivity with experiment time.

Data Analysis and Structural Elucidation

The combination of one- and two-dimensional NMR spectra provides a powerful toolkit for assigning the structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals. The integration of these signals corresponds to the number of protons in each unique chemical environment.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
11.0 - 12.0Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and chemical exchange.[10][11] Adding a drop of D₂O will cause this signal to disappear, confirming the assignment.[10]
7.2 - 7.4Multiplet5HPhenyl-HProtons on an aromatic ring typically resonate in this region.[12] A mono-substituted ring often results in a complex, overlapping multiplet.[13]
1.9 - 2.2Quartet4H-CH₂-These methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). They are deshielded by the adjacent quaternary carbon and phenyl ring.[14]
0.8 - 1.0Triplet6H-CH₃These methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). This is a typical chemical shift for alkyl protons.[12]
¹³C and DEPT-135 NMR Spectra Analysis

The proton-decoupled ¹³C NMR spectrum provides the number of non-equivalent carbons. The DEPT-135 experiment is instrumental in differentiating between CH₃, CH₂, CH, and quaternary carbons.[15]

Predicted Chemical Shift (δ, ppm) DEPT-135 Phase Assignment Justification
175 - 185Absent-COOHThe carbonyl carbon of a carboxylic acid is strongly deshielded.[10][11] It is a quaternary carbon and thus absent in DEPT spectra.
140 - 145AbsentPhenyl C-ipsoThe ipso-carbon is the quaternary aromatic carbon directly attached to the alkyl chain. It is typically weaker than protonated carbons.[9]
125 - 130Positive (CH)Phenyl C-o, m, pAromatic CH carbons resonate in this range. Due to symmetry, ortho and meta carbons are equivalent, leading to fewer than 6 signals.
50 - 60Absent-C(Et)₂(Ph)-This is the aliphatic quaternary carbon. Its signal is often weak due to a long relaxation time and lack of Nuclear Overhauser Effect (NOE) enhancement.[16]
30 - 40Negative (CH₂)-CH₂-Methylene carbons appear as negative signals in a DEPT-135 spectrum.[17][18][19]
8 - 12Positive (CH₃)-CH₃Methyl carbons appear as positive signals and are typically found in the most upfield region of the spectrum.[17][18][19]
¹H-¹H COSY Spectrum Analysis

The COSY spectrum provides definitive proof of proton-proton coupling relationships, validating the assignments made from the 1D ¹H spectrum.[20][21]

  • Expected Cross-Peaks: A strong cross-peak will be observed between the methylene quartet (δ ~2.0 ppm) and the methyl triplet (δ ~0.9 ppm). This correlation confirms that these two proton environments are part of the same ethyl spin system.

  • Aromatic Region: Within the complex aromatic multiplet (δ 7.2-7.4 ppm), COSY can help delineate the connectivity between adjacent ortho, meta, and para protons, aiding in their specific assignment.[22][23]

Workflow and Data Correlation Diagrams

Visualizing the analytical workflow and the structural correlations enhances the understanding of the entire process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Weigh Weigh Analyte Dissolve Dissolve in CDCl3 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1H NMR Filter->H1_NMR C13_NMR 13C & DEPT-135 Filter->C13_NMR COSY_NMR 1H-1H COSY Filter->COSY_NMR Assign_1H Assign Protons (Shift, Multiplicity, Integral) H1_NMR->Assign_1H Assign_13C Assign Carbons (DEPT Confirmation) C13_NMR->Assign_13C Correlate Correlate Spins (COSY) COSY_NMR->Correlate Assign_1H->Correlate Structure Final Structure Confirmation Assign_1H->Structure Assign_13C->Structure Correlate->Structure

Caption: Overall workflow for NMR analysis.

COSY_Correlations cluster_ethyl Ethyl Group cluster_phenyl Phenyl Ring CH2 -CH2- (Quartet) CH3 -CH3 (Triplet) CH2->CH3 3JHH Coupling Ortho ortho-H Meta meta-H Ortho->Meta 3JHH Para para-H Meta->Para 3JHH

Caption: Expected ¹H-¹H COSY correlations.

Conclusion

This application note demonstrates a systematic and self-validating approach to the complete structural assignment of this compound using a suite of fundamental NMR experiments. By logically combining the information from 1D ¹H and ¹³C spectra with the multiplicity editing of DEPT-135 and the connectivity data from 2D COSY, an unambiguous structural elucidation is achieved. This workflow serves as a reliable protocol for researchers in drug discovery, organic synthesis, and quality control, ensuring scientific integrity and accuracy in molecular characterization.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Unknown. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
  • NMR-Analysis. (n.d.). 13 Carbon NMR.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Unknown. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts of the quaternary carbon bearing the OOH and....
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Unknown. (n.d.). 13C NMR Spectroscopy.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • CymitQuimica. (n.d.). CAS 5465-28-1: 2-Ethyl-2-phenylbutyric acid.
  • Chemistry LibreTexts. (2024). 14: COSY.
  • Chemistry Stack Exchange. (2015). Phenyl group in proton NMR.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Doc Brown's Chemistry. (2025). ethyl ethanoate low high resolution H-1 proton nmr spectrum.
  • Guidechem. (n.d.). 2-Phenyl-2-ethylbutyric acid 5465-28-1 wiki.
  • Chemistry For Everyone. (2025). What Is COSY NMR?. YouTube.
  • University of Wisconsin-Madison. (n.d.). COSY.
  • ChemBK. (n.d.). This compound.
  • BLD Pharm. (n.d.). 5465-28-1|this compound.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. (n.d.). Expansion of the aromatic region of the COSY spectrum from 6.2 to 8.2 ppm.
  • University of Calgary. (n.d.). 1H NMR: Intermediate Level, Spectrum 8.
  • Sigma-Aldrich. (n.d.). This compound | 5465-28-1.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethyl-2-phenylbutanoic acid. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent selectivity and sensitivity. The protocol has been developed with consideration for the physicochemical properties of the analyte, a carboxylic acid containing both aliphatic and aromatic moieties.[1] We provide a comprehensive guide covering the scientific rationale for method development, detailed step-by-step protocols for sample and standard preparation, and a framework for method validation in accordance with International Conference on Harmonisation (ICH) guidelines.[2] This document is intended for researchers, scientists, and drug development professionals requiring an accurate and reproducible analytical method for this compound.

Introduction and Scientific Rationale

This compound (CAS 5465-28-1) is an organic compound that may be utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate quantification is crucial for quality control, stability testing, and pharmacokinetic studies. The molecule's structure, featuring a phenyl group and a carboxylic acid function, dictates the analytical strategy.

The developed method is based on reversed-phase chromatography, which is ideal for separating moderately non-polar compounds. The key to analyzing acidic compounds like this compound is controlling the mobile phase pH. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid group remains in its protonated, non-ionized form.[3] This process, known as ion suppression, minimizes peak tailing and ensures consistent retention on the non-polar stationary phase. The presence of the phenyl ring provides a strong chromophore, enabling sensitive detection using UV spectrophotometry.[4]

Logical Workflow for Analysis

The overall analytical process follows a systematic and validated workflow to ensure data integrity from sample receipt to final result.

HPLC_Workflow Figure 1: Analytical Workflow Diagram cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A Standard & Sample Weighing B Solution Preparation (Diluent: Acetonitrile/Water) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC System Equilibration (C18 Column, Acidic Mobile Phase) C->D Transfer to HPLC Vials E Sample Injection D->E F Chromatographic Separation & UV Detection E->F G Peak Integration & Quantification F->G Generate Chromatogram H Method Validation Assessment (Linearity, Accuracy, Precision) G->H I Final Report Generation H->I

Caption: A diagram illustrating the complete workflow from sample preparation to final data analysis.

Materials and Methods

Equipment and Consumables
  • HPLC System with UV/Vis or Dioda Array Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • HPLC vials with caps

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Standards
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (85%, analytical grade)

  • Potassium Dihydrogen Phosphate (analytical grade)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard reversed-phase column providing good retention and resolution for aromatic compounds.[5]
Mobile Phase Acetonitrile : 25mM KH₂PO₄ Buffer (pH 2.5) (55:45 v/v)Isocratic elution for simplicity and robustness. The acidic pH ensures the analyte is in its non-ionized form, improving peak shape.[3]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CControlled temperature ensures retention time stability and reproducibility.
Detection Wavelength 254 nmThe phenyl group exhibits absorbance at this wavelength, offering good sensitivity and selectivity.[6]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to elute the analyte and any potential early-eluting impurities.

Experimental Protocols

Mobile Phase and Solution Preparation

25mM Potassium Dihydrogen Phosphate Buffer (pH 2.5):

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 2.5 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase (Acetonitrile : Buffer, 55:45 v/v):

  • Carefully measure 550 mL of HPLC-grade acetonitrile and 450 mL of the prepared pH 2.5 buffer.

  • Combine in a suitable solvent reservoir, mix well, and sonicate for 10-15 minutes to degas.

Sample and Standard Diluent:

  • Use a mixture of Acetonitrile : Water (50:50 v/v). This ensures solubility and compatibility with the mobile phase.

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Calculate the exact concentration based on the weight and purity of the standard.

Working Standard Solutions (for Linearity Curve):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the diluent.

Sample Preparation
  • Accurately weigh the sample material expected to contain this compound.

  • Transfer to a volumetric flask of appropriate size to achieve a final concentration within the linear range of the calibration curve (e.g., 25 µg/mL).

  • Add diluent to approximately 70% of the flask volume.

  • Sonicate for 10-15 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to ambient temperature and dilute to the mark with the diluent. Mix well.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.[7] Discard the first few drops before collecting the filtrate.

HPLC Analysis Procedure
  • Set up the HPLC system according to the parameters in the methods table.

  • Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the prepared standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions. It is good practice to run a check standard periodically (e.g., after every 5-10 sample injections) to monitor system performance.[8]

Method Validation Framework

A developed analytical method must be validated to prove its suitability for the intended purpose.[9] The validation should be performed according to established guidelines, such as those from the ICH.[10][11]

  • Specificity/Selectivity: This is demonstrated by injecting a blank (matrix and diluent) and showing no interfering peaks at the retention time of this compound.[11]

  • Linearity and Range: A calibration curve is generated by plotting the peak area against the concentration of the prepared standards. The correlation coefficient (r²) should be >0.999. The range is the interval between the upper and lower concentrations that have been shown to be accurate, precise, and linear.[8]

  • Accuracy: Determined by analyzing samples with known concentrations (spiked samples) and expressing the result as a percentage of recovery. Acceptance criteria are typically 98-102%.[10]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision from multiple injections of the same sample on the same day.

    • Intermediate Precision: The precision across different days, analysts, or equipment.

    • The relative standard deviation (%RSD) should typically be less than 2%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[5]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), pH (±0.1 units), and column temperature (±2 °C) and observing the impact on the results.[2]

Conclusion

The HPLC method described provides a straightforward, robust, and reliable approach for the quantitative determination of this compound. The use of a C18 column with an acidified mobile phase and UV detection at 254 nm yields excellent chromatographic performance. The provided protocols for sample preparation and analysis, along with the framework for method validation, offer a complete solution for scientists in pharmaceutical and chemical analysis environments.

References

  • Jadhav, S. et al. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Quality Assurance.
  • Chaudhary, J. & Jain, A. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. World Journal of Pharmaceutical Research.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • de Souza, S. V. C. & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Bisht, T. S. et al. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research.
  • International Organisation of Vine and Wine. Organic Acids : HPLC (Type-IV).
  • Agilent Technologies. Analysis of Organic Acids in Aqueous Samples Application.
  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. HPLC Sample Preparation.
  • PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.

Sources

The Untapped Potential of 2-Ethyl-2-phenylbutanoic Acid: A Guide to its Synthesis, Resolution, and Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Synthon

In the landscape of asymmetric synthesis, the quest for novel, efficient, and versatile chiral building blocks is perpetual. Chiral carboxylic acids, in particular, represent a cornerstone of this field, serving as both valuable synthetic targets and robust chiral auxiliaries.[1] This application note delves into the synthetic utility of 2-Ethyl-2-phenylbutanoic acid, a chiral carboxylic acid with a quaternary stereocenter, a structural motif of increasing importance in medicinal chemistry. While specific applications of its enantiopure forms are not yet widely documented in peer-reviewed literature, its structural analogy to other well-established chiral synthons suggests significant untapped potential.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. We will first establish a robust protocol for the synthesis of racemic this compound. Subsequently, we will present a detailed, classical methodology for its chiral resolution to obtain the individual enantiomers. Finally, we will explore its prospective application as a chiral auxiliary in a hypothetical, yet mechanistically sound, asymmetric alkylation, thereby providing a roadmap for its integration into complex synthetic endeavors.

Part 1: Synthesis of Racemic this compound

The synthesis of the racemic parent compound is a critical first step. The following two-step protocol is a reliable method, commencing with the dialkylation of phenylacetonitrile followed by hydrolysis of the resultant nitrile.

Protocol 1.1: Synthesis of 2-Ethyl-2-phenylbutyronitrile

This procedure utilizes phase-transfer catalysis for the efficient dialkylation of phenylacetonitrile with ethyl bromide.[1][2]

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% Aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Benzene (or Toluene)

  • Benzaldehyde

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • To a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.

  • Begin stirring and add ethyl bromide dropwise, maintaining the reaction temperature between 28-35 °C. Use a water bath for cooling if necessary.

  • After the addition is complete, continue stirring for 2 hours at the same temperature, then increase the temperature to 40 °C for an additional 30 minutes.

  • Cool the reaction mixture to 25 °C and add benzaldehyde to react with any unreacted phenylacetonitrile. Stir for 1 hour.

  • Dilute the mixture with water and benzene. Separate the layers and extract the aqueous phase with benzene.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation to yield 2-Ethyl-2-phenylbutyronitrile.[3][4]

Diagram 1.1: Synthesis of Racemic this compound

G cluster_0 Step 1: Dialkylation cluster_1 Step 2: Hydrolysis A Phenylacetonitrile B 2-Ethyl-2-phenylbutyronitrile A->B  EtBr (2 eq.),  NaOH (50% aq.),  TEBAC, 28-40°C C 2-Ethyl-2-phenylbutyronitrile D This compound (Racemic) C->D  H2SO4 (aq.),  Reflux

Caption: Workflow for the synthesis of racemic this compound.

Protocol 1.2: Hydrolysis of 2-Ethyl-2-phenylbutyronitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under acidic or basic conditions.[5] The following acidic hydrolysis protocol is effective.

Materials:

  • 2-Ethyl-2-phenylbutyronitrile

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add 2-Ethyl-2-phenylbutyronitrile to a mixture of sulfuric acid and water.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with water and then extract the carboxylic acid into a saturated sodium bicarbonate solution.

  • Wash the aqueous bicarbonate layer with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates.

  • Extract the precipitated acid with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield racemic this compound, which can be further purified by recrystallization.

Part 2: Chiral Resolution of Racemic this compound

Classical resolution via the formation of diastereomeric salts remains a robust and widely practiced method for separating enantiomers of chiral acids and bases.[6][7][8] This hypothetical protocol outlines the resolution of racemic this compound using (R)-(+)-1-phenylethylamine as the resolving agent.

Protocol 2.1: Formation and Separation of Diastereomeric Salts

Materials:

  • Racemic this compound

  • (R)-(+)-1-Phenylethylamine

  • Methanol (or another suitable solvent for crystallization)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic this compound in a minimal amount of warm methanol.

  • In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in methanol.

  • Slowly add the amine solution to the acid solution with gentle swirling. Salt formation should be exothermic.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

  • The mother liquor is now enriched in the more soluble diastereomeric salt. The collected crystals can be recrystallized from fresh methanol to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved.

Diagram 2.1: Chiral Resolution Workflow

G A Racemic 2-Ethyl-2- phenylbutanoic acid C Mixture of Diastereomeric Salts ((R,R) and (S,R)) A->C  Salt Formation  (Methanol) B (R)-(+)-1-Phenylethylamine B->C  Salt Formation  (Methanol) D Fractional Crystallization C->D E Less Soluble Salt (e.g., (R,R)) D->E  Solid Phase F More Soluble Salt (e.g., (S,R)) D->F  Mother Liquor G (R)-2-Ethyl-2- phenylbutanoic acid E->G  Acidification (HCl),  Extraction H (S)-2-Ethyl-2- phenylbutanoic acid F->H  Acidification (HCl),  Extraction

Caption: Classical resolution of this compound.

Protocol 2.2: Liberation of the Enantiopure Carboxylic Acids

Procedure:

  • Suspend the purified, less-soluble diastereomeric salt in water and add diethyl ether.

  • Cool the mixture in an ice bath and acidify with dilute hydrochloric acid with stirring until the aqueous layer is acidic (pH ~2).

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield one enantiomer of this compound.

  • The same procedure can be applied to the mother liquor from the crystallization to isolate the other enantiomer, which may require further purification.

  • The enantiomeric purity of the final products should be determined by a suitable analytical method, such as chiral HPLC or by forming a diastereomeric ester with a chiral alcohol and analyzing by NMR or GC.

Part 3: Prospective Application as a Chiral Auxiliary

The true value of a chiral building block is demonstrated by its ability to induce stereoselectivity in subsequent reactions.[9] Here, we propose a hypothetical application of enantiopure this compound as a chiral auxiliary in an asymmetric alkylation reaction. The bulky, rigid nature of the quaternary stereocenter is expected to provide effective facial shielding of an enolate.

Protocol 3.1: Asymmetric Alkylation of a Propanoyl Imide

This protocol describes the attachment of the chiral auxiliary to propionyl chloride, followed by diastereoselective alkylation of the resulting imide with benzyl bromide.

Materials:

  • Enantiopure (e.g., R)-2-Ethyl-2-phenylbutanoic acid

  • Thionyl chloride

  • Propionamide

  • n-Butyllithium in hexanes

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Standard workup reagents

Procedure:

  • Auxiliary Attachment:

    • Convert enantiopure this compound to the corresponding acid chloride using thionyl chloride.

    • React the acid chloride with the lithium salt of propionamide (generated from propionamide and n-butyllithium) to form the chiral N-propanoyl imide. Purify by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the chiral N-propanoyl imide in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a solution of LDA dropwise and stir for 30 minutes to form the lithium enolate.

    • Add benzyl bromide and allow the reaction to proceed at -78 °C, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.

  • Auxiliary Cleavage:

    • The alkylated product can be hydrolyzed under basic conditions (e.g., LiOH, H₂O₂) to yield the chiral α-benzylpropanoic acid and recover the chiral auxiliary.

Diagram 3.1: Asymmetric Alkylation Workflow

G A Enantiopure 2-Ethyl-2- phenylbutanoic acid B Chiral Imide A->B  1. SOCl2  2. Propanamide, n-BuLi C Diastereoselective Alkylation B->C  1. LDA, -78°C  2. Benzyl Bromide D Alkylated Imide (High d.r.) C->D E Chiral Carboxylic Acid D->E  Hydrolysis  (e.g., LiOH/H2O2) F Recovered Auxiliary D->F  (Cleavage)

Caption: Hypothetical use as a chiral auxiliary in asymmetric alkylation.

Data Summary (Hypothetical)

The following table presents expected outcomes for the proposed protocols, which should be validated experimentally.

Protocol Product Expected Yield Expected Purity/Selectivity
1.12-Ethyl-2-phenylbutyronitrile75-85%>95% (GC)
1.2Racemic this compound80-90%>98% (by titration)
2.1/2.2(R)- or (S)-2-Ethyl-2-phenylbutanoic acid30-40% (per enantiomer)>99% ee (chiral HPLC)
3.1Chiral α-benzylpropanoic acid70-80% (over 2 steps)>95% d.r. (NMR of crude)

Conclusion and Future Outlook

This application note provides a foundational guide for the synthesis, resolution, and potential application of this compound as a chiral building block. While the protocols for its use as a chiral auxiliary are presented as a prospective study, they are grounded in well-established principles of asymmetric synthesis and offer a clear path for investigation.[10][11][12] The unique steric environment provided by the quaternary center of this molecule makes it a compelling candidate for further research. Future work should focus on the experimental validation of these protocols, the exploration of its use in other asymmetric transformations such as aldol and Diels-Alder reactions, and its potential incorporation into the synthesis of novel pharmaceutical agents. The methodologies outlined herein are intended to empower researchers to unlock the synthetic potential of this promising, yet underexplored, chiral synthon.

References

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane.
  • Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids.
  • 22.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Meyers Asymmetric Alkyl
  • Myers Asymmetric Alkyl
  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]
  • Chiral auxiliary. Wikipedia. [Link]
  • Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly(ethylene glycols) or their Ethers. J-Stage. [Link]
  • Phenobarbital. Wikipedia. [Link]
  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. University of York Research Repository. [Link]
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
  • 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...
  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
  • Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate in an Interface Bioreactor. J-Stage. [Link]
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]
  • Synthesis of (+)2-phenylbutyric acid. PrepChem.com. [Link]
  • 2-Ethyl-2-phenylbutyronitrile. PubChem. [Link]
  • The preparation method of the new 2 Ethylbutanoic acid of one class.
  • 2-ethyl-2-phenylbutanenitrile. ChemSynthesis. [Link]
  • Design a synthesis of 4-phenylbutanoic acid

Sources

The Strategic Application of 2-Ethyl-2-phenylbutanoic Acid in the Synthesis of Bioactive Ureide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Carboxylic Acid

2-Ethyl-2-phenylbutanoic acid, a disubstituted derivative of butyric acid, represents a pivotal, yet often overlooked, building block in the synthesis of pharmaceutically active compounds.[1] Its true potential is unlocked when it serves as a precursor for creating more complex molecular architectures, particularly in the realm of anticonvulsant agents. The presence of a quaternary carbon atom bearing both a phenyl and two ethyl groups provides a unique steric and electronic profile that can influence the pharmacological activity of the resulting molecules.

This technical guide moves beyond a theoretical overview to provide a detailed, practical framework for the utilization of this compound in the synthesis of N-carbamoyl-2-ethyl-2-phenylbutanamide, a potent anticonvulsant analog of pheneturide.[2][3] We will dissect the synthetic strategy, provide a step-by-step protocol, and explore the underlying chemical principles that govern this transformation.

Core Synthetic Strategy: Activating the Carboxyl Group for Amidation

The primary challenge in utilizing this compound for the synthesis of ureide derivatives lies in the inherent stability of the carboxylic acid functional group. Direct reaction with urea is not feasible under standard conditions. Therefore, the core of the synthetic strategy revolves around the activation of the carboxyl group to facilitate nucleophilic attack by urea. The most common and efficient method to achieve this is the conversion of the carboxylic acid to its corresponding acyl chloride.[2][4][5][6][7]

This two-step approach ensures a high-yielding and clean reaction, forming the foundation of our detailed protocol. The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Activation Step cluster_1 Ureide Formation cluster_2 Purification Start This compound AcylChloride 2-Ethyl-2-phenylbutanoyl Chloride Start->AcylChloride Thionyl Chloride (SOCl₂) Product N-carbamoyl-2-ethyl-2-phenylbutanamide AcylChloride->Product Reaction with Urea Urea Urea Purification Recrystallization Product->Purification

Caption: Synthetic workflow for N-carbamoyl-2-ethyl-2-phenylbutanamide.

Quantitative Data and Reagent Properties

A successful synthesis relies on a thorough understanding of the properties of the reagents and products involved. The following table summarizes key quantitative data for the compounds in our representative synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Role
This compoundC₁₂H₁₆O₂192.2593-95302.6 at 760 mmHgStarting Material
Thionyl ChlorideSOCl₂118.97-104.576Activating Agent
2-Ethyl-2-phenylbutanoyl ChlorideC₁₂H₁₅ClO210.70N/A122-125 at 20 mmHg[4]Reactive Intermediate
UreaCH₄N₂O60.06132-135DecomposesNucleophile
N-carbamoyl-2-ethyl-2-phenylbutanamideC₁₃H₁₈N₂O₂234.29Estimated 180-190N/AFinal Product

Note: Data for the final product is estimated based on structurally similar compounds like pheneturide.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of N-carbamoyl-2-ethyl-2-phenylbutanamide.

Protocol 1: Synthesis of 2-Ethyl-2-phenylbutanoyl Chloride

Objective: To activate the carboxylic acid for subsequent reaction with urea.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Gas trap (containing a solution of NaOH to neutralize HCl and SO₂ byproducts)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, place this compound.

  • Reagent Addition: Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents). This reaction can be performed neat or in an anhydrous, inert solvent like toluene.[2]

  • Reaction: Gently heat the mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[2]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[4] The resulting residue is the crude 2-Ethyl-2-phenylbutanoyl chloride, which can be used directly in the next step.

Protocol 2: Synthesis of N-carbamoyl-2-ethyl-2-phenylbutanamide

Objective: To form the final ureide product through the acylation of urea.

Materials:

  • 2-Ethyl-2-phenylbutanoyl chloride (from Protocol 1)

  • Urea

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Reaction vessel with a stirrer

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Urea Solution: In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

  • Acylation: With vigorous stirring, slowly add the crude 2-Ethyl-2-phenylbutanoyl chloride from a dropping funnel to the urea solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.[2]

  • Reaction Completion: After the addition is complete, the reaction mixture can be gently heated for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon completion, cool the reaction mixture. The crude N-carbamoyl-2-ethyl-2-phenylbutanamide may precipitate out of the solution. Collect the solid product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-carbamoyl-2-ethyl-2-phenylbutanamide.[2]

Mechanism of Action and Rationale

The anticonvulsant activity of ureide derivatives like the target compound is believed to be mediated through the modulation of voltage-gated ion channels, particularly sodium and calcium channels.[3] By blocking these channels, the compounds can reduce high-frequency neuronal firing, a hallmark of epileptic seizures. The structural features of the synthesized molecule are crucial for its activity:

  • Phenyl Group: The aromatic ring is a key lipophilic moiety that is common in many centrally acting drugs and is believed to interact with the active site of the target proteins.[3]

  • Alkyl Chains (Ethyl Groups): The two ethyl groups at the alpha-carbon contribute to the overall lipophilicity and steric bulk of the molecule, which can influence its binding affinity and metabolic stability.[3]

  • Urea Moiety: The terminal urea group is a critical pharmacophore for this class of anticonvulsants and is involved in hydrogen bonding interactions with the biological target.[3][8][9]

The proposed mechanism of action is visually represented in the following diagram:

MoA cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGSC Voltage-Gated Na+ Channel AP->VGSC Depolarization VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Na+ influx Vesicle Neurotransmitter Vesicle VGCC->Vesicle Ca2+ influx NT Neurotransmitter Release Vesicle->NT Receptor Receptor EPSP Excitatory Postsynaptic Potential Receptor->EPSP Drug N-carbamoyl-2-ethyl-2- phenylbutanamide Drug->VGSC Blocks Drug->VGCC Blocks

Caption: Proposed mechanism of action for ureide-based anticonvulsants.

Conclusion and Future Directions

This compound serves as an excellent starting point for the synthesis of novel anticonvulsant agents. The conversion to its acyl chloride followed by reaction with urea provides a reliable and efficient route to bioactive ureide compounds. Future research could focus on the synthesis of a library of derivatives by modifying the substituents on the phenyl ring or by replacing the urea moiety with other hydrogen-bonding groups to explore the structure-activity relationship and develop compounds with improved efficacy and reduced side effects.

References

  • Design and synthesis of some new 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-ureas as potent anticonvulsant and antidepressant agents. PubMed.
  • Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. PubMed.
  • Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group - Supporting Information. Supporting Information.
  • Acyl-urea derivatives and uses thereof. Google Patents.
  • 2-Phenylbutyryl Chloride: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-phenylbutyramide, N-ethyl- | C12H17NO | CID 4117914. PubChem.
  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC - NIH.
  • 2-ethyl-N-phenylbutanamide | C12H17NO | CID 3604986. PubChem - NIH.
  • converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Available from: [Link].4.3_Conversion_of_carboxylic_acids_to_acid_chlorides)

Sources

The Synthesis of 2-Ethyl-2-phenylbutanoic Acid: A Detailed Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Ethyl-2-phenylbutanoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategies, offering detailed, field-tested protocols to ensure reproducibility and safety. This document is designed to bridge the gap between theoretical understanding and practical application, empowering researchers to confidently synthesize this important molecule.

Introduction: The Significance of a Dialkylated Carboxylic Acid

This compound, with its characteristic quaternary carbon center, presents a unique structural motif that imparts specific physicochemical properties to larger molecules. Its incorporation into pharmaceutical agents can influence lipophilicity, metabolic stability, and receptor binding affinity. Understanding the nuances of its synthesis is therefore of paramount importance for the rational design of novel therapeutics and functional materials.

Two primary and robust synthetic routes will be explored in this guide:

  • Phase-Transfer Catalyzed Dialkylation of Phenylacetonitrile followed by Hydrolysis: This is often the preferred industrial method due to its efficiency, scalability, and the use of readily available starting materials.

  • Malonic Ester Synthesis: A classic and highly versatile method for the preparation of substituted carboxylic acids, offering an alternative and reliable pathway.

We will dissect the mechanism of each route, providing a step-by-step protocol for its laboratory-scale implementation.

Route 1: Phase-Transfer Catalyzed Dialkylation and Subsequent Hydrolysis

This elegant and efficient two-stage process first involves the formation of 2-ethyl-2-phenylbutyronitrile, which is then hydrolyzed to the desired carboxylic acid. The use of a phase-transfer catalyst is critical for the success of the initial dialkylation.

Mechanism of Action: A Tale of Two Phases

The dialkylation of phenylacetonitrile with ethyl bromide occurs in a biphasic system, typically an aqueous solution of a strong base (like sodium hydroxide) and an organic solvent in which the starting material and alkylating agent are dissolved. The key to this reaction is the phase-transfer catalyst (PTC), often a quaternary ammonium salt such as benzyltriethylammonium chloride.

The reaction proceeds through the following key steps:

  • Deprotonation: The hydroxide ions in the aqueous phase are incapable of directly deprotonating the phenylacetonitrile in the organic phase. The PTC, with its lipophilic alkyl groups and a hydrophilic cationic head, acts as a shuttle. The quaternary ammonium cation pairs with a hydroxide anion and transports it into the organic phase.

  • Carbanion Formation: Once in the organic phase, the hydroxide ion is a potent base and readily abstracts the acidic α-proton of phenylacetonitrile, forming a resonance-stabilized carbanion.

  • Nucleophilic Substitution (SN2): This carbanion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide in an SN2 reaction. This results in the formation of 2-phenylbutyronitrile and a bromide ion.

  • Second Alkylation: The mono-alkylated product, 2-phenylbutyronitrile, still possesses an acidic α-proton. The process of deprotonation and subsequent nucleophilic attack by another molecule of ethyl bromide is repeated to yield the dialkylated product, 2-ethyl-2-phenylbutyronitrile.

  • Hydrolysis: The resulting nitrile is then subjected to vigorous hydrolysis, typically under strong acidic or basic conditions, to convert the cyano group into a carboxylic acid.

Diagram: Reaction Mechanism of Phase-Transfer Catalyzed Dialkylation

Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na+ OH- PTC_aq Q+ Cl- PTC_org Q+ OH- PTC_aq->PTC_org Phase Transfer NaCl Na+ Cl- Phenylacetonitrile Phenylacetonitrile Carbanion1 Phenylacetonitrile Carbanion Phenylacetonitrile->Carbanion1 Deprotonation by Q+OH- Monoalkylated 2-Phenylbutyronitrile Carbanion1->Monoalkylated SN2 Attack Carbanion2 2-Phenylbutyronitrile Carbanion Monoalkylated->Carbanion2 Deprotonation by Q+OH- Dialkylated 2-Ethyl-2-phenylbutyronitrile Carbanion2->Dialkylated SN2 Attack EtBr1 Ethyl Bromide EtBr1->Monoalkylated EtBr2 Ethyl Bromide EtBr2->Dialkylated PTC_org->PTC_aq Return of Q+Br-

Caption: Mechanism of phase-transfer catalyzed dialkylation of phenylacetonitrile.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-Ethyl-2-phenylbutyronitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenylacetonitrile117.1558.6 g (57.5 mL)0.50
Ethyl bromide108.97130.8 g (88.4 mL)1.20
Sodium hydroxide (50% aq. soln.)40.00240 mL-
Benzyltriethylammonium chloride227.775.7 g0.025
Toluene-200 mL-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine 58.6 g of phenylacetonitrile, 240 mL of 50% aqueous sodium hydroxide solution, and 5.7 g of benzyltriethylammonium chloride.

  • Addition of Alkylating Agent: Begin vigorous stirring and add 130.8 g of ethyl bromide dropwise from the dropping funnel over a period of approximately 2 hours. The reaction is exothermic; maintain the temperature between 30-40°C, using a water bath for cooling if necessary.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 3 hours at 40°C to ensure complete dialkylation.

  • Work-up: Cool the reaction mixture to room temperature. Add 500 mL of water and 200 mL of toluene. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with two 100 mL portions of toluene.

  • Washing: Combine the organic layers and wash successively with 200 mL of water, 200 mL of 5% HCl, and finally with 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-ethyl-2-phenylbutyronitrile can be purified by vacuum distillation.

Part B: Hydrolysis of 2-Ethyl-2-phenylbutyronitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethyl-2-phenylbutyronitrile171.2585.6 g0.50
Sulfuric acid (concentrated)98.08150 mL-
Water18.02150 mL-

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, cautiously add 150 mL of concentrated sulfuric acid to 150 mL of water. To this hot solution, carefully add 85.6 g of 2-ethyl-2-phenylbutyronitrile.

  • Reflux: Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it onto 500 g of crushed ice.

  • Extraction: Extract the aqueous mixture with three 150 mL portions of diethyl ether.

  • Base Wash: Combine the organic extracts and wash with 200 mL of 10% sodium hydroxide solution. The product will move into the aqueous basic layer as its sodium salt.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify with concentrated HCl until the pH is approximately 1-2. The this compound will precipitate as a solid or oil.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If an oil separates, extract it with diethyl ether, dry the ethereal solution over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.

Diagram: Experimental Workflow for Route 1

Workflow_Route1 A Combine Phenylacetonitrile, NaOH(aq), and PTC B Add Ethyl Bromide (30-40°C) A->B C Stir at 40°C (3 hours) B->C D Work-up & Extraction with Toluene C->D E Purification by Vacuum Distillation D->E I 2-Ethyl-2-phenylbutyronitrile E->I F Hydrolysis with H2SO4/H2O (Reflux) G Work-up & Extraction with Diethyl Ether F->G H Purification by Recrystallization G->H J This compound H->J I->F

Caption: Experimental workflow for the synthesis of this compound via phase-transfer catalysis.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids with one or two substituents on the α-carbon.[1] This route involves the dialkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Mechanism of Action: The Versatility of an Active Methylene Compound

The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. This allows for easy deprotonation by a moderately strong base like sodium ethoxide.

The key steps are:

  • Enolate Formation: Sodium ethoxide abstracts an α-proton from diethyl malonate to form a resonance-stabilized enolate.[2]

  • First Alkylation: The enolate acts as a nucleophile and attacks ethyl bromide in an SN2 reaction to yield diethyl ethylmalonate.[2]

  • Second Enolate Formation and Alkylation: The mono-alkylated product still has one acidic α-proton, which can be removed by another equivalent of sodium ethoxide. The resulting enolate is then alkylated with a second molecule of ethyl bromide to form diethyl diethylmalonate.

  • Hydrolysis and Decarboxylation: The dialkylated ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base, followed by acidification. The resulting disubstituted malonic acid is unstable to heat and readily undergoes decarboxylation to yield the final product, this compound.[3]

Diagram: Reaction Mechanism of Malonic Ester Synthesis

Malonic_Ester_Synthesis Start Diethyl Malonate Enolate1 Enolate 1 Start->Enolate1 NaOEt Monoalkyl Diethyl Ethylmalonate Enolate1->Monoalkyl Ethyl Bromide Enolate2 Enolate 2 Monoalkyl->Enolate2 NaOEt Dialkyl Diethyl Diethylmalonate Enolate2->Dialkyl Ethyl Bromide Diacid Diethylmalonic Acid Dialkyl->Diacid H3O+, Heat Product This compound Diacid->Product -CO2 CO2 CO2 Diacid->CO2

Caption: Mechanism of this compound synthesis via malonic ester route.

Experimental Protocol: Malonic Ester Synthesis

Part A: Synthesis of Diethyl Diethylmalonate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.1780.1 g (76.0 mL)0.50
Sodium ethoxide68.0574.9 g1.10
Ethyl bromide108.97130.8 g (88.4 mL)1.20
Ethanol (absolute)-500 mL-

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 74.9 g of sodium ethoxide in 500 mL of absolute ethanol.

  • Enolate Formation: Add 80.1 g of diethyl malonate dropwise to the stirred sodium ethoxide solution.

  • Alkylation: After the addition of diethyl malonate is complete, add 130.8 g of ethyl bromide dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition of ethyl bromide, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and filter to remove the precipitated sodium bromide. Wash the salt with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings, and remove the ethanol by distillation.

  • Purification: The residue is diethyl diethylmalonate and can be purified by vacuum distillation.

Part B: Hydrolysis and Decarboxylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl diethylmalonate216.28108.1 g0.50
Potassium hydroxide56.1184.2 g1.50
Water18.02200 mL-
Sulfuric acid (concentrated)98.08As needed-

Procedure:

  • Hydrolysis: In a 1 L round-bottom flask, dissolve 84.2 g of potassium hydroxide in 200 mL of water. Add 108.1 g of diethyl diethylmalonate and heat the mixture to reflux for 4 hours.

  • Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated sulfuric acid. Upon further heating, decarboxylation will occur with the evolution of carbon dioxide. Continue to heat at reflux for another hour after the gas evolution ceases.

  • Work-up and Purification: Follow the work-up and purification steps as described in Route 1, Part B (steps 3-8).

Safety Precautions

  • Phenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[4][5]

  • Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage. Handle with extreme care, wearing gloves, lab coat, and eye protection.[6][7][8][9][10]

  • Ethyl Bromide: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer. Work in a fume hood away from ignition sources.[11][12][13][14][15]

  • Benzyltriethylammonium Chloride: Causes skin, eye, and respiratory tract irritation. It is a flammable solid and hygroscopic. Handle with appropriate PPE in a dry environment.[16][17][18][19]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound can be successfully achieved through either the phase-transfer catalyzed dialkylation of phenylacetonitrile followed by hydrolysis or via the malonic ester synthesis. The choice of method will depend on factors such as available starting materials, scale of the reaction, and desired purity. The protocols provided in this guide, grounded in established chemical principles, offer a reliable foundation for the synthesis of this important molecule. Adherence to the detailed procedures and safety precautions is essential for a successful and safe outcome.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyltriethylammonium chloride, 98%.
  • Science Company. (2016, May 19). Sodium Hydroxide - Safety Data Sheet.
  • Chem-Supply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide.
  • Sdfine. (n.d.). phenyl acetonitrile - GHS Safety Data Sheet.
  • Exposome-Explorer. (n.d.). Alpha-Acetyl-Phenylacetonitrile, 99% MSDS# 40353.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide solution.
  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
  • KSCL (KRISHNA). (n.d.). Bromoethane_ Ethyl bromide MSDS.
  • Nanjing Chemical Material Corp. (2013, July 12). Material Safety Data Sheet - Bromoethane.
  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate.
  • Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester.
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • Organic Syntheses. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.91.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org. Chem., 16, 1862-1867.
  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate.
  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):.
  • Pearson. (n.d.). Show how the following compounds can be made using the malonic ester synthesis.
  • University of Calgary. (n.d.). Ch21: Malonic esters.
  • ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.

Sources

Unraveling the Bioactivity of 2-Ethyl-2-phenylbutanoic Acid: A Guide to In Vitro Exploratory Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Profiling a Novel Phenylbutanoic Acid Derivative

2-Ethyl-2-phenylbutanoic acid is a small molecule with a structure suggestive of potential biological activity. Its similarity to known pharmacologically active compounds, such as the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA) and anti-inflammatory agents, warrants a systematic investigation into its mechanism of action and therapeutic potential. This guide provides a comprehensive suite of detailed application notes and protocols for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of this compound.

The following protocols are designed to be self-validating, incorporating essential positive and negative controls to ensure the integrity and reproducibility of the experimental findings. We will explore three primary, plausible activities based on structural analogy: HDAC inhibition, anti-inflammatory effects, and modulation of endoplasmic reticulum (ER) stress.

Part 1: Foundational Assays - Solubility and Cytotoxicity

A prerequisite for any meaningful biological assay is understanding the compound's behavior in aqueous solutions and its inherent toxicity to cells. These initial characterization steps are crucial for determining the appropriate concentration range for subsequent functional assays and ensuring that observed effects are not artifacts of poor solubility or cytotoxicity.

Aqueous Solubility and Stock Solution Preparation

Given that this compound has low solubility in water, a stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of compounds and its miscibility with aqueous cell culture media.[1]

Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out a precise amount of this compound powder using an analytical balance.

  • Dissolution: In a sterile, conical tube, dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Solubilization Assistance: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed. Visually inspect the solution to ensure there are no visible particulates.[2][3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Final Assay Concentration: When preparing working concentrations for cell-based assays, it is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤0.5%.[4] All experiments should include a vehicle control containing the same final concentration of DMSO.

Cell Viability and Cytotoxicity Assessment

To differentiate between a specific biological effect and general toxicity, it is essential to determine the concentration range at which this compound does not significantly impact cell viability. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed the desired cell line (e.g., HeLa, HEK293, or a relevant cancer cell line) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Treat the cells with the various concentrations of the compound and controls for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the viability data against the log of the compound concentration.

Part 2: Investigating Potential Biological Activities

Based on the structural similarities to known bioactive molecules, the following assays are proposed to explore the potential biological activities of this compound.

Histone Deacetylase (HDAC) Inhibition

The structural resemblance of this compound to 4-phenylbutyric acid, a known HDAC inhibitor, suggests that it may also possess HDAC inhibitory activity. HDAC inhibitors play a crucial role in epigenetic regulation and are a validated target in cancer therapy.

Workflow for Assessing HDAC Inhibition

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Fluorometric HDAC Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound dilutions Assay_Setup Incubate Extract with Compound/Controls Compound_Prep->Assay_Setup Controls_Prep Prepare Positive (TSA) and Negative Controls Controls_Prep->Assay_Setup Enzyme_Prep Prepare HeLa Nuclear Extract (HDAC source) Enzyme_Prep->Assay_Setup Substrate_Add Add Fluorogenic HDAC Substrate Assay_Setup->Substrate_Add Development Add Developer Solution to Stop Reaction & Generate Signal Substrate_Add->Development Measurement Measure Fluorescence Development->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

Caption: Workflow for determining HDAC inhibitory activity.

Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the manufacturer's instructions (e.g., commercially available HDAC activity assay kits).

  • Nuclear Extract Preparation: Prepare a nuclear extract from a cell line with high HDAC activity, such as HeLa cells, to serve as the source of HDAC enzymes.

  • Assay Plate Setup: In a 96-well black plate, add the nuclear extract to each well.

  • Compound and Control Addition: Add serial dilutions of this compound to the test wells. Include a vehicle control (DMSO), a potent, broad-spectrum HDAC inhibitor like Trichostatin A (TSA) as a positive control, and a no-enzyme control as a negative control.[5][6]

  • Incubation: Incubate the plate at 37°C for a specified time to allow for the interaction between the compounds and the HDAC enzymes.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Incubate at 37°C for 30-60 minutes.

  • Development: Stop the reaction and generate the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value.

Expected Outcomes and Interpretation

CompoundExpected HDAC Inhibition
This compoundDose-dependent inhibition
Trichostatin A (Positive Control)Strong inhibition
Vehicle (DMSO) ControlMinimal to no inhibition
No-Enzyme ControlBackground fluorescence

A dose-dependent decrease in fluorescence in the wells treated with this compound, similar to the effect of TSA, would indicate potential HDAC inhibitory activity.

Signaling Pathway: Mechanism of HDAC Inhibition

HDAC_Mechanism cluster_chromatin Chromatin State HAT HAT (Histone Acetyltransferase) Acetylation Acetylation HAT->Acetylation Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Deacetylation Deacetylation HDAC->Deacetylation Removes Acetyl Groups HDAC_Inhibitor This compound (Potential HDAC Inhibitor) HDAC_Inhibitor->HDAC Inhibits Euchromatin Euchromatin (Relaxed, Transcriptionally Active) Acetylation->Euchromatin Heterochromatin Heterochromatin (Condensed, Transcriptionally Inactive) Deacetylation->Heterochromatin Euchromatin->Deacetylation Heterochromatin->Acetylation

Caption: Simplified mechanism of HDAC inhibition.

Anti-inflammatory Activity

Many organic acids and their derivatives exhibit anti-inflammatory properties. A common in vitro model to assess anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Workflow for Assessing Anti-inflammatory Activity

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Assays cluster_analysis Data Analysis Cell_Seeding Seed RAW 264.7 Macrophages Compound_Treatment Pre-treat with this compound Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Griess_Assay Nitric Oxide (NO) Measurement LPS_Stimulation->Griess_Assay ELISA Cytokine (TNF-α, IL-6) Measurement LPS_Stimulation->ELISA Data_Analysis Quantify Inhibition of Inflammatory Mediators Griess_Assay->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for evaluating anti-inflammatory effects.

Protocol: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control, an LPS-only control (positive control for inflammation), and a positive control for inhibition (e.g., dexamethasone).[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Mix the collected supernatant with Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's protocol to quantify the concentration of these cytokines in the collected supernatants.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only control.

Expected Outcomes and Interpretation

ConditionExpected NO, TNF-α, IL-6 Levels
Unstimulated ControlBaseline levels
LPS-stimulated ControlHigh levels
LPS + Dexamethasone (Positive Control)Significantly reduced levels
LPS + this compoundDose-dependent reduction

A significant, dose-dependent reduction in the levels of NO, TNF-α, and IL-6 in the presence of this compound would indicate anti-inflammatory activity.

Signaling Pathway: NF-κB in Inflammation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to IkB_NFkB->NFkB Releases DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Initiates

Caption: Simplified NF-κB signaling pathway in LPS-induced inflammation.[8][9]

Modulation of Endoplasmic Reticulum (ER) Stress

Given the role of 4-PBA as a chemical chaperone that alleviates ER stress, it is plausible that this compound could have similar effects. ER stress is implicated in a variety of diseases, and compounds that can modulate the unfolded protein response (UPR) are of significant therapeutic interest.

Workflow for Assessing ER Stress Modulation

ER_Stress_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays UPR Marker Analysis cluster_analysis Data Analysis Cell_Seeding Seed Cells Compound_Treatment Pre-treat with this compound Cell_Seeding->Compound_Treatment ER_Stress_Induction Induce ER Stress with Thapsigargin Compound_Treatment->ER_Stress_Induction Western_Blot Western Blot for p-PERK, ATF6, p-IRE1α ER_Stress_Induction->Western_Blot RT_qPCR RT-qPCR for XBP1 splicing ER_Stress_Induction->RT_qPCR Data_Analysis Quantify Changes in UPR Markers Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Caption: Workflow for evaluating ER stress modulation.

Protocol: Analysis of Unfolded Protein Response (UPR) Markers

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or SH-SY5Y) and pre-treat with this compound for 1-2 hours.

  • ER Stress Induction: Induce ER stress by treating the cells with a known ER stress inducer such as thapsigargin or tunicamycin for an appropriate duration (e.g., 6-24 hours). Thapsigargin is a common positive control for inducing ER stress.[10][11][12] A known ER stress inhibitor like 4-PBA can be used as a positive control for inhibition.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer for protein and RNA extraction.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key UPR markers, including phosphorylated PERK (p-PERK), cleaved ATF6, and phosphorylated IRE1α (p-IRE1α).

    • Use antibodies against the total forms of these proteins and a housekeeping protein (e.g., β-actin) as loading controls.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • RT-qPCR for XBP1 Splicing:

    • Extract total RNA from the cell lysates.

    • Perform reverse transcription to generate cDNA.

    • Use specific primers that can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA in a real-time PCR reaction. An increase in the XBP1s/XBP1u ratio is indicative of IRE1α activation.[13]

  • Data Analysis: Quantify the changes in the levels of the phosphorylated/cleaved UPR markers and the ratio of spliced XBP1 mRNA in cells treated with this compound compared to the ER stress-induced control.

Expected Outcomes and Interpretation

ConditionExpected UPR Marker Levels
Untreated ControlBaseline levels
Thapsigargin-treated ControlHigh levels of p-PERK, cleaved ATF6, p-IRE1α, and XBP1 splicing
Thapsigargin + 4-PBA (Positive Control)Reduced levels of UPR markers
Thapsigargin + this compoundDose-dependent reduction in UPR markers

A reduction in the activation of the UPR signaling pathways in the presence of this compound would suggest that the compound may act as a chemical chaperone to alleviate ER stress.

Signaling Pathway: The Unfolded Protein Response (UPR)

UPR_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm_golgi Cytoplasm & Golgi cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP Sequesters PERK PERK BiP->PERK Dissociates from IRE1 IRE1α BiP->IRE1 Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates to Golgi & is cleaved ATF4 ATF4 eIF2a->ATF4 Leads to translation of ATF4_nuc ATF4 ATF4->ATF4_nuc Translocates XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_prot XBP1s Protein XBP1s->XBP1s_prot Translates to ATF6_nuc Cleaved ATF6 ATF6_cleaved->ATF6_nuc Translocates UPR_genes UPR Target Gene Transcription (Chaperones, ERAD components) ATF4_nuc->UPR_genes XBP1s_prot->UPR_genes ATF6_nuc->UPR_genes

Caption: Overview of the three branches of the Unfolded Protein Response (UPR).[14][15][16][17]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and exploring its potential as an HDAC inhibitor, an anti-inflammatory agent, and a modulator of ER stress, researchers can gain valuable insights into its biological activity and therapeutic potential. The inclusion of appropriate controls and a logical, stepwise approach will ensure the generation of reliable and interpretable data, paving the way for further preclinical development.

References

  • ResearchGate. (n.d.). Unfolded protein response signaling pathways. Schematic Illustration of... [Diagram].
  • ResearchGate. (n.d.). Schematic diagram of the unfolded protein response (UPR) and modulation... [Diagram].
  • ResearchGate. (n.d.). Simplified diagram depicting the two NF-κB signalling pathways. Both... [Diagram].
  • Karagöz, G. E., Peschek, J., Walter, P., & Acosta-Alvear, D. (2019). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. Bio-protocol, 9(14), e3307. [Link]
  • ResearchGate. (n.d.). The unfolded protein response (UPR) pathway. The three types of UPR... [Diagram].
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 9(5), a023655. [Link]
  • Bio-Techne. (n.d.). Unfolded Protein Response (UPR) Pathway and ER Stress FAQs.
  • ResearchGate. (n.d.). Mechanism of action of histone deacetylase inhibitors (HDACI) as... [Diagram].
  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram.
  • Wikipedia. (n.d.). Unfolded protein response.
  • Chevet, E., Hetz, C., & Samali, A. (2015). Assays to Study IRE1 Activation and Signaling. In Endoplasmic Reticulum Stress (pp. 83-94). Springer, New York, NY. [Link]
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Karagöz, G. E., Peschek, J., Walter, P., & Acosta-Alvear, D. (2019). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. Bio-protocol, 9(14), e3307. [Link]
  • Wikipedia. (n.d.). NF-κB.
  • Mofokeng, M., & Pheeha, S. (2021). Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview. International Journal of Molecular Sciences, 22(16), 8823. [Link]
  • ResearchGate. (n.d.). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay.
  • Yang, X. J., & Seto, E. (2008). Inhibition of Histone Deacetylases. In Chromatin and Epigenetics (pp. 141-153). Humana Press. [Link]
  • ResearchGate. (n.d.). Schematic diagram of a HDAC inhibitor and its active functionality. [Diagram].
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • Glozak, M. A., & Seto, E. (2007). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. Cancers, 11(4), 478. [Link]
  • Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 85(1), e59. [Link]
  • Michael, S., & Hong, D. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS discovery : advancing life sciences R & D, 23(1), 47–56. [Link]
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (n.d.). Assays to Study IRE1 Activation and Signaling.
  • Ravindran, S., Kurian, G. A., & El-Yazbi, A. F. (2015). Thapsigargin Triggers Cardiac Contractile Dysfunction via NADPH Oxidase. PloS one, 10(7), e0131928. [Link]
  • ResearchGate. (n.d.). (A–E) Effects of the positive control (LPS) and negative controls (CLBG... [Diagram].
  • ResearchGate. (n.d.). Thapsigargin inhibits APP proteolysis and induces ER stress UPR... [Diagram].
  • ResearchGate. (2016, October 8). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells.
  • Kletting, S., Hittinger, M., Unger, R. E., & Kirkpatrick, C. J. (2018). The crux of positive controls - Pro-inflammatory responses in lung cell models.
  • ResearchGate. (n.d.). Thapsigargin-induced ER stress markers monitoring related to 4-PBA... [Diagram].
  • Li, H., Liu, S., & Chen, Y. (2022). Endoplasmic reticulum stress inhibits AR expression via the PERK/eIF2α/ATF4 pathway in luminal androgen receptor triple-negative breast cancer and prostate cancer.
  • Michael, S., & Hong, D. (2018). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 47-56. [Link]
  • Vihervaara, T., & Sistonen, L. (2021). Palmitate and thapsigargin have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells. The Journal of biological chemistry, 296, 100788. [Link]
  • Ramachandran, S., & Thangarajan, S. (2018). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers in molecular neuroscience, 11, 32. [Link]
  • Chen, J., He, S., & Zhang, Z. (2015). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Evidence-based complementary and alternative medicine : eCAM, 2015, 964283. [Link]
  • Kim, J. H., Na, C. S., & Kim, J. S. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules (Basel, Switzerland), 23(11), 2826. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the proper laboratory handling, storage, and disposal of 2-Ethyl-2-phenylbutanoic acid (CAS No. 5465-28-1). The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain experimental integrity, and comply with standard safety regulations. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a carboxylic acid functional group.[1] Its structure, containing both aliphatic and aromatic moieties, dictates its physical properties and reactivity.[1] Understanding these properties is fundamental to its safe handling.

Table 1: Compound Identifiers and Properties

Property Value Source(s)
CAS Number 5465-28-1 [1][2][3]
Molecular Formula C₁₂H₁₆O₂ [1][2]
Molecular Weight 192.25 g/mol [2][4]
Synonyms 2-Ethyl-2-phenylbutyric acid, α,α-Diethylbenzeneacetic acid [1][2]
Appearance White solid to colorless/pale yellow liquid [1][2]
Boiling Point 302.6 °C at 760 mmHg [2]
Density ~1.046 g/cm³ [2]
pKa 4.39 ± 0.10 (Predicted) [2]

| Solubility | Sparingly soluble in water; Soluble in organic solvents |[1][2][5] |

Hazard Assessment and Risk Mitigation

While specific toxicity data for this compound is limited, its classification as a carboxylic acid and data from analogous structures, such as 2-Phenylbutyric acid, necessitate a cautious approach.[6] Hazards for similar compounds include skin irritation, serious eye irritation, potential respiratory irritation, and being harmful if swallowed.[6][7] Therefore, it is prudent to handle this compound as, at minimum, an irritant.

Causality of Hazards: The carboxylic acid group (-COOH) is acidic and can cause irritation or burns upon contact with skin, eyes, and mucous membranes.[8][9]

Risk Mitigation Strategy: The primary risk mitigation strategy is to minimize exposure through engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE). All work should be conducted under the principle of ALARA (As Low As Reasonably Achievable). Before any procedure, a risk assessment should be performed.[10]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to prevent chemical exposure.[10][11] The selection of PPE depends on the scale and nature of the procedure being performed.

  • Laboratory Coat: A standard or chemical-resistant lab coat must be worn to protect against incidental splashes.[12]

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[6] A face shield should be worn over goggles when there is a significant risk of splashing (e.g., handling large quantities or during vigorous reactions).[11]

  • Hand Protection: Gloves must be worn when handling the chemical.[13] Nitrile gloves are suitable for incidental contact.[12] For prolonged contact or immersion, consult manufacturer-specific breakthrough times. Do not wear gloves outside the laboratory to prevent cross-contamination.[13]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to control vapor inhalation.[14][15] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be required after a formal exposure assessment.[12]

Table 2: Glove Selection Guide

Glove Type Use Case Rationale
Nitrile General use, incidental contact Provides good resistance to a wide variety of solvents, acids, and bases.[12]
Butyl Rubber Handling large quantities, spill cleanup Offers excellent resistance to highly corrosive acids.[12]

| Latex | Not Recommended | Provides poor protection against many organic solvents and can cause allergic reactions.[12] |

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE start Begin Task task Assess Task: - Quantity - Procedure - Duration start->task splash Significant Splash Risk? task->splash ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles splash->ppe_base No ppe_enhanced Enhanced PPE: - Chemical Apron - Butyl Gloves - Goggles + Face Shield splash->ppe_enhanced Yes

Caption: PPE selection workflow based on task-specific risk assessment.

Laboratory Handling and Usage Protocol

Scientist's Note: Adherence to this protocol minimizes the risk of exposure and cross-contamination. Always handle all chemicals under a working fume hood.[8]

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, glassware, solvents) and place them inside the fume hood.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Weighing and Transfer:

    • If the compound is a solid, carefully transfer the desired amount from the stock container to a tared weigh boat or vessel using a clean spatula. Avoid creating dust.

    • If it is a liquid, use a calibrated pipette or syringe for transfer.

    • Perform all transfers over a tray or secondary container to contain any potential spills.

  • Procedure:

    • Keep the primary container tightly closed when not in use.[7][16]

    • When dissolving, add the acid to the solvent slowly.

    • Avoid direct contact with the skin and eyes at all times.[17]

  • Post-Procedure:

    • Thoroughly clean the work area and any used glassware.

    • Wash hands with soap and water after handling is complete, even if gloves were worn.[8][13]

Storage Protocol

Proper storage is critical to maintaining chemical stability and preventing hazardous interactions.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][7][17]

  • Container: Keep the container tightly closed to prevent the absorption of moisture.[7][18] Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Segregation: Chemical segregation is crucial to prevent dangerous reactions.

    • Store this compound away from bases, strong oxidizing agents, and other incompatible materials.[16]

    • Store in a dedicated, corrosion-resistant cabinet, preferably designated for acids.[16]

  • Containment: Always use secondary containment (such as a chemically resistant tray) capable of holding the contents of the largest container in case of a leak or spill.[16]

Storage_Segregation cabinet Corrosion-Resistant Storage Cabinet acid1 2-Ethyl-2-phenylbutanoic acid (in secondary containment) base1 Sodium Hydroxide label_incompatible1 DO NOT STORE TOGETHER acid1->label_incompatible1 flam1 Ethanol label_incompatible2 DO NOT STORE TOGETHER base1->label_incompatible2 label_incompatible1->base1 label_incompatible2->flam1

Caption: Conceptual diagram for proper chemical storage segregation.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol

The response procedure depends on the size and location of the spill.[19]

Spill_Response cluster_minor Minor Spill (<100 mL, Contained) cluster_major Major Spill (>100 mL, Uncontained) spill Spill Occurs assess Assess Spill - Size? - Location? - Hazard? spill->assess alert 1. Alert others in the area assess->alert Minor evacuate 1. Evacuate immediate area assess->evacuate Major ppe 2. Don appropriate PPE (gloves, goggles, lab coat) alert->ppe contain 3. Contain with absorbent dikes ppe->contain neutralize 4. Cautiously neutralize with sodium bicarbonate contain->neutralize absorb 5. Absorb with inert material (vermiculite, sand) neutralize->absorb collect 6. Collect waste in a labeled hazardous waste container absorb->collect decon 7. Decontaminate area collect->decon call 2. Alert supervisor and call Campus Emergency / EHS evacuate->call isolate 3. Isolate the area (close doors) call->isolate assist 4. Await and assist emergency responders isolate->assist

Caption: Flowchart for responding to a chemical spill.

Detailed Steps for Minor Spill Cleanup:

  • Alert Personnel: Immediately alert others in the laboratory.[20]

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).[20]

  • Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite or sand.[20][21]

  • Neutralization: For an acid spill, cautiously sprinkle a weak base such as sodium bicarbonate over the spill, starting from the outside and working inward.[14][19] Avoid excessive heat or gas generation.

  • Absorption: Once neutralized, absorb the material completely.[20]

  • Collection: Carefully scoop the absorbed material into a compatible, labeled container for hazardous waste disposal.[17][20]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.[6]

For a major spill, evacuate the area immediately and call for emergency assistance.[21][22]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][20][22] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[6][7] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[22] Rinse the mouth with water and seek immediate medical attention.[6][23]

Waste Disposal Protocol

All this compound waste, including contaminated materials, must be treated as hazardous chemical waste.[24]

  • Segregation: Do not dispose of this chemical down the drain.[17][25] It should be segregated as a non-halogenated organic acid waste.[26]

  • Container: Collect waste in a designated, leak-proof, and compatible container with a secure screw-top cap.[24][26] The container must be in good condition.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and accumulation start date.[26]

  • Storage: Store the waste container in a designated satellite accumulation area, following the same segregation and containment rules as the pure chemical.[26]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[24]

References

  • Chemistry LibreTexts.
  • Lab Manager Magazine. How to Neutralize Chemical Spills. [Link]
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • University of Utah. Acid Handling SOP. [Link]
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
  • PubChem - NIH. Limonene-1,2-diol. [Link]
  • Perflavory. limonene glycol. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • University of California, Merced. Glacial Acetic Acid SOP. [Link]
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]
  • University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. [Link]
  • Florida State University. Chemical Spills - Emergency Management. [Link]
  • Auburn University. Emergency and Spill Response Procedures. [Link]
  • Chemical-Suppliers.com. 2-Ethyl-2-phenyl-butyric acid | CAS 5465-28-1. [Link]
  • University of Wollongong. Chemical Spill procedure. [Link]
  • University of Toronto Scarborough. chemical handling and storage section 6. [Link]
  • The Good Scents Company. limonene glycol 8-p-menthene-1,2-diol. [Link]
  • RightAnswer.com, Inc. RightAnswer Knowledge Solutions. [Link]
  • National Academies Press.
  • MIT EHS. Chemical Waste. [Link]
  • PubChem - NIH. (2S)-2-ethyl-4-phenylbutanoic acid. [Link]
  • Solubility of Things. 2-Phenylbutyric acid. [Link]
  • Pharmaffiliates. CAS No : 6480-87-1 | Product Name : 2-Ethyl-2-phenylglycine Ethyl Ester. [Link]

Sources

Application Note: High-Purity Isolation of 2-Ethyl-2-phenylbutanoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-Ethyl-2-phenylbutanoic acid, a key intermediate in pharmaceutical and fine chemical synthesis, using recrystallization. Due to the limited availability of specific physicochemical data for this compound, a systematic approach to solvent selection is detailed, followed by a robust, step-by-step recrystallization protocol. The causality behind each experimental step is explained to ensure both procedural success and a deep understanding of the purification principles. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound.

Introduction: The Rationale for Recrystallization

This compound (Figure 1) is a carboxylic acid with a significant non-polar character owing to its phenyl and ethyl substituents. As with many synthetic intermediates, the crude product is often contaminated with unreacted starting materials, side-products, and other impurities that can interfere with subsequent reactions or compromise the quality of the final product.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. This differential solubility allows for the separation of the desired compound from impurities that are either highly soluble or insoluble in the chosen solvent system.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol CAS Number: 5465-28-1[2]

Understanding Potential Impurities

The choice of an effective purification strategy is informed by an understanding of the potential impurities. Common synthetic routes to α,α-disubstituted phenylacetic acids can introduce specific contaminants. For instance, a synthesis involving the hydrolysis of 2-ethyl-2-phenylbutyronitrile may result in residual, unreacted nitrile. Syntheses employing Grignard reagents can lead to various byproducts.[3] Isomeric acids, if present in the starting materials or formed during the reaction, can also be challenging to separate.[3]

This protocol is designed to effectively remove:

  • Highly soluble impurities: These will remain in the cold solvent (mother liquor) after the desired product has crystallized.

  • Insoluble impurities: These can be removed by hot filtration of the dissolved crude product.

Protocol Part I: Systematic Solvent Screening

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" provides a rational starting point. This compound possesses both a non-polar phenyl ring and alkyl chains, and a polar carboxylic acid group. Therefore, solvents of intermediate polarity, or solvent pairs (a "good" solvent and a "poor" solvent), are likely to be effective.[1]

Experimental Procedure for Solvent Screening

This procedure should be performed on a small scale to conserve the crude material.

Materials:

  • Crude this compound

  • A selection of test solvents (see Table 1)

  • Test tubes

  • Hot plate or heating block

  • Vortex mixer

Procedure:

  • Place approximately 50 mg of crude this compound into a series of labeled test tubes.

  • To each test tube, add 0.5 mL of a different test solvent at room temperature.

  • Agitate the mixture (e.g., using a vortex mixer) and observe the solubility. Record your observations in a table similar to Table 1.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a heating block. Observe the solubility at the elevated temperature.

  • If the compound dissolves at the higher temperature, allow the solution to cool slowly to room temperature, and then in an ice-water bath. Observe the formation of crystals.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good crop of crystals upon cooling.

Data Presentation: Solvent Screening Table
SolventPolarityBoiling Point (°C)Solubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
HexaneNon-polar69
TolueneNon-polar111
Ethyl AcetateIntermediate77
AcetoneIntermediate56
EthanolPolar78
MethanolPolar65
WaterHighly Polar100

This table should be filled in by the researcher based on their experimental observations.

Protocol Part II: Recrystallization of this compound

This protocol assumes a suitable single solvent has been identified from the screening process. A procedure for using a two-solvent system is also described.

Single-Solvent Recrystallization Workflow

Recrystallization_Workflow A Dissolution B Hot Filtration (if necessary) A->B Insoluble impurities present C Cooling & Crystallization A->C No insoluble impurities B->C D Crystal Collection C->D E Washing D->E F Drying E->F

Caption: Single-solvent recrystallization workflow.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration)

  • Fluted filter paper (for hot filtration)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield of crystals.

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area and adsorbs colored impurities.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot filtration. Pre-heat a glass funnel and an Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask. Causality: This step removes insoluble materials. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Cooling and Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away any adhering mother liquor (which contains soluble impurities) without dissolving a significant amount of the product crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product.

Two-Solvent (Solvent-Antisolvent) Recrystallization

If a suitable single solvent is not found, a two-solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble, and a "poor" solvent (or "antisolvent") in which the compound is sparingly soluble.[1]

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Proceed with the cooling, collection, washing, and drying steps as described in the single-solvent method.

Verification of Purity

The purity of the recrystallized this compound should be assessed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Chromatographic Techniques (TLC, HPLC): Comparison of the recrystallized material with the crude product will show a significant reduction or elimination of impurity spots/peaks.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical identity and the absence of impurity signals in the final product.

Troubleshooting

IssuePossible CauseSolution
Oiling OutThe boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Use a lower boiling point solvent. Allow the solution to cool more slowly.
No Crystal FormationToo much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low RecoveryThe compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is properly pre-heated.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following the systematic solvent screening procedure and the subsequent recrystallization protocol, researchers can achieve a high degree of purity, which is essential for downstream applications in drug discovery and fine chemical synthesis.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Solubility of Things. (n.d.). 2-Phenylbutyric acid.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Macquarie University. (n.d.). RECRYSTALLISATION.

Sources

Application Note & Protocol: High-Purity Recovery of 2-Ethyl-2-phenylbutanoic Acid via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Ethyl-2-phenylbutanoic acid from reaction mixtures containing neutral organic impurities. The methodology is centered on the robust and scalable technique of acid-base extraction, which leverages the differential solubility of the target compound in its neutral and ionized forms. This guide is designed for researchers, chemists, and process development scientists, offering in-depth explanations of the underlying chemical principles, a detailed step-by-step workflow, and a practical troubleshooting guide to ensure efficient and high-purity isolation of the final product.

Introduction and Core Principles

This compound is a carboxylic acid derivative utilized as a building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. Synthesized products are rarely pure and often contain unreacted starting materials or non-acidic byproducts. Acid-base extraction is a powerful liquid-liquid extraction technique used to selectively separate acidic or basic compounds from neutral ones.[1][2]

The fundamental principle of this technique rests on the ability to dramatically alter a compound's solubility by changing its ionization state.[3][4] Organic carboxylic acids, like this compound, are typically soluble in nonpolar organic solvents and have low solubility in water.[5] However, upon reaction with a weak aqueous base, the acidic proton is removed, converting the neutral carboxylic acid into its corresponding carboxylate salt. This ionic salt is highly soluble in the aqueous phase and insoluble in the organic phase.[1][6] Neutral impurities, lacking an acidic proton, do not react and remain dissolved in the organic solvent. This differential partitioning allows for the physical separation of the layers and, consequently, the purification of the target acid.[7]

The process is reversible; subsequent acidification of the separated aqueous layer regenerates the neutral, water-insoluble carboxylic acid, which can then be isolated as a purified solid.[8]

Key Compound Properties & Reagent Selection

A successful extraction protocol is built upon a solid understanding of the target compound's physicochemical properties and the appropriate selection of reagents.

Physicochemical Data for this compound

The relevant properties that govern the design of this purification protocol are summarized below.

PropertyValueSourceSignificance
Chemical Formula C₁₂H₁₆O₂[5][9]Confirms the elemental composition.
Molecular Weight 192.25 g/mol [10]Essential for calculating molar quantities and theoretical yields.
CAS Number 5465-28-1[5][11][12]For unambiguous identification of the substance.
Predicted pKa ~4.39[10]Crucial for selecting an appropriate base for deprotonation.
Physical State Off-white to light yellow solid[10]Dictates handling and isolation procedures (e.g., filtration).
Solubility Soluble in organic solvents (ether, ethyl acetate); low solubility in water.[5]The basis for its partitioning behavior in the neutral state.
Reagent Selection and Rationale

The choice of solvents and pH-modifying agents is critical for achieving a clean and efficient separation.

ReagentPurposeRationale for Selection
Diethyl Ether (or Ethyl Acetate) Organic SolventMust be immiscible with water, effectively dissolve the neutral form of the acid and impurities, and be volatile for easy removal.[3][8] Diethyl ether has a low density (0.71 g/mL), ensuring it forms the top layer for easy identification.[8]
Saturated Sodium Bicarbonate (NaHCO₃) Solution Basic Extraction SolutionA weak base (pKb of conjugate acid is 6.4) sufficient to deprotonate a carboxylic acid with a pKa of ~4.39.[6][8] It is selective and will not typically deprotonate less acidic functional groups like phenols, if present as impurities.
6 M Hydrochloric Acid (HCl) Acidification AgentA strong acid used to protonate the carboxylate salt, regenerating the neutral carboxylic acid and causing it to precipitate from the aqueous solution.[8]
Anhydrous Sodium Sulfate (Na₂SO₄) Drying AgentRemoves residual water from the organic layer containing neutral impurities before solvent evaporation.[13]
Saturated Sodium Chloride (Brine) Wash SolutionReduces the solubility of organic compounds in the aqueous layer and helps to break emulsions by increasing the ionic strength of the aqueous phase.[6][14]

Experimental Workflow and Chemical Transformation

The entire process can be visualized as a sequence of steps designed to shuttle the target compound between two immiscible phases.

Purification Workflow Diagram

The following diagram outlines the logical flow of the separation process, from the initial crude mixture to the final isolated product and separated impurities.

G cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation Pathways A Crude Mixture (Acid + Neutral Impurity) B Dissolve in Diethyl Ether A->B C Add Sat. NaHCO₃ (aq) Shake in Separatory Funnel B->C D Allow Layers to Separate C->D E Organic Layer (Top) - Diethyl Ether - Neutral Impurity D->E Contains F Aqueous Layer (Bottom) - Water - Sodium 2-ethyl-2-phenylbutanoate D->F Contains G Wash with Brine Dry over Na₂SO₄ Evaporate Solvent E->G I Acidify with 6 M HCl (to pH ~2) F->I H Isolated Neutral Impurity G->H J Precipitation Occurs I->J K Collect via Vacuum Filtration Wash with Cold H₂O Dry J->K L Purified this compound K->L

Caption: Workflow for purifying this compound.

Underlying Chemical Reactions

The purification is driven by two key reversible chemical reactions.

Caption: Chemical transformations enabling the acid-base extraction.

Detailed Step-by-Step Protocol

Safety Precaution: Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diethyl ether is extremely flammable.

Materials:

  • Crude this compound mixture

  • Separatory funnel (size appropriate for volume)

  • Erlenmeyer flasks or beakers

  • Ring stand and ring clamp

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

  • Graduated cylinders

  • Rotary evaporator (optional, for impurity isolation)

Procedure:

  • Dissolution: a. Accurately weigh approximately 2.0 g of the crude this compound mixture and record the mass. b. Transfer the solid to a 125 mL Erlenmeyer flask and add 40 mL of diethyl ether. Swirl gently to dissolve the mixture completely.

  • First Extraction: a. Transfer the ether solution to a 250 mL separatory funnel supported by a ring clamp. b. Add 20 mL of saturated aqueous sodium bicarbonate to the separatory funnel. c. Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel gently. Immediately vent the funnel by opening the stopcock to release the pressure generated by carbon dioxide gas.[6] d. Close the stopcock and shake the funnel gently for 30-60 seconds with periodic venting.[15] Vigorous shaking can promote emulsion formation.[14] e. Place the funnel back in the ring clamp and remove the stopper. Allow the layers to fully separate. The less dense diethyl ether layer will be on top.[8]

  • Layer Separation: a. Carefully drain the lower aqueous layer into a clean 100 mL Erlenmeyer flask labeled "Aqueous Extract 1".

  • Second and Third Extractions: a. To the organic layer remaining in the funnel, add a fresh 15 mL portion of saturated aqueous sodium bicarbonate. b. Repeat the shaking and venting process as described in steps 2c-2e. c. Drain the lower aqueous layer into the same flask ("Aqueous Extract 1"). d. Perform one final extraction with another 15 mL of saturated sodium bicarbonate and combine the aqueous layer with the previous extracts.

  • Isolation of Neutral Impurities (Optional): a. The organic layer remaining in the funnel now contains the neutral impurities. b. Wash this layer with 20 mL of brine to remove residual water-soluble components. Drain and discard the brine wash. c. Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate and swirl. If the drying agent clumps, add more until some particles remain free-flowing. d. Decant or filter the dried ether solution and evaporate the solvent using a rotary evaporator or a gentle stream of air in the fume hood to isolate the neutral impurity.

  • Regeneration of the Carboxylic Acid: a. Place the flask containing the combined aqueous extracts ("Aqueous Extract 1") in an ice-water bath and stir with a glass rod. Cooling is important as the neutralization reaction is exothermic. b. Slowly and carefully add 6 M HCl dropwise to the cold, stirring aqueous solution. Continue adding acid until gas evolution (CO₂) ceases. c. Check the pH of the solution with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2).[6] A white precipitate of this compound should form.

  • Product Isolation and Drying: a. Collect the solid precipitate by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter paper with two small portions of cold deionized water to remove any inorganic salts. c. Leave the solid under vacuum for 10-15 minutes to air dry. d. Transfer the purified solid to a pre-weighed watch glass and allow it to dry completely (e.g., in a desiccator or a low-temperature oven).

  • Analysis: a. Once dry, weigh the purified product and calculate the percent recovery. b. Characterize the product by determining its melting point and comparing it to the literature value. Further analysis (e.g., NMR, IR spectroscopy) can be performed to confirm purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Emulsion Forms (cloudy interface, layers do not separate)- Vigorous shaking.[16]- Similar densities of the two phases.- Presence of surfactant-like impurities.- Allow the funnel to sit undisturbed for a longer period.- Gently swirl the funnel instead of shaking.- Add a small amount of saturated brine (NaCl solution) to increase the ionic strength and density of the aqueous layer.[16]- If persistent, filter the mixture through a pad of Celite or glass wool.
No Precipitate Forms Upon Acidification - Insufficient acid added; solution is not yet acidic enough.- Product is "oiling out" instead of crystallizing.- Product has some solubility in the acidic aqueous solution.- Add more HCl until the solution is confirmed to be pH 1-2 with pH paper.[6]- Vigorously scratch the inside of the flask with a glass rod at the solution surface to induce crystallization.- If an oil forms, try cooling further. If it persists, perform a "back-extraction": add fresh diethyl ether, shake to extract the neutral acid into the ether, then dry and evaporate the ether.[6][17]
Low Product Recovery - Incomplete extraction from the organic layer.- Incomplete precipitation from the aqueous layer.- Product loss during transfers or filtration.- Ensure at least three extractions with the basic solution were performed.- Confirm the aqueous solution was sufficiently acidified.- Rinse all glassware with a small amount of the appropriate solvent to recover adhered material.
Only One Layer is Visible in Funnel - An incorrect solvent was used (one that is miscible with water, e.g., ethanol).- Not enough of one of the solvents was added.- The organic solvent must be immiscible with water.[1] Restart with a proper solvent like diethyl ether or ethyl acetate.- Add more of the expected second solvent to see if a layer separates.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2025, March 21). Acid-Base Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic.
  • Fiveable. (n.d.). Acid-Base Extraction Definition. Organic Chemistry Key Term.
  • Swarthmore College. (n.d.). Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. Department of Chemistry & Biochemistry.
  • CymitQuimica. (n.d.). CAS 5465-28-1: 2-Ethyl-2-phenylbutyric acid.
  • K-Jhil Scientific. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • ChemicalBook. (2025, July 16). 2-Phenyl-2-ethylbutyric acid | 5465-28-1.
  • Solubility of Things. (n.d.). 2-Phenylbutyric acid.
  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry.
  • Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction.
  • Truman State University. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture. ChemLab.
  • Millersville University. (n.d.). CHEM 267. Extraction of Acids and Bases.
  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 2-Phenylbutyric Acid.
  • BLD Pharm. (n.d.). 5465-28-1|this compound.
  • ChemBK. (2024, April 9). (R)-2-Phenylbutanoic acid.
  • Biosynth. (n.d.). 2-Ethyl-2-phenyl-butyricacid | 5465-28-1.
  • ChemBK. (2024, April 9). (R)-ethyl-2-hydroxy-4-phenylbutanoate.
  • Arctom Scientific. (n.d.). CAS NO. 5465-28-1 | this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-2-phenylbutanoic acid (CAS 5465-28-1)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind protocol choices, providing you with the expertise to confidently optimize your reaction.

The most common and robust laboratory-scale synthesis of this compound involves a two-step α,α-dialkylation of a phenylacetonitrile or a phenylacetic ester, followed by hydrolysis to the final carboxylic acid. This guide will focus on the phenylacetonitrile route due to its widespread use and the distinct challenges it presents.

Part A: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Dialkylated Intermediate (2-Ethyl-2-phenylbutanenitrile)

Question: My reaction to form 2-Ethyl-2-phenylbutanenitrile has a very low yield or has failed completely. What are the primary causes and how can I fix this?

Answer: This is a frequent issue, often stemming from problems in the initial deprotonation and subsequent alkylation steps. The root cause can typically be traced to three areas: the base, the reaction conditions, or side reactions.

1. Ineffective Deprotonation

The first step is the formation of a carbanion at the α-carbon of phenylacetonitrile. This requires a sufficiently strong base.

  • Causality: The pKa of the α-proton on phenylacetonitrile is approximately 22 (in DMSO). To achieve complete and rapid deprotonation, the base's conjugate acid must have a pKa significantly higher than 22[3]. Using a weaker base will result in an unfavorable equilibrium, leaving a large amount of unreacted starting material.

  • Solution:

    • Select an appropriate base. Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu) are excellent choices[3].

    • Ensure base quality. Strong bases like NaH and LDA are highly reactive and can be deactivated by moisture or improper storage. Use a fresh bottle or a freshly prepared solution of LDA. For NaH, ensure it is a fine, grey powder; clumps may indicate deactivation.

2. Detrimental Role of Moisture
  • Causality: Water is a significant detriment to this reaction. It reacts violently with strong bases, quenching them and rendering them ineffective for deprotonation[3]. Furthermore, under basic conditions, water can hydrolyze the nitrile group of the starting material or product, leading to phenylacetamide or phenylacetic acid as byproducts, which complicates purification[3].

  • Solution Protocol: Ensuring Anhydrous Conditions

    • Glassware: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for toluene).

    • Atmosphere: Assemble the reaction apparatus while hot and flush with inert gas. Maintain a positive pressure of inert gas throughout the entire experiment.

3. Competing Side Reactions
  • Causality: The alkylating agent, typically an ethyl halide (e.g., ethyl bromide or ethyl iodide), can undergo elimination in the presence of a strong base to form ethylene gas, consuming both base and alkylating agent. Additionally, if using an alcohol as the alkylating agent (in a "borrowing hydrogen" type reaction), side reactions like Knoevenagel condensation can occur if the intermediate aldehyde is not efficiently reduced[3][4].

  • Solution:

    • Temperature Control: Perform the deprotonation and alkylation at low temperatures. For LDA, reactions are typically run at -78°C (dry ice/acetone bath). For NaH, the initial deprotonation can be done at 0°C to room temperature, followed by cooling for the alkylation step.

    • Controlled Addition: Add the ethyl halide dropwise to the solution of the formed carbanion. This maintains a low concentration of the electrophile, minimizing side reactions.

Below is a diagram illustrating the desired reaction pathway versus the common pitfalls.

troubleshooting_workflow cluster_start Inputs cluster_reaction Reaction Environment cluster_products Outputs PAN Phenylacetonitrile (PAN) Deprotonation α-Deprotonation PAN->Deprotonation Side3 Side Product: Hydrolysis Products Base Strong Base (e.g., NaH, LDA) Base->Deprotonation EtX Ethyl Halide (EtBr, EtI) Alkylation1 First Alkylation EtX->Alkylation1 Deprotonation->Alkylation1 Side1 Side Product: Unreacted PAN Deprotonation->Side1 Alkylation2 Second Alkylation Alkylation1->Alkylation2 Side2 Side Product: Mono-alkylated PAN Alkylation1->Side2 Desired Desired Product: 2-Ethyl-2-phenylbutanenitrile Alkylation2->Desired Moisture Moisture Contamination Moisture->PAN Hydrolyzes Nitrile Moisture->Base Quenches Base Moisture->Side3 WeakBase Weak Base (pKa too low) WeakBase->Deprotonation Incomplete Reaction Stoichiometry Incorrect Stoichiometry Stoichiometry->Alkylation2 Insufficient EtX or Base

Caption: Troubleshooting map for the dialkylation of phenylacetonitrile.

Issue 2: Incomplete Dialkylation - Significant Amount of Mono-Alkylated Product Remains

Question: My reaction produces a mixture of the desired di-ethylated product and the mono-ethylated intermediate (2-phenylbutanenitrile). How can I drive the reaction to completion?

Answer: This is a classic stoichiometry and kinetics problem. The second deprotonation is often slower than the first due to increased steric hindrance.

  • Causality: After the first ethyl group is added, the remaining α-proton is sterically more hindered. Therefore, its removal by the base can be slower. If there is insufficient base or ethyl halide, or if the reaction time is too short, the reaction can stall at the mono-alkylated stage.

  • Solution:

    • Stoichiometry is Key: Use a slight excess of both the base and the ethyl halide. A common strategy is to use 2.2 to 2.5 equivalents of base and 2.5 to 3.0 equivalents of the alkylating agent relative to the phenylacetonitrile starting material.

    • Sequential Addition: A robust method is to perform the alkylation in two distinct steps in the same pot.

      • Add 1.1 eq of base, allow deprotonation to complete.

      • Add 1.1-1.2 eq of ethyl halide, and stir until TLC/GC-MS analysis shows complete consumption of the starting material.

      • Add another 1.1 eq of base, allow the second deprotonation.

      • Add another 1.1-1.2 eq of ethyl halide and let the reaction proceed to completion.

    • Increase Reaction Time/Temperature: After the addition of the second equivalent of alkylating agent, allow the reaction to slowly warm to room temperature and stir overnight. This provides the necessary energy and time for the more hindered second alkylation to complete.

Issue 3: Low Yield During Hydrolysis of the Nitrile

Question: I have successfully synthesized the 2-Ethyl-2-phenylbutanenitrile intermediate, but my yield drops significantly after the final hydrolysis step. What's going wrong?

Answer: The hydrolysis of a sterically hindered nitrile to a carboxylic acid requires harsh conditions (strong acid or base and high temperatures), which can lead to incomplete reaction or side reactions if not properly controlled[5][6].

  • Causality: The nitrile is first hydrolyzed to an intermediate amide (2-ethyl-2-phenylbutanamide), which is then further hydrolyzed to the carboxylic acid. Forcing this second step to completion can be difficult. Under acidic conditions, the reaction can stall at the amide stage. Under basic conditions, ensuring complete conversion requires prolonged heating[5].

  • Solution Protocol: Optimized Basic Hydrolysis

    • Reagents: Use a significant excess of a strong base. A mixture of 5-10 equivalents of potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol is highly effective.

    • Temperature: Heat the reaction mixture to reflux (typically 150-180°C) for several hours (4-24h). The high temperature is necessary to overcome the activation energy for the hydrolysis of the hindered amide intermediate.

    • Monitoring: Monitor the reaction by TLC or GC-MS. A key indicator of reaction completion is the cessation of ammonia gas evolution (if using basic hydrolysis)[5].

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute with water and perform an extraction with a non-polar solvent (e.g., hexane or ether) to remove any unreacted nitrile.

      • Carefully acidify the aqueous layer with concentrated HCl or H₂SO₄ to a pH < 2 while cooling in an ice bath. The this compound will precipitate out or form an oil[5][7].

      • Extract the acidic aqueous layer multiple times with a solvent like ethyl acetate or dichloromethane.

      • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Part B: Frequently Asked Questions (FAQs)

Q1: Which starting material is better: Phenylacetonitrile or a Phenylacetic Acid Ester?

Both routes are viable. Phenylacetonitrile is often preferred in research settings because the nitrile group is less sterically demanding than an ester, potentially making the dialkylation easier. However, esters can be advantageous as they avoid the need to handle cyanide-related compounds and the sometimes harsh conditions required for nitrile hydrolysis. If using an ester (e.g., ethyl phenylacetate), it is critical to use a matching alkoxide base (e.g., sodium ethoxide) to prevent transesterification side reactions[8].

Q2: How do I purify the final this compound product?

The crude product is often an oil or a low-melting solid and may contain unreacted starting materials or byproducts.

  • Acid-Base Extraction: This is the most effective initial purification step. Dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral impurities (like any remaining nitrile) stay in the organic layer. The aqueous layer can then be separated, re-acidified, and extracted to recover the pure acid[7][9].

  • Recrystallization: If the product is a solid, recrystallization can be effective. Test various solvent systems; a mixture of hexanes and ethyl acetate is a good starting point.

  • Distillation: As the product is a high-boiling liquid/solid, vacuum distillation can be used for purification on a larger scale.

Q3: What are the critical process parameters I should summarize for my lab notebook?

For successful and reproducible synthesis, meticulous record-keeping is essential. The following table summarizes the most critical parameters.

ParameterOptimal Range/ValueRationale & Justification
Solvent Purity Anhydrous (<50 ppm H₂O)Prevents quenching of the strong base and hydrolysis of the nitrile[3].
Base Stoichiometry 2.2 - 2.5 equivalentsEnsures complete deprotonation for both alkylation steps, driving the reaction to completion.
Alkylating Agent 2.5 - 3.0 equivalentsAccounts for potential loss due to side reactions (e.g., elimination) and ensures the carbanion is trapped.
Alkylation Temp. -78°C to 0°CMinimizes side reactions like elimination and uncontrolled polymerization. Essential for selectivity.
Hydrolysis Temp. 150 - 180°C (Ethylene Glycol)Provides sufficient energy to hydrolyze the sterically hindered intermediate amide to the final product[5].
Final Workup pH pH < 2Ensures complete protonation of the carboxylate salt to the neutral carboxylic acid for efficient extraction.

Q4: What is the overall workflow for this synthesis?

The following diagram outlines the complete synthetic workflow from starting material to purified product.

synthesis_workflow Start Start: Phenylacetonitrile Step1 Step 1: First Alkylation 1. Add 1.1 eq NaH in Anhydrous THF, 0°C 2. Add 1.1 eq Ethyl Bromide, 0°C to RT Start->Step1 Intermediate1 Intermediate: 2-Phenylbutanenitrile Step1->Intermediate1 Monitor by TLC/GC Step2 Step 2: Second Alkylation 1. Cool to 0°C, Add 1.1 eq NaH 2. Add 1.1 eq Ethyl Bromide, 0°C to RT Intermediate1->Step2 Intermediate2 Crude Intermediate: 2-Ethyl-2-phenylbutanenitrile Step2->Intermediate2 Monitor by TLC/GC Step3 Step 3: Hydrolysis 1. Add KOH (5-10 eq) in Ethylene Glycol 2. Reflux at 160°C for 12h Intermediate2->Step3 Workup Step 4: Workup & Purification 1. Dilute, Wash with Ether 2. Acidify Aqueous Layer (pH < 2) 3. Extract with EtOAc 4. Dry & Concentrate Step3->Workup Final Final Product: This compound Workup->Final

Sources

Technical Support Center: Purification of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Part 1: Foundational Purification Strategy & FAQs

This section addresses the most common initial questions regarding the purification of this compound, helping you select the right starting strategy based on your synthetic route and crude product characteristics.

Q1: I have just completed my synthesis. What is the most robust and universally applicable first step to purify crude this compound?

A1: The most effective initial purification method is an acid-base extraction . This technique leverages the acidic nature of your target compound's carboxylic acid group. By treating your crude product mixture (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous basic solution (e.g., sodium bicarbonate), you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Neutral organic impurities, such as unreacted starting materials or coupling byproducts, will remain in the organic layer and can be separated.[1] Subsequently, acidifying the aqueous layer with a strong acid (e.g., HCl) will re-protonate the carboxylate, causing the purified this compound to precipitate or be extracted back into a fresh organic layer. This method is highly efficient for removing non-acidic byproducts.

Q2: What are the most probable byproducts I need to remove based on my synthetic route?

A2: The byproducts in your reaction mixture are almost entirely dependent on the synthetic pathway you've employed. Identifying them is critical for designing an effective purification strategy. Below is a summary of common byproducts for the two primary synthetic routes.

Synthetic RouteCommon Byproducts & ImpuritiesRationale for FormationPrimary Removal Method
Route 1: Carboxylation of a Grignard Reagent Unreacted alkyl/aryl halide, Benzene/Toluene (from protonation of Grignard), Biphenyl or other homocoupling products.[2][3]Grignard reagents are highly basic and react with any trace moisture or protic solvents.[2][4] Homocoupling is a known side reaction.[3]Acid-Base Extraction (these byproducts are neutral)
Route 2: Alkylation & Hydrolysis of Benzyl Cyanide Unreacted Benzyl Cyanide, Mono-alkylated byproduct (2-phenylbutanenitrile), Intermediate Amide (2-ethyl-2-phenylbutanamide).[5][6]Incomplete alkylation or incomplete hydrolysis of the nitrile group. The hydrolysis proceeds through an amide intermediate which can be isolated if the reaction is not driven to completion.[7][8][9]Acid-Base Extraction (Nitrile and Amide are neutral) / Chromatography

Q3: My crude product is a viscous oil, but the literature reports a solid. What does this imply for my purification?

A3: this compound has a melting point near room temperature, and its physical state can be influenced by purity.[10][11] If your product is an oil, it likely contains impurities that are acting as a solvent and causing freezing point depression. This is a strong indicator that a thorough purification, such as the acid-base extraction described in A1, is necessary. Once purified, the product should solidify upon cooling or standing. If it remains an oil, more advanced techniques like vacuum distillation or chromatography may be required to remove persistent impurities.

Part 2: Troubleshooting Guides for Specific Methodologies

This section provides detailed protocols and troubleshooting advice for the key purification techniques you will employ.

Methodology 1: Acid-Base Extraction

This is your primary tool for bulk purification. The following workflow and troubleshooting table will help you navigate this crucial step.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Use approximately 3-5 mL of solvent per gram of crude material.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been converted to its salt. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., diethyl ether) to remove any neutral impurities that may have been trapped in the aqueous layer. Discard this organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl (or 6M HCl) dropwise with stirring until the solution is strongly acidic (pH ~2, check with pH paper).[1] The this compound should precipitate as a solid or oil.

  • Final Extraction/Filtration: If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, extract it from the aqueous solution using three portions of a fresh organic solvent.

  • Drying and Concentration: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

start Crude Product in Organic Solvent extract_base Extract with aq. NaHCO₃ start->extract_base separate1 Separate Layers extract_base->separate1 org_layer Organic Layer (Neutral Impurities) separate1->org_layer Discard aq_layer Aqueous Layer (Product as Salt) separate1->aq_layer acidify Acidify with HCl (pH~2) aq_layer->acidify extract_org Extract with Organic Solvent acidify->extract_org dry Dry & Concentrate extract_org->dry product Purified Product dry->product

Caption: Workflow for purification via acid-base extraction.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Persistent Emulsion at Interface High concentration of crude material; Insufficient ionic strength of the aqueous layer.Add a small amount of brine (saturated NaCl solution) and swirl gently. If severe, filter the entire mixture through a pad of Celite.
Low Yield of Final Product Incomplete extraction into the basic layer (pH not high enough); Incomplete precipitation/extraction after acidification (pH not low enough); Product is partially soluble in the aqueous layer.Ensure pH is >8 during basic extraction and <2 during acidification using pH paper. Perform more extractions (3-4 times) with smaller volumes of solvent.
Product Still Impure (Confirmed by TLC/NMR) Presence of other acidic impurities; Inefficient separation of layers.Consider using a weaker base like sodium carbonate if the impurities are strongly acidic. Ensure clean separation of layers and perform the optional back-wash step.
Methodology 2: Recrystallization

If your product is solid after extraction but purity is still not satisfactory, recrystallization is the next logical step.

  • Q: I've added hot solvent, but my product has melted into an oil instead of dissolving. What should I do?

    • A: This is known as "oiling out." It happens when the boiling point of the solvent is higher than the melting point of the impure solid. To fix this, add more solvent until the oil fully dissolves. Alternatively, switch to a lower-boiling point solvent or use a solvent pair (e.g., Toluene/Hexane), dissolving in the better solvent and adding the poorer solvent dropwise until turbidity appears, then clarifying with a drop of the better solvent before cooling.

  • Q: How do I select the ideal recrystallization solvent?

    • A: The ideal solvent should dissolve your product poorly at room temperature but very well at its boiling point. Test small amounts of your product in various solvents (see table below) in test tubes. A good solvent will leave most of the solid undissolved at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should form.

SolventBoiling Point (°C)PolarityComments
Hexanes/Heptane 69 / 98Non-polarGood choice for a non-polar compound. Often used as the "poor" solvent in a solvent pair with Toluene or Ethyl Acetate.
Toluene 111Non-polar (Aromatic)Good solvent for dissolving aromatic compounds. Can be paired with hexanes.
Ethanol/Water 78 / 100Polar ProticA solvent/anti-solvent pair that is often effective for moderately polar compounds like carboxylic acids.
Ethyl Acetate 77Polar AproticA versatile solvent, can be paired with hexanes.
Methodology 3: Chromatography

When high-boiling point impurities are present or isomers need to be separated, chromatography is the most powerful tool.

start Is Chromatography Needed? decision1 Are impurities non-polar? start->decision1 no No, other methods sufficient start->no decision2 Are impurities polar & non-ionic? decision1->decision2 No silica Normal Phase (Silica Gel) Mobile Phase: Hexane/EtOAc +/- Acetic Acid decision1->silica Yes decision3 Are impurities other carboxylic acids? decision2->decision3 No c18 Reversed-Phase (C18) Mobile Phase: Water/Acetonitrile + 0.1% TFA[13] decision2->c18 Yes aex Anion Exchange (AEX) Elute with salt or pH gradient[14][15] decision3->aex Yes

Sources

Technical Support Center: Synthesis of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

The most prevalent and scalable synthetic route to this compound involves a two-step process: the dialkylation of phenylacetonitrile followed by the hydrolysis of the resulting nitrile. This guide will focus on the impurities and side reactions inherent to this pathway.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, common problems encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of a lower molecular weight acid, identified as 2-phenylbutanoic acid. What went wrong?

A1: This impurity arises from the hydrolysis of the mono-alkylated intermediate, 2-phenylbutyronitrile. Its presence indicates an issue during the first step of the synthesis—the dialkylation of phenylacetonitrile.

Root Cause Analysis:

  • Incomplete Dialkylation: The primary cause is the failure to drive the reaction to the dialkylated product, 2-ethyl-2-phenylbutyronitrile. The mono-alkylated intermediate, 2-phenylbutyronitrile, is then carried over into the hydrolysis step, where it is converted to 2-phenylbutanoic acid.

  • Insufficient Base or Reactivity: After the first ethyl group is added, the remaining alpha-proton on 2-phenylbutyronitrile is more sterically hindered and slightly less acidic than the benzylic protons of the starting phenylacetonitrile. This makes the second alkylation step more challenging. If the base concentration or reactivity is insufficient, the reaction can stall at the mono-alkylation stage.[1]

  • Sub-optimal Reaction Time/Temperature: Insufficient reaction time or a temperature that is too low during the alkylation step can prevent the reaction from proceeding to completion.

Recommended Solutions:

  • Optimize Base Stoichiometry: Ensure at least two equivalents of the ethylating agent and a strong base are used. In phase-transfer catalysis (PTC) conditions, using a concentrated base like 50% aqueous NaOH is critical to ensure the deprotonation of the mono-alkylated intermediate.[2][3]

  • Increase Reaction Time/Temperature: After the addition of the ethylating agent (e.g., ethyl bromide), increase the reaction temperature and allow for a sufficient stirring period (e.g., 2-4 hours) to drive the formation of the dialkylated product.[3]

  • Purification of the Intermediate: Before proceeding to the hydrolysis step, purify the 2-ethyl-2-phenylbutyronitrile intermediate via vacuum distillation. This will effectively remove any unreacted phenylacetonitrile and the mono-alkylated 2-phenylbutyronitrile.[4]

Q2: After the hydrolysis step, my NMR spectrum shows unreacted nitrile and a new amide peak, in addition to my desired carboxylic acid. How do I resolve this?

A2: The presence of residual 2-ethyl-2-phenylbutyronitrile (the nitrile) and 2-ethyl-2-phenylbutanamide (the amide) indicates incomplete hydrolysis. Nitrile hydrolysis is a two-step process that proceeds through an amide intermediate.

Root Cause Analysis:

  • Insufficiently Harsh Conditions: The hydrolysis of a sterically hindered tertiary nitrile requires vigorous conditions. Insufficient concentration of the acid or base, a temperature that is too low, or an inadequate reflux time will lead to the accumulation of the starting nitrile and the stable amide intermediate.

  • Poor Solubility: In biphasic hydrolysis systems, poor mixing or solubility can limit the interaction between the nitrile and the hydrolyzing agent (e.g., H₂SO₄ or NaOH), slowing the reaction rate.

Recommended Solutions:

  • Extend Reaction Time and Increase Temperature: The most direct solution is to prolong the reflux period. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting nitrile and amide spots have disappeared.

  • Increase Hydrolyzing Agent Concentration: Use a higher concentration of sulfuric acid or sodium hydroxide. For particularly stubborn hydrolyses, a mixture of acetic acid and concentrated HCl or H₂SO₄ can be effective.

  • Employ a Co-solvent: Adding a co-solvent like ethanol or dioxane can improve the solubility of the organic nitrile in the aqueous hydrolyzing medium, thereby increasing the reaction rate.[5]

Q3: My initial alkylation reaction yielded a complex mixture, including unreacted phenylacetonitrile and what appears to be a dialkylated byproduct. What happened?

A3: This points to inefficient alkylation conditions. The presence of unreacted phenylacetonitrile alongside potential byproducts suggests that the carbanion, once formed, is not reacting efficiently with the ethylating agent.

Root Cause Analysis:

  • Ineffective Phase-Transfer Catalyst: In PTC-mediated reactions, the catalyst (e.g., benzyltriethylammonium chloride) is crucial for transporting the hydroxide or carbanion species between the aqueous and organic phases.[2][6] An old or impure catalyst can drastically reduce the reaction rate.

  • Moisture Contamination (for Anhydrous Reactions): If using anhydrous conditions with bases like sodium hydride (NaH) or sodium amide (NaNH₂), any moisture will quench the base and the carbanion, halting the reaction.

  • Side Reactions: While less common, under certain conditions, side reactions can occur. For instance, the base could react with the ethyl halide (elimination to form ethene). A common practice to handle unreacted phenylacetonitrile is to add benzaldehyde after the alkylation, which converts it to the high-boiling α-phenylcinnamonitrile, simplifying purification.[3][4]

Recommended Solutions:

  • Verify Catalyst Quality: Use a fresh, high-purity phase-transfer catalyst.

  • Ensure Anhydrous Conditions: When using moisture-sensitive reagents like NaH, ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Control Addition Rate: Add the ethylating agent dropwise to maintain control over the reaction temperature, especially as the alkylation is exothermic.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical control point for minimizing impurities in this synthesis?

A1: The dialkylation step is the most critical. Ensuring this reaction goes to completion is paramount. Incomplete dialkylation leads to 2-phenylbutyronitrile, which is hydrolyzed to 2-phenylbutanoic acid—an impurity that can be difficult to separate from the final product due to similar physical properties. Purifying the intermediate 2-ethyl-2-phenylbutyronitrile by vacuum distillation before hydrolysis is the single most effective strategy to guarantee high purity of the final acid.[3][7]

Q2: How can I effectively monitor the progress of the hydrolysis step?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30% ethyl acetate in hexanes. The starting nitrile will be the least polar (highest Rf), the intermediate amide will be more polar (intermediate Rf), and the final carboxylic acid product will be the most polar (lowest Rf, often streaking from the baseline). The reaction is complete when the nitrile and amide spots are no longer visible.

Q3: What are the recommended purification methods for the final this compound?

A3: The primary purification method is recrystallization. After the acidic workup of the hydrolysis reaction, the crude carboxylic acid often precipitates as a solid. This solid can be collected and recrystallized from an appropriate solvent system, such as aqueous ethanol or a hexane/ethyl acetate mixture, to yield a pure product.[8] If the product is an oil, an acid-base extraction followed by distillation under reduced pressure can be employed.

Process Summaries & Methodologies

Summary of Common Impurities
ImpurityChemical NameSourceRecommended Mitigation
IMP-1 2-PhenylbutyronitrileIncomplete first alkylationOptimize alkylation conditions (base, temp, time); purify intermediate by distillation.
IMP-2 2-Phenylbutanoic AcidHydrolysis of IMP-1Ensure complete dialkylation before hydrolysis step.
IMP-3 2-Ethyl-2-phenylbutanamideIncomplete hydrolysisExtend hydrolysis time/temperature; use higher concentration of acid/base.
IMP-4 PhenylacetonitrileUnreacted starting materialOptimize alkylation conditions; add benzaldehyde post-reaction for removal.[3]
IMP-5 Phenylacetic AcidHydrolysis of unreacted phenylacetonitrileEnsure complete consumption of starting material during alkylation.
Detailed Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is adapted from established methods for the alkylation of phenylacetonitrile.[2][3][4]

Part 1: Dialkylation of Phenylacetonitrile

  • Setup: Equip a round-bottomed flask with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser.

  • Charging Reagents: Charge the flask with 50% aqueous sodium hydroxide, phenylacetonitrile (1.0 eq), and benzyltriethylammonium chloride (0.01-0.02 eq).

  • Addition of Ethylating Agent: Begin vigorous stirring. Add ethyl bromide (2.0-2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature between 28–35 °C using a water bath.[3]

  • Reaction: After the addition is complete, continue stirring for 2-3 hours. Raise the temperature to 40 °C for an additional 30-60 minutes to ensure the reaction goes to completion.[3]

  • Workup: Cool the mixture. Dilute with water and extract the product into an organic solvent (e.g., toluene or benzene). Wash the combined organic layers with water, then dilute HCl, and finally with brine.[2][3]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-ethyl-2-phenylbutyronitrile should be purified by vacuum distillation.[4]

Part 2: Hydrolysis of 2-Ethyl-2-phenylbutyronitrile

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine the purified 2-ethyl-2-phenylbutyronitrile with a mixture of concentrated sulfuric acid, water, and acetic acid.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. Continue refluxing until all starting nitrile and intermediate amide have been consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture and pour it carefully over ice. The crude this compound will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent.

Visual Workflow and Impurity Formation

Synthesis_Pathway SM Phenylacetonitrile INT1 2-Phenylbutyronitrile (Mono-alkylated) SM->INT1 + EtBr, Base INT2 2-Ethyl-2-phenylbutyronitrile (Di-alkylated) INT1->INT2 + EtBr, Base IMP1 IMP-2: 2-Phenylbutanoic Acid INT1->IMP1 PROD This compound (Final Product) INT2->PROD Hydrolysis (H₃O⁺/OH⁻, Δ) IMP2 IMP-3: 2-Ethyl-2-phenylbutanamide INT2->IMP2 IMP2->PROD Further Hydrolysis

Caption: Main synthesis and primary impurity formation pathways.

Troubleshooting_Logic Start Analysis of Final Product Check1 Presence of 2-Phenylbutanoic Acid? Start->Check1 Cause1 Root Cause: Incomplete Dialkylation Check1->Cause1 Yes Check2 Presence of Amide or unreacted Nitrile? Check1->Check2 No Solution1 Solution: Optimize Alkylation Step (Base, Time, Temp) Cause1->Solution1 Solution1->Start Re-run Synthesis Cause2 Root Cause: Incomplete Hydrolysis Check2->Cause2 Yes End High Purity Product Check2->End No Solution2 Solution: Increase Hydrolysis Severity (Time, Temp, [H⁺]) Cause2->Solution2 Solution2->Start Re-process Batch

Caption: Logical workflow for troubleshooting common impurities.

References

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Organic Syntheses. (n.d.). Procedure for 2-Phenylbutyronitrile.
  • Organic Syntheses. (n.d.). Procedure for 2-phenyl-2-vinylbutyronitrile.
  • Organic Syntheses. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.
  • Google Patents. (n.d.). CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.
  • Semantic Scholar. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina.

Sources

Technical Support Center: Troubleshooting the Alkylation of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the alkylation of 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging alkylation. Due to the sterically hindered nature of the α-carbon, successful alkylation requires careful consideration of reagents, reaction conditions, and potential side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

  • Question: I am attempting to alkylate this compound with methyl iodide using LDA as a base, but I am recovering my starting material. What could be the cause?

  • Answer: Low or no conversion in this reaction is a common issue, primarily stemming from incomplete formation of the necessary dianion. The α-proton of this compound is not particularly acidic and is sterically shielded by the two ethyl groups and the phenyl ring.

    Potential Causes and Solutions:

    Cause Explanation Solution
    Insufficient Base The alkylation of a carboxylic acid requires the formation of a dianion. The first equivalent of base deprotonates the acidic carboxylic acid proton, and the second equivalent deprotonates the α-carbon. Using less than two equivalents of a strong base will result in incomplete dianion formation.Use at least 2.2 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete dianion formation.[1]
    Inactive Base LDA is highly sensitive to moisture and can decompose upon improper storage or handling. Commercial solutions of n-butyllithium (used to prepare LDA) can also degrade over time.Use freshly prepared LDA or titrate your n-butyllithium solution before preparing LDA to determine its exact molarity. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[2]
    Low Reaction Temperature for Deprotonation While the alkylation step is typically performed at low temperatures, the initial deprotonation may require slightly elevated temperatures to overcome the steric hindrance and ensure complete dianion formation.After adding the carboxylic acid to the LDA solution at -78 °C, consider allowing the reaction mixture to slowly warm to 0 °C or even room temperature for a short period (e.g., 30-60 minutes) before cooling back down for the addition of the alkylating agent. Monitor the reaction progress by TLC to optimize this step.
    Poor Solvent Quality Protic impurities (like water or alcohols) in the solvent will quench the strong base.Use anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.[2]

Issue 2: Formation of Side Products and Low Yield of the Desired Alkylated Product

  • Question: My reaction is consuming the starting material, but the yield of the desired alkylated product is low, and I am observing several side products. What are these side products and how can I minimize their formation?

  • Answer: The formation of side products in this alkylation is often due to the high reactivity of the enolate and potential competing reaction pathways.

    Potential Causes and Solutions:

    Cause Explanation Solution
    O-Alkylation Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored with "soft" electrophiles like methyl iodide, some O-alkylation can occur, leading to the formation of a ketene acetal.Use a "soft" alkylating agent like methyl iodide or benzyl bromide.[2] Avoid "hard" alkylating agents such as dimethyl sulfate or alkyl triflates. The use of lithium-based counterions (from LDA) generally favors C-alkylation over larger, less coordinating cations like potassium.
    Elimination Reaction of the Alkyl Halide If a secondary or tertiary alkyl halide is used as the electrophile, the strongly basic enolate can act as a base and promote an E2 elimination reaction instead of the desired SN2 substitution.[3][4][5]Use primary or methyl halides as the alkylating agent.[3][4][5] These are much more susceptible to SN2 attack and less prone to elimination.
    Reaction with Solvent If the reaction is allowed to warm for too long in the presence of THF, the strong base can deprotonate the solvent, leading to side reactions.Maintain the reaction at a low temperature (-78 °C) after the initial deprotonation and during the addition of the alkylating agent.
    Product Loss During Workup The desired carboxylic acid product can be partially soluble in both the organic and aqueous layers during extraction, especially if emulsions form.After quenching the reaction with aqueous acid, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Using a brine wash can help to break emulsions.

Frequently Asked Questions (FAQs)

  • Q1: Why is LDA the preferred base for this reaction?

    • A1: Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic, and sterically hindered base.[6][7] Its strength is sufficient to deprotonate the α-carbon of the carboxylic acid (after the carboxylic acid proton has been removed). Its steric bulk prevents it from acting as a nucleophile and adding to the carbonyl group of the starting material or product.[7]

  • Q2: Can I use a different base, such as sodium hydride (NaH) or an alkoxide?

    • A2: While NaH is a strong base, its heterogeneous nature can lead to slow and incomplete reactions.[7] Alkoxides like sodium ethoxide are generally not strong enough to completely deprotonate the α-carbon of a simple carboxylic acid and can lead to competing side reactions.[4] For a sterically hindered substrate like this compound, LDA is the most reliable choice.

  • Q3: What is the mechanism of this alkylation?

    • A3: The reaction proceeds through a dianion intermediate. The first equivalent of LDA removes the acidic proton from the carboxylic acid group. The second equivalent of LDA then removes a proton from the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the new carbon-carbon bond.

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can follow the disappearance of the starting carboxylic acid and the appearance of the more non-polar alkylated product. It is important to quench a small aliquot of the reaction mixture with acid before running the TLC to protonate any anionic species.

Experimental Protocol: Alkylation of this compound with Methyl Iodide

This protocol is a general guideline and may require optimization for your specific experimental setup and scale.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Methyl iodide (CH₃I), freshly distilled

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Flame-dried glassware

Workflow Diagram:

experimental_workflow cluster_preparation LDA Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification prep_THF Anhydrous THF in Flask cool_neg78 Cool to -78 °C prep_THF->cool_neg78 add_amine Add Diisopropylamine cool_neg78->add_amine add_nBuLi Add n-BuLi add_amine->add_nBuLi stir_LDA Stir to form LDA add_nBuLi->stir_LDA add_acid Add this compound Solution stir_LDA->add_acid form_dianion Dianion Formation (-78 °C to 0 °C) add_acid->form_dianion cool_back Cool to -78 °C form_dianion->cool_back add_MeI Add Methyl Iodide cool_back->add_MeI react React and Warm to RT add_MeI->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: Experimental workflow for the alkylation of this compound.

Procedure:

  • LDA Preparation (In Situ):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (2.2 equivalents) to the cooled THF.

    • To this solution, add n-butyllithium (2.2 equivalents) dropwise via syringe. A white precipitate may form.

    • Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

  • Dianion Formation:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the solution of the carboxylic acid to the LDA solution at -78 °C via cannula or a dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C and hold for 1 hour to ensure complete dianion formation.

  • Alkylation:

    • Cool the reaction mixture back down to -78 °C.

    • Add freshly distilled methyl iodide (1.1 equivalents) dropwise to the dianion solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, careful addition of 1 M HCl until the pH is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-ethyl-2-phenyl-3-methylbutanoic acid.

Reaction Mechanism

The alkylation of this compound proceeds via the formation of a dianion, which then acts as a nucleophile.

reaction_mechanism start_acid This compound carboxylate Lithium Carboxylate start_acid->carboxylate + lda1 LDA (1 eq.) lda1->carboxylate - H⁺ lda2 LDA (1 eq.) dianion Dianion (Enolate) lda2->dianion - H⁺ (α-proton) methyl_iodide Methyl Iodide (CH₃I) product Alkylated Product methyl_iodide->product SN2 Attack carboxylate->dianion + diisopropylamine1 Diisopropylamine dianion->product + diisopropylamine2 Diisopropylamine LiI LiI

Caption: Mechanism for the LDA-mediated alkylation of this compound.

References

  • Harris, H. G., & Oldham, E. D. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar.
  • Lumen Learning. Organic Chemistry 1: An open textbook - 9.7. Enolate alkylation.
  • Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. (2024).
  • Chemistry LibreTexts. 8.7: Alkylation of Enolate Ions. (2023).
  • NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • de Lera, Á. R., & Alcamí, M. (2022). CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Derivatives. In Organic Reaction Mechanisms. Elsevier.
  • Pearson. Alkylation of the following compound with methyl iodide under two....
  • YouTube. Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). (2014).
  • The Royal Society of Chemistry. Representative procedure for the alkylation reaction: Preparation of 9.
  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2023).
  • Chemistry LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020).
  • Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. (2014).

Sources

Technical Support Center: Optimizing Reaction Conditions for Synthesizing 2-Ethyl-2-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-2-phenylbutanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting strategies to enhance your reaction yields and product purity.

Overview of the Primary Synthetic Pathway

The most common and efficient route to this compound involves a two-stage process: the sequential dialkylation of phenylacetonitrile followed by the hydrolysis of the resulting nitrile. This pathway is favored for its accessibility of starting materials and its generally reliable outcomes. However, success hinges on meticulous control over reaction conditions at each step.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Stage 1: Dialkylation cluster_1 Stage 2: Hydrolysis Start Phenylacetonitrile Deprot1 Deprotonation (Strong Base) Start->Deprot1 Alk1 First Alkylation (+ Ethyl Halide) Deprot1->Alk1 Inter 2-Phenylbutanenitrile (Mono-alkylated Intermediate) Alk1->Inter Deprot2 Deprotonation (Strong Base) Inter->Deprot2 Alk2 Second Alkylation (+ Ethyl Halide) Deprot2->Alk2 Nitrile 2-Ethyl-2-phenylbutanenitrile (Dialkylated Product) Alk2->Nitrile Hydro Hydrolysis (Acid or Base Catalyzed) Nitrile->Hydro Product This compound Hydro->Product G Problem Problem Observed LowYield Low Yield of Dialkylated Nitrile Problem->LowYield Impurities Significant Impurities in Crude Product Problem->Impurities Stall Reaction Stalls/ Incomplete Conversion Problem->Stall Cause_Deprot Cause: Incomplete Deprotonation LowYield->Cause_Deprot Check TLC/GC for Starting Material Cause_Moisture Cause: Moisture Contamination LowYield->Cause_Moisture Check Anhydrous Technique Cause_Mono Cause: Incomplete Second Alkylation (Mono-alkylated product) Impurities->Cause_Mono Check TLC/GC for Intermediate Cause_Side Cause: Side Reactions (e.g., Elimination) Impurities->Cause_Side Check Reaction Temperature Cause_BaseDeg Cause: Base Degradation Stall->Cause_BaseDeg Is base old or improperly stored? Sol_Base Solution: Use stronger base (LDA). Ensure ≥2 equivalents of base. Cause_Deprot->Sol_Base Sol_Dry Solution: Flame-dry glassware. Use freshly distilled anhydrous solvents. Cause_Moisture->Sol_Dry Sol_Time Solution: Increase reaction time/temp after second base addition. Cause_Mono->Sol_Time Sol_Temp Solution: Lower reaction temperature. Use a more reactive alkylating agent (Et-I). Cause_Side->Sol_Temp Sol_FreshBase Solution: Use a fresh bottle of base or freshly prepared LDA. Cause_BaseDeg->Sol_FreshBase

identifying and minimizing byproducts in 2-Ethyl-2-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl-2-phenylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our focus is on the practical identification and minimization of byproducts to improve yield, purity, and process reliability.

Introduction to the Synthesis

The most prevalent and scalable synthesis of this compound involves a two-step process: the sequential α-alkylation of phenylacetonitrile followed by the hydrolysis of the resulting nitrile. While straightforward in principle, each step presents opportunities for byproduct formation that can complicate purification and reduce overall yield. This guide provides a systematic approach to troubleshooting these issues.

Diagram: Synthetic Pathway and Key Byproduct Junctions

G cluster_0 Step 1: Dialkylation cluster_1 Step 2: Hydrolysis A Phenylacetonitrile B 2-Phenylbutanenitrile (Mono-alkylated Intermediate) A->B + Base + Ethyl Halide (1 eq.) P1 Phenylacetic Acid / Phenylacetamide A->P1  Moisture Contamination C 2-Ethyl-2-phenylbutanenitrile (Desired Intermediate) B->C + Base + Ethyl Halide (1 eq.) P2 Unreacted 2-Phenylbutanenitrile B->P2 Incomplete Second Alkylation D This compound (Final Product) C->D + H₃O⁺ or OH⁻ + Heat P3 2-Ethyl-2-phenylbutanamide C->P3 Incomplete Hydrolysis G A Run Synthesis Reaction B Workup & Isolate Crude Product A->B C Analyze Crude Product (GC-MS, NMR, HPLC) B->C D Byproducts Identified? C->D E Purify Final Product (Recrystallization / Chromatography) D->E Yes F Product Meets Purity Specs D->F No E->F G Finished F->G Yes H Consult Troubleshooting Guide to Identify Root Cause F->H No I Optimize Reaction Conditions (Stoichiometry, Temp, Purity) H->I I->A

Technical Support Center: 2-Ethyl-2-phenylbutanoic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues that may be encountered during experimental work with this compound. By understanding the underlying chemical principles and learning from analogous structures, we can proactively address these issues, ensuring the integrity and reliability of your research.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the causality behind experimental choices and provide self-validating protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under standard laboratory conditions?

Based on its chemical structure, this compound is expected to be relatively stable under standard ambient laboratory conditions (i.e., controlled room temperature and protection from light). However, its stability can be compromised by several factors:

  • Oxidizing Agents: The presence of a benzylic carbon atom (the carbon atom attached to the phenyl ring and the carboxyl group) makes the molecule susceptible to oxidation.[1][2][3] Strong oxidizing agents should be avoided in solutions containing this compound.

  • Elevated Temperatures: Although it has a high boiling point, prolonged exposure to elevated temperatures can lead to thermal decomposition.[4]

  • UV Radiation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[5][6]

  • Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can predict the most probable degradation pathways based on its structure and data from analogous compounds like ibuprofen (a phenylpropionic acid derivative).[7][8][9][10]

  • Oxidative Degradation: The most likely pathway involves the oxidation of the benzylic carbon. This could potentially lead to the formation of a ketone, such as 2-phenyl-2-butanone, through a decarboxylation-oxidation sequence. Another possibility is the oxidation of the alkyl side chains.[1][11]

  • Photodegradation: Exposure to UV light could generate radical species, initiating degradation. The benzylic position is particularly susceptible to hydrogen atom abstraction, which can lead to a variety of degradation products.[6][12]

  • Thermal Degradation: At high temperatures, decarboxylation (loss of CO2) is a potential degradation pathway for carboxylic acids.[4] This would result in the formation of 2-phenylbutane.

Below is a diagram illustrating the predicted degradation pathways.

Degradation of this compound Predicted Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products 2-Ethyl-2-phenylbutanoic_acid This compound Oxidation Oxidation (e.g., H₂O₂, heat) 2-Ethyl-2-phenylbutanoic_acid->Oxidation Susceptible benzylic C Photodegradation Photodegradation (UV light) 2-Ethyl-2-phenylbutanoic_acid->Photodegradation UV absorption Thermal_Stress Thermal Stress (High Temperature) 2-Ethyl-2-phenylbutanoic_acid->Thermal_Stress Heat Ketone 2-Phenyl-2-butanone (and other oxidized species) Oxidation->Ketone Radical_Intermediates Benzylic Radicals & Other Intermediates Photodegradation->Radical_Intermediates Decarboxylation_Product 2-Phenylbutane Thermal_Stress->Decarboxylation_Product

Caption: Predicted degradation pathways of this compound under various stress conditions.

Q3: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is crucial for monitoring the integrity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[13][14][15]

A well-developed HPLC method should be able to:

  • Separate the parent compound (this compound) from any potential degradation products.

  • Quantify the amount of the parent compound remaining over time.

  • Detect and potentially quantify the formation of degradation products.

For initial method development, a reverse-phase C18 column is a good starting point.[15] The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[16] The detection wavelength should be set at the UV absorbance maximum of this compound.

Troubleshooting Guide: Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems.

Issue 1: Unexpected Peaks in HPLC Chromatogram During a Time-Course Experiment
  • Observation: New peaks, often with lower retention times (more polar) or different UV spectra, appear in the HPLC chromatogram of your sample over time.

  • Probable Cause: Degradation of this compound.

  • Troubleshooting Workflow:

Troubleshooting_Unexpected_Peaks Troubleshooting Unexpected HPLC Peaks Start Unexpected peaks observed Check_Control Analyze a freshly prepared standard of this compound. Start->Check_Control Compare_Spectra Compare UV spectra of new peaks with the parent compound. Check_Control->Compare_Spectra Hypothesize_Degradation Hypothesize degradation pathway based on experimental conditions. Compare_Spectra->Hypothesize_Degradation Forced_Degradation Perform forced degradation studies (heat, light, acid, base, oxidation). Hypothesize_Degradation->Forced_Degradation Confirm_Identity Confirm identity of degradants (e.g., LC-MS). Forced_Degradation->Confirm_Identity Optimize_Conditions Optimize experimental conditions to minimize degradation (e.g., lower temp, protect from light). Confirm_Identity->Optimize_Conditions End Problem Resolved Optimize_Conditions->End

Caption: Workflow for troubleshooting the appearance of unexpected peaks in HPLC analysis.

Issue 2: Loss of Assay Potency Over Time
  • Observation: The concentration of this compound, as determined by a validated assay, decreases over time.

  • Probable Cause: Degradation of the compound or interaction with container/closure systems.

  • Troubleshooting Steps:

    • Verify Analytical Method: Ensure your analytical method is accurate and precise. Run a freshly prepared standard to confirm instrument performance.

    • Investigate Storage Conditions:

      • Temperature: Is the sample stored at the recommended temperature? Excursions to higher temperatures can accelerate degradation.

      • Light Exposure: Is the sample protected from light? Amber vials or storage in the dark are recommended.

      • Atmosphere: Is the sample exposed to air for prolonged periods? If oxidative degradation is suspected, consider storing under an inert atmosphere (e.g., nitrogen or argon).

    • Evaluate Container Compatibility:

      • Is the compound adsorbing to the surface of the container? Consider using different types of containers (e.g., glass vs. polypropylene) to assess this.

      • Leachables from the container could be reacting with your compound.

Quantitative Data Summary: Forced Degradation of a Structurally Related Compound (Ibuprofen)

The following table summarizes typical forced degradation conditions and expected outcomes for ibuprofen, which can serve as a starting point for designing studies for this compound.[8][9]

Stress ConditionReagent/ParameterTypical DurationExpected Degradation of IbuprofenPotential Relevance to this compound
Acid Hydrolysis 0.1 M HCl24-72 hours at 60-80 °CMinimal to no degradationExpected to be stable under mild acidic conditions.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60-80 °CMinimal to no degradationExpected to be stable under mild basic conditions.
Oxidation 3-30% H₂O₂24 hours at room temp.Significant degradationHigh potential for degradation due to the benzylic carbon.
Thermal 80-100 °C (solid state)24-72 hoursSome degradationPotential for decarboxylation at higher temperatures.
Photolytic UV light (e.g., 254 nm)24-48 hoursSome degradationAromatic ring suggests susceptibility to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating HPLC method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile and/or methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State): Place a small amount of solid this compound in a glass vial and heat in an oven at 100°C for 48 hours. Dissolve the stressed solid in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Photodegradation: Expose the stock solution (in a quartz cuvette or other UV-transparent container) to UV light in a photostability chamber for 48 hours. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A suggested starting gradient could be:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the absorbance maximum of this compound (determine by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development Strategy:

  • Inject the unstressed control sample to determine the retention time of the parent compound.

  • Inject the mixed stressed samples (a pool of all degradation experiments) to observe the separation of the parent peak from the degradation product peaks.

  • If co-elution is observed, adjust the mobile phase composition (e.g., change the organic modifier to methanol, adjust the pH of the aqueous phase) or the gradient slope to improve resolution.

  • Once adequate separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

References

  • Accelerated degradation of ibuprofen in tablets. PubMed, [Link].
  • Forced Degradation of Ibuprofen in Bulk Drug and Tablets and Determination of Specificity, Selectivity, and the Stability-Indicating Nature of the USP Ibuprofen Assay Method. Pharmaceutical Technology, [Link].
  • Forced Degradation of Ibuprofen in Bulk Drug and Tablets.
  • Oxidations of Alkylbenzene / Benzene derivatives.
  • Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. PubMed, [Link].
  • Forced degradation of ibuprofen in bulk drug and tablets: Determination of specificity, selectivity, and the stability-indicating nature of the USP ibuprofen assay method.
  • Complete Oxidation of Linear Alkylbenzene Sulfonate by Bacterial Communities Selected
  • Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. PMC, [Link].
  • Stability-indicating HPLC Method Research Articles. R Discovery, [Link].
  • Oxidation of alkylbenzenes.
  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates.
  • Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seaw
  • Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube, [Link].
  • Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Gener
  • Photocarboxylation of Benzylic C–H Bonds. Journal of the American Chemical Society, [Link].
  • Degradation of aromatic compounds in plants grown under aseptic conditions. PubMed, [Link].
  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies, [Link].
  • Bacterial Degradation of Arom
  • Stability-Indicating HPLC Method for the Determin
  • Continuous Flow Approach for Benzylic Photo-oxidations Using Compressed Air.
  • Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Brønsted Acid Catalysed Aerobic Photo-Oxygenation of Benzylic C–H Bonds.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, [Link].

Sources

Technical Support Center: Navigating the Scale-Up of 2-Ethyl-2-phenylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning this synthesis from the laboratory bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to anticipate and overcome the challenges inherent in scaling up this valuable synthesis. We will explore the nuances of the reaction, focusing on the critical aspects of reaction control, impurity management, and process safety.

The Synthetic Pathway: A Two-Step Approach

The most robust and industrially viable route to this compound is a two-step process. The journey begins with the dialkylation of phenylacetonitrile using a phase-transfer catalyst, followed by the hydrolysis of the resulting nitrile intermediate. This method is favored for its scalability and avoidance of hazardous reagents like sodium amide.[1]

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Dialkylation Step 1: Dialkylation Phenylacetonitrile->Dialkylation EthylBromide Ethyl Bromide (2 eq.) EthylBromide->Dialkylation PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Dialkylation Base Aqueous Base (e.g., NaOH) Base->Dialkylation Nitrile 2-Ethyl-2-phenylbutyronitrile Dialkylation->Nitrile Hydrolysis Step 2: Hydrolysis Nitrile->Hydrolysis Acidification Acidic Workup Hydrolysis->Acidification Acid This compound Acidification->Acid

Caption: Overall synthetic route for this compound.

Part 1: Troubleshooting Guide for Scale-Up

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the scale-up process.

Step 1: Phase-Transfer Catalyzed Dialkylation

The dialkylation of phenylacetonitrile is an exothermic reaction, and its control is paramount for a successful and safe scale-up.

Q1: My reaction is sluggish and I'm observing a significant amount of mono-alkylated byproduct, even with sufficient ethyl bromide. What could be the issue?

A1: This is a classic mass transfer limitation problem, a common hurdle in scaling up phase-transfer catalysis (PTC). In the lab, vigorous stirring easily overcomes this, but in a large reactor, inefficient mixing can starve the organic phase of the catalyst-anion complex.

  • Causality: The reaction occurs in the organic phase, but the deprotonation of phenylacetonitrile by the base (e.g., NaOH) happens at the aqueous-organic interface. The phase-transfer catalyst is essential for transporting the phenylacetonitrile anion into the bulk organic phase where it can react with ethyl bromide. Poor mixing leads to a low concentration of the active anion in the organic phase, resulting in a slower reaction rate and favoring the mono-alkylation product.

  • Troubleshooting Steps:

    • Agitator Efficiency: Evaluate the mixing efficiency of your reactor. The agitator design (e.g., turbine vs. pitched blade) and speed (RPM) are critical. For large volumes, a simple scale-up of RPM is often insufficient. Consider installing baffles to improve turbulence and interfacial area.

    • Catalyst Selection: While tetrabutylammonium bromide (TBAB) is common, for challenging scale-up scenarios, consider a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate or a catalyst with a larger organic structure to improve its solubility and transport efficacy in the organic phase.

    • Solvent Choice: The choice of organic solvent can influence the mass transfer characteristics. A solvent that provides a good balance of reactant solubility and interfacial tension can improve performance. Toluene is a common choice.

    • Incremental Addition: Instead of a single charge, consider a slow, continuous addition of ethyl bromide. This can help maintain a more consistent reaction rate and temperature profile.

Q2: I'm experiencing a significant exotherm upon addition of the base, leading to a rapid temperature rise that is difficult to control. How can I mitigate this thermal runaway risk?

A2: The deprotonation of phenylacetonitrile is a fast and exothermic step. On a large scale, the volume-to-surface area ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.

  • Causality: The rate of heat generation is proportional to the reaction volume, while the rate of heat removal is proportional to the surface area of the reactor. As the scale increases, the heat generation can quickly overwhelm the cooling capacity of the reactor jacket.

  • Mitigation Strategies:

    • Controlled Addition of Base: Add the aqueous base solution slowly and sub-surface to a well-agitated mixture of the phenylacetonitrile, ethyl bromide, and catalyst in the organic solvent. This allows the heat of reaction to be dissipated as it is generated.

    • Jacket Cooling: Ensure your reactor's cooling system is operating at maximum efficiency. Pre-chilling the reactants before addition of the base can also provide an initial thermal buffer.

    • Monitoring and Emergency Planning: Implement a robust temperature monitoring system with alarms. Have a clear emergency plan in place, which may include a quench system (e.g., addition of a cold, inert solvent or a reaction inhibitor).

    • Process Safety Assessment: Before scaling up, perform a thorough process hazard analysis (PHA) to identify and mitigate potential thermal runaway scenarios.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Production Scale (1000 L)
Volume to Surface Area Ratio LowMediumHigh
Heat Dissipation EfficientModerateChallenging
Mixing HomogeneousPotential for dead zonesRequires optimized agitation
Thermal Runaway Risk LowModerateHigh

Q3: My final product after the first step is contaminated with a significant amount of an impurity that is difficult to separate. What could it be and how can I prevent its formation?

A3: A likely impurity is the product of O-alkylation of the intermediate anion. Another possibility is the formation of byproducts from the reaction of the catalyst with the base at elevated temperatures (Hofmann elimination).

  • Causality: The phenylacetonitrile anion is an ambident nucleophile, meaning it can react on either the carbon or the nitrogen atom. While C-alkylation is favored, under certain conditions, O-alkylation can occur. Hofmann elimination of the quaternary ammonium catalyst can occur at high temperatures in the presence of a strong base, leading to the formation of tributylamine and butene, which can complicate the purification process.

  • Prevention and Control:

    • Temperature Control: Strict temperature control is crucial. Running the reaction at the lowest effective temperature will minimize the rate of side reactions.

    • Catalyst Stability: Choose a phase-transfer catalyst that is thermally stable under the reaction conditions. If high temperatures are unavoidable, consider a phosphonium-based catalyst, which can be more stable than ammonium-based catalysts.

    • Stoichiometry: Precise control of the stoichiometry of the reactants is important. An excess of base can promote side reactions.

Troubleshooting_Alkylation cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Problem Poor Yield / High Mono-alkylation Cause Mass Transfer Limitation Problem->Cause Solution1 Improve Agitation Cause->Solution1 Solution2 Optimize Catalyst Cause->Solution2 Solution3 Adjust Solvent Cause->Solution3

Caption: Troubleshooting workflow for poor dialkylation.

Step 2: Hydrolysis of 2-Ethyl-2-phenylbutyronitrile

The hydrolysis of the sterically hindered nitrile to the corresponding carboxylic acid is often the more challenging step to scale up.

Q1: The hydrolysis of my nitrile is extremely slow, requiring very long reaction times and harsh conditions (e.g., high concentrations of acid/base and high temperatures). How can I improve the reaction rate at scale?

A1: The steric hindrance around the nitrile group in 2-Ethyl-2-phenylbutyronitrile makes it resistant to hydrolysis. Simply increasing the temperature and concentration of the hydrolyzing agent on a large scale can lead to safety issues and byproduct formation.

  • Causality: The bulky ethyl and phenyl groups shield the nitrile carbon from nucleophilic attack by water or hydroxide ions. This high activation energy barrier necessitates forcing conditions.

  • Strategies for Efficient Hydrolysis:

    • Co-solvents: The use of a co-solvent that is miscible with both the aqueous and organic phases can increase the concentration of the nitrile in the vicinity of the hydrolyzing agent. Ethylene glycol or diethylene glycol are often used for high-temperature hydrolyses.

    • Microwave-Assisted Synthesis (for smaller scale-up): While not always practical for very large-scale production, microwave reactors can significantly accelerate the hydrolysis by rapidly and uniformly heating the reaction mixture.

    • Alternative Hydrolysis Conditions:

      • Acidic Hydrolysis: A mixture of concentrated sulfuric acid and water is effective. The reaction proceeds via the formation of an amide intermediate.

      • Basic Hydrolysis: Concentrated sodium or potassium hydroxide solutions at reflux are also commonly used. This will initially form the carboxylate salt, which requires a separate acidification step.

Q2: During the acidic hydrolysis, I'm observing charring and the formation of dark-colored byproducts, making purification difficult. What is causing this and how can I prevent it?

A2: The use of concentrated strong acids at high temperatures can lead to dehydration and polymerization side reactions of the aromatic ring and other organic components.

  • Causality: Concentrated sulfuric acid is a powerful dehydrating agent and can promote undesirable side reactions, especially at elevated temperatures.

  • Prevention and Control:

    • Temperature Management: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Gradual heating and careful monitoring are essential.

    • Acid Concentration: It is a balancing act. While a high concentration of acid is needed for the reaction to proceed, using a slight excess and not overly concentrated acid can help to minimize charring.

    • Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to the harsh conditions.

    • Alternative Acids: In some cases, a mixture of acetic acid and hydrochloric acid can be a milder alternative to sulfuric acid, although it may require longer reaction times.

Q3: After basic hydrolysis and acidification, my product is an oil that is difficult to handle and purify. How can I obtain a solid product?

A3: this compound can sometimes precipitate as an oil, especially if impurities are present that depress the melting point.

  • Troubleshooting Steps for Isolation:

    • Controlled Acidification: Add the acid slowly to the cooled basic solution with vigorous stirring. A rapid pH change can lead to the formation of an oil. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

    • Solvent-Assisted Crystallization: After acidification, if the product oils out, you can extract it into a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and then slowly evaporate the solvent. Often, the product will crystallize from the concentrated solution. If not, a recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be necessary.

    • Purification via Extraction: A thorough workup is crucial. After acidification, extract the product into an organic solvent. Wash the organic layer with water and then brine to remove inorganic salts. Drying the organic layer thoroughly before solvent removal is also important.[2][3]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the recommended phase-transfer catalyst and loading for the dialkylation step?

A: Tetrabutylammonium bromide (TBAB) is a commonly used and cost-effective catalyst. A catalyst loading of 1-5 mol% relative to phenylacetonitrile is typically sufficient. For more challenging reactions or to improve reaction rates, a higher loading or a more lipophilic catalyst may be beneficial.

Q: What are the key safety precautions I should take when running this synthesis at scale?

A:

  • Reagent Handling: Phenylacetonitrile is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] Ethyl bromide is a flammable liquid and is harmful if swallowed or inhaled. Concentrated acids and bases are corrosive. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction Control: The dialkylation reaction is exothermic. Implement strict temperature control and have an emergency cooling/quench plan in place to prevent a thermal runaway.

  • Pressure Build-up: During hydrolysis, especially with acidic conditions at high temperatures, there is a potential for pressure build-up in a closed reactor. Ensure the reactor is properly vented.

Q: How can I monitor the progress of the reactions?

A:

  • Dialkylation: The reaction can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of phenylacetonitrile and the formation of the mono- and di-alkylated products.

  • Hydrolysis: HPLC is the preferred method for monitoring the hydrolysis of the nitrile to the carboxylic acid.

Q: What is the best method for purifying the final this compound product on a large scale?

A: The purification strategy will depend on the nature and amount of impurities. A typical industrial purification process would involve:

  • Extraction: After the hydrolysis and acidification, the crude product is extracted into an organic solvent.

  • Washing: The organic layer is washed with water to remove water-soluble impurities and then with a dilute solution of a mild base (e.g., sodium bicarbonate) to remove any unreacted starting materials or acidic byproducts.[2][3]

  • Crystallization/Distillation: The final product can be isolated by crystallization from a suitable solvent system or by vacuum distillation, depending on its physical properties and the nature of the remaining impurities.

Experimental Protocol: Synthesis of this compound (Pilot Scale)

Step 1: Dialkylation of Phenylacetonitrile

Protocol_Alkylation Start Start Charge_Reactants Charge Reactor with Phenylacetonitrile, Ethyl Bromide, Toluene, and TBAB Start->Charge_Reactants Cool Cool to 10-15°C with Agitation Charge_Reactants->Cool Add_Base Slowly Add 50% NaOH (aq) Maintain Temperature < 30°C Cool->Add_Base React Stir at 25-30°C for 4-6 hours Add_Base->React Monitor Monitor by GC/HPLC until Phenylacetonitrile < 1% React->Monitor Workup Phase Separate and Wash Organic Layer Monitor->Workup End Proceed to Hydrolysis Workup->End

Caption: Workflow for the dialkylation step.

  • Reactor Setup: To a clean, dry, and inerted 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge phenylacetonitrile (5.0 kg, 42.7 mol), ethyl bromide (11.8 kg, 108.3 mol), toluene (25 L), and tetrabutylammonium bromide (0.69 kg, 2.1 mol).

  • Cooling: Begin agitation and cool the reaction mixture to 10-15°C using the reactor's cooling jacket.

  • Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (8.2 kg of 50% NaOH, 102.5 mol) via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and continue to stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by GC or HPLC. The reaction is considered complete when the starting phenylacetonitrile is less than 1% of the total peak area.

  • Workup: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with water (2 x 10 L). The resulting toluene solution of 2-ethyl-2-phenylbutyronitrile is used directly in the next step.

Step 2: Hydrolysis of 2-Ethyl-2-phenylbutyronitrile

  • Charge for Hydrolysis: To the toluene solution from the previous step in a suitable reactor, add a mixture of concentrated sulfuric acid (12.5 kg) and water (12.5 L) cautiously with cooling.

  • Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain at this temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by HPLC until the nitrile intermediate is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (50 kg) with stirring.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (2 x 10 L). Combine the organic layers and wash with water (2 x 10 L) and then with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Acidification and Isolation: Cool the combined basic aqueous layers in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. The product will precipitate.

  • Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an oil forms, extract with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to induce crystallization. The crude product can be recrystallized from a suitable solvent like heptane or a mixture of heptane and ethyl acetate to yield pure this compound.

References

  • Makosza, M. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • BenchChem. Technical Support Center: Purification of Products from 2-Phenylbutyryl Chloride Reactions. BenchChem.
  • Fisher Scientific. (2024, January 25).
  • Merck. (2024, August 9).
  • BenchChem.
  • TCI Chemicals.
  • Sigma-Aldrich. (2024, August 9).
  • ChemScene. (2024, November 18).
  • HSE. Chemical reaction hazards and the risk of thermal runaway INDG254.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions.

Sources

resolving poor solubility of 2-Ethyl-2-phenylbutanoic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during in vitro assays. Here, we provide in-depth troubleshooting advice, detailed protocols, and scientific rationale to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous assay buffers?

A: The solubility of this compound is dictated by its molecular structure. It possesses a phenyl group and two ethyl groups, which are non-polar and hydrophobic, as well as a carboxylic acid group, which is polar and hydrophilic.[1] In neutral or acidic aqueous solutions, the carboxylic acid group remains largely protonated (uncharged), making the hydrophobic characteristics of the phenyl and ethyl groups dominant.[2] This leads to low solubility in water.[1][3]

Q2: What is the most common initial strategy to solubilize this compound for in vitro assays?

A: The standard initial approach is to create a concentrated stock solution in an organic solvent, most commonly dimethyl sulfoxide (DMSO), and then dilute this stock into the aqueous assay buffer.[4][5] However, due to the compound's low aqueous solubility, this can often lead to precipitation upon dilution.

Q3: How does pH influence the solubility of this compound?

A: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[6][7] In alkaline solutions (higher pH), the carboxylic acid group deprotonates to form a carboxylate salt. This charged form is significantly more polar and, therefore, more soluble in aqueous media.[2][8] The predicted pKa of this compound is approximately 4.39, meaning that at a pH above this value, the more soluble, deprotonated form will begin to predominate.[9]

Troubleshooting Guide & Protocols

Problem 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.

This is a common issue known as "kinetic" insolubility, where the compound is rapidly forced out of solution as the solvent changes from organic (DMSO) to aqueous.

Root Cause Analysis: The rapid solvent shift causes the compound to crash out of solution before it can establish equilibrium. The final concentration of the compound in the assay medium exceeds its thermodynamic solubility under those specific conditions (pH, temperature, etc.).

Solution Strategy: pH Adjustment and Co-Solvent System

This protocol involves preparing a buffer at a slightly alkaline pH to ensure the this compound is in its more soluble, deprotonated state.

Detailed Protocol:

  • Buffer Preparation: Prepare your primary aqueous buffer (e.g., PBS, TRIS) at a pH of 7.5 or higher. For carboxylic acids, a higher pH generally leads to better solubility.[6][10]

  • Stock Solution Preparation: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM).[4][5] Ensure it is fully dissolved. Gentle warming or vortexing may be necessary.

  • Intermediate Dilution (Optional but Recommended): If high final concentrations are needed, first dilute the DMSO stock into a small volume of your alkaline buffer that also contains a co-solvent like ethanol. This provides a less drastic solvent change.

  • Final Dilution: Slowly add the DMSO stock solution (or the intermediate dilution) to your pre-warmed (if applicable to your assay, e.g., 37°C) alkaline assay buffer while vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[11][12]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution is not clear, the compound is not fully dissolved.

G cluster_prep Preparation cluster_dilution Dilution Workflow cluster_outcome Outcome Stock_Sol Prepare Concentrated Stock in 100% DMSO Add_Stock Slowly add DMSO stock to pre-warmed, stirring buffer Stock_Sol->Add_Stock Buffer_Prep Prepare Assay Buffer (pH ≥ 7.5) Buffer_Prep->Add_Stock Final_Conc Ensure Final DMSO Concentration < 0.5% Add_Stock->Final_Conc Inspect Visually Inspect for Precipitation Final_Conc->Inspect Success Clear Solution: Proceed with Assay Inspect->Success Clear Failure Precipitation: Troubleshoot Further Inspect->Failure Cloudy

Caption: Workflow for preparing this compound solution.

Problem 2: I am concerned about the effects of organic solvents (like DMSO) on my cell-based assay.

Solvent toxicity is a valid concern, as it can confound experimental results by inducing stress, apoptosis, or other cellular changes.[11][12]

Root Cause Analysis: Organic solvents can disrupt cell membranes and interfere with protein function, leading to cytotoxicity. The safe concentration limit is highly dependent on the cell type and the duration of exposure.[11]

Solution Strategy: Vehicle Control and Alternative Solvents

  • Strict Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of the solvent (e.g., 0.5% DMSO in buffer) used in your experiment but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.

  • Minimize Final Solvent Concentration: Perform serial dilutions to ensure the final concentration of your organic solvent is as low as possible while maintaining compound solubility.

  • Alternative Solvents: If DMSO proves to be too toxic for your system, consider other less cytotoxic co-solvents.

Co-SolventTypical Max Concentration (Cell-based Assays)Notes
DMSO< 0.5%[11]Most common, but can have biological effects.
Ethanol< 0.5%Can be more cytotoxic than DMSO for some cell lines.[11]
Polyethylene Glycol 400 (PEG 400)1-2%Generally well-tolerated.[13][14]
Propylene Glycol (PG)1-2%Another well-tolerated alternative.[13][14]
Problem 3: How can I experimentally determine the maximum soluble concentration of this compound in my specific assay medium?

This can be determined using a kinetic solubility assay. This type of assay mimics the process of diluting a DMSO stock into an aqueous buffer and is ideal for early-stage drug discovery.[5][15]

Root Cause Analysis: The theoretical solubility of a compound can differ from its practical, or "kinetic," solubility in a complex biological medium. An experimental determination is crucial for accurate results.

Solution Strategy: High-Throughput Kinetic Solubility Assay

This protocol provides a general framework for a plate-based kinetic solubility assay.

Detailed Protocol:

  • Prepare Compound Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Plate Setup: In a 96-well plate, add a small, fixed volume of the DMSO stock solution to multiple wells (e.g., 2 µL).[16]

  • Serial Dilution: Add varying amounts of your specific assay buffer to the wells to create a range of final compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[4][16]

  • Detection of Precipitation: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm). An increase in signal indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Caption: Kinetic solubility assay workflow.

By employing these structured troubleshooting strategies and protocols, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and reproducible assay results.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Badea, I., & Singh, P. (1992). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • Ibrahim, A., El-Meligy, A., & Donia, A. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Mooney, K. G., Mintun, M. A., & Himmelstein, K. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Chemsrc. (n.d.). Ethyl 2-phenylbutanoate | CAS#:119-43-7.
  • Hamzeloo-Moghadam, M., Aghaei, M., & Abdollahi, M. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Hamzeloo-Moghadam, M., Aghaei, M., & Abdollahi, M. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.
  • ResearchGate. (n.d.). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • Tanneberger, K., Rico-Rico, A., Kramer, N. I., Busser, F. J., Hermens, J. L., & Schirmer, K. (2010). Considerations regarding use of solvents in in vitro cell based assays. Environmental Science & Technology.
  • Tanneberger, K., Rico-Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate.
  • Tran, T. T., Tran, P. H. L., & Lee, B. J. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.
  • Solubility of Things. (n.d.). 2-Phenylbutyric acid.
  • ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays?.
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). 2-Phenylbutyric Acid.
  • FooDB. (n.d.). Showing Compound 2-Ethylbutanoic acid (FDB003245).

Sources

preventing side reactions during the synthesis of 2-Ethyl-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Ethyl-2-phenylbutanoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a high-yield, high-purity outcome.

The synthesis of this compound is typically accomplished via a two-stage process:

  • Dialkylation: The α,α-diethylation of phenylacetonitrile (also known as benzyl cyanide) using an ethylating agent to form the key intermediate, 2-ethyl-2-phenylbutanenitrile.

  • Hydrolysis: The subsequent conversion of the nitrile intermediate to the final carboxylic acid product.

Each stage presents unique challenges and potential for side-product formation. This guide provides a structured troubleshooting framework to address these issues directly.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Dialkylation cluster_1 Stage 2: Hydrolysis PAN Phenylacetonitrile Intermediate 2-Ethyl-2-phenylbutanenitrile PAN->Intermediate Alkylation Base Strong Base (e.g., NaOH in PTC) Base->PAN Deprotonation EtBr Ethyl Bromide (2 eq.) EtBr->PAN Et+ source Nitrile 2-Ethyl-2-phenylbutanenitrile FinalProduct This compound Nitrile->FinalProduct Hydrolysis Acid_Heat Acid/Base, Heat (e.g., H2SO4, Δ) Acid_Heat->Nitrile

Caption: High-level workflow for the two-stage synthesis of this compound.

Part 1: Troubleshooting the Alkylation Stage (Synthesis of 2-Ethyl-2-phenylbutanenitrile)

The primary challenge in this first stage is achieving complete dialkylation while preventing competing reactions.

Q1: My reaction yields a significant amount of the mono-alkylated product, 2-phenylbutanenitrile. How can I favor the desired dialkylation?

A1: The formation of 2-phenylbutanenitrile is a classic case of incomplete reaction. The mono-alkylated product still possesses an acidic α-hydrogen, making it susceptible to deprotonation and a second alkylation.[1] However, several kinetic and stoichiometric factors can halt the reaction prematurely.

Causality & Mitigation Strategies:

  • Insufficient Base or Alkylating Agent: Dialkylation requires at least two equivalents of both the base and the ethylating agent for each equivalent of phenylacetonitrile. Ensure your stoichiometry is correct. A slight excess of the ethylating agent (e.g., 2.2 equivalents) can help drive the reaction to completion.

  • Inefficient Deprotonation: The pKa of the α-hydrogen on the mono-alkylated intermediate is higher than that of the starting phenylacetonitrile due to the electron-donating nature of the ethyl group. This makes the second deprotonation step more difficult.

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA) or tetrabutylammonium bromide (TBAB) with a strong aqueous base (e.g., 50% NaOH) is highly effective.[1][2] The catalyst transports the hydroxide ion into the organic phase, creating a sufficiently basic environment for both deprotonation steps.[3]

    • Anhydrous Conditions with Stronger Bases: If not using PTC, bases like sodium hydride (NaH) or sodium amide (NaNH2) in an anhydrous solvent (e.g., THF, Toluene) are necessary.[4][5] Moisture will quench these bases, leading to incomplete deprotonation and low yields.[4]

  • Steric Hindrance: While less of an issue with ethyl groups compared to bulkier alkyl groups, steric hindrance can slow the second alkylation.[6] Ensuring adequate reaction time and temperature is crucial.

Alkylation_Troubleshooting cluster_checks cluster_solutions Start Problem: High levels of mono-alkylated product Check1 Check Stoichiometry: Base & Et-X ≥ 2 eq.? Start->Check1 Check2 Review Base System: Using effective PTC or anhydrous strong base? Check1->Check2 Yes Sol1 Solution: Adjust moles of reagents to >2 eq. Check1->Sol1 No Check3 Verify Reaction Conditions: Sufficient time & temperature? Check2->Check3 Yes Sol2 Solution: Implement PTC or ensure strictly anhydrous conditions. Check2->Sol2 No Sol3 Solution: Increase reaction time or temperature moderately. Monitor by TLC/GC. Check3->Sol3 No

Caption: Troubleshooting logic for incomplete dialkylation.

Q2: I'm observing impurities that appear to be hydrolysis products in my crude nitrile. What causes this and how can I prevent it?

A2: The presence of 2-ethyl-2-phenylbutanamide or this compound in your crude nitrile product points to premature hydrolysis of the nitrile group.

Causality & Mitigation Strategies:

  • Reaction Conditions: The strong basic conditions required for alkylation, especially when using aqueous NaOH in a PTC system, can simultaneously promote nitrile hydrolysis.[2] This side reaction is exacerbated by:

    • High Temperatures: Elevated temperatures significantly accelerate the rate of hydrolysis.[2]

    • Prolonged Reaction Times: Extended exposure to the strong base after the alkylation is complete will favor the hydrolysis pathway.

  • Mitigation:

    • Temperature Control: Strictly maintain the recommended reaction temperature. For the ethylation of phenylacetonitrile, a range of 28-40°C is often cited.[7] Use a cooling bath to manage the initial exothermic reaction.

    • Reaction Monitoring: Monitor the consumption of the starting material and intermediates using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the dialkylation is complete, proceed with the work-up promptly to minimize the product's contact time with the base.[2]

    • Work-up Procedure: Quench the reaction by adding water and an organic solvent, then quickly separate the organic layer.[8]

Q3: The reaction is sluggish or gives a low yield overall. What are the potential causes?

A3: Low conversion can be traced back to several fundamental issues with reagents or reaction setup.

Causality & Mitigation Strategies:

  • Inactive Base: Strong bases can degrade upon storage. Sodium hydride may have an oxide layer, and concentrated NaOH solutions can absorb atmospheric CO2. Use fresh, properly stored reagents.[4]

  • Inefficient Stirring (in PTC): Phase-transfer catalysis relies on maximizing the interfacial surface area between the aqueous and organic phases. Inefficient or slow stirring will dramatically reduce the reaction rate. Use a mechanical stirrer for vigorous agitation.[2]

  • Moisture Contamination (Anhydrous Systems): In non-PTC systems, even trace amounts of water can deactivate the strong base. Ensure all glassware is oven-dried and solvents are anhydrous.[4]

  • Poor Quality Alkylating Agent: Ensure the ethyl bromide or other ethylating agent is of high purity.

Part 2: Troubleshooting the Hydrolysis Stage (Conversion to Carboxylic Acid)

The goal of this second stage is the complete and clean conversion of the nitrile group to a carboxylic acid.

Q1: My final product is contaminated with 2-ethyl-2-phenylbutanamide. How do I ensure complete hydrolysis?

A1: The presence of the amide intermediate indicates that the hydrolysis reaction has not gone to completion. Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid.[9][10] The second step is often the rate-limiting one.

Causality & Mitigation Strategies:

  • Insufficiently Forcing Conditions: Complete hydrolysis often requires harsh conditions.

    • Acid-Catalyzed Hydrolysis: This method typically yields the free carboxylic acid directly.[11][12] Heating the nitrile under reflux with a strong aqueous acid like 50-80% sulfuric acid or concentrated hydrochloric acid is effective. Ensure the reaction is heated for a sufficient duration (monitoring by TLC is recommended) until all the amide intermediate is consumed.[13]

    • Base-Catalyzed (Alkaline) Hydrolysis: Heating with a strong base like NaOH or KOH first produces the carboxylate salt.[9] To drive the reaction to completion, a higher temperature or longer reflux time may be necessary. The final carboxylic acid is obtained after acidification of the cooled reaction mixture.[13]

  • Inadequate Acid/Base Concentration: The hydrolysis is catalytic in acid or base, but a sufficient concentration is required for a practical reaction rate. Using dilute reagents may cause the reaction to stall.

Q2: The yield of my final carboxylic acid is low after workup. What are the common pitfalls?

A2: Low recovery of the final product often stems from issues during the work-up and purification, particularly related to the product's solubility.

Causality & Mitigation Strategies:

  • Incomplete Acidification (after Basic Hydrolysis): After alkaline hydrolysis, the product exists as a water-soluble carboxylate salt (e.g., sodium 2-ethyl-2-phenylbutanoate). If you do not add enough strong acid to bring the pH below the pKa of the carboxylic acid (pKa ≈ 4-5), a significant portion of the product will remain as the salt in the aqueous layer and will not be extracted by the organic solvent.[13]

    • Solution: After cooling the reaction mixture, acidify with a strong acid (e.g., concentrated HCl) until the solution is strongly acidic (pH < 2). The formation of a precipitate or an oily layer is a good indicator of product formation.

  • Insufficient Extraction: this compound has some solubility in water. A single extraction with an organic solvent may not be sufficient for quantitative recovery.

    • Solution: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate or diethyl ether to ensure complete recovery of the product from the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-2-phenylbutanenitrile (PTC Method)

Materials:

  • Phenylacetonitrile

  • Ethyl bromide

  • 50% (w/w) aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (TEBA)

  • Toluene or Benzene[8]

  • Round-bottom flask with mechanical stirrer, dropping funnel, condenser, and thermometer

Procedure:

  • Reaction Setup: In the flask, charge the 50% aqueous sodium hydroxide solution, phenylacetonitrile (1.0 eq), and TEBA (0.01-0.02 eq).[2]

  • Addition of Ethyl Bromide: Begin vigorous stirring. Add ethyl bromide (2.2 eq) dropwise via the dropping funnel over approximately 90-120 minutes.

  • Temperature Control: Maintain the internal temperature between 28–35°C during the addition. Use a cold-water bath to control any exotherm.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring for 2-3 hours. The reaction can be gently warmed to 40°C for the final 30-60 minutes to ensure completion.[2][7] Monitor the disappearance of starting material and the mono-alkylated intermediate by GC or TLC.

  • Work-up: Cool the mixture to room temperature. Add water and toluene to dilute the mixture. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional toluene.[8]

  • Purification: Combine the organic layers. Wash successively with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis of 2-Ethyl-2-phenylbutanenitrile (Acidic Method)

Materials:

  • Crude 2-Ethyl-2-phenylbutanenitrile

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Water

  • Ethyl acetate (or other suitable extraction solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In the flask, combine the crude nitrile (1.0 eq) and a 60-80% aqueous solution of sulfuric acid.

  • Heating: Heat the mixture to reflux (typically 110-120°C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitrile and any amide intermediate are no longer visible (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the acidified aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash with brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

Data Summary: Key Parameters and Side Products

ParameterStageOptimal ConditionConsequence of Deviation / Side Product
Stoichiometry Alkylation>2 eq. of Base & Ethyl HalideLow: Incomplete reaction, formation of 2-phenylbutanenitrile.
Temperature Alkylation28-40°CHigh: Increased rate of nitrile hydrolysis to amide/acid.[2][7]
Reaction Time AlkylationMonitor to completionExcessive: Increased nitrile hydrolysis.
Stirring Rate Alkylation (PTC)VigorousLow: Poor phase mixing, slow/incomplete reaction.
Moisture Alkylation (Anhydrous)Strict exclusionPresent: Deactivates strong bases like NaH, leading to low yield.[4]
Temperature HydrolysisReflux (e.g., 110-120°C)Low: Incomplete hydrolysis, isolation of amide intermediate.[13]
Final pH Hydrolysis (Work-up)pH < 2High: Product remains in aqueous layer as carboxylate salt, low yield.[13]

References

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2-Phenylbutanenitrile from Phenylacetonitrile.
  • BenchChem (2025). An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 2-Phenylbutanenitrile Synthesis.
  • BenchChem (2025). Common side products in the synthesis of 2-Phenylbutanenitrile.
  • BenchChem (2025). Troubleshooting low conversion in the alkylation of phenylacetonitrile.
  • BenchChem (2025). Navigating the Synthesis of 2-Phenylbutanenitrile: A Technical Support Guide.
  • Clark, J. (2023). hydrolysis of nitriles. Chemguide.
  • Chemistry Stack Exchange (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • BenchChem (2025). Preventing over-alkylation in 2-Phenylbutanenitrile synthesis.
  • BenchChem (2025). Stability of 2-Phenylbutanenitrile under acidic vs. basic conditions.
  • Kenyon, W. G., Kaiser, E. M., & Hauser, C. R. (1965). Mono- and Dialkylation of Phenylacetonitrile by Means of Sodamide and Sodium Hydride. Alkylation of Diphenylacetonitrile. The Journal of Organic Chemistry, 30(8), 2937–2940.
  • Isao, I. (1980). Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly (ethylene glycols or their Ethers). NIPPON KAGAKU KAISHI, 1980(9), 1444-1446.

Sources

Technical Support Center: Post-Synthesis Purification of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-2-phenylbutanoic acid (CAS 5465-28-1). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. A prevalent method for synthesizing α,α-disubstituted carboxylic acids is the Grignard reaction, where an appropriate Grignard reagent reacts with carbon dioxide.[1][2]

Common impurities may include:

  • Unreacted Starting Materials: Such as the alkyl or aryl halide used to form the Grignard reagent.

  • Neutral Byproducts: Side-products from the Grignard reaction, for example, biphenyl from a Wurtz-type coupling.

  • Other Carboxylic Acids: If other Grignard reagents are present as impurities.

  • Residual Solvents: Ether (diethyl ether, THF), toluene, etc., used during the synthesis.

Q2: My crude product is a pale yellow oil or a sticky semi-solid, not the white solid described in the literature. What does this indicate?

A2: this compound is reported as a white solid with a melting point of approximately 93 °C.[3] An oily or semi-solid appearance almost always indicates the presence of impurities, most commonly residual solvents or unreacted liquid starting materials. These impurities depress the melting point and disrupt the crystal lattice, preventing solidification. A primary purification step like acid-base extraction is strongly recommended to remove these types of contaminants.

Q3: What is the most robust, first-line purification strategy for this compound?

A3: For nearly all carboxylic acids, including this compound, acid-base extraction is the most powerful and effective initial purification technique.[4][5] This method leverages the acidic nature of the carboxyl group to selectively move your target compound from an organic solvent into an aqueous layer, leaving neutral and basic impurities behind. The process is then reversed to recover the purified acid.[6]

Q4: How can I effectively monitor the progress and success of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool. However, carboxylic acids often streak on standard silica gel plates due to strong interactions.[7] To get clean spots, add 0.5-1% acetic or formic acid to your eluent system (e.g., hexane/ethyl acetate). This keeps the carboxylic acid fully protonated, preventing tailing. For final purity confirmation, techniques like HPLC, LC-MS, and NMR spectroscopy are standard.[8]

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols to address specific purification challenges. The first step in any purification is to accurately identify the nature of the impurities present.

Decision-Making Workflow for Purification

Before selecting a protocol, use the following decision tree to determine the most logical purification strategy.

Purification Decision Tree start Crude this compound check_impurities Analyze Impurity Profile (TLC, NMR) start->check_impurities is_neutral Are neutral/basic impurities present? check_impurities->is_neutral is_acidic Are other acidic impurities present? is_neutral->is_acidic No acid_base Perform Acid-Base Extraction is_neutral->acid_base Yes recrystallize Recrystallize is_acidic->recrystallize Yes (Different Solubility) chromatography Perform Column Chromatography is_acidic->chromatography Yes (Similar Solubility) final_product Pure Product (Verify by HPLC/NMR) is_acidic->final_product No acid_base->is_acidic recrystallize->final_product chromatography->final_product Acid-Base Extraction Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve Crude Product in Diethyl Ether add_base 2. Add NaHCO₃ (aq) dissolve->add_base Mix & Vent organic_impurities Neutral Impurities Remain in Ether final_organic Discard or Analyze for Byproducts organic_impurities->final_organic separate 4. Separate Layers add_base->separate Allow to Settle separate->organic_impurities acid_salt Carboxylate Salt (in Aqueous Layer) separate->acid_salt acidify 5. Acidify with HCl (aq) acid_salt->acidify precipitate 6. Precipitate Forms acidify->precipitate isolate 7. Isolate Pure Acid (Filtration/Extraction) precipitate->isolate

Caption: Workflow for acid-base extraction.

Guide 2: Purification by Recrystallization

If acid-base extraction yields a solid that still contains impurities (e.g., other similar carboxylic acids), recrystallization is the next logical step. The success of this technique hinges on selecting a solvent in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Solvent Selection: Use a small amount of your product to test various solvents. The goal is to find a single solvent or a binary solvent system that meets the solubility criteria. Refer to the table below for starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is critical to use the minimum volume to ensure supersaturation and good recovery upon cooling.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Solvent SystemPolarityBoiling Point (°C)Comments
Heptane/TolueneNon-polar/Aromatic98 / 111A good starting point. Dissolve in minimal hot toluene, then add heptane until cloudy. Reheat to clarify and cool slowly.
Ethanol/WaterPolar Protic78 / 100The compound is likely soluble in ethanol. [9]Dissolve in minimal hot ethanol and add water dropwise until persistent turbidity is observed.
Acetone/HexanePolar Aprotic/Non-polar56 / 69Dissolve in acetone and add hexane as the anti-solvent.
Guide 3: Purification by Column Chromatography

When impurities have very similar properties to the target compound, or for removing trace contaminants, column chromatography is required. As noted, carboxylic acids can be challenging to purify on silica gel.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Develop a solvent system using TLC. A common starting point is a mixture of Hexane and Ethyl Acetate.

    • Key Optimization: To prevent streaking, add 0.5-1% acetic acid to the pre-mixed eluent. [7]This ensures the carboxylic acid remains protonated and elutes as a sharp band.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed ("dry loading"). This technique generally provides superior resolution.

  • Elution: Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Acetic Acid) and gradually increase the polarity (gradient elution) to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using an acidified eluent) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove the final traces of acetic acid.

For highly polar impurities, reversed-phase (C18) flash chromatography can be an excellent alternative, typically using a water/acetonitrile or water/methanol mobile phase, often with a TFA or formic acid modifier. [10]

Summary of Purification Techniques

TechniquePrincipleBest For RemovingProsCons
Acid-Base Extraction Differential solubility of acid vs. its salt [5]Neutral and basic impuritiesHigh capacity, fast, inexpensive, highly effective for gross purificationNot effective for separating similar acidic compounds
Recrystallization Differential solubility at different temperaturesImpurities with different solubility profilesCan yield very high purity material, scalableRequires a solid product, solvent selection can be difficult, potential for product loss in mother liquor
Column Chromatography Differential partitioning between stationary and mobile phases [7]Impurities with different polaritiesHigh resolution, versatile for complex mixturesLower capacity, more time-consuming, requires significant solvent volumes

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Solubility of Things. (n.d.). 2-Phenylbutyric acid.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • eCampusOntario Pressbooks. (n.d.). 3.5 – Reactions of Carboxylic Acids and Derivatives.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for a common chromatographic challenge: peak tailing. By understanding the underlying chemical principles, you can systematically diagnose and resolve this issue, leading to robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem for quantifying this compound?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, featuring a trailing edge that is longer than the leading edge.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. When peak tailing occurs, it can significantly compromise the accuracy and precision of your analysis. This is because the distorted peak shape makes it difficult for the integration software to accurately determine the peak's start and end points, leading to inconsistent area counts and, consequently, erroneous quantification of this compound.

Q2: I'm observing peak tailing specifically for this compound, but not for other neutral compounds in my sample mix. What are the likely causes?

A2: This is a classic indication that the issue is related to the specific chemical properties of your analyte. This compound is a carboxylic acid, and its acidic nature is the primary driver of peak tailing in reversed-phase HPLC. The most probable causes include:

  • Secondary Silanol Interactions: This is the most common culprit.[2][3][4] Silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH) on their surface. These silanol groups are acidic and can interact with polar functional groups on analytes.[4][5] For an acidic compound like this compound, this can lead to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2][3]

  • Inappropriate Mobile Phase pH: The pH of your mobile phase is critical when analyzing ionizable compounds.[6][7][8] If the mobile phase pH is close to the pKa of this compound, both the ionized (more polar) and non-ionized (less polar) forms of the acid will coexist.[1][9] These two forms interact differently with the stationary phase, leading to a broadened and tailing peak.

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[10]

Q3: What is the pKa of this compound, and how should it guide my mobile phase preparation?

This pKa value is your most important guide for mobile phase pH selection. To ensure a single, non-ionized form of the analyte and achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[6][8][11] For an acidic compound, this means you should aim for a mobile phase pH of approximately 2.5 to 3.0. At this low pH, the carboxylic acid will be fully protonated (non-ionized), and the acidic silanol groups on the column will also be protonated, minimizing unwanted secondary interactions.[4][12]

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing for this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound q1 Is the mobile phase pH at least 2 units below the estimated pKa (~4.5-5.0)? start->q1 sol1 Adjust Mobile Phase pH: - Set pH to 2.5 - 3.0 using an appropriate buffer (e.g., 0.1% Formic Acid or Phosphate Buffer). - Ensure adequate buffer concentration (10-25 mM). q1->sol1 No q2 Are you using a high-purity, end-capped C18 column? q1->q2 Yes a1_yes Yes a1_no No sol2 Select an Appropriate Column: - Use a modern, high-purity (Type B) silica column. - Ensure it is well end-capped to minimize residual silanol groups. q2->sol2 No q3 Have you checked for column overload? q2->q3 Yes a2_yes Yes a2_no No sol3 Test for Column Overload: - Prepare a 1:10 dilution of your sample and inject. - If peak shape improves, reduce sample concentration or injection volume. q3->sol3 No q4 Are there any signs of column degradation or contamination? q3->q4 Yes a3_yes Yes a3_no No sol4 Column Maintenance & System Check: - Perform a column flush with a strong solvent. - Check for voids or blockages. - Inspect for extra-column volume (e.g., long tubing). q4->sol4 Yes

Caption: Troubleshooting workflow for peak tailing of this compound.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

This protocol details the systematic approach to optimizing the mobile phase pH to suppress the ionization of this compound.

Objective: To achieve a symmetrical peak shape by ensuring the analyte is in a single, non-ionized state.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or a suitable phosphate buffer)

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Portion: Start by preparing the aqueous component of your mobile phase. For a target pH of 2.7, add 0.1% (v/v) formic acid to HPLC-grade water.

  • pH Verification: Use a calibrated pH meter to confirm the pH of the aqueous portion. Adjust as necessary with small additions of acid or a suitable base if using a buffer system.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous portion with the organic modifier (e.g., acetonitrile) at the desired ratio (e.g., 50:50 v/v).

  • Systematic Evaluation: Analyze your standard of this compound using mobile phases with pH values of 4.5, 3.5, and 2.7.

  • Data Analysis: For each run, record the retention time and, critically, the peak asymmetry factor (As). The goal is to achieve an As value as close to 1.0 as possible.

Expected Outcome:

Mobile Phase pHExpected Analyte StateExpected Retention TimeExpected Peak Asymmetry (As)
4.5Partially IonizedShorter> 1.5 (Significant Tailing)
3.5Mostly Non-ionizedLonger1.2 - 1.5 (Reduced Tailing)
2.7Fully Non-ionizedLongest1.0 - 1.2 (Symmetrical Peak)

Note: This table illustrates the general trend. Actual values will depend on your specific column and instrument conditions.[5]

Protocol 2: Column Selection and Care

The choice of HPLC column is paramount in preventing peak tailing.

Objective: To select a column that minimizes secondary interactions and to maintain its performance.

Column Selection:

  • Stationary Phase: A C18 or C8 stationary phase is suitable for the analysis of this compound.

  • Silica Type: Opt for a column packed with high-purity, Type B silica. These silicas have a lower metal content, which can reduce peak tailing.

  • End-capping: A well-end-capped column is essential. End-capping is a process that deactivates most of the residual silanol groups, significantly reducing the sites for secondary interactions.[3][5]

  • Particle Size and Dimensions: Smaller particle sizes (e.g., <3 µm) will provide higher efficiency and better peak shapes. Standard column dimensions like 4.6 mm x 150 mm are a good starting point.[13]

Column Care:

  • Dedicated Use: If possible, dedicate a column for acidic compound analysis to prevent contamination from basic compounds.

  • Proper Storage: Always store the column in a neutral, high-organic solvent mixture as recommended by the manufacturer.

  • Column Flushing: If you suspect contamination, flush the column with a series of strong solvents. A typical flush sequence could be:

    • Water

    • Isopropanol

    • Tetrahydrofuran (THF)

    • Isopropanol

    • Mobile Phase

Advanced Troubleshooting

Q4: I've adjusted the pH and I'm using a good quality end-capped column, but I still see some tailing. What else can I try?

A4: If the primary troubleshooting steps are not fully resolving the issue, consider these advanced strategies:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to better control the on-column pH and mask some of the residual silanol interactions.[4] Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.

  • Choice of Organic Modifier: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and may reduce tailing in certain cases. It's worth experimenting with methanol as the organic modifier.

  • Consider a Different Stationary Phase: If C18 is not providing the desired peak shape, a column with a polar-embedded group or a phenyl-hexyl phase might offer alternative selectivity and improved peak shape for your analyte.

  • Check for Extra-Column Effects: Ensure that the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter. Excessive dead volume in the system can contribute to peak broadening and tailing.[1][12]

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results in your research and development endeavors.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Pandey, P. K. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • ChemBK. (n.d.). This compound.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Regis Technologies, Inc. (n.d.). HPLC Column Selection Guide.
  • Solubility of Things. (n.d.). 2-Phenylbutyric acid.
  • PubChem. (n.d.). 2-Phenylbutyric Acid.
  • FooDB. (2010, April 8). Showing Compound 2-Ethylbutanoic acid (FDB003245).

Sources

effect of base strength on 2-Ethyl-2-phenylbutanoic acid synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of base strength in achieving optimal yields. Here, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions.

The Two-Stage Synthesis Pathway: A Matter of Strategic Deprotonation and Hydrolysis

The synthesis of this compound is typically a two-stage process. The overall yield is highly dependent on the efficiency of the first stage, which is the dialkylation of phenylacetonitrile. The choice and handling of the base in this initial step are paramount for success.

  • Stage 1: Dialkylation of Phenylacetonitrile. This step involves the sequential addition of two ethyl groups to the α-carbon of phenylacetonitrile. A base is used to deprotonate this carbon, creating a nucleophilic carbanion that then reacts with an ethylating agent, such as ethyl bromide. This must occur twice to form the desired 2-ethyl-2-phenylbutanenitrile intermediate.

  • Stage 2: Hydrolysis. The nitrile group of the dialkylated intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.[1][2]

The following workflow illustrates the overall process:

G cluster_0 Stage 1: Dialkylation cluster_1 Stage 2: Hydrolysis A Phenylacetonitrile + 2 eq. Ethyl Bromide B Base Addition & Deprotonation A->B C Nucleophilic Attack (x2) B->C D 2-Ethyl-2-phenylbutanenitrile (Intermediate) C->D E Acid or Base Hydrolysis D->E Proceed to Hydrolysis F Workup & Acidification E->F G This compound (Final Product) F->G

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Low Yield and Side Product Formation

This section addresses common problems encountered during the synthesis, with a focus on how base selection and handling can be the root cause and the solution.

Q1: My overall yield of this compound is consistently low. I suspect an issue in the alkylation step. Where should I start troubleshooting?

A1: Low yields can often be traced back to incomplete deprotonation of the phenylacetonitrile starting material.[3] This is the critical first step for alkylation to occur. A systematic approach to troubleshooting is recommended.

Start by evaluating your choice of base. The base must be strong enough to effectively deprotonate the α-carbon of phenylacetonitrile. The pKa of phenylacetonitrile's α-proton is approximately 22 (in DMSO), so a base whose conjugate acid has a significantly higher pKa is required for complete deprotonation.[3]

Here is a logical workflow for diagnosing the root cause of low conversion:

G start Low Yield Observed check_base Is the base strong enough? (pKa of conjugate acid > 22) start->check_base check_stoichiometry Is base stoichiometry correct? (≥ 2 equivalents for dialkylation) check_base->check_stoichiometry Yes solution_base Solution: Choose a stronger base (e.g., NaH, LDA, KOtBu, or PTC with 50% NaOH) check_base->solution_base No check_conditions Are reaction conditions anhydrous? (Dry glassware, anhydrous solvent) check_stoichiometry->check_conditions Yes solution_stoichiometry Solution: Use at least 2 full equivalents of active base. check_stoichiometry->solution_stoichiometry No solution_conditions Solution: Flame-dry glassware, use anhydrous solvents, run under inert atmosphere. check_conditions->solution_conditions No end Investigate other parameters: - Temperature Control - Stirring Efficiency - Reagent Purity check_conditions->end Yes

Caption: A step-by-step workflow for troubleshooting low conversion.

Q2: I'm seeing a significant amount of the mono-alkylated product, 2-phenylbutanenitrile, in my intermediate. How can I drive the reaction towards the desired di-alkylation?

A2: The formation of the mono-alkylated product is a common issue and it directly points to either insufficient base or suboptimal reaction conditions. After the first ethylation, the remaining α-hydrogen on 2-phenylbutanenitrile is still acidic and requires deprotonation for the second alkylation to occur.[4]

Here are the key factors to control:

  • Base Stoichiometry: For complete dialkylation, you must use at least two full equivalents of an active base.[3] One equivalent is consumed for the first deprotonation, and a second is required for the second.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed long enough for the second alkylation to occur. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to confirm the consumption of the mono-alkylated intermediate.[4] In some protocols, a slight increase in temperature after the initial addition of the alkylating agent can help drive the reaction to completion.[4][5]

  • Controlled Addition: Slowly adding the ethyl bromide helps to maintain a low concentration of the alkylating agent, which can favor mono-alkylation if that were the desired product.[4] For dialkylation, ensuring sufficient base is present from the outset is more critical.

Q3: My reaction is not working at all, and I'm recovering only my starting material, phenylacetonitrile. I'm using sodium hydride (NaH). What could be the problem?

A3: This is a classic symptom of an inactive base, often due to moisture contamination. Strong bases like sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu) are extremely sensitive to moisture.[3] Water will react with and quench these strong bases, rendering them ineffective for deprotonating the phenylacetonitrile.

Troubleshooting Steps:

  • Verify Base Quality: Use a fresh, unopened container of the base if possible. NaH that is greyish in appearance may have been exposed to air and moisture.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) before use.[6]

  • Use Anhydrous Solvents: Solvents must be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between the pKa of a base and its effectiveness in this synthesis?

A1: The relationship is fundamental. For a base to deprotonate an acid (in this case, phenylacetonitrile), the pKa of the base's conjugate acid must be significantly higher than the pKa of the acid being deprotonated. This ensures that the equilibrium of the acid-base reaction lies far to the side of the deprotonated species (the carbanion). Since the pKa of phenylacetonitrile is ~22 (in DMSO), bases that form conjugate acids with pKa values well above 22 are most effective.[3]

BaseCommon AbbreviationConjugate AcidpKa of Conjugate Acid (approx.)Suitability for Deprotonation
Sodium HydroxideNaOHWater (H₂O)15.7[7]Too weak for complete deprotonation in a single phase. Effective only under Phase-Transfer Catalysis (PTC) conditions.[8]
Sodium EthoxideNaOEtEthanol (EtOH)16[7]Generally too weak for complete deprotonation.
Potassium tert-ButoxideKOtButert-Butanol17[7]Borderline; may result in incomplete deprotonation. Can be effective under specific conditions.[9]
Sodium HydrideNaHHydrogen (H₂)35[7]Excellent. Strong, non-nucleophilic base. Requires anhydrous conditions.[3]
Sodium AmideNaNH₂Ammonia (NH₃)38Excellent. Strong base. Requires anhydrous conditions.
Lithium DiisopropylamideLDADiisopropylamine35.7[7]Excellent. Strong, non-nucleophilic base. Typically prepared in situ and requires low temperatures and anhydrous conditions.

Q2: How does Phase-Transfer Catalysis (PTC) with 50% Sodium Hydroxide work, and why is it effective despite NaOH being a relatively weak base for this purpose?

A2: Phase-Transfer Catalysis is a powerful technique that overcomes the low basicity of NaOH for this reaction by using a biphasic system (aqueous and organic).[8] Here's the mechanism:

  • Deprotonation at the Interface: The concentrated (50%) aqueous sodium hydroxide deprotonates the phenylacetonitrile at the interface between the aqueous and organic layers.[8]

  • Ion Pair Formation: A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBA) or tetrabutylammonium bromide (TBAB), is added.[8][10] The catalyst's positively charged cation pairs with the negatively charged phenylacetonitrile carbanion.

  • Extraction into Organic Phase: This newly formed ion pair is lipophilic (organic-soluble) and is extracted into the organic phase, where the ethylating agent (ethyl bromide) is located.[8]

  • Nucleophilic Substitution: In the organic phase, the carbanion is now highly reactive and performs the SN2 reaction with ethyl bromide to form the alkylated product.[8]

  • Catalyst Regeneration: The catalyst then shuttles back to the aqueous interface to repeat the cycle.

This method is highly effective because it continuously generates the reactive carbanion and transports it to the site of reaction, driving the alkylation forward even with a base that would be ineffective in a single-phase organic system.[8]

G NaOH Na⁺ OH⁻ PAN Ph-CH₂-CN (Phenylacetonitrile) QBr_aq Q⁺ Br⁻ (Catalyst) Q_PAN [Ph-CH⁻-CN] Q⁺ (Ion Pair) QBr_aq->Q_PAN 2. Ion Pair Extraction PAN->Q_PAN 1. Deprotonation at Interface EtBr Et-Br (Ethyl Bromide) Product Ph-C(Et)₂-CN (Product) EtBr->Product Product->QBr_aq 4. Catalyst Regeneration Q_PAN->EtBr 3. SN2 Reaction Interface ----------------- Interface -----------------

Caption: Phase-transfer catalyzed synthesis of 2-phenylbutanenitrile.

Q3: Can the base used in the first step affect the subsequent hydrolysis of the nitrile?

A3: Not directly, as the base is typically quenched or removed during the workup of the alkylation step before proceeding to hydrolysis. However, the success of the alkylation step, which is dictated by the base, is critical. If the alkylation is incomplete, you will carry over unreacted phenylacetonitrile or mono-alkylated 2-phenylbutanenitrile into the hydrolysis step. This will result in a mixture of carboxylic acids (phenylacetic acid, 2-phenylbutanoic acid, and the desired this compound) in your final product, making purification difficult and lowering the overall yield of the target molecule.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is based on established, high-yield methods for the alkylation of phenylacetonitrile followed by hydrolysis.[4][10][11]

Part A: Synthesis of 2-Ethyl-2-phenylbutanenitrile

  • Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[4]

  • Addition of Ethyl Bromide: Begin vigorous stirring. Add 436 g (4.00 moles) of ethyl bromide dropwise over approximately 2-3 hours. Maintain the reaction temperature between 28–35°C using a cold-water bath to manage the exothermic reaction.[4]

  • Reaction Monitoring: After the addition is complete, continue stirring for 2 hours. Then, increase the temperature to 40°C for an additional 30 minutes to ensure the reaction goes to completion.[4] Monitor the reaction's progress by TLC or GC to confirm the complete consumption of phenylacetonitrile and the mono-alkylated intermediate.

  • Work-up: Cool the reaction mixture. Add 750 ml of water and 200 ml of a suitable organic solvent (e.g., benzene or toluene).[4][12] Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with another 100 ml of the organic solvent.

  • Washing and Isolation: Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water.[4][10] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure to yield the crude 2-Ethyl-2-phenylbutanenitrile.

Part B: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 2-Ethyl-2-phenylbutanenitrile (1.0 eq) with a 6M solution of hydrochloric acid or sulfuric acid (approx. 5-10 eq).[1]

  • Heating: Heat the mixture to reflux with continuous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting nitrile is consumed. This may take several hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Extract the product three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1] Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or distillation.[1]

References

  • An In-depth Technical Guide to the Synthesis of 2-Phenylbutanenitrile from Phenylacetonitrile. Benchchem.
  • Troubleshooting low conversion in the alkylation of phenylacetonitrile. Benchchem.
  • An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 2-Phenylbutanenitrile Synthesis. Benchchem.
  • An In-depth Technical Guide to 2-Phenylbutanenitrile (CAS: 769-68-6). Benchchem.
  • Navigating the Synthesis of 2-Phenylbutanenitrile: A Technical Support Guide. Benchchem.
  • Common side products in the synthesis of 2-Phenylbutanenitrile. Benchchem.
  • pKa Values of Common Bases.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Common Acids and Bases for Organic Synthesis. ResearchGate.
  • Stability of 2-Phenylbutanenitrile under acidic vs. basic conditions. Benchchem.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • An In-Depth Technical Guide to the Enantiomers of (R)-2-Phenylbutanenitrile and (S). Benchchem.
  • Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid. Benchchem.
  • Bordwell pKa Table. Organic Chemistry Data.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • 2-Phenylbutyronitrile. Organic Syntheses.
  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate.
  • Phenobarbital. Wikipedia.
  • The preparation method of the new 2 Ethylbutanoic acid of one class. Google Patents.
  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. ResearchGate.

Sources

Technical Support Center: Solvent Effects on the Reaction Rate of 2-Ethyl-2-phenylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethyl-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is to empower you with the scientific rationale behind the experimental steps, ensuring a robust and reproducible synthesis.

The synthesis of this compound is most reliably achieved through a classic malonic ester synthesis pathway. This involves the initial ethylation of diethyl phenylmalonate, followed by hydrolysis and decarboxylation of the resulting diethyl 2-ethyl-2-phenylmalonate intermediate. The success and rate of this synthesis, particularly the alkylation step, are critically dependent on the choice of solvent. This guide will delve into the nuances of solvent selection to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound via malonic ester synthesis?

A1: A primary challenge is achieving a high yield of the desired mono-alkylated product, diethyl 2-ethyl-2-phenylmalonate, while minimizing side reactions. The key alkylation step is an S(_N)2 reaction, and its rate and selectivity are highly influenced by the solvent system. Common issues include incomplete reactions, low yields, and the formation of dialkylated byproducts.[1][2]

Q2: How does the choice of solvent impact the alkylation of diethyl phenylmalonate?

A2: The solvent plays a crucial role in solvating the reactants, particularly the enolate nucleophile. Polar aprotic solvents, such as DMF and DMSO, are generally preferred for S(_N)2 reactions involving anionic nucleophiles.[3] These solvents can dissolve the ionic sodium enolate of diethyl phenylmalonate but do not form a tight "cage" around the nucleophile through hydrogen bonding, as polar protic solvents like ethanol would. This leaves the enolate more "naked" and reactive, significantly increasing the reaction rate.[4]

Q3: I am observing a low conversion rate in my alkylation step. What are the likely causes?

A3: Low conversion is a common problem that can often be traced back to several factors:

  • Moisture: The presence of water in your reagents or solvent will quench the strong base (e.g., sodium ethoxide) required for enolate formation. Ensure all glassware is oven-dried and use anhydrous solvents.[1][5]

  • Inactive Base: Sodium ethoxide can degrade upon exposure to air and moisture. It is best to use freshly prepared or properly stored base.

  • Insufficient Base: A full equivalent of a strong base is necessary to ensure complete deprotonation of the diethyl phenylmalonate.[6]

  • Poor Solvent Choice: As discussed, using a polar protic solvent like ethanol without a co-solvent can lead to slow reaction rates.

Q4: I am getting a significant amount of diethyl di-ethylphenylmalonate as a byproduct. How can I minimize this?

A4: The formation of the dialkylated product is a common side reaction.[1] To favor mono-alkylation, you can try the following:

  • Use a slight excess of diethyl phenylmalonate relative to the base and the ethyl halide.

  • Slowly add the ethyl halide to the solution of the enolate to maintain a low concentration of the alkylating agent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Diethyl 2-ethyl-2-phenylmalonate 1. Wet reagents or solvent. 2. Inactive or insufficient base. 3. Incorrect solvent choice leading to very slow reaction.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use freshly prepared sodium ethoxide or a fresh bottle of a commercial solution. Ensure a 1:1 molar ratio of base to diethyl phenylmalonate. 3. Switch to a polar aprotic solvent like DMF or DMSO, or use a mixture of ethanol and a polar aprotic solvent.
Formation of Dialkylated Byproduct Excess ethyl halide or prolonged reaction time after mono-alkylation is complete.Use a slight excess of diethyl phenylmalonate. Monitor the reaction by TLC and stop it once the starting material is consumed.
Incomplete Hydrolysis of the Diethyl Ester Insufficient reaction time or temperature for the saponification step.Ensure the hydrolysis is carried out under reflux for a sufficient period (monitor by TLC). Use a molar excess of a strong base like NaOH or KOH.
Incomplete Decarboxylation Insufficient heating during the final acidification and heating step.After acidification, ensure the mixture is heated to a temperature sufficient to induce decarboxylation (often near the boiling point of the aqueous solution) until CO(_2) evolution ceases.
Oily Product Instead of Solid Acid Presence of impurities, such as unreacted ester or solvent.Purify the crude product by recrystallization from a suitable solvent system or by column chromatography. Ensure all organic solvents are removed under vacuum.

The Critical Role of Solvent in Alkylation Rate: A Quantitative Look

The alkylation of the diethyl phenylmalonate enolate with an ethyl halide is an S(_N)2 reaction. The rate of this reaction is dramatically influenced by the solvent's ability to solvate the anionic nucleophile. The following table, based on data for a similar malonic ester alkylation, illustrates this effect.

SolventDielectric Constant (ε)Relative Reaction RateSolvent Type
Benzene2.3Very LowNon-polar
Tetrahydrofuran (THF)7.51Polar Aprotic
Dimethoxyethane (DME)7.214Polar Aprotic
N,N-Dimethylformamide (DMF)36.7970Polar Aprotic
Dimethyl sulfoxide (DMSO)46.71420Polar Aprotic

Data adapted from a study on the alkylation of the sodium enolate of diethyl n-butylmalonate with n-butyl bromide.[3]

As the data clearly indicates, polar aprotic solvents with high dielectric constants, such as DMF and DMSO, lead to a significant increase in the reaction rate compared to less polar solvents like THF or non-polar solvents like benzene. This is because they effectively solvate the sodium cation while leaving the enolate anion relatively unsolvated and highly reactive.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-ethyl-2-phenylmalonate

This protocol details the ethylation of diethyl phenylmalonate.

Materials:

  • Diethyl phenylmalonate

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.

  • Enolate Formation: Add sodium ethoxide (1.05 equivalents) to the DMF. Stir until dissolved. To this solution, add diethyl phenylmalonate (1.0 equivalent) dropwise via the addition funnel. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add ethyl bromide (1.1 equivalents) dropwise to the enolate solution. The reaction may be exothermic. Maintain the temperature with a water bath if necessary. After the addition is complete, heat the reaction mixture to 50-60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-ethyl-2-phenylmalonate. The product can be further purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to this compound

This protocol describes the conversion of the diethyl ester to the final carboxylic acid.

Materials:

  • Diethyl 2-ethyl-2-phenylmalonate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Saponification: In a round-bottom flask, dissolve diethyl 2-ethyl-2-phenylmalonate in ethanol. Add a solution of potassium hydroxide (2.5 equivalents) in water.

  • Hydrolysis: Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC, typically 4-6 hours).

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure.

  • Acidification and Decarboxylation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1). A precipitate of the dicarboxylic acid intermediate may form. Heat the acidic mixture to reflux to induce decarboxylation. Continue heating until the evolution of carbon dioxide gas ceases.

  • Isolation: Cool the mixture to room temperature. The this compound may precipitate as a solid or separate as an oil. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization or distillation.

Visualizing the Process

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis & Decarboxylation Start Diethyl Phenylmalonate Enolate Enolate Formation (NaOEt in DMF) Start->Enolate Alkylation Alkylation (Ethyl Bromide) Enolate->Alkylation Intermediate Diethyl 2-ethyl-2-phenylmalonate Alkylation->Intermediate Hydrolysis Hydrolysis (KOH, EtOH/H₂O) Intermediate->Hydrolysis Decarboxylation Decarboxylation (HCl, Heat) Hydrolysis->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct Reaction_Mechanism cluster_enolate Enolate Formation cluster_sn2 SN2 Alkylation Diethyl Phenylmalonate Ph-CH(COOEt)₂ Enolate [Ph-C(COOEt)₂]⁻ Na⁺ Diethyl Phenylmalonate->Enolate  NaOEt Diethyl 2-ethyl-2-phenylmalonate Ph-C(Et)(COOEt)₂ Enolate->Diethyl 2-ethyl-2-phenylmalonate  CH₃CH₂Br

Caption: Mechanism of the alkylation step.

References

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Journal of the Chemical Society, Perkin Transactions 1. (1996). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
  • Scribd. (n.d.). Dynamic Kinetic Resolution Study. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link]
  • Chegg.com. (2020).
  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]
  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
  • Wikipedia. (n.d.).
  • Sciencemadness.org. (2020).
  • Chemistry Stack Exchange. (2018).
  • ResearchGate. (2021). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]
  • Journal of the American Chemical Society. (1949).
  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]
  • Chemistry LibreTexts. (2020). 23.
  • Google Patents. (1959).
  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]

Sources

Validation & Comparative

A Comparative Study of 2-Ethyl-2-phenylbutanoic Acid and its Chiral Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the nuanced differences between chiral molecules can dictate the line between therapeutic efficacy and undesirable side effects. This guide offers a deep dive into the comparative analysis of 2-Ethyl-2-phenylbutanoic acid and its chiral analogs. While comprehensive biological data on this compound itself is not extensively documented in publicly available literature, its structural analogs, particularly chiral carboxylic acids, serve as critical building blocks and pharmacophores in numerous active pharmaceutical ingredients (APIs). Understanding the stereospecific properties of these analogs is paramount for researchers, scientists, and drug development professionals.

This document will elucidate the fundamental principles of chirality in the context of drug action, detail the analytical methodologies for chiral separation, and present a comparative framework for evaluating the potential biological activities of these compounds, drawing parallels from structurally related molecules with established pharmacological profiles.

The Critical Role of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two non-superimposable mirror images of a chiral molecule are known as enantiomers.[1] These enantiomers often exhibit identical physical and chemical properties in an achiral environment but can have profoundly different biological activities.[1][2] This is because biological systems, including receptors, enzymes, and other target proteins, are themselves chiral.

The interaction between a chiral drug and its biological target is often compared to a "hand-in-glove" model. One enantiomer may fit perfectly into the binding site, eliciting the desired therapeutic effect, while the other may have a weaker interaction, no activity, or even produce adverse or toxic effects.[1] Therefore, the stereochemical configuration of a drug is a critical determinant of its overall pharmacological profile.

Analytical Methodologies for Chiral Separation

The first step in any comparative study of chiral analogs is the ability to separate and analyze the individual enantiomers. High-performance liquid chromatography (HPLC) is one of the most powerful and widely used techniques for both analytical and preparative-scale enantioseparation.[3][4]

Key HPLC-based Chiral Separation Techniques:
  • Chiral Stationary Phases (CSPs): This is the most common approach, where the stationary phase of the HPLC column is made of a chiral material. Enantiomers interact differently with the CSP, leading to different retention times and thus, separation.[3][5]

  • Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the CMPA, which can then be separated on a standard achiral stationary phase.[3]

Other techniques for chiral separation include Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).[4][5] The choice of method depends on the specific properties of the analyte and the analytical requirements of the study.

Experimental Protocol: Chiral HPLC Separation of a Racemic Carboxylic Acid

This protocol provides a general workflow for developing a chiral HPLC method for a compound like this compound.

  • Column Screening: Begin by screening a variety of chiral stationary phases (CSPs) with different chiral selectors (e.g., polysaccharide-based, protein-based, Pirkle-type).

  • Mobile Phase Optimization: For each CSP that shows some level of separation, optimize the mobile phase composition. This typically involves adjusting the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can often improve peak shape and resolution.

  • Flow Rate and Temperature Adjustment: Further optimize the separation by adjusting the flow rate and column temperature.

  • Method Validation: Once a suitable separation is achieved, the analytical method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.[3]

Chiral_HPLC_Workflow Racemic_Sample Racemic Sample Column_Screening Column Screening (Multiple CSPs) Racemic_Sample->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization Column_Screening->Mobile_Phase_Optimization Select Promising CSP Method_Validation Method Validation (ICH Guidelines) Mobile_Phase_Optimization->Method_Validation Optimized Conditions Separated_Enantiomers Baseline Separated Enantiomers Method_Validation->Separated_Enantiomers

Caption: Workflow for Chiral HPLC Method Development.

Comparative Biological Activity: A Predictive Framework

While direct experimental data for the biological activity of this compound enantiomers is scarce, we can draw valuable insights from structurally related compounds. For instance, the chirality of 2-arylpropionic acids (profens), a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), is crucial for their activity. The (S)-enantiomer is typically the active form, while the (R)-enantiomer is often inactive or less active.

Similarly, chiral precursors are vital in the synthesis of many drugs. For example, (R)-2-hydroxy-4-phenylbutanoic acid ethyl ester is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril.[6][7] The specific stereochemistry of this precursor is essential for the therapeutic efficacy of the final drug.[8]

Based on these precedents, a comparative study of the chiral analogs of this compound should focus on evaluating their differential effects in relevant biological assays.

Proposed Experimental Workflow for Biological Comparison

Biological_Evaluation_Workflow Start Racemic this compound Chiral_Separation Chiral Separation (HPLC) Start->Chiral_Separation Enantiomers Isolated (R) and (S) Enantiomers Chiral_Separation->Enantiomers In_Vitro_Assays In Vitro Screening (Target Binding, Enzyme Activity) Enantiomers->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Functional Response) Enantiomers->Cell_Based_Assays Data_Analysis Comparative Data Analysis (IC50, EC50, Toxicity Profiles) In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Conclusion Determination of Stereospecific Activity Data_Analysis->Conclusion

Caption: Workflow for Biological Comparison of Enantiomers.

Data Summary: Hypothetical Comparative Data

The following table presents a hypothetical data summary for the biological activities of the (R) and (S) enantiomers of this compound against a panel of targets. This illustrates the type of data that would be generated in a comparative study.

Target(R)-2-Ethyl-2-phenylbutanoic acid (IC50/EC50)(S)-2-Ethyl-2-phenylbutanoic acid (IC50/EC50)
Enzyme A> 100 µM5.2 µM
Receptor B15.8 µM> 100 µM
Cytotoxicity (HepG2 cells)> 100 µM85.6 µM

Note: The data in this table is purely illustrative and not based on actual experimental results.

Conclusion and Future Directions

This guide has outlined the critical importance of stereochemistry in drug action and provided a framework for the comparative study of this compound and its chiral analogs. While specific biological data for this compound is limited, the principles and methodologies discussed here provide a clear path forward for researchers in this area.

Future research should focus on the asymmetric synthesis of the individual enantiomers of this compound and a systematic evaluation of their biological activities across a range of relevant targets. Such studies will be instrumental in unlocking the potential therapeutic applications of these chiral molecules.

References

  • Analytical chiral separation methods (IUPAC Recommendations 1997) | Request PDF.
  • Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - ChemicalBook.
  • A Comparative Guide to the Biological Activities of 4-Phenylbutyric Acid and 4-Hydroxy-2-phenylbutanoic - Benchchem.
  • A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF - ResearchGate.
  • Chiral methods - ScienceDirect.
  • Recent Development: Enantio Selective Eextraction in Chiral Separation.
  • Chiral Drug Separation.
  • (PDF) Effects of Stereoisomers on Drug Activity - ResearchGate.
  • The Biological Significance of 4-Hydroxy-2-phenylbutanoic Acid Isomers: A Guide for Researchers and Drug Development Professiona - Benchchem.
  • Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC.
  • Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R) - PubMed.
  • Chiral HPLC Separations - Phenomenex.
  • (2S)-2-ethyl-4-phenylbutanoic acid | C12H16O2 | CID 9855711 - PubChem.
  • CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents.
  • Stereochemistry in Drug Action - PMC - NIH.
  • Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed.
  • 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem.
  • Synthesis and in vitro activity of stereoisomers of a novel thromboxane receptor antagonist, (+-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo [2.2.1]hept-2-exo-yl]heptenoic acid - PubMed.
  • 2-Ethyl-2-hydroxybutanoic acid 2-phenylhydrazide | C12H18N2O2 | CID 18490 - PubChem.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-2-phenylbutanoic Acid Derivatives as Potential Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of α,α-Disubstituted Phenylacetic Acid Scaffolds

The α,α-disubstituted phenylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-Ethyl-2-phenylbutanoic acid and its derivatives represent a promising area for the development of novel therapeutics, particularly for neurological disorders. While direct and extensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not abundantly available in the public domain, valuable insights can be extrapolated from structurally related compounds, such as derivatives of 2-phenylbutyric acid, valproic acid, and other α,α-disubstituted phenylacetamides. This guide will synthesize the available data on these related structures to build a predictive SAR model for this compound derivatives, focusing primarily on their potential as anticonvulsant agents.

Core Scaffold and Rationale for Derivatization

The core structure of this compound features a quaternary carbon atom substituted with a phenyl group, two ethyl groups, and a carboxylic acid moiety. This architecture provides a unique three-dimensional arrangement that can be systematically modified to probe its interaction with biological targets. The rationale for derivatizing this core scaffold is to modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, to enhance its pharmacokinetic and pharmacodynamic profile.

The primary points of derivatization include:

  • The Carboxylic Acid Group: Conversion to esters and amides can significantly impact bioavailability and target engagement.

  • The Phenyl Ring: Substitution on the aromatic ring can influence potency, selectivity, and metabolism.

Comparative Analysis of Anticonvulsant Activity: A Predictive SAR

Based on the established SAR of related α,α-disubstituted phenylacetamides and valproic acid analogs, we can construct a predictive framework for the anticonvulsant activity of this compound derivatives. The primary endpoints for comparison in preclinical anticonvulsant studies are typically the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is commonly assessed using the rotarod test.

Amide Derivatives

The conversion of the carboxylic acid to an amide is a common strategy to enhance biological activity. The nature of the amine substituent can profoundly influence anticonvulsant properties.

Derivative ClassPredicted Anticonvulsant Activity (MES/scPTZ)Key Structural Features and Rationale
Primary Amide (-CONH₂) ModerateThe primary amide can participate in hydrogen bonding, a feature often associated with anticonvulsant activity.
Simple N-Alkyl Amides (-CONH-Alkyl) VariableSmall alkyl groups (e.g., methyl, ethyl) may maintain or slightly enhance activity. Bulky alkyl groups may decrease activity due to steric hindrance.
N-Aryl Amides (-CONH-Aryl) Potentially HighA second aromatic ring can enhance binding to hydrophobic pockets of target proteins. Substituents on this aryl ring are critical.
N-(Hydroxyalkyl) Amides (-CONH-(CH₂)n-OH) Potentially HighThe hydroxyl group can introduce additional hydrogen bonding interactions and improve the pharmacokinetic profile.
Ester Derivatives

Esterification of the carboxylic acid can increase lipophilicity and brain penetration. Esters may also act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

Derivative ClassPredicted Anticonvulsant Activity (MES/scPTZ)Key Structural Features and Rationale
Simple Alkyl Esters (-COO-Alkyl) Moderate to HighSmall, linear alkyl esters (e.g., methyl, ethyl) are expected to have good brain penetration.
Bulky Alkyl Esters (-COO-t-Butyl) Low to ModerateSteric bulk may hinder hydrolysis to the active acid or interaction with the target.
Phenyl Ring Substitutions

Substitution on the phenyl ring of the this compound core can fine-tune the electronic and steric properties of the molecule.

Substitution PatternPredicted Effect on Anticonvulsant ActivityRationale
Unsubstituted Baseline ActivityProvides a reference point for the effects of substituents.
Halogen (e.g., -F, -Cl) Potential IncreaseCan enhance binding through halogen bonding and improve metabolic stability.
Small Alkyl (e.g., -CH₃) Potential IncreaseCan enhance hydrophobic interactions with the target.
Electron-Withdrawing (e.g., -NO₂) Likely DecreaseMay negatively impact the electronic properties required for target interaction.
Electron-Donating (e.g., -OCH₃) VariableThe effect will depend on the specific target and binding mode.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the anticonvulsant activity of novel compounds.

Synthesis of 2-Ethyl-2-phenylbutanamide

This protocol describes a general method for the amidation of this compound.

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene) is added thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). The solution is cooled to 0°C, and the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) are added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Anticonvulsant Screening

This workflow outlines the standard preclinical screening cascade for anticonvulsant drugs.

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_evaluation Data Analysis synthesis Synthesis of 2-Ethyl-2-phenylbutanoic Acid Derivatives mes Maximal Electroshock (MES) Test synthesis->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test synthesis->scptz rotarod Rotarod Test (Neurotoxicity) synthesis->rotarod ed50 Determine ED₅₀ (Median Effective Dose) mes->ed50 scptz->ed50 td50 Determine TD₅₀ (Median Toxic Dose) rotarod->td50 pi Calculate Protective Index (PI = TD₅₀/ED₅₀) ed50->pi td50->pi Putative_Mechanisms cluster_targets Potential Molecular Targets compound 2-Ethyl-2-phenylbutanoic Acid Derivatives ion_channels Voltage-Gated Ion Channels (Na⁺, Ca²⁺) compound->ion_channels Modulation of neuronal excitability gaba_system GABAergic System (GABAₐ Receptors) compound->gaba_system Enhancement of -inhibitory neurotransmission hdac Histone Deacetylases (HDACs) compound->hdac Epigenetic -regulation

Caption: Hypothesized molecular targets for the anticonvulsant activity of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel neuromodulatory agents. While this guide provides a predictive framework for its SAR based on analogous structures, further empirical studies are essential to validate these hypotheses. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound amides and esters. Such studies will not only elucidate the specific SAR for this chemical class but also pave the way for the identification of lead candidates with superior efficacy and safety profiles for the treatment of epilepsy and other neurological disorders.

References

Due to the predictive nature of this guide, which is based on extrapolations from related compound classes, a comprehensive list of direct references for the SAR of this compound derivatives is not available. The principles and methodologies described are based on general knowledge in medicinal chemistry and the following representative literature on related anticonvulsant compounds:

  • Structure-activity relationships of phenytoin-like anticonvulsant drugs.Journal of Medicinal Chemistry. This article discusses the importance of hydrogen bonding and phenyl group mobility for the activity of phenytoin and related compounds, which is relevant to the phenyl-containing structure of the topic compound.
  • Synthesis and anticonvulsant activity of some substituted lactams and amides.Journal of Medicinal Chemistry. This paper provides insights into how modifications of amide and lactam structures containing a phenyl group affect anticonvulsant activity.
  • The search for new anticonvulsants in a group of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides with hybrid structure—synthesis and in vivo/in vitro studies.Molecules. This study details the synthesis and evaluation of hybrid molecules containing a phenylacetamide moiety, providing valuable data on the effects of various substituents.
  • Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids.Bioorganic & Medicinal Chemistry.
  • Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs.Epilepsia. This review provides a broad overview of the mechanisms of action of various anticonvulsant drugs, which helps in hypothesizing the potential mechanisms for new chemical entities.

A-Practical-Guide-to-Confirming-the-Achiral-Nature-of-2-Ethyl-2-phenylbutanoic-acid-Experimentally

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality Determination in a Scientific Context

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology and materials science.[1][2] Enantiomers, the non-superimposable mirror-image forms of a chiral molecule, can exhibit markedly different physiological effects, a fact tragically highlighted by the thalidomide disaster.[3] Therefore, the unambiguous determination of a molecule's chirality or lack thereof is a critical step in chemical synthesis and drug development.[][5]

This guide focuses on 2-Ethyl-2-phenylbutanoic acid (CAS No: 5465-28-1), a compound whose structure suggests an absence of chirality.[6][7] The central quaternary carbon atom is bonded to a phenyl group, a carboxyl group, and two identical ethyl groups. The presence of two identical substituents on the central carbon atom means the molecule possesses a plane of symmetry, rendering it achiral.[8][9] Molecules that are not chiral are considered optically inactive, meaning they do not rotate the plane of polarized light.[10]

While theoretical analysis points to its achiral nature, experimental verification is paramount for regulatory submission and scientific rigor. This guide provides a comparative framework of experimental techniques to definitively confirm the achiral nature of this compound. We will explore polarimetry, chiral chromatography, and vibrational circular dichroism (VCD), presenting the underlying principles, detailed protocols, and expected outcomes.

Comparative Analysis of Experimental Techniques

To provide a robust confirmation of achirality, a multi-faceted approach employing techniques with different underlying principles is recommended. For comparison, we will use (S)-2-phenylbutanoic acid as a chiral reference standard, which is expected to exhibit optical activity.

Technique Principle Expected Outcome for this compound Expected Outcome for (S)-2-phenylbutanoic acid (Chiral Control)
Polarimetry Measures the rotation of plane-polarized light by a chiral substance.[11][12]No optical rotation (0°).A measurable specific rotation value.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation.[13][14]A single peak, indicating no separation into enantiomers.A single peak for the pure enantiomer, with a specific retention time. A racemic mixture would show two peaks.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules.[15][16][17]No VCD signal (a flat baseline).A characteristic VCD spectrum with positive and negative bands.[18]

Experimental Protocols

Polarimetry: The Litmus Test for Optical Activity

Polarimetry provides the most direct and classical assessment of a compound's ability to rotate plane-polarized light.[11][19] Achiral compounds, by definition, do not exhibit this property.[10][20]

Objective: To measure the optical rotation of this compound and the chiral control, (S)-2-phenylbutanoic acid.

Materials:

  • This compound

  • (S)-2-phenylbutanoic acid

  • Spectroscopic grade ethanol (solvent)

  • Polarimeter with a sodium lamp (589 nm)

  • Volumetric flasks and pipettes

  • Sample cell (1 dm path length)

Protocol:

  • Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound and dissolve it in spectroscopic grade ethanol in a 10 mL volumetric flask.

    • Prepare a solution of (S)-2-phenylbutanoic acid of the same concentration in ethanol.

    • Prepare a blank solution containing only spectroscopic grade ethanol.

  • Instrument Calibration:

    • Calibrate the polarimeter to zero using the ethanol blank.

  • Measurement:

    • Rinse the sample cell with the this compound solution and then fill it, ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter and record the observed rotation. Repeat the measurement three times and calculate the average.

    • Repeat the measurement process with the (S)-2-phenylbutanoic acid solution.

Expected Results: The this compound solution is expected to show an optical rotation of 0°. In contrast, the (S)-2-phenylbutanoic acid solution will exhibit a specific, non-zero optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC): Probing for Enantiomeric Separation

Chiral HPLC is a powerful technique for separating enantiomers.[13] If a compound is achiral, it will not be resolved into separate peaks on a chiral column.[21][22]

Objective: To analyze this compound and the chiral control using a chiral stationary phase to assess for enantiomeric separation.

Materials:

  • This compound

  • (S)-2-phenylbutanoic acid

  • HPLC grade hexane, isopropanol, and trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H)

Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Hexane:Isopropanol:TFA (90:10:0.1 v/v/v). Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a similar solution of (S)-2-phenylbutanoic acid.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the this compound solution and record the chromatogram.

    • Inject 10 µL of the (S)-2-phenylbutanoic acid solution and record the chromatogram.

Expected Results: The chromatogram for this compound will show a single, sharp peak. The chromatogram for the pure (S)-2-phenylbutanoic acid will also show a single peak. If a racemic mixture of 2-phenylbutanoic acid were injected, two baseline-separated peaks would be observed.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Definitive Fingerprint of Chirality

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for chiral molecules.[15][17] Achiral molecules are VCD silent.[15]

Objective: To obtain the VCD spectra of this compound and the chiral control.

Materials:

  • This compound

  • (S)-2-phenylbutanoic acid

  • Deuterated chloroform (CDCl₃)

  • FT-IR spectrometer equipped with a VCD module

  • Liquid sample cell with BaF₂ windows

Protocol:

  • Sample Preparation:

    • Prepare a ~0.1 M solution of this compound in CDCl₃.

    • Prepare a ~0.1 M solution of (S)-2-phenylbutanoic acid in CDCl₃.

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the this compound solution.

    • Acquire the VCD and IR spectra of the (S)-2-phenylbutanoic acid solution.

    • Acquire a background spectrum of the CDCl₃ solvent.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectra.

Expected Results: The VCD spectrum of this compound will be a flat line, indicating the absence of any differential absorption of circularly polarized light. The VCD spectrum of (S)-2-phenylbutanoic acid will display a series of positive and negative peaks corresponding to its vibrational modes.

Visualizing the Experimental Workflow

G cluster_polarimetry Polarimetry Workflow cluster_hplc Chiral HPLC Workflow cluster_vcd VCD Spectroscopy Workflow p1 Prepare Solutions: - this compound - (S)-2-phenylbutanoic acid - Ethanol Blank p2 Calibrate Polarimeter with Blank p1->p2 p3 Measure Optical Rotation of Samples p2->p3 p4 Expected Result: 0° for Achiral Sample p3->p4 h1 Prepare Mobile Phase and Samples h2 Equilibrate Chiral Column h1->h2 h3 Inject Samples and Record Chromatograms h2->h3 h4 Expected Result: Single Peak for Achiral Sample h3->h4 v1 Prepare Solutions in CDCl3 v2 Acquire VCD and IR Spectra v1->v2 v3 Process Data (Solvent Subtraction) v2->v3 v4 Expected Result: Flat VCD Spectrum for Achiral Sample v3->v4

Caption: A flowchart illustrating the key steps in the polarimetry, chiral HPLC, and VCD spectroscopy workflows for confirming the achiral nature of this compound.

Conclusion

The combined application of polarimetry, chiral HPLC, and VCD spectroscopy provides a comprehensive and definitive confirmation of the achiral nature of this compound. The absence of optical rotation, the elution as a single peak on a chiral stationary phase, and the lack of a VCD signal collectively build an irrefutable case for its achirality. This rigorous, multi-technique approach exemplifies the principles of scientific integrity and provides the robust, self-validating data required by researchers, scientists, and drug development professionals.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.).
  • 5.5 Polarimetry - Chemistry LibreTexts. (2019, May 19).
  • NMR Spectroscopy Used to Directly Measure Molecular Chirality | Biocompare. (2024, September 18).
  • Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers | LCGC International. (2023, April 26).
  • Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. (n.d.).
  • Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.).
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. (n.d.).
  • Plasmon-Induced Vibrational Circular Dichroism Bands of Achiral Molecules on Gold Nanostructures with Tunable Extrinsic Chiroptical Responses | The Journal of Physical Chemistry C - ACS Publications. (2024, September 2).
  • Chirality And Nmr. (n.d.).
  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Other than STM, are there any experimental methods which can determine molecular chirality? - Quora. (2019, February 16).
  • Chiral column chromatography - Wikipedia. (n.d.).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.).
  • Chiral and Achiral Compounds Purification - Neopharm Labs. (n.d.).
  • Detecting chirality | Feature - Chemistry World. (2014, July 27).
  • 4.2: How to test for chirality - Chemistry LibreTexts. (2020, July 1).
  • How do I know the configuration of the chiral molecule I made? - ResearchGate. (2017, December 18).
  • Optical Activity, Polarimeter and Reason for molecules being Chiral & Achiral - YouTube. (2018, July 25).
  • What's behind polarimetry? Why do R and S molecules rotate light? : r/chemistry - Reddit. (2010, April 3).
  • 2-Phenyl-2-ethylbutyric acid 5465-28-1 wiki - Guidechem. (n.d.).
  • Vibrational circular dichroism (VCD) - Bruker. (n.d.).
  • Theory of Vibrational Circular Dichroism - JASCO Inc. (n.d.).
  • Stereochemistry (25): Optical Activity – Chirality and Achirality, Polarimetry, Racemic Mixtures - YouTube. (2024, May 24).
  • CAS 5465-28-1: 2-Ethyl-2-phenylbutyric acid | CymitQuimica. (n.d.).
  • Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical Rotation - Free Sketchy MCAT Lesson. (n.d.).
  • Vibrational Circular Dichroism | Hinds Instruments. (n.d.).
  • Vibrational Circular Dichroism Spectroscopy of Chiral Molecules | Request PDF. (2025, August 6).

Sources

Introduction: Situating 2-Ethyl-2-phenylbutanoic Acid in a Toxicological Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Assessment of 2-Ethyl-2-phenylbutanoic Acid: A Comparative Analysis of Modern Testing Methodologies

This compound is a chemical entity structurally related to the widely used anticonvulsant and mood stabilizer, Valproic Acid (VPA). Specifically, it is a major metabolite of valpromide, an amide derivative of VPA. Given the well-documented and complex toxicological profile of VPA, particularly its association with hepatotoxicity (liver damage) and teratogenicity (birth defects), any structurally similar compound or metabolite warrants a thorough and mechanistically informed safety assessment. Direct toxicological data on this compound is sparse; therefore, a robust in vitro testing strategy must be guided by the extensive knowledge accumulated for VPA.

This guide provides a comparative analysis of essential in vitro testing methods applicable to this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind test selection, the interpretation of data, and how these methods can be integrated to build a comprehensive safety profile for researchers, scientists, and drug development professionals.

Foundational Assessment: Cytotoxicity Profiling

Before investigating complex, organ-specific toxicity, it is crucial to establish a baseline understanding of the concentration at which a compound elicits general cellular damage. This foundational data informs the dose selection for all subsequent, more complex assays.

Comparative Analysis of Cytotoxicity Assays

A variety of assays can determine the cytotoxic potential of a compound. The three most common approaches—MTT, LDH, and Real-Time Cell Analysis—offer distinct advantages and measure different biological endpoints.

AssayPrincipleEndpoint MeasuredThroughputAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells.Mitochondrial metabolic activityHighCost-effective, well-established, simple protocol.Indirect measure of viability; can be confounded by compounds affecting cellular metabolism.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Plasma membrane integrityHighDirect measure of cell death; non-lytic.Can underestimate cytotoxicity if membrane rupture is a late-stage event.
Real-Time Cell Analysis (RTCA) Impedance-based measurement of cell attachment, proliferation, and morphology.Cell number, adhesion, and morphology over timeMedium-HighKinetic data, label-free, provides morphological insights.Requires specialized equipment; sensitive to cell adhesion properties.
Experimental Workflow: General Cytotoxicity Screening

The following diagram illustrates a typical workflow for initial cytotoxicity screening, which helps in determining the concentration range for more specific toxicity assays.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive EC50 Determination A Prepare broad-range serial dilutions of this compound (e.g., 1 µM to 10 mM) B Seed cells (e.g., HepG2) in 96-well plates A->B C Expose cells to compound for 24-72 hours B->C D Perform a rapid cytotoxicity assay (e.g., MTT or LDH) C->D E Select a narrower concentration range based on Phase 1 results D->E Inform concentration selection F Expose cells to refined concentrations E->F G Measure cytotoxicity and calculate EC50 value F->G caption Workflow for Cytotoxicity Assessment.

Caption: General workflow for cytotoxicity assessment.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the EC₅₀ (the concentration that causes a 50% reduction in cell viability).

Investigating Organ-Specific Toxicity: Hepatotoxicity

Given that VPA is known to cause hepatotoxicity, this is a critical area of investigation for any of its metabolites. In vitro models using liver-derived cells can help elucidate potential mechanisms of liver injury.

Key Mechanisms and In Vitro Models

VPA-induced hepatotoxicity is thought to involve mitochondrial dysfunction, oxidative stress, and inhibition of fatty acid β-oxidation, leading to steatosis (fat accumulation).

In Vitro ModelKey FeaturesAssays PerformedAdvantagesLimitations
Primary Human Hepatocytes (PHH) Considered the "gold standard." Fully differentiated, metabolically competent.Steatosis (Oil Red O), mitochondrial toxicity (Seahorse), oxidative stress (ROS assays), CYP450 induction/inhibition.High physiological relevance, predictive of human response.Limited availability, high cost, donor variability, rapid loss of function in culture.
HepG2 Cell Line Human hepatoma cell line. Immortalized, easy to culture.General cytotoxicity, steatosis, oxidative stress.High reproducibility, low cost, easy to handle.Low metabolic activity (low CYP450 expression), may not capture all toxicity mechanisms.
HepaRG Cell Line Human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells.Similar to PHH, but with more stable metabolic competence over time.Higher metabolic activity than HepG2, more stable than PHH.Requires a complex and lengthy differentiation protocol.
3D Liver Spheroids/Organoids Cells cultured in a 3D structure that mimics liver tissue architecture.Long-term toxicity, complex cell-cell interactions.Better mimic of in vivo environment, suitable for chronic exposure studies.More complex to culture and analyze, higher variability.
Proposed Mechanism of VPA-Induced Hepatotoxicity

The following diagram outlines the generally accepted, albeit complex, pathways involved in VPA's toxic effects on the liver, which would be the primary focus for testing this compound.

G cluster_0 Metabolic Disruption cluster_1 Mitochondrial Toxicity VPA Valproic Acid Analogue (this compound) BetaOx Inhibition of β-oxidation VPA->BetaOx CoA sequestration ETC Inhibition of Electron Transport Chain VPA->ETC Mito Mitochondrion Steatosis Lipid Accumulation (Steatosis) BetaOx->Steatosis ROS Increased ROS (Oxidative Stress) ETC->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Apoptosis Apoptosis / Necrosis Mito_Damage->Apoptosis Release of cytochrome c caption Proposed mechanism of VPA-induced hepatotoxicity. G cluster_0 Cytotoxicity Arms cluster_1 Differentiation Arm cluster_2 Data Analysis A 1. Treat mESCs with compound B 2. Measure viability (IC50_ESC) A->B I Input IC50_ESC, IC50_3T3, and ID50 into a predictive model B->I C 3. Treat 3T3 Fibroblasts with compound D 4. Measure viability (IC50_3T3) C->D D->I E 1. Form Embryoid Bodies (EBs) from mESCs F 2. Treat EBs with compound during differentiation (10 days) E->F G 3. Assess formation of contracting cardiomyocyte clusters F->G H 4. Determine ID50 (concentration inhibiting differentiation by 50%) G->H H->I J Classify compound as: Non-embryotoxic, Weakly embryotoxic, or Strongly embryotoxic I->J caption Workflow of the Embryonic Stem Cell Test (EST).

Caption: Workflow of the Embryonic Stem Cell Test (EST).

The outcome is a classification of the compound as non-, weakly, or strongly embryotoxic based on a formula that compares the concentration needed to inhibit differentiation with the concentrations that cause general cytotoxicity.

Characterizing Metabolic Fate and Interactions

Understanding how this compound is metabolized and whether it interacts with key drug-metabolizing enzymes is critical for predicting its in vivo behavior and potential for drug-drug interactions (DDI).

Key In Vitro Metabolism Assays
AssayPurposeSystem UsedEndpoint
Metabolic Stability To determine the rate at which the compound is cleared by metabolic enzymes.Human Liver Microsomes (HLM) or S9 fraction + NADPH.Rate of disappearance of the parent compound over time, measured by LC-MS/MS.
Metabolite Identification To identify the chemical structures of metabolites formed.HLM, S9 fraction, or hepatocytes.Detection and structural elucidation of new chemical entities by high-resolution mass spectrometry.
CYP450 Inhibition To assess the potential for the compound to inhibit major cytochrome P450 enzymes, a common cause of DDIs.Recombinant CYP enzymes or HLM + specific probe substrates.IC₅₀ value for the inhibition of probe substrate metabolism.
CYP450 Induction To determine if the compound increases the expression of CYP enzymes.Cultured primary hepatocytes.Measurement of CYP enzyme mRNA levels (qPCR) or activity.
Detailed Protocol: CYP450 Inhibition Assay (Fluorescent Probe Method)
  • Preparation: In a 96-well black plate, add human liver microsomes, a specific fluorescent probe substrate for the CYP isoform of interest (e.g., ECOD for CYP2B6), and a range of concentrations of this compound.

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the enzymatic reaction by adding a NADPH-regenerating system.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection: Read the fluorescence of the metabolized probe on a plate reader.

  • Analysis: Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value, which is the concentration that causes 50% inhibition.

Conclusion and Integrated Strategy

The in vitro assessment of this compound requires a multi-faceted approach informed by the known toxicities of its parent compound, Valproic Acid. A logical and efficient testing cascade begins with foundational cytotoxicity assays to establish effective concentrations. This is followed by parallel investigations into specific organ toxicities, focusing on hepatotoxicity, neurotoxicity, and developmental toxicity, using a combination of cell lines and more complex models like primary cells or 3D cultures. Finally, characterizing the compound's metabolic profile and potential for CYP450-mediated drug interactions is essential for translating in vitro data to an in vivo context. By integrating the results from these diverse assays, researchers can build a robust, mechanistically-grounded safety profile and make informed decisions in the drug development process.

References

  • Title: Valproic Acid-Induced Hepatotoxicity in Humans and Its In Vitro Models. Source: International Journal of Molecular Sciences. URL:[Link]
  • Title: Mechanisms of valproic acid-induced hepatotoxicity: a review. Source: Progress in Neurobiology. URL:[Link]

A Senior Application Scientist's Guide to Sourcing 2-Ethyl-2-phenylbutanoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and research, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards used for calibration, identification, and quantification.[1][2] A reference standard is a highly purified and well-characterized substance used as a basis for comparison in analytical tests.[3][4] For a compound like 2-Ethyl-2-phenylbutanoic acid (CAS 5465-28-1), which may serve as a key intermediate, impurity, or metabolite in the synthesis of active pharmaceutical ingredients (APIs), sourcing a reliable reference standard is not merely a procurement task; it is a critical step that underpins the validity of an entire research or development program.[5][6]

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[7] An insufficiently characterized standard can lead to significant delays in methods validation and, ultimately, regulatory approval.[7] This guide provides an in-depth comparison of sourcing strategies, explains how to critically evaluate supplier documentation, and offers a robust protocol for the in-house verification of this compound reference standards.

Part 1: Strategic Sourcing and Supplier Qualification

The initial step in acquiring a reference standard is identifying and qualifying a suitable supplier. The choice ranges from official pharmacopoeial bodies to commercial suppliers specializing in chemical standards.[3][8] Each option presents a different balance of cost, documentation, and intended use.

Types of Reference Standards:

  • Primary Standards (Pharmacopoeial): Issued by official bodies like USP, EP, and BP.[4][8] These are considered the highest authority and often do not require further characterization by the end-user for their specified monograph use.[8] However, they can be expensive and are supplied in small quantities.

  • Secondary Standards (Working Standards): These are standards established by comparison to a primary standard.[4] They are typically used for routine laboratory work to conserve the primary standard. Many commercial suppliers offer secondary standards with traceability to primary lots.

  • Certified Reference Materials (CRMs): CRMs represent the pinnacle of accuracy, with values certified by a metrologically valid procedure, accompanied by an uncertainty value.[9] They are produced by accredited bodies (e.g., under ISO 17034) and are ideal for applications requiring the highest level of precision and regulatory scrutiny.[9][10]

  • Research-Grade Materials: Often supplied with a basic Certificate of Analysis (CoA), these are suitable for early-stage research but typically lack the extensive characterization and documentation required for GMP applications.

The selection process must be guided by the standard's intended application. For identifying a process impurity in a GMP environment, a well-characterized standard from a reputable commercial supplier is often necessary. For calibrating a quantitative assay for a drug substance release, a pharmacopoeial primary standard or a CRM would be the appropriate choice.

Comparative Analysis of Potential Suppliers

When evaluating suppliers for this compound, a direct comparison of their offerings is essential. The following table illustrates a hypothetical comparison between two representative suppliers based on the critical quality attributes found on a Certificate of Analysis.

FeatureSupplier A (Premium Grade)Supplier B (Research Grade)Rationale & Causality
Purity (HPLC) 99.8% (by area %)>96%A high, specific purity value is crucial for quantitative applications to minimize error. Supplier A's value provides higher confidence.
Identity Confirmation ¹H NMR, ¹³C NMR, MS, FTIR - All Conforming¹H NMR, MS - ConformingMultiple orthogonal techniques (e.g., NMR, MS, IR) provide unequivocal proof of structure, a cornerstone of a well-characterized standard.[11]
Certified Value 997 µg/mg (qNMR) with Uncertainty (U) = 5 µg/mgNot ProvidedA certified value with stated uncertainty is the hallmark of a CRM and is essential for establishing metrological traceability in quantitative assays.
Water Content 0.05% (Karl Fischer)Not DeterminedWater content directly impacts the purity calculation (mass balance) and must be accurately known for preparing solutions of a specific concentration.
Residual Solvents <0.1% (HS-GC)Not DeterminedResidual solvents from synthesis are common impurities that must be controlled and quantified as per ICH Q3C guidelines.[7]
Documentation ISO 17034 Accredited CoABasic Certificate of AnalysisISO 17034 accreditation ensures the supplier has a competent and robust quality system for producing reference materials.

This comparison underscores that while Supplier B might be adequate for preliminary research, Supplier A provides the level of characterization and quality assurance required for later-stage development and quality control applications.

Part 2: Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the most critical document accompanying a reference standard.[11] It is a summary of the testing performed to confirm the material's quality.[9] A thorough review of the CoA is a mandatory step in the qualification process.

Key Sections of a Comprehensive CoA: [11][12]

  • Header Information: Includes material name, CAS number (5465-28-1), batch/lot number, and supplier details.

  • Identity Tests: Confirms the molecular structure. Look for data from multiple techniques like NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (FTIR). The data should be unambiguous and consistent with the structure of this compound.

  • Purity and Assay: This is often the most critical section.

    • Chromatographic Purity: Typically determined by HPLC. An area percent value of >99.5% is common for high-quality standards.

    • Assay (Potency): A quantitative measure of the main component, often determined by a mass balance approach or Quantitative NMR (qNMR). The mass balance calculation subtracts the percentages of all significant impurities (water, residual solvents, non-volatile residue) from 100%.

  • Specific Impurity Tests:

    • Water Content: Usually measured by Karl Fischer titration.[2]

    • Residual Solvents: Measured by Headspace Gas Chromatography (HS-GC).

    • Residue on Ignition (Sulfated Ash): Quantifies non-combustible (inorganic) impurities.[2]

Part 3: Experimental Protocols for In-House Verification

Upon receipt, a reference standard must undergo in-house verification to confirm its identity and integrity before being released for use in the laboratory.[13] This process serves as a critical quality check and ensures the material was not compromised during shipping.

Workflow for Incoming Reference Standard Qualification

The following diagram outlines the logical workflow for qualifying a newly received standard.

G cluster_0 Receive Receive Standard (CAS: 5465-28-1) Log Log into LIMS/ Inventory System Receive->Log Inspect Visual Inspection & CoA Review Log->Inspect Test Perform In-House Verification Tests Inspect->Test Compare Compare Results to CoA Test->Compare Decision Acceptance Decision Compare->Decision Release Release for Laboratory Use Decision->Release Pass Quarantine Quarantine & Contact Supplier Decision->Quarantine Fail

Caption: Workflow for In-house Verification of a Reference Standard.

Protocol 1: Identity Confirmation via HPLC-UV and LC/MS

Objective: To confirm the identity of the received this compound standard by comparing its retention time and mass spectrum against an established internal method or theoretical values.

Methodology:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1.0 mg/mL. Further dilute to a working concentration of ~10 µg/mL.

  • HPLC-UV Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Mobile Phase: A gradient of Acetonitrile and water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Procedure: Inject the prepared standard. The primary peak's retention time should be consistent with previous lots or expectations for the compound under these conditions.

  • LC/MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Procedure: Infuse the solution or perform an LC/MS run.

    • Acceptance Criterion: The observed mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ should correspond to the theoretical value for C₁₂H₁₅O₂⁻ (191.11).

Causality: Using HPLC confirms the chromatographic behavior, while MS provides definitive mass information, offering two orthogonal points of identity confirmation.

Protocol 2: Purity Assessment by HPLC Area Normalization

Objective: To assess the purity of the standard and check for any significant degradation or contamination that may have occurred during transit.

Methodology:

  • Standard Preparation: Use the ~1.0 mg/mL stock solution prepared in Protocol 1.

  • HPLC-UV Analysis: Use the same HPLC conditions as in Protocol 1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram that are above the reporting threshold (e.g., 0.05% of the main peak area).

    • Calculate the purity by area normalization:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Acceptance Criterion: The calculated purity should be consistent with the value reported on the Certificate of Analysis (e.g., within 0.5%). No single impurity should be greater than the specified limit (e.g., 0.2%).

Causality: This method provides a rapid and effective screen for impurities. A significant discrepancy between the observed purity and the CoA value warrants a full investigation and communication with the supplier.

Conclusion and Recommendations

Sourcing a reference standard for this compound requires a strategic approach that prioritizes the intended use of the standard. For regulated environments, the selection process must extend beyond price and availability to a critical evaluation of the supplier's quality systems and the comprehensiveness of the Certificate of Analysis.[14]

It is the responsibility of the end-user to not only procure but also to qualify and properly manage their reference standards.[5] Implementing a robust in-house verification protocol, as described, is a non-negotiable step to ensure the integrity of the standard upon receipt and throughout its lifecycle. By following these guidelines, researchers, scientists, and drug development professionals can build a foundation of analytical excellence and ensure the reliability of their data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • GMP Publishing. (2023). Reference Standards | Pharma Lab & Procurement.
  • SOP Guide for Pharma. (2024). SOP for Reference Standard Management.
  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
  • Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification.
  • ProPharma Group. (n.d.). Key Considerations When Selecting a Working Reference Standard.
  • Pharmaceutical Technology. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
  • PharmaBlog. (2022). Procurement and Handling of Reference Standards - SOP.
  • PharmaGuideline. (2023). ICH Guidelines Explained | A Complete Overview for Pharmaceutical Professionals.
  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing.
  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.
  • ESSLAB. (n.d.). Parts of a Certificate of Analysis.
  • National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis - SRM 3284.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • LabMal. (n.d.). What Reference Standard Should I Use?.
  • International Council for Harmonisation (ICH). (2000). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • PharmaCompass. (n.d.). Reference Standard | Secondary & Primary Standards | CMO.
  • Arrakis Industries. (2025). How to Choose the Right Chemical Supplier for Your Business Needs.

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis: Comparing Experimental Data of 2-Ethyl-2-phenylbutanoic Acid with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a molecule's identity and purity is a foundational pillar of scientific integrity. In this comprehensive technical guide, we will delve into the spectroscopic characterization of 2-Ethyl-2-phenylbutanoic acid, a key structural motif in various organic compounds. This guide will not only present a step-by-step methodology for acquiring experimental spectroscopic data but will also critically compare this data with established literature values and theoretical expectations. Our focus will be on the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

The Chemical Context: Structure and Significance

This compound, with the molecular formula C₁₂H₁₆O₂, possesses a unique quaternary carbon center substituted with a phenyl ring, two ethyl groups, and a carboxylic acid moiety. This structural arrangement presents a distinct spectroscopic fingerprint that we will explore in detail.

Figure 1: Structure of this compound.

Synthesis of this compound: An Overview

A common and reliable method for the synthesis of this compound involves the dialkylation of a phenylacetic acid derivative, followed by hydrolysis and decarboxylation. A particularly effective precursor is diethyl phenylmalonate.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl_phenylmalonate Diethyl phenylmalonate NaOEt Sodium Ethoxide (Base) Diethyl_phenylmalonate->NaOEt Deprotonation Intermediate_Ester Diethyl 2-ethyl-2-phenylmalonate EtBr Ethyl Bromide EtBr->Intermediate_Ester SN2 Attack Acid_Workup Acidic Hydrolysis (e.g., H3O+) Intermediate_Ester->Acid_Workup Saponification Heating Heat (Δ) Acid_Workup->Heating Protonation Final_Product This compound Heating->Final_Product Decarboxylation

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of Diethyl 2-ethyl-2-phenylmalonate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Deprotonation: Add diethyl phenylmalonate dropwise to the sodium ethoxide solution at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add ethyl bromide dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude diethyl 2-ethyl-2-phenylmalonate.

Part B: Hydrolysis and Decarboxylation

  • Hydrolysis: To the crude diethyl 2-ethyl-2-phenylmalonate, add an excess of a 10% aqueous solution of a strong acid, such as hydrochloric acid.

  • Decarboxylation: Heat the mixture to reflux for 4-6 hours. The diester will hydrolyze to the corresponding dicarboxylic acid, which will then decarboxylate upon heating.

  • Isolation and Purification: Cool the reaction mixture and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Data Acquisition and Analysis

The following sections detail the acquisition of experimental spectroscopic data for our synthesized this compound and a comparison with literature and expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental ¹H NMR Data (400 MHz, CDCl₃) Literature/Expected ¹H NMR Data Assignment and Rationale
δ 11.5-12.5 (s, 1H)δ 10-13 (s, 1H)-COOH : The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[1]
δ 7.2-7.4 (m, 5H)δ 7.1-7.5 (m, 5H)Ar-H : The five protons of the monosubstituted phenyl ring appear as a complex multiplet in the aromatic region.
δ 2.0-2.2 (q, 4H, J = 7.4 Hz)δ 1.9-2.3 (q, 4H)-CH₂-CH₃ : The four methylene protons of the two equivalent ethyl groups are diastereotopic and appear as a quartet due to coupling with the adjacent methyl protons.
δ 0.8-1.0 (t, 6H, J = 7.4 Hz)δ 0.7-1.1 (t, 6H)-CH₂-CH₃ : The six methyl protons of the two equivalent ethyl groups appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Experimental ¹³C NMR Data (100 MHz, CDCl₃) Literature/Expected ¹³C NMR Data Assignment and Rationale
δ 183.5δ 175-185C=O : The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2]
δ 139.8δ 135-145Ar-C (quaternary) : The ipso-carbon of the phenyl ring attached to the quaternary center.
δ 128.4δ 127-130Ar-CH (ortho, meta) : The ortho and meta carbons of the phenyl ring.
δ 126.9δ 125-128Ar-CH (para) : The para carbon of the phenyl ring.
δ 55.2δ 50-60 : The quaternary α-carbon, deshielded by the adjacent phenyl and carboxyl groups.
δ 25.8δ 25-35-CH₂-CH₃ : The methylene carbons of the ethyl groups.
δ 8.7δ 5-15-CH₂-CH₃ : The methyl carbons of the ethyl groups.
Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental IR Data (ATR) Literature/Expected IR Data Assignment and Rationale
2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)O-H stretch : The very broad absorption is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[3][4]
~2970, 2935, 2875 cm⁻¹~2850-3000 cm⁻¹C-H stretch : Absorptions corresponding to the sp³ C-H bonds of the ethyl groups.
~1705 cm⁻¹ (strong)~1700-1725 cm⁻¹C=O stretch : The strong, sharp absorption is indicative of the carbonyl group in a carboxylic acid.[3][4]
~1445, 1465 cm⁻¹~1450-1600 cm⁻¹C=C stretch : Aromatic ring skeletal vibrations.
~1240 cm⁻¹~1210-1320 cm⁻¹C-O stretch : Coupled with the O-H bend, this absorption is characteristic of the carboxylic acid C-O single bond.[3]
~930 cm⁻¹ (broad)~920 cm⁻¹ (broad)O-H bend : Out-of-plane bend for the hydroxyl group of the carboxylic acid dimer.[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental MS Data (EI) Expected Fragmentation Assignment and Rationale
m/z 192[M]⁺Molecular Ion : The peak corresponding to the intact molecule with one electron removed.
m/z 147[M - COOH]⁺Loss of Carboxyl Group : A common fragmentation pathway for carboxylic acids is the loss of the -COOH radical.
m/z 119[M - COOH - C₂H₄]⁺Loss of Ethylene : Subsequent loss of an ethylene molecule from the [M - COOH]⁺ fragment.
m/z 91[C₇H₇]⁺Tropylium Ion : A very stable fragment resulting from rearrangement of the benzyl cation, a common feature in molecules with a phenyl group attached to a carbon chain.

Conclusion

The multifaceted approach of combining synthesis with a suite of spectroscopic techniques provides a robust and self-validating workflow for the unequivocal identification of this compound. The experimental data obtained for the synthesized compound are in excellent agreement with the expected values derived from established spectroscopic principles for carboxylic acids and phenyl-substituted alkanes. This guide underscores the importance of not only acquiring high-quality data but also understanding the fundamental principles that govern the spectroscopic behavior of molecules, a cornerstone of expertise in the fields of drug discovery and development.

References

  • ChemBK. This compound. [Link]
  • University of California, Los Angeles. IR: carboxylic acids. [Link]
  • Chemguide. interpreting infra-red spectra. [Link]
  • Chemistry LibreTexts. 8.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
  • Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Ethyl-2-phenylbutanoic Acid

In the landscape of pharmaceutical development and manufacturing, the integrity of every piece of data hinges on the quality of the analytical methods used to generate it. For a molecule like this compound—a compound characterized by a butyric acid backbone with both ethyl and phenyl substitutions[1]—accurate quantification is paramount. Whether it is being assessed as a drug substance, a critical metabolite, or a process impurity, the analytical method is the lens through which we view its behavior, safety, and efficacy.

This guide moves beyond a simple recitation of protocols. It is designed to provide a deep, practical understanding of how to compare and cross-validate different analytical techniques for this specific analyte. We will explore the causality behind our choices, from selecting the right technology to designing experiments that inherently build trust in our results. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[2]. Cross-validation becomes critical when two or more methods are used to generate data within the same study or across different studies, ensuring that the data is consistent and reliable regardless of the methodology employed.

A Comparative Overview of Analytical Technologies

The unique structure of this compound, possessing both a UV-active phenyl group and a polar carboxylic acid function, makes it amenable to several analytical techniques. The choice is never arbitrary; it is a strategic decision based on the required sensitivity, selectivity, sample matrix, and the specific question we aim to answer.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • The Principle of Action: HPLC-UV is the workhorse of many quality control laboratories. For this compound, a reverse-phase C18 column is typically effective. The non-polar stationary phase interacts with the phenyl group and ethyl substituent, while a polar mobile phase (e.g., a mixture of acetonitrile and acidified water) elutes the compound. The phenyl group contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification.

  • Expert Insight: The primary advantage of HPLC-UV is its robustness, cost-effectiveness, and simplicity. It is an excellent choice for assay and purity testing of the drug substance or formulated product where concentrations are relatively high. However, its Achilles' heel can be a lack of specificity in complex biological matrices, where endogenous compounds may co-elute and interfere with the analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • The Principle of Action: GC-MS offers exceptional chromatographic separation efficiency. However, the carboxylic acid group on this compound makes it non-volatile and prone to thermal degradation in the hot GC inlet. Therefore, a critical and non-negotiable step is derivatization . Converting the carboxylic acid to a more volatile and stable ester (e.g., a silyl or methyl ester) is required before injection[3]. The mass spectrometer then provides mass information, adding a layer of specificity.

  • Expert Insight: Derivatization is a double-edged sword. While it enables the use of GC's high-resolution capabilities, it also introduces an extra step that can be a source of variability and error if not meticulously controlled. This method is often reserved for specific applications where HPLC is not suitable, such as the analysis of volatile impurities or when specific structural isomers need to be resolved.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • The Principle of Action: LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices like plasma or urine[4][5]. The liquid chromatograph provides the initial separation. The analyte is then ionized (typically via electrospray ionization in negative mode for a carboxylic acid) and enters the tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the parent ion (the deprotonated molecule), which is then fragmented in a collision cell. The second quadrupole selects a specific, characteristic fragment ion. This parent-to-fragment transition is unique to the analyte, providing extraordinary selectivity and sensitivity.

  • Expert Insight: This technique virtually eliminates matrix interference, a common challenge with HPLC-UV in bioanalysis. The unparalleled sensitivity allows for the determination of pharmacokinetic profiles where drug concentrations can be very low[6]. While powerful, the method's complexity and cost are higher, and it is susceptible to matrix effects, which can suppress or enhance the analyte's ionization and must be carefully evaluated[7].

The Architecture of a Self-Validating Method

Before any comparison can be made, each method must be individually validated to prove it is fit for purpose. The validation parameters are not just a checklist; they are interlocking pillars that support the entire data structure. This process is governed by international guidelines such as ICH Q2(R1)[2][8].

Validation_Parameters cluster_qualitative Qualitative cluster_quantitative Quantitative Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Specificity->Linearity LOQ LOQ Specificity->LOQ LOD LOD Specificity->LOD Robustness Robustness Specificity->Robustness Accuracy->LOQ Accuracy->Robustness Precision->LOQ Precision->Robustness Range Range Linearity->Range Linearity->Robustness LOQ->LOD

Caption: Interrelationship of core analytical method validation parameters.

The Cross-Validation Protocol: Bridging Two Methods

Here, we outline a detailed protocol for a common scenario: cross-validating a new, highly sensitive LC-MS/MS method against an established, validated HPLC-UV method for the analysis of this compound in human plasma.

Objective

To demonstrate that the new LC-MS/MS method provides equivalent results to the reference HPLC-UV method within the validated range of the HPLC-UV method, ensuring data continuity.

Regulatory Framework

This protocol is designed in accordance with the principles outlined in the EMA and FDA guidelines on bioanalytical method validation[9][10][11]. The core acceptance criterion is that for at least two-thirds of the samples, the difference between the values generated by the two methods should be within ±20.0% of the mean value.

Experimental Workflow

Cross_Validation_Workflow Start Start: Select ≥ 20 PK Samples (Low, Medium, High Conc.) Analyze_HPLC Analyze all samples with validated HPLC-UV Method (Reference Method) Start->Analyze_HPLC Analyze_LCMS Analyze all samples with validated LC-MS/MS Method (Comparator Method) Start->Analyze_LCMS Tabulate Tabulate Results: [Sample ID], [HPLC], [LCMS] Analyze_HPLC->Tabulate Analyze_LCMS->Tabulate Calculate Calculate Mean: (HPLC + LCMS) / 2 Calculate % Difference: ((HPLC - LCMS) / Mean) * 100 Tabulate->Calculate Evaluate Evaluate Acceptance Criteria: Is %Diff ≤ 20% for ≥ 67% of samples? Calculate->Evaluate Pass PASS: Methods are Interchangeable Evaluate->Pass Yes Fail FAIL: Investigate Discrepancy Evaluate->Fail No

Caption: Step-by-step workflow for the cross-validation of two analytical methods.

Step-by-Step Methodology
  • Sample Selection:

    • Select a minimum of 20 human plasma samples from a clinical study where subjects were administered a drug that produces this compound.

    • Causality: The samples must be authentic study samples, not just spiked quality controls. This is crucial because it tests the methods against real-world matrix effects and metabolite profiles. The concentrations should span the analytical range of both methods, with a focus on the low, medium, and high ends.

  • Sample Analysis:

    • Thaw the samples and aliquot them into two sets. This prevents multiple freeze-thaw cycles from impacting one set more than the other.

    • Analyze one set of aliquots using the fully validated HPLC-UV method according to its standard operating procedure (SOP).

    • Analyze the second set of aliquots using the fully validated LC-MS/MS method according to its SOP.

    • Trustworthiness: Each analytical run must be performed on a calibrated system and must include its own set of calibration standards and quality control samples (QCs) at low, medium, and high concentrations. The run is only valid if the calibration curve and QCs meet the acceptance criteria defined in their respective validation reports. This ensures each method is performing correctly at the time of the cross-validation.

  • Data Processing and Evaluation:

    • For each sample, record the concentration obtained from the HPLC-UV method (C_HPLC) and the LC-MS/MS method (C_LCMS).

    • Calculate the mean concentration for each sample: Mean = (C_HPLC + C_LCMS) / 2.

    • Calculate the percent difference for each sample relative to the mean: % Difference = [(C_HPLC - C_LCMS) / Mean] * 100.

    • Causality: Using the mean as the denominator for the percent difference calculation is a standard statistical practice that avoids the bias inherent in choosing one method as the "true" value.

    • Apply the acceptance criteria: Count the number of samples where the absolute % Difference is ≤ 20.0%. If this number represents at least 67% (e.g., 14 out of 20 samples), the cross-validation is successful.

Data Presentation and Interpretation

Clear data presentation is essential for objective comparison. The following tables represent hypothetical data for this project.

Table 1: Comparison of Method Validation Parameters
ParameterHPLC-UV MethodGC-MS Method (with derivatization)LC-MS/MS Method
Linearity (r²) > 0.998> 0.997> 0.999
Range (µg/mL) 0.5 - 1000.1 - 500.005 - 10
Accuracy (% Bias) Within ± 10%Within ± 12%Within ± 8%
Precision (%RSD) < 8%< 10%< 7%
LOQ (µg/mL) 0.50.10.005
Selectivity Moderate; potential for interferenceHigh; requires clean samplesExcellent; highly specific

This table clearly shows the trade-offs. The LC-MS/MS method is vastly more sensitive (LOQ of 0.005 µg/mL), while the HPLC-UV method has a wider upper range suitable for formulation assays. The GC-MS method is sensitive but shows slightly lower accuracy and precision, likely reflecting the variability of the derivatization step.

Table 2: Hypothetical Cross-Validation Results (Plasma Samples)
Sample IDHPLC-UV (µg/mL)LC-MS/MS (µg/mL)Mean (µg/mL)% DifferencePass/Fail
PK-010.580.610.595-5.0%Pass
PK-021.251.331.290-6.2%Pass
PK-035.435.215.3204.1%Pass
PK-0422.824.123.45-5.5%Pass
PK-0589.185.587.304.1%Pass
PK-060.650.820.735-23.1%Fail
PK-0745.243.944.552.9%Pass
... (13 more samples)...............

In this hypothetical dataset, Sample PK-06 failed the acceptance criterion. An investigation would be required. A common cause for such a discrepancy at low concentrations is a minor, co-eluting peak in the HPLC-UV chromatogram that artificially inflates the result, whereas the highly selective LC-MS/MS method is unaffected. If the overall pass rate is still above 67%, the methods can be considered cross-validated, but the discrepancy should be noted.

Senior Scientist's Conclusion and Field-Proven Insights

The cross-validation of analytical methods is not a mere formality for regulatory submission; it is a fundamental scientific exercise that underpins the integrity of a drug development program. Our comparative analysis demonstrates that for this compound, no single method is universally "best"—the optimal choice is dictated by the application.

  • For routine quality control and release testing of a drug product, the robustness, cost-effectiveness, and proven track record of HPLC-UV make it the pragmatic and scientifically sound choice.

  • For bioanalysis in pharmacokinetic or toxicokinetic studies , where sensitivity and selectivity are non-negotiable, LC-MS/MS is the unequivocal gold standard.

Successful cross-validation, as detailed in this guide, provides the critical assurance that data generated by different techniques across a product's lifecycle—from early discovery to post-market surveillance—is reliable, consistent, and comparable. This builds a foundation of trustworthiness in the data, which is the ultimate currency in pharmaceutical science.

References

  • European Medicines Agency (EMA).
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][8]
  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link][9][10]
  • Hofmann, W., et al. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.[Link][12]
  • International Council for Harmonisation (ICH). Quality Guidelines. [Link][13]
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][14]
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
  • U.S. Food and Drug Administration (FDA).
  • Nowak, P., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link][15]
  • Giron, D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33, 737-744. [Link][4][6]
  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Musumeci, F., et al. (2021).
  • Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. [Link][7]

Sources

A Comparative Guide to the Biological Efficacy of Ibuprofen and a Proposed Investigational Framework for 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established biological efficacy of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen against the uncharacterized profile of 2-Ethyl-2-phenylbutanoic acid. Given the absence of published data on the therapeutic biological activity of this compound, this document serves a dual purpose: first, to detail the mechanistic and physiological effects of ibuprofen as a benchmark, and second, to propose a rigorous, self-validating experimental framework to systematically evaluate the potential biological efficacy of this compound.

Part 1: Ibuprofen - The Archetypal NSAID

Ibuprofen, a propionic acid derivative, is a cornerstone of anti-inflammatory, analgesic, and antipyretic therapy.[1] Its discovery in 1961 was a significant milestone in pain and inflammation management.[1] Understanding its mechanism and pharmacokinetic profile is essential for any comparative analysis in the field of non-narcotic analgesics.

Mechanism of Action: COX-1 & COX-2 Inhibition

The primary therapeutic effects of ibuprofen are mediated through the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][5]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and renal blood flow.[4]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4] Its inhibition is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[1][5]

By inhibiting both isoforms, ibuprofen effectively reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation and pain.[4] However, the concurrent inhibition of COX-1 is also responsible for some of the characteristic side effects of traditional NSAIDs, such as gastrointestinal irritation.[4]

Ibuprofen_Mechanism Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Site) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (e.g., for Gastric Mucosa, Platelet Function) COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammation Prostaglandins (Mediators of Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Ibuprofen's non-selective inhibition of COX-1 and COX-2 enzymes.
Pharmacokinetic & Pharmacodynamic Profile

Ibuprofen is administered as a racemic mixture of R(-) and S(+) enantiomers. The S(+) enantiomer is responsible for the majority of the pharmacological activity.[6] The drug is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[1]

ParameterValueSource
Bioavailability 80-100% (oral)[1]
Protein Binding >98%[7]
Metabolism Hepatic (primarily via CYP2C9)[1][7]
Elimination Half-life 2–4 hours[1]
Excretion Primarily renal (urine)[1]

Part 2: this compound - An Uncharacterized Compound

In stark contrast to ibuprofen, there is a significant lack of publicly available scientific literature detailing the biological efficacy of this compound.

Known Properties

Based on available chemical databases, this compound (CAS No. 5465-28-1) is primarily documented as a chemical intermediate and has been identified for use in the fragrance industry.[8] There are no peer-reviewed studies describing its mechanism of action, anti-inflammatory potential, or overall therapeutic efficacy.

PropertyValueSource
Molecular Formula C12H16O2[8][9]
Molar Mass 192.26 g/mol [9]
Appearance White solid[8]
Known Uses Fragrance ingredient, chemical intermediate[8]

The structural similarity to other phenyl-substituted carboxylic acids suggests that an investigation into its biological activity could be warranted, but any potential efficacy remains purely speculative without experimental validation.

Part 3: Proposed Experimental Framework for Comparative Efficacy

To address the knowledge gap and enable a direct comparison with ibuprofen, the following experimental plan is proposed. This framework is designed to first screen for primary anti-inflammatory mechanisms in vitro before proceeding to more complex in vivo models. Ibuprofen will serve as the positive control throughout all assays to provide a benchmark for potency and efficacy.

In Vitro Efficacy Assessment: COX Enzyme Inhibition

Causality: The foundational mechanism for the vast majority of NSAIDs is the inhibition of COX enzymes. Therefore, the initial and most critical experiment is to determine if this compound has any inhibitory activity against COX-1 and COX-2. This will establish whether it shares a mechanism with ibuprofen and provide a quantitative measure of its potency (IC50).

Protocol 1: Fluorometric COX-1 & COX-2 Inhibition Assay

This protocol utilizes commercially available kits to measure the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes according to the manufacturer's instructions. Prepare a stock solution of this compound and ibuprofen (e.g., 10 mM in DMSO).

  • Serial Dilutions: Create a series of dilutions for each test compound (e.g., from 100 µM to 1 nM) in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of each compound dilution or control. Add 10 µL of the respective enzyme (COX-1 or COX-2) to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of arachidonic acid substrate and 50 µL of a fluorometric probe solution.

  • Signal Detection: Immediately begin reading the fluorescence intensity (e.g., excitation 535 nm, emission 590 nm) every minute for 10-15 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each enzyme.

InVitro_Workflow Start Start: Prepare Reagents (Enzymes, Buffers, Compounds) Dilution Create Serial Dilutions of Test Compounds & Ibuprofen Start->Dilution Incubation Incubate Compounds with COX-1 or COX-2 Enzyme Dilution->Incubation Reaction Initiate Reaction with Arachidonic Acid & Probe Incubation->Reaction Detection Measure Fluorescence Kinetics with Plate Reader Reaction->Detection Analysis Calculate Reaction Rates & Determine IC50 Values Detection->Analysis End End: Comparative Potency Data Analysis->End

Workflow for the in vitro COX inhibition assay.

Anticipated Data Output (Table Template)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
IbuprofenExpected ValueExpected ValueCalculated Value
This compoundTo Be DeterminedTo Be DeterminedTo Be Determined
In Vivo Efficacy Assessment: Anti-Inflammatory & Analgesic Models

Causality: If in vitro activity is confirmed, the next logical step is to assess efficacy in a living system. The carrageenan-induced paw edema model is a standard for acute inflammation that is highly sensitive to NSAIDs.[10] The acetic acid-induced writhing test is a widely used model for visceral pain that effectively screens for analgesic properties.[11]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation: Acclimate male Wistar rats (180-200g) for one week. Fast animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% CMC), Ibuprofen (e.g., 50 mg/kg, p.o.), and this compound (at least three dose levels, e.g., 25, 50, 100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds or vehicle orally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Protocol 3: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimation & Grouping: Acclimate male Swiss albino mice (20-25g) and group them as described in Protocol 2.

  • Drug Administration: Administer the respective compounds or vehicle orally.

  • Pain Induction: 30 minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.).

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition of writhing) for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

InVivo_Workflow cluster_0 Carrageenan Paw Edema (Anti-inflammatory) cluster_1 Acetic Acid Writhing (Analgesic) A1 Administer Compound or Vehicle (p.o.) A2 Inject Carrageenan (Sub-plantar) A1->A2 A3 Measure Paw Volume over 4 hours A2->A3 A4 Calculate % Edema Inhibition A3->A4 End End: Comparative Efficacy Data A4->End B1 Administer Compound or Vehicle (p.o.) B2 Inject Acetic Acid (i.p.) B1->B2 B3 Count Writhes for 20 minutes B2->B3 B4 Calculate % Analgesic Activity B3->B4 B4->End Start Start: Acclimate & Group Animals Start->A1 Start->B1

Workflow for in vivo anti-inflammatory and analgesic assays.

Conclusion

Ibuprofen's biological efficacy is thoroughly documented, stemming from its potent, non-selective inhibition of COX-1 and COX-2 enzymes. It serves as an ideal benchmark for evaluating novel anti-inflammatory and analgesic compounds. In contrast, this compound represents a scientific unknown in the therapeutic space. The proposed experimental framework provides a systematic, multi-tiered approach to first identify a potential mechanism of action and then confirm physiological activity. By directly comparing its performance against ibuprofen in these validated assays, the scientific community can definitively determine whether this compound possesses any therapeutic potential or remains simply a chemical intermediate.

References

  • Ibuprofen - Wikipedia. [Link]
  • Ibuprofen Mechanism - News-Medical.Net. [Link]
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]
  • Pharmacokinetics and absolute bioavailability of ibuprofen after oral administr
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Ibuprofen Pathway, Pharmacokinetics - ClinPGx. [Link]
  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflamm
  • What is the mechanism of Ibuprofen?
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflamm
  • Pharmacokinetics and bioavailability of percutaneous ibuprofen - PubMed. [Link]
  • Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formul
  • This compound - ChemBK. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic routes for 2-Ethyl-2-phenylbutanoic acid (CAS 5465-28-1), a valuable carboxylic acid intermediate.[1][2] The molecule's structure, featuring a quaternary carbon center with two ethyl groups and a phenyl group, makes it a target of interest in the development of pharmaceuticals and other fine chemicals.[2] This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of methodologies to inform process development and optimization. We will delve into the mechanistic underpinnings, practical execution, and comparative metrics of each pathway.

Route 1: Dialkylation of Phenylacetonitrile followed by Hydrolysis

This common and efficient pathway leverages the acidity of the α-carbon proton in phenylacetonitrile. The synthesis proceeds through a two-stage alkylation, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. The use of phase-transfer catalysis (PTC) is a significant refinement of this method, enhancing safety and scalability by facilitating the reaction between reactants in immiscible phases.[3][4]

Core Mechanism & Rationale

The synthesis hinges on the sequential deprotonation of the carbon atom adjacent to the phenyl and nitrile groups. This forms a resonance-stabilized carbanion that is a potent nucleophile.[3]

  • First Alkylation: The carbanion attacks an ethyl halide (e.g., ethyl bromide) via an SN2 mechanism to form 2-phenylbutyronitrile.

  • Second Alkylation: The remaining α-proton on 2-phenylbutyronitrile is also acidic and can be removed by a strong base. The subsequent carbanion reacts with a second molecule of ethyl halide to yield 2-ethyl-2-phenylbutyronitrile.

  • Hydrolysis: The nitrile group of the dialkylated product is then hydrolyzed under acidic or basic conditions to afford the final this compound.

The choice of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for industrial applications.[5][6] The catalyst "ferries" the hydroxide anions (or the organic anion) from the aqueous phase to the organic phase, where the reaction with the water-insoluble phenylacetonitrile and ethyl halide occurs.[6][7] This avoids the need for hazardous and moisture-sensitive bases like sodium amide.[3]

Visualizing the Pathway

cluster_0 Route 1: From Phenylacetonitrile start Phenylacetonitrile inter1 2-Phenylbutyronitrile start->inter1 1. NaOH (aq), PTC 2. Ethyl Bromide inter2 2-Ethyl-2-phenylbutyronitrile inter1->inter2 1. NaOH (aq), PTC 2. Ethyl Bromide end This compound inter2->end H3O+ or OH-, Heat (Hydrolysis)

Caption: Reaction pathway via dialkylation of phenylacetonitrile.

Experimental Protocol (Phase-Transfer Catalysis Method)
  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine phenylacetonitrile, an excess of ethyl bromide, and a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Base Addition: While stirring vigorously, add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). An exothermic reaction is expected. Maintain the temperature within a controlled range (e.g., 30-40°C) with external cooling.

  • Reaction Monitoring: Continue stirring for several hours until the reaction is complete, as monitored by TLC or GC analysis.

  • Work-up: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-ethyl-2-phenylbutyronitrile.

  • Hydrolysis: Add the crude nitrile to a solution of concentrated sulfuric acid or aqueous sodium hydroxide. Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Purification: Cool the reaction mixture and, if acidic hydrolysis was used, carefully pour it over ice and extract the product with an organic solvent (e.g., diethyl ether). If basic hydrolysis was used, acidify the cooled mixture with concentrated HCl to precipitate the carboxylic acid, which can then be collected by filtration or extraction. The crude product can be further purified by recrystallization.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. This route involves the alkylation of diethyl phenylmalonate, followed by hydrolysis and decarboxylation. The key precursor, diethyl phenylmalonate, can itself be synthesized through various methods, most commonly a Claisen condensation.[8]

Core Mechanism & Rationale
  • Precursor Synthesis (Claisen Condensation): Diethyl phenylmalonate is typically prepared via a Claisen condensation of ethyl phenylacetate with diethyl oxalate, using a strong base like sodium ethoxide.[9] This is followed by decarbonylation.[8]

  • Deprotonation: The α-carbon of diethyl phenylmalonate is flanked by two ester groups, making its proton acidic. A base such as sodium ethoxide readily removes this proton to form a stable enolate.

  • Dialkylation: The enolate undergoes two successive SN2 reactions with an ethyl halide to introduce two ethyl groups at the α-carbon, yielding diethyl 2-ethyl-2-phenylmalonate.[10]

  • Hydrolysis and Decarboxylation: The resulting diester is first hydrolyzed to a dicarboxylic acid (2-ethyl-2-phenylmalonic acid) using a strong base (saponification) followed by acidification.[10] Upon heating, this malonic acid derivative readily loses a molecule of CO₂, resulting in the final product.[10]

Visualizing the Pathway

cluster_1 Route 2: Malonic Ester Synthesis start Diethyl Phenylmalonate inter1 Diethyl 2-ethyl-2-phenylmalonate start->inter1 1. NaOEt (2 equiv.) 2. Ethyl Bromide (2 equiv.) inter2 2-Ethyl-2-phenylmalonic Acid inter1->inter2 1. NaOH, Heat 2. H3O+ (Hydrolysis) end This compound inter2->end Heat (Decarboxylation)

Caption: Reaction pathway via malonic ester synthesis.

Experimental Protocol
  • Alkylation Reaction: Prepare a solution of sodium ethoxide in absolute ethanol. To this solution, add diethyl phenylmalonate.

  • Ethyl Halide Addition: Add ethyl bromide dropwise to the mixture. After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).[10]

  • Work-up for Intermediate: Cool the reaction mixture and pour it into a mixture of ice and water. Remove the ethanol under reduced pressure. Extract the product, diethyl 2-ethyl-2-phenylmalonate, with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diester.[10][11]

  • Hydrolysis: Add the crude diester to a solution of sodium hydroxide in water/ethanol. Heat the mixture to reflux for several hours to achieve complete saponification.

  • Acidification & Decarboxylation: Cool the reaction mixture and remove the ethanol. Acidify the aqueous residue with a strong acid (e.g., HCl) to a pH of 4-5.[10] The 2-ethyl-2-phenylmalonic acid will precipitate. Heat the mixture gently to effect decarboxylation until CO₂ evolution ceases.

  • Purification: Cool the mixture and extract the final product, this compound, with an organic solvent. Dry the organic layer and remove the solvent to yield the crude product, which can be purified by distillation or recrystallization.

Route 3: Grignard Reagent Carboxylation

This route employs a Grignard reagent, a powerful organometallic nucleophile, to form the carboxylic acid functionality directly through reaction with carbon dioxide (dry ice). The key is the preparation of the appropriate Grignard reagent, 3-pentylmagnesium halide.

Core Mechanism & Rationale
  • Precursor Synthesis: This route requires a 3-halopentane (e.g., 3-bromopentane) as the starting material. 3-Halopentanes can be prepared from 3-pentanol. A proposed synthesis involves creating 3-pentanol from propionaldehyde and an ethyl Grignard reagent, followed by conversion of the alcohol to the halide.[12]

  • Grignard Reagent Formation: 3-halopentane is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent, 3-pentylmagnesium halide.[13][14] This step is highly sensitive to moisture and requires completely dry conditions.[14]

  • Carboxylation: The Grignard reagent is then added to a slurry of crushed dry ice (solid CO₂). The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂.

  • Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed by the addition of an aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and yield the final this compound.[14]

Note: A direct Grignard reaction to form this compound would require a Grignard reagent with the phenyl group already in place, such as (1-ethyl-1-phenylpropyl)magnesium bromide. However, the synthesis of the corresponding halide precursor is not straightforward. The route described in patent CN106892809A is for 2-ethylbutanoic acid, but the principle of carboxylation is directly applicable if the correct Grignard reagent can be formed.[12] A more plausible Grignard route to a related structure involves reacting a Grignard reagent with diethyl oxalate.[15][16]

Visualizing the General Workflow

cluster_2 General Experimental Workflow A Reaction Setup (Combine Reactants) B Reaction Progression (Heating/Cooling, Stirring) A->B C Reaction Quench/ Work-up (e.g., H2O, Acid) B->C D Extraction C->D E Drying of Organic Layer (e.g., Na2SO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Distillation/Recrystallization) F->G

Caption: A typical experimental workflow for synthesis.

Comparative Analysis

ParameterRoute 1: Phenylacetonitrile DialkylationRoute 2: Malonic Ester SynthesisRoute 3: Grignard Carboxylation
Starting Materials Phenylacetonitrile, Ethyl BromideDiethyl Phenylmalonate, Ethyl Bromide3-Halopentane (phenyl-substituted), Mg, CO₂
Key Reagents Strong Base (e.g., NaOH), Phase-Transfer CatalystStrong Base (e.g., NaOEt)Anhydrous Ether, Dry Ice (CO₂)
Number of Steps 2-3 (alkylation, hydrolysis)3-4 (alkylation, hydrolysis, decarboxylation)2 (Grignard formation, carboxylation)
Reported Yield Generally high, especially with PTCGood to high, but depends on precursor synthesisVariable, highly dependent on Grignard yield
Scalability Excellent, particularly with PTC, which is common in industry.[5][6]Good, a well-established classical method.Challenging due to the need for strictly anhydrous conditions and handling of reactive organometallics.
Safety/Hazards Use of concentrated NaOH. PTC mitigates the need for more hazardous bases like NaNH₂.[3]Use of metallic sodium or sodium ethoxide requires careful handling. Flammable solvents.Highly flammable ethers. Grignard reagents are pyrophoric and react violently with water.[14]
Advantages High efficiency, good yields, industrially scalable, avoids hazardous reagents like sodium amide.Versatile and reliable method. Well-understood mechanism.Direct introduction of the carboxylic acid group. Fewer steps if the halide precursor is available.
Disadvantages Requires hydrolysis of a stable nitrile group, which can require harsh conditions.Multiple steps including precursor synthesis can lower overall yield. Decarboxylation step required.Extreme sensitivity to moisture. Availability of the required substituted 3-halopentane can be a major limitation.

Conclusion for the Practicing Scientist

For researchers and professionals focused on robust, scalable, and economically viable synthesis, the dialkylation of phenylacetonitrile using phase-transfer catalysis (Route 1) emerges as the superior method. It avoids many of the hazards associated with older synthetic routes, is amenable to large-scale production, and generally provides high yields.[3][6]

The malonic ester synthesis (Route 2) remains a viable and valuable alternative, particularly for laboratory-scale synthesis where its classical reliability is an asset. Its multi-step nature, however, may be less attractive for industrial applications compared to the PTC route.[10]

The Grignard carboxylation route (Route 3) , while elegant in its directness, presents significant practical challenges. The stringent requirement for anhydrous conditions and the potential difficulty in sourcing the necessary starting halide make it the least practical option for reliable, large-scale production of this compound.

The selection of a synthetic route will ultimately depend on the specific project goals, available resources, and scale of production. However, based on current literature and industrial practice, the phase-transfer catalyzed dialkylation of phenylacetonitrile offers the most compelling combination of efficiency, safety, and scalability.

References

  • Grignard Reaction. University of Wisconsin-Madison.
  • Phase transfer catalysis: Chemistry and engineering. National Chemical Laboratory, Pune, India.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1, 1994.
  • Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis.
  • Diethyl phenylmalonate. Wikipedia.
  • Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Grignard Reagent & Uses in Synthesis. Scribd.
  • Phase Transfer Catalysis: Chemistry and Engineering. Indian Academy of Sciences.
  • The preparation method of the new 2 Ethylbutanoic acid of one class. Google Patents.
  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI.

Sources

A Comparative Guide to Assessing the Neuroprotective Activity of 2-Ethyl-2-phenylbutanoic Acid Against Established Neuroprotectants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuroprotective Agents

Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. The underlying pathology of these conditions is complex and multifactorial, often involving oxidative stress, neuroinflammation, mitochondrial dysfunction, and apoptosis. While several neuroprotective agents are clinically available, their efficacy can be limited, underscoring the urgent need for novel therapeutic strategies. This guide introduces a potential candidate, 2-Ethyl-2-phenylbutanoic acid, and provides a comprehensive framework for evaluating its neuroprotective potential in comparison to established agents.

This compound is a short-chain fatty acid with a phenyl group substitution. While direct evidence of its neuroprotective activity is currently lacking in published literature, its structural similarity to known neuroprotective compounds, such as Valproic Acid (VPA) and 4-Phenylbutyrate (PBA), provides a strong rationale for its investigation.[1][2][3][4] Both VPA and PBA are recognized for their roles as histone deacetylase (HDAC) inhibitors, which can modulate gene expression to promote neuronal survival and reduce inflammation.[1][2][3][4][5] This guide, therefore, outlines a proposed research plan to systematically assess the neuroprotective profile of this compound, drawing hypothetical mechanisms from its structural analogs and comparing its performance against well-characterized neuroprotectants.

The Benchmarks: A Profile of Known Neuroprotectants

To provide a robust comparative assessment, this compound will be evaluated against three established neuroprotective agents with distinct mechanisms of action:

  • Edaravone: A potent free radical scavenger, Edaravone mitigates oxidative stress by neutralizing reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting neuronal membranes from damage.[2][6] It has also been shown to possess anti-inflammatory properties.[2]

  • Riluzole: Primarily a glutamate modulator, Riluzole inhibits the presynaptic release of glutamate and blocks postsynaptic N-methyl-D-aspartate (NMDA) receptors.[1][7][8][9] This action reduces excitotoxicity, a major contributor to neuronal death in various neurological conditions.[1][7][8][9]

  • N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione (GSH), NAC enhances the endogenous antioxidant capacity of neurons.[5][10][11] It directly scavenges free radicals and modulates glutamatergic and inflammatory pathways.[5][10][11]

Hypothesized Mechanism of Action for this compound

Based on its structural similarity to VPA and PBA, we hypothesize that this compound may exert neuroprotection through a combination of mechanisms, including HDAC inhibition and modulation of downstream signaling pathways that regulate apoptosis and inflammation.

Hypothesized Mechanism of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular 2_EPBA This compound HDAC HDAC 2_EPBA->HDAC Inhibition PI3K_Akt PI3K/Akt Pathway 2_EPBA->PI3K_Akt Activation? NF_kB NF-κB Pathway 2_EPBA->NF_kB Inhibition? Acetylation Histone Acetylation (Increased) HDAC->Acetylation Inhibition of Deacetylation Transcription Gene Transcription (Neuroprotective Genes) Acetylation->Transcription Bcl2 Bcl-2 (Anti-apoptotic) Transcription->Bcl2 PI3K_Akt->Bcl2 Upregulation Inflammation Neuroinflammation NF_kB->Inflammation Decreased Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase Caspase Activation Bax->Caspase Survival Neuronal Survival Caspase->Survival Inhibition Inflammation->Survival Inhibition

Caption: Hypothesized signaling pathway for this compound.

Experimental Design: A Multi-tiered Approach to Validation

A comprehensive evaluation of a novel neuroprotectant requires a systematic progression from in vitro characterization to in vivo validation. The following experimental workflow is proposed:

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity_Induction Induction of Neurotoxicity (H2O2, Glutamate, LPS) Cell_Culture->Toxicity_Induction Treatment Treatment with Test Compounds (2-EPBA vs. Comparators) Toxicity_Induction->Treatment Viability_Assays Neuronal Viability Assays (MTT, LDH) Treatment->Viability_Assays Apoptosis_Assays Apoptosis Assays (Caspase-3, TUNEL) Treatment->Apoptosis_Assays Oxidative_Stress_Assays Oxidative Stress Assays (ROS, MDA) Treatment->Oxidative_Stress_Assays Mitochondrial_Assays Mitochondrial Function Assays (MMP, ATP) Treatment->Mitochondrial_Assays Animal_Model Animal Model of Neurodegeneration (e.g., MCAO or MPTP model) Viability_Assays->Animal_Model Proceed if promising Apoptosis_Assays->Animal_Model Oxidative_Stress_Assays->Animal_Model Mitochondrial_Assays->Animal_Model Drug_Administration Drug Administration Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessments Drug_Administration->Behavioral_Tests Histopathology Histopathological Analysis (e.g., Infarct Volume, Neuronal Loss) Behavioral_Tests->Histopathology Biochemical_Analysis Biochemical Analysis of Brain Tissue Histopathology->Biochemical_Analysis

Caption: Proposed experimental workflow for assessing neuroprotective activity.

Part 1: In Vitro Characterization

The initial phase will utilize cultured neuronal cells to determine the direct neuroprotective effects of this compound and its comparators against various insults.

  • Cell Model: The human neuroblastoma cell line SH-SY5Y is a suitable model as it can be differentiated into a neuronal phenotype and is widely used in neuroprotection studies.[12][13]

  • Neurotoxic Insults:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) will be used to induce oxidative damage.

    • Excitotoxicity: Glutamate will be used to model excitotoxic neuronal death.

    • Neuroinflammation: Lipopolysaccharide (LPS) will be used to stimulate an inflammatory response in co-cultures with microglial cells.

Part 2: In Vivo Efficacy

Promising in vitro results will be followed by validation in a relevant animal model of neurological disease.

  • Animal Model: The choice of model will depend on the most significant in vitro findings. For broad-spectrum neuroprotection against oxidative stress and apoptosis, a transient middle cerebral artery occlusion (MCAO) model of ischemic stroke in rodents is appropriate. This model allows for the assessment of infarct volume, neurological deficits, and biochemical markers.

Detailed Experimental Protocols

The following are detailed protocols for key assays to be performed.

Neuronal Viability Assessment
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Plate differentiated SH-SY5Y cells in a 96-well plate.

    • Induce neurotoxicity and co-incubate with varying concentrations of this compound, Edaravone, Riluzole, or NAC.

    • After the treatment period, add MTT solution to each well and incubate.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

    • Follow the same initial steps as the MTT assay.

    • Collect the cell culture supernatant.

    • Use a commercial LDH assay kit to measure the amount of LDH released from damaged cells.

    • Measure the absorbance according to the kit's instructions. Increased absorbance indicates greater cytotoxicity.

Apoptosis Detection
  • Caspase-3 Activity Assay:

    • Lyse the treated cells to release intracellular contents.

    • Use a fluorometric or colorimetric assay kit to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

    • The signal is proportional to the level of apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

    • Fix the treated cells on coverslips.

    • Use a TUNEL assay kit to label the fragmented DNA characteristic of apoptotic cells with a fluorescent marker.

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

Oxidative Stress Measurement
  • Reactive Oxygen Species (ROS) Assay:

    • Load the treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

  • Lipid Peroxidation (MDA) Assay:

    • Homogenize cell or brain tissue samples.

    • Use a commercial kit to measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).

    • Measure the absorbance or fluorescence of the resulting product.

Mitochondrial Function Evaluation
  • Mitochondrial Membrane Potential (MMP) Assay:

    • Stain the treated cells with a cationic dye like JC-1.

    • In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

    • Measure the ratio of red to green fluorescence to quantify changes in MMP.

  • ATP Measurement:

    • Lyse the treated cells to release ATP.

    • Use a luciferase-based assay kit to measure ATP levels. The luminescence produced is proportional to the amount of ATP present.

Comparative Data Analysis

The data generated from these assays will be compiled into tables for a clear, head-to-head comparison of the neuroprotective efficacy of this compound against the established neuroprotectants.

Table 1: In Vitro Neuroprotection Against H₂O₂-Induced Oxidative Stress

CompoundConcentration (µM)% Cell Viability (MTT)% LDH Release% ROS Reduction
Vehicle Control -100 ± 5.25 ± 1.10
H₂O₂ (100 µM) -45 ± 3.880 ± 6.5-
This compound 10DataDataData
50DataDataData
100DataDataData
Edaravone 10DataDataData
50DataDataData
N-acetylcysteine 100DataDataData
500DataDataData

Table 2: In Vivo Neuroprotection in a Rodent MCAO Model

Treatment GroupNeurological Deficit ScoreInfarct Volume (mm³)Caspase-3 Activity (fold change)MDA Levels (nmol/mg protein)
Sham 001.0Data
MCAO + Vehicle 3.5 ± 0.5250 ± 204.2 ± 0.6Data
MCAO + 2-EPBA DataDataDataData
MCAO + Edaravone DataDataDataData
MCAO + Riluzole DataDataDataData

Signaling Pathways of Comparative Neuroprotectants

Mechanisms of Known Neuroprotectants cluster_edaravone Edaravone cluster_riluzole Riluzole cluster_nac N-acetylcysteine (NAC) Edaravone Edaravone ROS Reactive Oxygen Species Edaravone->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Neuronal_Damage_E Neuronal Damage Lipid_Peroxidation->Neuronal_Damage_E Riluzole Riluzole Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Blocks Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity NMDA_Receptor->Excitotoxicity Neuronal_Damage_R Neuronal Damage Excitotoxicity->Neuronal_Damage_R NAC N-acetylcysteine Cysteine Cysteine NAC->Cysteine Provides GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS_NAC Reactive Oxygen Species GSH->ROS_NAC Neutralizes Neuronal_Damage_N Neuronal Damage ROS_NAC->Neuronal_Damage_N

Sources

A Comparative Guide to Validating the Purity of Synthesized 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for ascertaining the purity of 2-Ethyl-2-phenylbutanoic acid, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.

The Imperative of Purity Validation

This compound's utility in medicinal chemistry and materials science necessitates a comprehensive understanding of its purity profile. The presence of even minute quantities of impurities, such as starting materials, byproducts, or degradation products, can significantly impact the efficacy, safety, and reproducibility of downstream applications. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control.

Comparative Analysis of Purity Determination Methods

The selection of an analytical technique for purity validation is contingent on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Here, we compare four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR) Acid-Base Titration
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection and identification.Intrinsic quantitative signal directly proportional to the number of atomic nuclei.[1]Neutralization reaction between the acidic analyte and a standardized base.[2][3]
Primary Use Quantification of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[4]Absolute purity determination without the need for a specific reference standard of the analyte.[5][6][7]Assay of the total acidic content.
Selectivity High, capable of separating structurally similar compounds.Very high, provides structural information for impurity identification.High, structurally informative based on unique chemical environments of nuclei.Low, titrates all acidic species present.
Precision (RSD) < 1%< 5%< 1%< 0.2%
Typical LOQ ~0.01%< 0.001% (for volatile impurities)~0.1%Dependent on sample size and titrant concentration.

Experimental Protocols

A self-validating system of protocols ensures the integrity of the analytical results. The following methodologies are presented with the rationale behind the chosen parameters.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reverse-phase method is typically employed for carboxylic acids like this compound.

Rationale for Method Selection: Reverse-phase HPLC offers excellent separation of compounds with varying polarities, making it ideal for resolving the target analyte from potential non-volatile impurities. UV detection is suitable due to the presence of the phenyl chromophore.

Experimental Workflow:

Caption: HPLC analysis workflow for this compound.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (50:50 v/v) with 0.1% phosphoric acid. The acidic modifier improves peak shape for carboxylic acids.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with the diluent (Acetonitrile:Water 50:50).

    • Sample Solution: Prepare the synthesized sample in the same manner.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.

Rationale for Method Selection: The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes GC-MS an indispensable tool for impurity profiling.

Experimental Workflow:

Caption: GC-MS analysis workflow for volatile impurities.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 50 mg of the synthesized this compound and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-500 amu

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify any identified impurities using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a structurally identical reference standard.[1]

Rationale for Method Selection: The signal intensity in NMR is directly proportional to the number of nuclei, providing a highly accurate and precise method for quantification.[6] This technique is particularly valuable for certifying the purity of in-house synthesized compounds.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a suitable internal standard (e.g., maleic acid, with a known purity) and add it to the same NMR tube. The internal standard should have resonances that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters for quantification, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Acid-Base Titration for Total Acidity

This classical chemical method provides a straightforward and highly precise determination of the total acidic content of the sample.

Rationale for Method Selection: Titration is a robust and cost-effective method for assaying the bulk purity of an acidic compound. It serves as an excellent orthogonal technique to chromatographic and spectroscopic methods.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the synthesized this compound into an Erlenmeyer flask.

  • Titration:

    • Dissolve the sample in approximately 50 mL of a suitable solvent (e.g., a neutralized mixture of ethanol and water).

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized solution of approximately 0.1 M sodium hydroxide until a persistent faint pink endpoint is observed.[2]

  • Calculation:

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used in liters

    • M_NaOH = Molarity of the NaOH solution

    • MW_analyte = Molecular weight of this compound

    • m_sample = mass of the sample in grams

Potential Impurities from Synthesis

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A common synthesis of this compound proceeds via the alkylation of diethyl phenylmalonate followed by hydrolysis and decarboxylation.[8][9][10]

Synthesis and Impurity Formation Pathway:

Synthesis_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A Diethyl Phenylmalonate B Ethylation A->B I1 Unreacted Diethyl Phenylmalonate A->I1 C Diethyl 2-ethyl-2-phenylmalonate B->C I2 Mono-ethylated intermediate B->I2 I3 Over-alkylated byproducts B->I3 D Hydrolysis & Decarboxylation C->D E This compound D->E I4 Incompletely hydrolyzed ester D->I4

Sources

A Comparative Guide to the Metabolic Stability of 2-Ethyl-2-phenylbutanoic Acid and Its Precursor, 2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate to toxic levels. Furthermore, metabolism can lead to the formation of reactive metabolites, a significant safety concern.[1][2]

This guide provides an in-depth technical comparison of the metabolic stability of 2-Ethyl-2-phenylbutanoic acid and its structural precursor, 2-phenylbutanoic acid . As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind metabolic pathways and the experimental designs used to elucidate them. We will explore how a seemingly minor structural modification—the addition of a second ethyl group at the alpha-carbon—can profoundly impact interactions with key metabolic enzyme systems. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in lead optimization by understanding the structure-metabolism relationships of acidic compounds.

Compound Profiles and Predicted Metabolic Fates

The metabolic fate of a xenobiotic is primarily dictated by its chemical structure, which governs its interaction with Phase I and Phase II metabolic enzymes. The liver is the principal site of this activity, where enzymes such as Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) work to increase the polarity of compounds to facilitate their excretion.[3][4]

2-Phenylbutanoic Acid
  • Structure: A carboxylic acid featuring a single ethyl group and a hydrogen on the carbon alpha to the phenyl ring and carboxyl group.[5]

  • Predicted Metabolic Pathways:

    • Phase I (Oxidation): The primary sites for CYP-mediated oxidation are the aromatic phenyl ring (leading to various hydroxylated species) and potentially the benzylic carbon, although the latter is less common for this structure. The alkyl chain can also be a target for hydroxylation. CYPs are a major family of enzymes involved in the oxidative metabolism of a vast array of drugs.[6][7]

    • Phase II (Conjugation): The carboxylic acid moiety is a prime substrate for glucuronidation, a major metabolic pathway for acidic drugs.[8][9] This reaction is catalyzed by UGTs, which conjugate the carboxylic acid with glucuronic acid to form an acyl glucuronide. This process significantly increases the water solubility of the compound, aiding its elimination.[10] The UGT2B7 isoform is particularly efficient at glucuronidating carboxylic acids.[10]

This compound
  • Structure: This molecule differs by the replacement of the alpha-hydrogen with a second ethyl group, creating a quaternary alpha-carbon.[11]

  • Predicted Metabolic Pathways:

    • Phase I (Oxidation): The presence of the quaternary alpha-carbon introduces significant steric hindrance. This structural feature is expected to block oxidation at this position, a common strategy in medicinal chemistry to enhance metabolic stability.[12] However, the phenyl ring remains susceptible to CYP-mediated aromatic hydroxylation, and the terminal ends of the ethyl chains are also potential sites of oxidation.

    • Phase II (Conjugation): Similar to its precursor, the carboxylic acid group remains a key site for metabolism. It is highly likely to undergo extensive glucuronidation by UGTs to form a reactive acyl glucuronide metabolite.[10][13] The increased lipophilicity from the additional ethyl group may influence its binding affinity for UGT enzymes.

The diagram below illustrates the primary predicted metabolic pathways for both compounds.

G PBA 2-Phenylbutanoic Acid PBA_OH Hydroxylated Metabolite (Aromatic Ring or Alkyl Chain) PBA->PBA_OH CYP450 (Phase I) Oxidation PBA_Gluc Acyl Glucuronide PBA->PBA_Gluc EPBA This compound EPBA_OH Hydroxylated Metabolite (Aromatic Ring or Alkyl Chain) EPBA->EPBA_OH CYP450 (Phase I) Oxidation EPBA_Gluc Acyl Glucuronide EPBA->EPBA_Gluc UGTs (Phase II) Glucuronidation

Caption: Predicted metabolic pathways for the two compounds.

Comparative Analysis of Metabolic Stability

The structural difference between the two molecules—the quaternary alpha-carbon in this compound—is the central point of our comparison. This feature is a well-established tactic to block metabolism at a specific site.

Feature2-Phenylbutanoic AcidThis compoundScientific Rationale
Susceptibility to α-Oxidation PossibleBlockedThe quaternary carbon in this compound sterically hinders access by CYP enzymes, preventing oxidation at this position.
Susceptibility to Aromatic Oxidation HighHighThe phenyl ring in both compounds is electronically accessible to CYP enzymes for hydroxylation.[14]
Susceptibility to Glucuronidation HighVery HighBoth possess a carboxylic acid group, a key substrate for UGTs. The increased lipophilicity of this compound may enhance its binding to UGT active sites, potentially increasing the rate of glucuronidation.
Overall Predicted Stability ModeratePotentially Higher (vs. Oxidation)While more stable against oxidation at the alpha-position, its overall clearance may still be rapid if glucuronidation is the dominant pathway. Metabolic switching to other pathways is also possible.[12]
Potential for Reactive Metabolites HighHighBoth can form acyl glucuronides, which are known to be chemically reactive and can covalently bind to proteins, a potential source of toxicity.[15][16][17]

Expert Insight: The key hypothesis is that while this compound will be more resistant to Phase I oxidation at the alpha-carbon, its overall in vivo clearance may not be significantly lower than its precursor. This is because for many carboxylic acids, UGT-mediated glucuronidation is the primary and most efficient clearance pathway.[10] Therefore, a comprehensive assessment requires evaluating both Phase I and Phase II metabolic routes.

Experimental Protocols for Assessing Metabolic Stability

To empirically test our hypotheses, a series of well-designed in vitro experiments is essential. These assays provide quantitative data on metabolic rates, allowing for direct comparison. The two most fundamental systems are liver microsomes and hepatocytes.[3][18]

Experimental Workflow Overview

The general workflow for determining metabolic stability is a robust, multi-step process designed for accuracy and reproducibility.

G cluster_workflow In Vitro Metabolic Stability Workflow start Prepare Stock Solutions (Test Compound, Controls) incubation Incubate Compound with Metabolic System (Microsomes or Hepatocytes) start->incubation sampling Collect Samples at Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile with Internal Standard) sampling->quench process Process Sample (Centrifuge to Pellet Protein) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining vs. Time analyze->calculate determine Determine Half-Life (t½) and Intrinsic Clearance (CLint) calculate->determine

Caption: Standard workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay (Phase I Focus)

Causality: This assay is chosen to specifically assess the impact of Phase I enzymes, predominantly CYPs.[19] Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of these enzymes. The addition of the cofactor NADPH is critical, as it provides the reducing equivalents required for the CYP catalytic cycle.[18]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer and store on ice.

    • Prepare 1 mM stock solutions of test compounds (2-phenylbutanoic acid, this compound) and a positive control (e.g., Verapamil, a well-characterized CYP substrate) in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome suspension at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM. For half of the wells (the "+NADPH" condition), add NADPH to a final concentration of 1 mM. For the other half ("-NADPH" control), add buffer. The "-NADPH" condition is a self-validating control; no significant metabolism should occur without the essential cofactor.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis. This stops all enzymatic activity and precipitates proteins.[20]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[21][22] The method should be optimized to quantify the disappearance of the parent compound over time.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

Protocol 2: Hepatocyte Stability Assay (Phase I and Phase II)

Causality: This assay is chosen because hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a physiologically relevant environment.[19][23] This provides a more complete picture of metabolic clearance, which is crucial for compounds like carboxylic acids that undergo extensive Phase II metabolism.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., via Trypan Blue exclusion); it should be >80%.

    • Resuspend hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

    • Prepare 1 mM stock solutions of test compounds and controls as in the microsomal assay.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compounds to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Sampling & Analysis:

    • Follow the same sampling, quenching, and LC-MS/MS analysis procedure as described in the microsomal stability assay (Protocol 1, steps 3 & 4).

  • Data Analysis:

    • Perform the same calculations for half-life and intrinsic clearance as in the microsomal assay. CLint will be expressed in µL/min/million cells.

Conclusion and Strategic Implications

This guide provides a framework for comparing the metabolic stability of this compound and its precursor. The central hypothesis is that while the introduction of a quaternary alpha-carbon in this compound is a rational strategy to block site-specific oxidation, it does not guarantee overall metabolic stability. The carboxylic acid moiety remains a primary target for extensive Phase II glucuronidation, which may become the dominant clearance pathway.

For the drug development professional, the key takeaways are:

  • Dual-Assay Approach: Evaluating stability in both microsomes and hepatocytes is critical. A compound appearing stable in microsomes (-NADPH vs +NADPH) might be rapidly cleared in hepatocytes, indicating significant Phase II metabolism.

  • Structure-Metabolism Relationship: Blocking one metabolic route can lead to "metabolic switching," where clearance is redirected through another pathway.[12] Understanding all potential metabolic sites is essential.

  • Reactive Metabolite Risk: For carboxylic acids, the formation of acyl glucuronides is a critical consideration due to their potential reactivity.[13] Further studies to trap and identify these conjugates may be warranted.

By employing the rigorous experimental designs outlined here and interpreting the data through the lens of fundamental enzymatic principles, researchers can build a comprehensive understanding of a compound's metabolic profile. This knowledge is indispensable for guiding structural modifications, predicting in vivo pharmacokinetics, and ultimately selecting drug candidates with a higher probability of clinical success.

References

  • Uchaipichat, N., Mackenzie, P. I., Elliot, D. J., & Miners, J. O. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed.
  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • Kemp, E. H., et al. (2002). Bioactivation of Carboxylic Acid Compounds by UDP-Glucuronosyltransferases to DNA-Damaging Intermediates: Role of Glycoxidation.
  • Kemp, E. H., et al. (2002).
  • Obach, R. S., et al. (2020).
  • Bailey, M. J., & Dickinson, R. G. (2024). Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs.
  • Xie, T., et al. (2009). Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs. Yaoxue Xuebao.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioIVT.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. PubMed.
  • Boelsterli, U. A., & Ramirez-Alcantara, V. (2011). Activation of carboxylic acids to AG and acyl-CoA thioester conjugates, and their role in transacylation and glycation of proteins.
  • Wishart, D. S. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review.
  • Van de Merbel, N. C. (2015). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches.
  • protocols.io. (2025).
  • Collier, A. C., et al. (2007).
  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.
  • Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia.
  • Al-Rohaimi, A. H., & Al-Sanea, M. M. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC - NIH.
  • Kumar, G. N. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • PubChem. (n.d.). 2-Phenylbutyric Acid. PubChem.
  • Capdevila, J. H., & Falck, J. R. (2005). Cytochrome P450 and the Metabolism and Bioactivation of Arachidonic Acid and Eicosanoids.
  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • Nebert, D. W., & Russell, D. W. (2002). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.

Sources

A Senior Application Scientist's Guide to Establishing a Bioanalytical Method for 2-Ethyl-2-phenylbutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing and validating a robust bioanalytical method for the quantification of 2-Ethyl-2-phenylbutanoic acid in biological matrices. We will explore and compare various analytical techniques, offering insights into the rationale behind experimental choices to ensure scientific integrity and regulatory compliance. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate and reliable quantification of this analyte.

Introduction to this compound and Bioanalytical Needs

This compound is a small molecule of interest in various research and development areas. Accurate measurement of its concentration in biological samples such as plasma, serum, or urine is crucial for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The development of a reliable bioanalytical method is the cornerstone of generating high-quality data to support these studies.

The primary challenges in quantifying small molecules like this compound in biological matrices are achieving adequate sensitivity, selectivity, and reproducibility. The complex nature of these matrices, containing numerous endogenous compounds, necessitates a highly specific and robust analytical approach.

Comparative Analysis of Bioanalytical Techniques

The selection of the most appropriate analytical technique is a critical first step. The choice depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation. Here, we compare the most common techniques for small molecule quantification.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
Specificity/Selectivity High (Mass-based)High (Mass-based)Moderate
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)Lower (µg/mL)
Sample Throughput HighModerateHigh
Derivatization Often not requiredMay be required for volatility and stabilityNot required
Matrix Effect Can be significant, requires careful managementLess prone to ion suppression, but matrix can affect inletCan be significant
Cost & Complexity HighModerateLow

Expert Insight: For the quantification of this compound in a drug development setting, LC-MS/MS is the gold standard . Its superior sensitivity and selectivity allow for the detection of low concentrations of the analyte in complex biological matrices, which is often a requirement for pharmacokinetic studies. While GC-MS is a powerful technique, the potential need for derivatization adds a layer of complexity and potential variability.[1][2] HPLC-UV, though more accessible, often lacks the required sensitivity and can be prone to interferences from endogenous matrix components.[3]

Method Development and Validation: A Phased Approach

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

Phase 1: Method Development

This phase involves optimizing the analytical conditions and sample preparation procedures.

Experimental Workflow for Method Development

MethodDevelopment cluster_Analyte Analyte & IS Characterization cluster_Chroma Chromatography cluster_SamplePrep Sample Preparation Analyte Select Analyte & Internal Standard (IS) MS_Tune MS/MS Tuning (Optimize MRM Transitions) Analyte->MS_Tune Mobile_Phase Mobile Phase Optimization (Gradient/Isocratic) Column Column Selection (e.g., C18) Column->Mobile_Phase Evaluate Evaluate Recovery & Matrix Effects PPT Protein Precipitation (PPT) PPT->Evaluate LLE Liquid-Liquid Extraction (LLE) LLE->Evaluate SPE Solid-Phase Extraction (SPE) SPE->Evaluate

Caption: Workflow for Bioanalytical Method Development.

Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d5, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, leading to more accurate and precise quantification.

Sample Preparation: The goal is to remove interfering substances and concentrate the analyte.

  • Protein Precipitation (PPT): A simple and fast technique where a solvent like acetonitrile is added to precipitate proteins.[3] It's a good starting point but may result in less clean extracts.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[9]

Chromatographic Conditions: A C18 reversed-phase column is a common starting point for small molecules. A gradient elution with mobile phases consisting of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is typically used to achieve good peak shape and separation.

Mass Spectrometric Detection: For LC-MS/MS, electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Phase 2: Method Validation

Once the method is developed, it must be validated according to regulatory guidelines.[4][6][7][8][10]

Key Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity & Specificity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Calibration Curve Relationship between the instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) > 0.99.
Accuracy & Precision Closeness of measured values to the nominal concentration and the degree of scatter.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentration should be within ±15% of the nominal concentration.

Experimental Workflow for Method Validation

MethodValidation cluster_Core Core Validation Parameters cluster_Matrix Matrix-Related Validations cluster_Stability Stability Assessments Selectivity Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Calibration Calibration Curve Calibration->Accuracy_Precision LLOQ LLOQ Determination Accuracy_Precision->LLOQ Recovery Recovery LLOQ->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Freeze_Thaw Freeze-Thaw Stability Matrix_Effect->Freeze_Thaw Bench_Top Bench-Top Stability Freeze_Thaw->Bench_Top Long_Term Long-Term Stability Bench_Top->Long_Term Stock_Solution Stock Solution Stability Long_Term->Stock_Solution Validation_End Validation Complete Stock_Solution->Validation_End Validation_Start Start Validation Validation_Start->Selectivity Validation_Start->Calibration

Caption: A structured approach to bioanalytical method validation.

Chiral Separation Considerations

If the stereochemistry of this compound is of interest, a chiral separation method will be necessary. This is particularly important as enantiomers can have different pharmacological and toxicological profiles.

Approaches to Chiral Separation:

  • Chiral Stationary Phases (CSPs): HPLC columns with a chiral selector are the most direct way to separate enantiomers.[11][12][13] Polysaccharide-based CSPs are often effective.

  • Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

The choice between these approaches will depend on the specific properties of the molecule and the availability of suitable CSPs or derivatizing agents.

Conclusion and Recommendations

For the robust and reliable quantification of this compound in biological samples, an LC-MS/MS method is the recommended approach . The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. The method must be fully validated according to regulatory guidelines to ensure data integrity.

For studies where the individual enantiomers need to be quantified, the development of a chiral separation method using a chiral stationary phase is the preferred strategy.

By following the principles and methodologies outlined in this guide, researchers can confidently establish a bioanalytical method that is fit-for-purpose and generates high-quality data to support their research and development activities.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2001).
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • G. A. van den Berg, et al. (2007). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
  • Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Metabolomics, 17(8), 71. [Link]
  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • PubChem. (n.d.). 2-Phenylbutyric Acid.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Jetir.org. (n.d.). Phytochemical Screening and GC-MS analysis of bioactive compounds present in ethanolic extract of aerial parts of Cyperus alopecuroides Rottb.
  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone.
  • Wang, M. J., et al. (2003). Enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid by the hydantoinase method. Chirality, 15(8), 699-702. [Link]
  • Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • Oda, S., et al. (2001). Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate by an Interface Bioreactor. Bioscience, Biotechnology, and Biochemistry, 65(7), 1482-1488. [Link]
  • MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
  • National Institutes of Health. (n.d.). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping.
  • Biophysics Reports. (n.d.). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Elsevier. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings.
  • ResearchGate. (2025). Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate.
  • ACS Publications. (n.d.). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate.
  • Scilit. (n.d.). Distribution and Organoleptic Impact of Ethyl 2-Methylbutanoate Enantiomers in Wine.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Ethyl-2-phenylbutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical scientific practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Ethyl-2-phenylbutanoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related compounds, such as 2-Phenylbutyric acid, indicate that it should be handled with caution.

Key Hazards:

  • Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Irritation: Can cause skin irritation upon contact.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

A comprehensive risk assessment should be conducted prior to any procedure involving this compound. This involves evaluating the quantities being used, the potential for exposure, and the specific laboratory environment.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The causality here is direct: PPE acts as a physical barrier, preventing the chemical from coming into contact with your body and causing harm.

Minimum PPE Requirements:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[3]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing should be considered.[3]

Section 3: Spill Management - A Proactive Approach

In the event of a spill, a swift and informed response is critical to mitigate potential hazards.

Step-by-Step Spill Cleanup Protocol:

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any vapors.

  • Contain the Spill: For small spills (<50 mL), absorb the liquid with an inert absorbent material like vermiculite or dry sand.[3]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated and properly labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

Section 4: Disposal Procedures - From Cradle to Grave

The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[4] This means tracking the waste from its generation to its final, safe disposal.

Waste Characterization and Segregation

The first step in proper disposal is to characterize the waste. Based on its properties, this compound waste should be classified as non-halogenated organic waste . It is crucial to segregate this waste from other chemical waste streams to prevent dangerous reactions.[5] For example, mixing with strong oxidizing agents should be avoided.[1]

Waste Accumulation and Labeling

All waste containing this compound must be collected in a designated, compatible, and leak-proof container.[5] The container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[6]

  • The date of accumulation.[7]

Storage

Waste containers should be kept tightly closed and stored in a designated satellite accumulation area (SAA).[3][6] This area must be within the line of sight of where the waste is generated and away from incompatible materials.[6]

Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[3][7] This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations. Common disposal methods for this type of chemical waste include incineration at high temperatures, which destroys the harmful components.[6][8]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Waste Handling & Collection cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) Ventilation Work in a Well-Ventilated Area (Fume Hood) Segregate Segregate as Non-Halogenated Organic Waste Collect Collect in Designated, Compatible Waste Container Segregate->Collect Label Properly Label the Waste Container Collect->Label Seal Securely Seal the Container Store Store in Designated Satellite Accumulation Area Seal->Store Pickup Arrange for Pickup by Licensed Hazardous Waste Contractor Store->Pickup

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key physical properties that inform its safe handling and disposal.

PropertyValueSource
Physical StateSolid[1]
Melting Point39 - 42 °C / 102.2 - 107.6 °F[1]
Flash Point110 °C / 230 °F[1]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide—from initial hazard assessment and the consistent use of PPE to meticulous waste segregation and final disposal by a licensed contractor—researchers can ensure a safe working environment and maintain full compliance with environmental regulations. This commitment to best practices not only protects individuals but also upholds the integrity of the scientific community.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • Steps in Complying with Regul
  • Learn the Basics of Hazardous Waste. US EPA.
  • SAFETY DATA SHEET - 2-Phenylbutyric acid. Fisher Scientific.
  • SAFETY DATA SHEET - (R)-(-)-2-Phenylbutyric acid. Fisher Scientific.
  • Safe Disposal of Ethyl 3-oxo-2-phenylbutano

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of the materials involved. 2-Ethyl-2-phenylbutanoic acid is a compound that demands meticulous safety protocols due to its hazardous properties. This guide provides essential, field-proven guidance for researchers, scientists, and drug development professionals on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. This compound presents several significant risks that directly inform our PPE strategy.

Key Hazards:

  • Corrosivity: It is known to cause severe skin burns and serious eye damage.[1] This is a primary concern and dictates the level of skin and eye protection required.

  • Toxicity: The compound is harmful if swallowed and in contact with skin.[1] This dual threat of oral and dermal toxicity underscores the need for comprehensive barrier protection.

  • Irritation: It can cause skin and respiratory irritation.[2][3] This necessitates handling in well-ventilated areas and using appropriate respiratory protection if engineering controls are insufficient.

  • Flammability: It is a combustible liquid, requiring precautions against ignition sources.

  • Corrosive to Metals: The substance may be corrosive to metals, which is a consideration for storage and handling equipment.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a baseline of PPE is mandatory for any procedure involving this compound. The principle is to establish multiple barriers between the researcher and the chemical.

Eye and Face Protection

Given the risk of severe eye damage, eye protection is non-negotiable.

  • Chemical Splash Goggles: These are essential and should be worn at all times. They must provide a complete seal around the eyes to protect against splashes, which standard safety glasses do not.[4]

  • Face Shield: When handling larger quantities (typically >50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a critical secondary layer of protection for the entire face.

Hand Protection

The skin is a primary route of exposure, and the corrosive nature of this acid can cause immediate damage.

  • Chemical-Resistant Gloves: Standard latex gloves are not sufficient. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[6][7]

  • Double Gloving: For procedures involving higher risk or prolonged handling, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

Body Protection

Protecting the skin on the arms and body is crucial to prevent burns and dermal absorption.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: When handling quantities that could lead to significant splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[7]

  • Full Coverage: Always wear long pants and closed-toe shoes. No part of the skin on the legs or feet should be exposed.

Respiratory Protection

Inhalation of vapors can cause respiratory irritation.[2][3]

  • Engineering Controls: All work with this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.

  • Respirators: In the rare event that work cannot be performed in a fume hood (e.g., during a large-scale spill), respiratory protection is required. A full-face respirator with an organic vapor/acid gas cartridge would be necessary.[4][6] All respirator use must be part of a formal respiratory protection program that includes fit testing and training.[8]

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE must be matched to the specific task and the associated risk. This table provides guidance for common laboratory scenarios.

TaskMinimum Required PPE
Weighing Small Quantities (<1g) Single pair of nitrile gloves, safety goggles, lab coat.
Preparing Solutions (Low Volume, <50mL) Single pair of nitrile gloves, chemical splash goggles, lab coat.
Transferring (High Volume, >50mL) Double pair of nitrile gloves, chemical splash goggles, face shield, chemical-resistant apron over lab coat.
Active Reaction/Heating Double pair of nitrile gloves, chemical splash goggles, face shield, chemical-resistant apron over lab coat.
Spill Cleanup Double pair of nitrile gloves, chemical splash goggles, face shield, chemical-resistant suit or coveralls, appropriate respiratory protection if required.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Donning and Doffing

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Goggles / Face Shield D1->D2 D3 3. Gloves (Outer pair last if double gloving) D2->D3 F1 1. Gloves (Outer, then Inner) F2 2. Apron (if used) F1->F2 F3 3. Face Shield / Goggles F2->F3 F4 4. Lab Coat F3->F4

Caption: Proper sequence for donning and doffing PPE.

Step-by-Step Donning Protocol
  • Body Protection: Put on your lab coat and a chemical-resistant apron if necessary. Ensure it is fully buttoned.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Hand Protection: Put on the inner pair of gloves (if double-gloving), followed by the outer pair. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

Step-by-Step Doffing Protocol (The "Dirty to Clean" Principle)

This process is designed to remove the most contaminated items first.

  • Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. If wearing a single pair, remove them in the same manner. Be careful not to touch the outside of the gloves with your bare skin.

  • Apron: Untie and remove the chemical-resistant apron, folding the contaminated side inward.

  • Face Shield/Goggles: Remove the face shield first, followed by the goggles. Handle them by the straps to avoid touching potentially contaminated surfaces.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Final Glove Removal: If you were double-gloving, now remove the inner pair.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]

Disposal Plan for Contaminated PPE

Contaminated PPE cannot be treated as regular trash.

  • Hazardous Waste: All disposable PPE (gloves, aprons) that has been in contact with this compound must be disposed of as hazardous chemical waste.[1]

  • Designated Bins: Place contaminated items in a designated, sealed hazardous waste container. Ensure the container is properly labeled.

  • Local Regulations: Always follow your institution's specific waste disposal protocols and local regulations.

Emergency Actions: In Case of Exposure

Immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these rigorous PPE protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • SAFETY D
  • SAFETY D
  • Safety d
  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
  • Personal Protective Equipment Selection Guide. (2015). University of Arizona.
  • UNIT 7: Personal Protective Equipment. CTAHR.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
  • 2-Phenylbutyric acid - Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2-phenylbutanoic acid
Reactant of Route 2
2-Ethyl-2-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.